molecular formula C21H42N4O8 B13712318 N-(Azido-PEG3)-NH-PEG3-t-butyl ester

N-(Azido-PEG3)-NH-PEG3-t-butyl ester

Cat. No.: B13712318
M. Wt: 478.6 g/mol
InChI Key: YRWCSDHRCIQMOU-UHFFFAOYSA-N
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Description

N-(Azido-PEG3)-NH-PEG3-t-butyl ester is a useful research compound. Its molecular formula is C21H42N4O8 and its molecular weight is 478.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H42N4O8

Molecular Weight

478.6 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C21H42N4O8/c1-21(2,3)33-20(26)4-8-27-12-16-31-17-13-28-9-5-23-6-10-29-14-18-32-19-15-30-11-7-24-25-22/h23H,4-19H2,1-3H3

InChI Key

YRWCSDHRCIQMOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCNCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to N-(Azido-PEG3)-NH-PEG3-t-butyl ester: A Versatile Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Azido-PEG3)-NH-PEG3-t-butyl ester is a heterobifunctional linker molecule integral to the development of sophisticated bioconjugates, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, applications, and detailed methodologies for its use in bioconjugation.

Introduction

The advent of targeted therapeutics has underscored the need for versatile and efficient chemical linkers. This compound has emerged as a valuable tool, offering a unique combination of functionalities that enable the precise and stable connection of diverse molecular entities. Its structure features a terminal azide (B81097) group for "click chemistry," a secondary amine for amide bond formation, and a polyethylene (B3416737) glycol (PEG) spacer that imparts favorable physicochemical properties to the final conjugate. The t-butyl ester provides a protective group for a carboxylic acid, which can be deprotected for further conjugation.

This guide will delve into the technical specifications of this compound, outline its primary applications, and provide detailed experimental protocols for its successful implementation in research and drug development.

Core Properties and Specifications

A clear understanding of the physicochemical properties of this compound is essential for its effective use. The following tables summarize its key quantitative data.

Property Value Source
Chemical Formula C21H42N4O8[1]
Molecular Weight 478.6 g/mol [1]
CAS Number 2758724-73-9[1]
Purity Typically ≥95-98%[1]
Appearance White to off-white solid or oil-
Storage -20°C, desiccated[2]
Solubility Solvent Source
Soluble Dimethyl sulfoxide (B87167) (DMSO)[2]
Dichloromethane (DCM)[2]
Dimethylformamide (DMF)[2]
Limited Solubility Water, aqueous buffers[3]

Applications in Drug Development

The bifunctional nature of this compound makes it a versatile linker in several cutting-edge areas of drug development.

Antibody-Drug Conjugates (ADCs)

In ADC development, this linker can be used to attach a cytotoxic payload to a monoclonal antibody. The secondary amine can be acylated by an activated carboxylic acid on the payload, and the azide group can be used to conjugate the linker-payload complex to an alkyne-modified antibody via click chemistry. The PEG spacer enhances the solubility and stability of the ADC, potentially leading to improved pharmacokinetics and a better therapeutic window.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound can serve as the central linker connecting the target protein ligand and the E3 ligase ligand. The flexibility and hydrophilicity of the PEG chain are crucial for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient protein degradation.

Experimental Protocols and Methodologies

The following are detailed protocols for the two primary conjugation reactions involving this compound.

Amide Bond Formation via the Secondary Amine

This protocol describes the reaction of the secondary amine of the linker with an N-hydroxysuccinimide (NHS) ester-activated molecule (e.g., a payload or a ligand).

Materials:

  • This compound

  • NHS ester-activated molecule of interest

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Tertiary amine base (e.g., triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Reaction vessel

  • Stirring apparatus

  • Analytical and preparative HPLC

Procedure:

  • Dissolve the NHS ester-activated molecule in the chosen anhydrous solvent.

  • In a separate vial, dissolve this compound (typically 1.1-1.5 molar equivalents) in the same solvent.

  • Add the linker solution to the activated molecule solution.

  • Add the tertiary amine base (typically 2-3 molar equivalents) to the reaction mixture to act as a proton scavenger.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Purify the resulting conjugate by preparative reverse-phase HPLC.

  • Characterize the purified product by LC-MS and NMR.

Amide_Bond_Formation Linker This compound Reaction Reaction Mixture Linker->Reaction NHS_Ester NHS Ester-Activated Molecule NHS_Ester->Reaction Solvent Anhydrous Solvent (DMF, DMSO) Solvent->Reaction Base Tertiary Base (TEA, DIPEA) Base->Reaction Purification Purification (Prep-HPLC) Reaction->Purification Quench with H2O Product Azide-PEG-Conjugate Purification->Product

Workflow for amide bond formation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol outlines the conjugation of the azide-functionalized molecule (prepared as in 4.1) to an alkyne-containing biomolecule (e.g., a protein or another ligand).

Materials:

  • Azide-functionalized molecule

  • Alkyne-containing biomolecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA))

  • Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Reaction vessel

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • Dissolve the alkyne-containing biomolecule in the degassed buffer.

  • Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO) and add it to the biomolecule solution (typically 1.5-5 molar equivalents).

  • In a separate tube, prepare the copper catalyst solution by mixing CuSO4 and the chelating ligand in degassed water.

  • Initiate the reaction by adding the copper catalyst solution to the reaction mixture, followed by the freshly prepared sodium ascorbate (B8700270) solution.

  • Incubate the reaction at room temperature for 1-4 hours under an inert atmosphere. The reaction can be gently agitated.

  • Monitor the reaction progress by an appropriate method (e.g., SDS-PAGE for proteins, LC-MS for small molecules).

  • Upon completion, the reaction can be quenched by the addition of a chelating agent like EDTA to remove the copper.

  • Purify the final conjugate using a suitable method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis.

Click_Chemistry_Workflow Azide_Molecule Azide-Functionalized Molecule Reaction Click Reaction Azide_Molecule->Reaction Alkyne_Biomolecule Alkyne-Containing Biomolecule Alkyne_Biomolecule->Reaction Buffer Degassed Buffer (PBS, pH 7.4) Buffer->Reaction Catalyst_Premix Catalyst Premix: CuSO4 + Ligand Catalyst_Premix->Reaction Add to initiate Reducing_Agent Reducing Agent: Sodium Ascorbate Reducing_Agent->Reaction Add to initiate Purification Purification (SEC, Dialysis) Reaction->Purification Quench with EDTA Final_Conjugate Final Bioconjugate Purification->Final_Conjugate

Workflow for CuAAC (Click Chemistry).

The Role of the PEG Spacer

The six polyethylene glycol units in this compound are not merely a spacer; they play a critical role in the properties of the final bioconjugate.

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of often hydrophobic payloads or ligands, preventing aggregation and improving handling.

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of therapeutic molecules by reducing renal clearance and protecting against enzymatic degradation.

  • Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the immune system, reducing the likelihood of an immune response.

  • Optimal Spacing: The length of the PEG linker provides adequate distance between the conjugated molecules, minimizing steric hindrance and allowing each component to interact effectively with its target.

Conclusion

This compound is a powerful and versatile tool for researchers and drug developers. Its well-defined structure, bifunctional reactivity, and the inherent benefits of the PEG spacer make it an ideal choice for the construction of complex and effective bioconjugates such as ADCs and PROTACs. The detailed protocols and technical information provided in this guide are intended to facilitate the successful application of this linker in advancing the frontiers of targeted therapeutics.

References

An In-depth Technical Guide to N-(Azido-PEG3)-NH-PEG3-t-butyl Ester: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the bifunctional linker, N-(Azido-PEG3)-NH-PEG3-t-butyl ester, tailored for researchers, scientists, and professionals in the field of drug development and bioconjugation. This document details its chemical structure, physicochemical properties, and its versatile applications in creating complex biomolecular conjugates.

Core Properties and Specifications

This compound is a valuable tool in chemical biology and drug discovery, featuring a terminal azide (B81097) group for click chemistry applications and a protected secondary amine. The incorporated polyethylene (B3416737) glycol (PEG) spacers enhance its solubility and biocompatibility.

Physicochemical Data
PropertyValueReference
Chemical Formula C₂₁H₄₂N₄O₈[1]
Molecular Weight 478.6 g/mol [1]
CAS Number 2758724-73-9[1]
Purity ≥98%[1]
Solubility Soluble in DMSO, DCM, DMF[2]
Storage Conditions -20°C[1]

Chemical Structure and Reactivity

This compound possesses two key reactive moieties: a terminal azide and a secondary amine, with the latter being part of a larger structure that includes a t-butyl ester protected carboxylic acid. This dual functionality allows for sequential or orthogonal conjugation strategies. The azide group readily participates in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage.[1][3] The secondary amine can react with activated esters, such as NHS esters.[1][4]

Furthermore, the t-butyl ester group can be deprotected under acidic conditions to yield a free carboxylic acid. This newly exposed functional group can then be activated with coupling reagents like EDC or HATU to react with primary amines, forming a stable amide bond.[1][4] The PEG linkers not only increase the molecule's hydrophilicity but also provide spatial separation between conjugated molecules.[5]

Logical Workflow for Bioconjugation

The unique structure of this compound allows for a controlled, stepwise approach to the synthesis of complex bioconjugates. The following diagram illustrates the logical workflow for its application.

G Logical Workflow for this compound A This compound C Click Chemistry (CuAAC or SPAAC) A->C B Molecule with Alkyne Group B->C D Conjugate 1 C->D E Acidic Deprotection D->E F Conjugate 1 with Free Carboxylic Acid E->F H Amide Coupling (EDC/HATU) F->H G Molecule with Primary Amine G->H I Final Bifunctional Conjugate H->I

Caption: Stepwise conjugation using the azide and protected acid functionalities.

Experimental Protocols

While specific protocols should be optimized for individual applications, the following provides a general framework for utilizing this compound in common bioconjugation reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating the azide moiety of the linker with an alkyne-containing molecule.

Materials:

Procedure:

  • Dissolve the this compound and the alkyne-functionalized molecule in the chosen solvent.

  • Prepare a fresh solution of sodium ascorbate and CuSO₄.

  • Add the sodium ascorbate to the reaction mixture, followed by the CuSO₄. The final concentrations should be optimized but are typically in the range of 1-5 mM for the reactants and catalysts.

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, purify the conjugate using chromatography (e.g., silica (B1680970) gel or size-exclusion chromatography).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is an alternative to CuAAC that avoids the use of a cytotoxic copper catalyst, making it suitable for reactions involving live cells or sensitive biomolecules.

Materials:

  • This compound

  • Cyclooctyne-functionalized molecule (e.g., DBCO or BCN)

  • Solvent (e.g., PBS, DMSO)

Procedure:

  • Dissolve the this compound and the cyclooctyne-functionalized molecule in the chosen solvent.

  • Mix the reactants at the desired concentration (typically in the micromolar to millimolar range).

  • Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the specific cyclooctyne (B158145) and reactant concentrations.

  • Monitor the reaction progress.

  • Purify the conjugate as needed.

Deprotection of the t-butyl Ester

Materials:

  • t-butyl ester-containing conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the t-butyl ester-containing conjugate in DCM.

  • Add an excess of TFA to the solution (e.g., 20-50% v/v).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Remove the TFA and DCM under reduced pressure. The resulting carboxylic acid is often used in the next step without further purification.

Amide Coupling

Materials:

  • Carboxylic acid-functionalized conjugate

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-free buffer (e.g., MES or HEPES) at a pH of 4.5-7.2

Procedure:

  • Dissolve the carboxylic acid-functionalized conjugate in the reaction buffer.

  • Add EDC and NHS (or Sulfo-NHS) to activate the carboxylic acid. Allow this activation to proceed for 15-30 minutes at room temperature.

  • Add the amine-containing molecule to the activated conjugate solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

  • Purify the final conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography.

Applications in Drug Development and Research

The versatile nature of this compound makes it a valuable component in the development of:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies.

  • PROTACs (Proteolysis Targeting Chimeras): It can serve as a linker to connect a target-binding ligand and an E3 ligase ligand.[3][6]

  • Bioconjugation: General purpose linker for attaching molecules to proteins, peptides, or other biomolecules.[7]

  • Surface Modification: Immobilization of biomolecules onto surfaces for diagnostic or research applications.

This guide provides a foundational understanding of this compound. For specific applications, further optimization of the described protocols will be necessary to achieve the desired outcomes.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-(Azido-PEG3)-NH-PEG3-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a representative synthesis and characterization of N-(Azido-PEG3)-NH-PEG3-t-butyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and proteomics, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The azide (B81097) and the protected amine functionalities allow for sequential and orthogonal conjugation strategies, such as "click" chemistry and amide bond formation.

Physicochemical Properties and Characterization Data

A thorough characterization is crucial to ensure the purity and structural integrity of the synthesized linker. The following table summarizes the key physicochemical properties and expected analytical data for this compound.

PropertyValue
Molecular Formula C₂₁H₄₂N₄O₈
Molecular Weight 478.58 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in DCM, DMF, DMSO, and water
¹H NMR (400 MHz, CDCl₃) Expected Chemical Shifts (δ, ppm):
3.65-3.55 (m, 20H, PEG CH₂)
3.38 (t, J=5.2 Hz, 2H, CH₂-N₃)
2.80-2.70 (m, 4H, CH₂-NH-CH₂)
2.45 (t, J=6.4 Hz, 2H, CH₂-COO)
1.44 (s, 9H, C(CH₃)₃)
¹³C NMR (101 MHz, CDCl₃) Expected Chemical Shifts (δ, ppm):
172.5 (C=O, ester)
80.5 (C(CH₃)₃)
70.8, 70.6, 70.4, 70.1, 69.8 (PEG CH₂)
50.7 (CH₂-N₃)
49.5 (CH₂-NH-CH₂)
36.5 (CH₂-COO)
28.2 (C(CH₃)₃)
Mass Spectrometry (ESI-MS) Expected [M+H]⁺: m/z 479.31

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process starting from commercially available N-Boc-bis(2-(2-hydroxyethoxy)ethyl)amine. The proposed synthetic route involves mesylation of one hydroxyl group, followed by azidation, deprotection of the Boc group, and finally, esterification of the resulting primary amine.

Synthesis_Pathway cluster_0 Step 1: Mesylation cluster_1 Step 2: Azidation cluster_2 Step 3: Oxidation & Esterification cluster_3 Step 4: Boc Deprotection Start N-Boc-bis(PEG2-alcohol) Intermediate1 Mono-mesylated Intermediate Start->Intermediate1 MsCl, Et3N, DCM, 0 °C to RT Intermediate2 N-Boc-Azido-PEG3-NH-PEG2-alcohol Intermediate1->Intermediate2 NaN3, DMF, 80 °C Intermediate3 N-Boc-Azido-PEG3-NH-PEG3-t-butyl ester Intermediate2->Intermediate3 1. TEMPO, BAIB 2. EDC, HOBt, t-BuOH, DMAP Final_Product This compound Intermediate3->Final_Product TFA, DCM

Proposed synthesis of this compound.

Detailed Experimental Protocols

The following protocols provide a representative methodology for the synthesis of this compound.

General Experimental Workflow

The overall workflow for the synthesis and purification is depicted below. Each step requires careful monitoring and characterization to ensure the desired product is obtained with high purity.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization s1 Step 1: Mesylation s2 Step 2: Azidation s1->s2 s3 Step 3: Oxidation & Esterification s2->s3 s4 Step 4: Deprotection s3->s4 p1 Work-up & Extraction s4->p1 p2 Column Chromatography p1->p2 c1 TLC / LC-MS p2->c1 c2 NMR Spectroscopy c1->c2 c3 Mass Spectrometry c1->c3

General workflow for synthesis, purification, and characterization.
Step-by-Step Synthesis Protocol

Materials:

  • N-Boc-bis(2-(2-hydroxyethoxy)ethyl)amine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (B128534) (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Bis(acetoxy)iodobenzene (BAIB)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • tert-Butanol (B103910) (t-BuOH)

  • 4-Dimethylaminopyridine (DMAP)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment

Protocol:

  • Mono-mesylation of N-Boc-bis(PEG2-alcohol):

    • Dissolve N-Boc-bis(2-(2-hydroxyethoxy)ethyl)amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.1 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (1.05 eq).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the mono-mesylated intermediate.

  • Azidation of the Mono-mesylated Intermediate:

    • Dissolve the mono-mesylated intermediate (1.0 eq) in anhydrous DMF.

    • Add sodium azide (3.0 eq) to the solution.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-Azido-PEG3-NH-PEG2-alcohol.

  • Oxidation and t-butyl Esterification:

    • Dissolve the N-Boc-Azido-PEG3-NH-PEG2-alcohol (1.0 eq) in a mixture of DCM and water.

    • Add TEMPO (0.1 eq) and BAIB (1.5 eq) and stir vigorously at room temperature for 4-6 hours until the alcohol is consumed (monitored by TLC).

    • Quench the reaction with aqueous sodium thiosulfate (B1220275) solution and extract the carboxylic acid intermediate with DCM.

    • Dry the organic layer and concentrate.

    • Dissolve the crude carboxylic acid in anhydrous DCM, and add EDC (1.5 eq), HOBt (1.5 eq), tert-butanol (2.0 eq), and a catalytic amount of DMAP.

    • Stir the reaction at room temperature for 12-18 hours.

    • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

    • Purify the product by column chromatography to yield N-Boc-Azido-PEG3-NH-PEG3-t-butyl ester.

  • Boc Deprotection:

    • Dissolve the N-Boc-Azido-PEG3-NH-PEG3-t-butyl ester in DCM.

    • Add an equal volume of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • Co-evaporate with DCM (3x) to ensure complete removal of residual TFA.

    • The final product, this compound, is typically obtained as a TFA salt and can be used directly or neutralized if required for subsequent applications.

Applications in Drug Development

This compound is a valuable tool for the synthesis of complex bioconjugates. The azide group allows for facile and specific conjugation to alkyne-containing molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click" chemistry). The primary amine, revealed after deprotection, can be used for amide bond formation with carboxylic acids, activated esters (e.g., NHS esters), or for reductive amination with aldehydes and ketones. This orthogonal reactivity is particularly advantageous in the construction of PROTACs, where one end of the linker is attached to a ligand for an E3 ubiquitin ligase and the other end to a ligand for the target protein. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.

This guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers are advised to adapt and optimize the provided protocols based on their specific laboratory conditions and available starting materials.

An In-Depth Technical Guide to Azido-PEG3-Amine for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional linker, Azido-PEG3-Amine, a versatile tool in the field of bioconjugation. We will delve into its chemical properties, reaction mechanisms, and applications, with a focus on providing detailed experimental protocols and quantitative data to empower researchers in their work.

Introduction to Azido-PEG3-Amine

Azido-PEG3-Amine is a valuable crosslinking reagent featuring a primary amine group and an azide (B81097) group at opposite ends of a three-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This unique structure allows for the sequential and specific conjugation of two different molecules. The hydrophilic PEG linker enhances the solubility of the resulting conjugate in aqueous solutions and can reduce non-specific binding, making it particularly well-suited for biological applications.[1]

The primary amine (-NH2) can be readily coupled to carboxylic acids or activated esters, such as NHS esters, to form stable amide bonds.[1] The azide (-N3) group is a key component for "click chemistry," a set of highly efficient and specific bioorthogonal reactions. This allows for the covalent linkage to molecules containing an alkyne group, most notably through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

Chemical and Physical Properties

A summary of the key properties of Azido-PEG3-Amine is provided in the table below.

PropertyValueReferences
Chemical Formula C8H18N4O3[1]
Molecular Weight 218.25 g/mol [1]
CAS Number 134179-38-7[1]
Appearance Colorless to slightly yellow oil
Purity Typically >95%[1]
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform
Storage Recommended at -20°C, desiccated[1]

Experimental Protocols

This section provides detailed methodologies for the key bioconjugation reactions involving Azido-PEG3-Amine.

Conjugation of Azido-PEG3-Amine to a Carboxyl Group-Containing Molecule (e.g., a Protein) via EDC/NHS Chemistry

This two-step protocol first activates the carboxyl groups on the target protein using EDC and NHS to form a more stable amine-reactive NHS ester, which then reacts with the primary amine of Azido-PEG3-Amine.

Materials:

  • Protein with accessible carboxyl groups

  • Azido-PEG3-Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column for buffer exchange

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Prepare fresh stock solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer or water. A typical stock concentration is 10 mg/mL.

    • Add a 10-50 fold molar excess of EDC and a 20-100 fold molar excess of NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents: Immediately after activation, remove excess and hydrolyzed EDC and NHS using a desalting column equilibrated with Coupling Buffer. This step is crucial to prevent unwanted cross-linking in the subsequent step.

  • Conjugation with Azido-PEG3-Amine:

    • Dissolve Azido-PEG3-Amine in Coupling Buffer.

    • Add a 10-50 fold molar excess of Azido-PEG3-Amine to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the Azido-PEG3-functionalized protein conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted Azido-PEG3-Amine and quenching reagents.

Workflow for EDC/NHS Conjugation

G Protein Protein (-COOH) Activated_Protein Activated Protein (-CO-NHS) Protein->Activated_Protein Activation EDC_NHS EDC, NHS in Activation Buffer Conjugate Azido-PEG3-Protein Conjugate Activated_Protein->Conjugate Conjugation Azido_PEG_Amine Azido-PEG3-Amine in Coupling Buffer Quench Quenching (e.g., Tris) Conjugate->Quench Purification Purification (SEC or Dialysis) Quench->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: Workflow for conjugating Azido-PEG3-Amine to a protein.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized molecule (prepared as in 2.1) to an alkyne-containing molecule.

Materials:

  • Azide-functionalized molecule (e.g., Azido-PEG3-Protein)

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Reaction Buffer: PBS, pH 7.4

  • DMSO or DMF (if needed to dissolve reagents)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 100 mM stock solution of THPTA in water.

    • Dissolve the alkyne-containing molecule in a suitable solvent (e.g., DMSO, then dilute in Reaction Buffer).

  • Reaction Setup:

    • In a reaction tube, combine the azide-functionalized molecule and a 5-10 fold molar excess of the alkyne-containing molecule in Reaction Buffer.

    • Prepare a fresh catalyst premix by combining the CuSO4 and THPTA stock solutions in a 1:5 molar ratio.

    • Add the catalyst premix to the reaction mixture. The final concentration of CuSO4 is typically 1-2 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the final conjugate using SEC, dialysis, or affinity chromatography to remove the copper catalyst, excess reagents, and byproducts.

CuAAC Reaction Mechanism

G cluster_reactants Reactants Azide R1-N3 (Azide) Triazole Triazole Product Azide->Triazole Alkyne R2-C≡CH (Alkyne) Alkyne->Triazole Copper Cu(I) Catalyst (CuSO4 + Na Ascorbate) Copper->Triazole Catalyzes G cluster_cell Cancer Cell EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation ADC Antibody-Drug Conjugate (e.g., targeting EREG) ADC->EGFR Binds & Internalizes Inhibition->EGFR Inhibits Pathway

References

The Role of PEG Linkers in Enhancing Drug Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formulation of poorly water-soluble drug candidates presents a significant challenge in pharmaceutical development, often leading to low bioavailability and therapeutic efficacy. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) linkers to a drug molecule, has emerged as a powerful and clinically validated strategy to overcome this hurdle. This technical guide provides an in-depth exploration of the fundamental principles, practical applications, and experimental considerations of using PEG linkers to improve drug solubility. We will delve into the mechanism of action, showcase quantitative data on solubility enhancement, provide detailed experimental protocols for synthesis and evaluation, and illustrate key concepts with diagrams.

Introduction: The Solubility Challenge in Drug Development

A significant portion of new chemical entities (NCEs) discovered through drug discovery programs exhibit poor aqueous solubility. This inherent characteristic can severely limit a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately hindering its clinical translation. Various formulation strategies have been developed to address this issue, with PEGylation standing out as a versatile and effective approach.[1][2]

PEG is a hydrophilic, non-toxic, and biocompatible polymer that, when conjugated to a hydrophobic drug molecule, can dramatically increase its solubility in aqueous media.[3][4] This process not only facilitates formulation but also offers additional benefits such as prolonged systemic circulation, reduced immunogenicity, and improved stability.[5][6][7]

Mechanism of Action: How PEG Linkers Improve Solubility

The primary mechanism by which PEG linkers enhance drug solubility lies in their intrinsic hydrophilicity. The repeating ethylene (B1197577) glycol units (-CH2-CH2-O-) in the PEG chain readily form hydrogen bonds with water molecules, creating a hydrophilic shell around the conjugated drug.[8][9] This "hydrophilic cloud" effectively masks the hydrophobic nature of the parent drug, leading to an overall increase in the aqueous solubility of the PEG-drug conjugate.[2]

The effectiveness of PEG in improving solubility is influenced by several factors, including:

  • Molecular Weight of PEG: Longer PEG chains (higher molecular weight) generally impart greater hydrophilicity and can lead to more significant increases in solubility.[9][10] However, there is often an optimal molecular weight beyond which further increases may not provide additional benefits and could negatively impact the drug's activity due to steric hindrance.[]

  • PEG Architecture: PEG linkers are available in various architectures, including linear, branched, forked, and multi-armed structures.[][12] Branched and multi-armed PEGs can offer a more pronounced shielding effect and may be more effective at improving the solubility of highly hydrophobic drugs.[]

  • Linker Chemistry: The chemical bond connecting the PEG linker to the drug molecule must be stable under physiological conditions to ensure the conjugate remains intact. The choice of functional groups for conjugation is critical and depends on the available reactive sites on the drug molecule.[1]

Quantitative Impact of PEGylation on Drug Solubility

The conjugation of PEG linkers can lead to a substantial, quantifiable increase in the aqueous solubility of poorly soluble drugs. The following table summarizes the solubility enhancement observed for several drugs when formulated with PEG, primarily as solid dispersions, which is a common method to improve the dissolution of poorly soluble compounds.

DrugPolymerDrug:Polymer RatioMethodSolubility Enhancement (fold increase)Reference
GliclazidePEG 6000-Complexation4.04[13]
DiltiazemPEG 40001:5Solvent Evaporation>8[14]
DiltiazemPEG 60001:5Solvent Evaporation>6[14]
SimvastatinPEG 120001:7Solid Dispersion~3 (dissolution rate)
DomperidonePEG 8000-Solid Dispersion10.26[15]
VinpocetinePEG 40001:5Solid DispersionSignificant

Note: The data in this table is derived from studies using solid dispersion techniques, which is a formulation approach. The fold increase in solubility for direct covalent PEGylation may vary and needs to be determined on a case-by-case basis.

Experimental Protocols

Synthesis of a PEG-Drug Conjugate (General Protocol)

This protocol outlines a general procedure for the covalent attachment of an amine-reactive PEG linker to a drug molecule containing a primary amine.

Materials:

  • Drug molecule with a primary amine functional group

  • mPEG-succinimidyl carbonate (mPEG-SC) or similar activated PEG

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (as a base)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Purification system (e.g., dialysis tubing, size-exclusion chromatography (SEC), or preparative HPLC)

  • Analytical instruments for characterization (e.g., NMR, Mass Spectrometry, HPLC)

Procedure:

  • Drug Dissolution: Dissolve the drug molecule in the anhydrous solvent in the reaction vessel.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen or argon gas to create an inert atmosphere, preventing side reactions with moisture and oxygen.

  • Base Addition: Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of the base (TEA or DIEA) to the reaction mixture. The base acts as a scavenger for the acid generated during the reaction.

  • PEG Addition: Dissolve the mPEG-SC in a minimal amount of the anhydrous solvent and add it dropwise to the stirred drug solution. A typical molar ratio of PEG to drug is 1:1 to 1.5:1, depending on the desired degree of PEGylation.

  • Reaction: Allow the reaction to proceed at room temperature with continuous stirring for a specified period (typically 4 to 24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.

  • Quenching: Once the reaction is complete, it can be quenched by adding a small amount of a primary amine-containing compound (e.g., ethanolamine) to react with any remaining activated PEG.

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified to remove unreacted drug, excess PEG, and by-products.

    • Dialysis: If the molecular weight difference between the conjugate and impurities is significant, dialysis against a suitable buffer or water can be effective.

    • Size-Exclusion Chromatography (SEC): SEC is a powerful technique for separating molecules based on their size and is well-suited for purifying PEG-drug conjugates.

    • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be used.

  • Characterization: The purified PEG-drug conjugate should be thoroughly characterized to confirm its identity and purity using techniques such as:

    • NMR Spectroscopy: To confirm the covalent linkage between the PEG and the drug.

    • Mass Spectrometry (e.g., MALDI-TOF): To determine the molecular weight of the conjugate and assess the degree of PEGylation.

    • Analytical HPLC: To determine the purity of the final product.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[16]

Materials:

  • Purified PEG-drug conjugate and the parent drug

  • Distilled or deionized water (or a relevant buffer solution)

  • Vials with screw caps

  • Shaking incubator or orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of the test compound (parent drug or PEG-drug conjugate) to a vial containing a known volume of the aqueous medium. The amount should be sufficient to ensure that a solid phase remains at equilibrium.

  • Equilibration: Tightly cap the vials and place them in the shaking incubator. Agitate the samples at a constant temperature for a sufficient period (typically 24 to 72 hours) to reach equilibrium.[16]

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let the undissolved solid settle. Centrifuge the samples at a high speed to further separate the solid and liquid phases.

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable solvent if necessary and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Calculation: The equilibrium solubility is determined from the concentration of the compound in the saturated solution.

Visualizing PEGylation Concepts

Mechanism of Solubility Enhancement

G Mechanism of Solubility Enhancement by PEGylation cluster_0 Before PEGylation cluster_1 After PEGylation Drug Hydrophobic Drug Water Water Molecules Drug->Water Poor Interaction Process PEGylation PEG_Drug PEG-Drug Conjugate Hydrophilic PEG Shell Hydrophobic Drug Core Water2 Water Molecules PEG_Drug:f1->Water2 Strong H-Bonding Process->PEG_Drug Covalent Linkage

Caption: PEGylation creates a hydrophilic shell around a hydrophobic drug, improving its interaction with water.

Experimental Workflow for Solubility Assessment

G Workflow for Solubility Assessment Start Start Add_Excess Add excess compound to aqueous medium Start->Add_Excess Equilibrate Equilibrate with shaking (24-72h at constant T) Add_Excess->Equilibrate Separate Separate solid and liquid phases (Centrifugation) Equilibrate->Separate Filter Filter supernatant Separate->Filter Analyze Quantify concentration (e.g., HPLC) Filter->Analyze Result Determine Equilibrium Solubility Analyze->Result

Caption: The shake-flask method for determining the equilibrium solubility of a compound.

Conclusion

PEG linkers represent a cornerstone technology in modern drug delivery, offering a robust solution to the pervasive challenge of poor drug solubility. By imparting hydrophilicity, PEGylation not only enhances the aqueous solubility of drug molecules but also provides a multitude of other pharmacokinetic benefits. A thorough understanding of the principles of PEGylation, coupled with rigorous experimental design and characterization, is essential for successfully applying this technology in the development of novel and effective therapeutics. This guide provides a foundational framework for researchers and drug development professionals to leverage the power of PEG linkers in their pursuit of innovative medicines.

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers for Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers and their application in click chemistry. It is designed to be a technical resource for researchers and professionals involved in bioconjugation, drug delivery, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs).

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are versatile molecules that possess two different reactive functional groups at either end of a polyethylene glycol chain.[1] This unique structural feature allows for the sequential and specific conjugation of two distinct molecular entities, such as a therapeutic drug and a targeting molecule.[1][2] The PEG spacer itself imparts several beneficial properties to the resulting bioconjugate, including increased water solubility, improved pharmacokinetic profiles, and reduced immunogenicity.[3][4] The ability to customize the length of the PEG chain provides precise control over the distance between the conjugated molecules, a critical factor for optimizing biological activity and stability.[3][]

These linkers are instrumental in the development of advanced biotherapeutics, most notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[3] In ADCs, for instance, a PEG linker can connect a potent cytotoxic drug to a monoclonal antibody that specifically targets cancer cells, thereby minimizing off-target toxicity.[]

Core Concepts and Advantages

The fundamental principle behind heterobifunctional PEG linkers is their ability to bridge two different molecules with high specificity. The PEG backbone offers a range of advantages that make these linkers highly valuable in bioconjugation:

  • Enhanced Solubility : The hydrophilic nature of the PEG chain can significantly improve the solubility of hydrophobic drugs and biomolecules in aqueous environments, which helps to reduce aggregation.[3][4]

  • Improved Pharmacokinetics : PEGylation, the process of attaching PEG chains to molecules, is known to increase the in vivo circulation half-life of therapeutics by reducing renal clearance and protecting them from enzymatic degradation.[][7]

  • Reduced Immunogenicity : The "stealth" properties of PEG can shield the conjugated molecule from the host's immune system, thereby lowering the risk of an immune response.[1][4]

  • Biocompatibility : PEG is a non-toxic and biocompatible polymer that is widely approved for biomedical applications.[3][4]

  • Flexibility and Steric Hindrance Optimization : The length of the PEG linker can be tailored to provide optimal spacing between the conjugated molecules, which can be crucial for maintaining the biological activity of both entities and overcoming steric hindrance.[][7]

Types of Heterobifunctional PEG Linkers for Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), has become a popular method for bioconjugation due to its high efficiency, specificity, and mild reaction conditions.[8] Heterobifunctional PEG linkers are frequently designed with terminal groups that are compatible with these reactions.

Common functional groups found on these linkers include:

  • Azide (B81097) (N₃) : Reacts with terminal alkynes in CuAAC or strained cyclooctynes in SPAAC.

  • Alkyne (C≡CH) : Reacts with azides in CuAAC.

  • Strained Cyclooctynes (e.g., DBCO, BCN) : Reacts with azides in the copper-free SPAAC reaction.[8]

  • Amine-reactive groups (e.g., NHS esters) : For conjugation to proteins via lysine (B10760008) residues.

  • Thiol-reactive groups (e.g., maleimides) : For conjugation to proteins via cysteine residues.

The combination of a click-reactive group with another functional group allows for a two-step, orthogonal conjugation strategy.

Quantitative Data of Common Heterobifunctional PEG Linkers

The selection of a suitable PEG linker often depends on its physicochemical properties. The following tables summarize key quantitative data for a variety of commercially available heterobifunctional PEG linkers.

Table 1: Properties of Common Azide-PEG-Linkers for Click Chemistry

Linker NameFunctional Group 2Molecular Weight ( g/mol )PEG Units (n)
Azide-PEG-AmineAmineVarious (e.g., ~244 for n=4)2-24+
Azide-PEG-NHS EsterNHS EsterVarious (e.g., ~445 for n=4)2-24+
Azide-PEG-MaleimideMaleimide (B117702)Various (e.g., ~425 for n=4)2-24+
Azide-PEG-ThiolThiolVarious (e.g., ~279 for n=4)2-24+
Azide-PEG-Carboxylic AcidCarboxylic AcidVarious (e.g., ~277 for n=4)2-24+

Table 2: Properties of Common Alkyne-PEG-Linkers for Click Chemistry

Linker NameFunctional Group 2Molecular Weight ( g/mol )PEG Units (n)
Alkyne-PEG-AmineAmineVarious (e.g., ~243 for n=4)2-24+
Alkyne-PEG-NHS EsterNHS EsterVarious (e.g., ~444 for n=4)2-24+
Alkyne-PEG-MaleimideMaleimideVarious (e.g., ~424 for n=4)2-24+
Alkyne-PEG-ThiolThiolVarious (e.g., ~278 for n=4)2-24+
Alkyne-PEG-Carboxylic AcidCarboxylic AcidVarious (e.g., ~276 for n=4)2-24+

Table 3: Properties of Common Strained Alkyne-PEG-Linkers for SPAAC

Linker NameFunctional Group 2Molecular Weight ( g/mol )PEG Units (n)
DBCO-PEG-AmineAmineVarious (e.g., ~505 for n=4)2-24+
DBCO-PEG-NHS EsterNHS EsterVarious (e.g., ~706 for n=4)2-24+
DBCO-PEG-MaleimideMaleimideVarious (e.g., ~686 for n=4)2-24+
BCN-PEG-AmineAmineVarious (e.g., ~381 for n=4)2-24+
BCN-PEG-NHS EsterNHS EsterVarious (e.g., ~582 for n=4)2-24+

Note: The molecular weights and PEG units are illustrative and can vary significantly based on the specific product and manufacturer.

Experimental Protocols

This section provides detailed methodologies for key experiments involving heterobifunctional PEG linkers and click chemistry.

Synthesis of a Heterobifunctional PEG Linker: α-Azide-ω-hydroxyl PEG

This protocol describes the synthesis of an azide-terminated PEG with a free hydroxyl group, which can be further functionalized.[2][9]

Materials:

  • α-Tosyl-ω-hydroxyl PEG

  • Sodium azide (NaN₃)

  • Dry N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Diethyl ether

Procedure:

  • Dissolve α-Tosyl-ω-hydroxyl PEG and a molar excess of sodium azide in dry DMF.

  • Stir the reaction mixture overnight at 90°C under an inert atmosphere (e.g., argon).[2]

  • After cooling to room temperature, dilute the mixture with DCM.

  • Wash the organic phase twice with brine and twice with water.[2]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure.

  • Precipitate the product by adding the concentrated solution dropwise into cold diethyl ether.

  • Collect the solid product by filtration and dry it under vacuum.

  • Confirm the structure and purity of the α-azide-ω-hydroxyl PEG using ¹H-NMR and mass spectrometry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol outlines a general procedure for conjugating an alkyne-containing molecule to an azide-functionalized PEG linker.[10]

Materials:

  • Alkyne-functionalized molecule

  • Azide-PEG-linker

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Aminoguanidine (B1677879) stock solution (e.g., 100 mM in water)

Procedure:

  • In a reaction vessel, dissolve the alkyne-functionalized molecule in the reaction buffer.

  • Add the Azide-PEG-linker to the solution. A slight molar excess (1.1-1.5 equivalents) of the azide component is often used.[10]

  • Prepare a premixed solution of CuSO₄ and the copper-chelating ligand. The recommended ligand to copper ratio is typically 5:1.[11]

  • Add the aminoguanidine solution to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution, followed by the premixed CuSO₄/ligand solution.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as HPLC or mass spectrometry.

  • Upon completion, the reaction can be quenched by adding a chelating agent like EDTA or by exposure to air.

  • Purify the conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted components and the copper catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol describes a copper-free click chemistry reaction for conjugating a strained alkyne-PEG linker (e.g., DBCO-PEG) to an azide-modified biomolecule.[12]

Materials:

  • Azide-modified biomolecule (e.g., protein, antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Strained alkyne-PEG linker (e.g., DBCO-PEG-NHS ester)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare a stock solution of the strained alkyne-PEG linker in anhydrous DMSO (e.g., 10 mM).

  • To the solution of the azide-modified biomolecule, add the stock solution of the strained alkyne-PEG linker. A 2-4 fold molar excess of the alkyne linker is a common starting point.[12]

  • Ensure the final concentration of DMSO in the reaction mixture is low (ideally <5% v/v) to avoid denaturation of the biomolecule.[12]

  • Gently mix the components and incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[12] Reaction progress can be monitored by SDS-PAGE (observing a band shift) or mass spectrometry.

  • Once the reaction is complete, purify the conjugate using size-exclusion chromatography or another suitable method to remove excess unreacted linker.

Antibody-Drug Conjugation using a Heterobifunctional PEG Linker

This protocol provides a general workflow for creating an antibody-drug conjugate (ADC) using a heterobifunctional PEG linker with, for example, a maleimide group for thiol-specific conjugation to the antibody and a click-reactive group for attaching the drug.

Materials:

  • Monoclonal antibody (mAb)

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Heterobifunctional PEG linker (e.g., Maleimide-PEG-Azide)

  • Alkyne-modified cytotoxic drug

  • Reaction buffers (e.g., PBS, borate (B1201080) buffer)

  • Quenching reagent (e.g., N-ethylmaleimide or cysteine)

  • Purification system (e.g., SEC-HPLC)

Procedure:

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb using a controlled amount of a reducing agent like DTT to generate free thiol groups. The reaction is typically carried out in a suitable buffer at 37°C for about 30 minutes.[13]

  • Purification of Reduced Antibody: Remove the excess reducing agent immediately using a desalting column.

  • Conjugation with PEG Linker: React the reduced antibody with a molar excess of the Maleimide-PEG-Azide linker. The maleimide group will specifically react with the generated thiol groups on the antibody. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Click Reaction with Drug: To the antibody-PEG-azide conjugate, add the alkyne-modified cytotoxic drug. Perform a CuAAC or SPAAC reaction as described in the previous protocols to attach the drug to the linker.

  • Quenching: Quench any unreacted maleimide groups with a quenching reagent to prevent unwanted side reactions.

  • Purification and Characterization: Purify the final ADC using size-exclusion chromatography to remove unreacted drug, linker, and any aggregates. Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and stability using techniques like HPLC, mass spectrometry, and SDS-PAGE.[3]

Visualizations

The following diagrams illustrate key concepts and workflows related to heterobifunctional PEG linkers and click chemistry.

general_structure cluster_linker Linker Structure MoleculeA Molecule A (e.g., Antibody, Protein) FG1 Functional Group 1 MoleculeA->FG1 Specific Conjugation Linker Heterobifunctional PEG Linker MoleculeB Molecule B (e.g., Drug, Fluorophore) PEG PEG Spacer FG1->PEG FG2 Functional Group 2 FG2->MoleculeB Orthogonal Conjugation PEG->FG2

Caption: General structure of a heterobifunctional PEG linker.

click_chemistry_reactions cluster_cyaac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide1 Azide (R-N₃) Triazole1 1,4-disubstituted Triazole Azide1->Triazole1 Alkyne1 Terminal Alkyne (R'-C≡CH) Alkyne1->Triazole1 Catalyst1 Cu(I) Catalyst Catalyst1->Triazole1 Catalyzes Azide2 Azide (R-N₃) Triazole2 Triazole Azide2->Triazole2 StrainedAlkyne Strained Cyclooctyne (e.g., DBCO, BCN) StrainedAlkyne->Triazole2 No Catalyst Required

Caption: Comparison of CuAAC and SPAAC click chemistry reactions.

adc_synthesis_workflow start Start: Monoclonal Antibody (mAb) reduction 1. Antibody Reduction (e.g., with DTT) start->reduction reduced_mab Reduced mAb with Free Thiol Groups reduction->reduced_mab linker_conjugation 2. Conjugation with Maleimide-PEG-Azide reduced_mab->linker_conjugation mab_linker mAb-PEG-Azide Conjugate linker_conjugation->mab_linker drug_attachment 3. Click Reaction with Alkyne-Drug (CuAAC or SPAAC) mab_linker->drug_attachment adc Antibody-Drug Conjugate (ADC) drug_attachment->adc purification 4. Purification and Characterization adc->purification final_product Final ADC Product purification->final_product

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

References

The Azide Functional Group: A Lynchpin of Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of biological research and therapeutic development, the ability to selectively and efficiently label and connect biomolecules is paramount. The azide (B81097) functional group (-N₃), once primarily known in the realm of energetic materials, has emerged as a cornerstone of bioconjugation chemistry.[1][2] Its unique combination of small size, stability in physiological conditions, and bioorthogonal reactivity has revolutionized how scientists visualize, track, and manipulate biological processes.[3][4][5] This technical guide provides a comprehensive overview of the azide functional group's central role in bioconjugation, with a focus on the key chemical reactions, experimental considerations, and practical applications that are critical for professionals in life sciences and drug development.

The power of the azide lies in its "bioorthogonality" – its ability to participate in specific chemical reactions within a complex biological milieu without interfering with native biochemical processes.[6][7][8] This property allows for the precise chemical modification of proteins, glycans, lipids, and nucleic acids in their native environments, including within living cells and organisms.[3][9][10] This guide will delve into the three primary bioorthogonal reactions that leverage the azide's unique reactivity: the Staudinger ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Properties of the Azide Functional Group

The azide group's utility in bioconjugation stems from a set of advantageous chemical properties:

  • Small Size: The minimal steric footprint of the azide allows it to be incorporated into biomolecules, often through metabolic labeling, with little to no perturbation of the molecule's structure or function.[4][5]

  • Stability: Organic azides are generally stable in aqueous environments and across a wide pH range, a crucial requirement for reactions conducted under physiological conditions.[4][11][12] However, it is important to note that low molecular weight azides can be hazardous and should be handled with care.[2][13]

  • Bioorthogonality: The azide group is virtually absent in biological systems, ensuring that it will not participate in unwanted side reactions with endogenous molecules.[3][14] Its reactivity is reserved for specifically introduced reaction partners.

  • Versatile Reactivity: The azide group can participate in a variety of highly selective and efficient chemical transformations, providing a versatile toolkit for bioconjugation.[1][15]

Key Bioconjugation Reactions Involving Azides

The following sections detail the mechanisms, kinetics, and experimental considerations for the most prominent azide-based bioconjugation reactions.

Staudinger Ligation

The Staudinger ligation was one of the first bioorthogonal reactions to be widely adopted.[3][6] It involves the reaction of an azide with a triarylphosphine, which is engineered to contain an electrophilic trap, to form a stable amide bond.[][17][18]

Mechanism: The reaction proceeds through the formation of an aza-ylide intermediate, which then undergoes an intramolecular cyclization and subsequent hydrolysis to yield the final amide-linked product.[8][14][18]

Advantages:

  • Metal-Free: The reaction does not require a metal catalyst, avoiding concerns about catalyst-induced cytotoxicity.[]

  • High Chemoselectivity: The azide and phosphine (B1218219) groups are highly selective for each other and do not react with other functional groups found in biological systems.[17]

Disadvantages:

  • Slow Kinetics: The primary drawback of the Staudinger ligation is its relatively slow reaction rate, which can necessitate higher reactant concentrations or longer reaction times.[3][6][19]

  • Oxidation of Phosphines: The phosphine reagents are susceptible to oxidation in biological environments, which can reduce the efficiency of the ligation.[6][19]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and widely used method for forming a stable triazole linkage between an azide and a terminal alkyne.[20][21][22]

Mechanism: The reaction is catalyzed by a Cu(I) species, which is often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate (B8700270).[22][23] The copper catalyst activates the terminal alkyne, facilitating a [3+2] cycloaddition with the azide to yield the 1,4-disubstituted triazole product with high regioselectivity.[22]

Advantages:

  • Fast Kinetics: CuAAC reactions are exceptionally fast, with second-order rate constants orders of magnitude higher than the Staudinger ligation.[19][22]

  • High Yield and Specificity: The reaction is highly specific and typically proceeds with near-quantitative yields under mild, aqueous conditions.[22]

Disadvantages:

  • Copper Cytotoxicity: The use of a copper catalyst can be problematic for applications in living cells due to the toxicity of copper ions.[4][24][25] However, the use of copper-chelating ligands can help to mitigate this issue.[26][27]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cytotoxicity concerns of CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne (B158145) as the alkyne reaction partner, which eliminates the need for a copper catalyst.[6][24][28]

Mechanism: The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition reaction with an azide, allowing it to proceed rapidly at physiological temperatures.[28][29] The reaction forms a stable triazole linkage.

Advantages:

  • Metal-Free: SPAAC is a catalyst-free reaction, making it highly suitable for applications in living systems.[24][25]

  • Fast Kinetics: While generally not as fast as CuAAC, the development of increasingly reactive cyclooctynes has led to SPAAC reactions with kinetics suitable for many biological applications.[29][30]

Disadvantages:

  • Slower Kinetics than CuAAC: The reaction rates of SPAAC are typically lower than those of CuAAC.[19][24]

  • Hydrophobicity of Cyclooctynes: Some cyclooctyne reagents can be hydrophobic, which may affect their solubility and bioavailability in aqueous environments.

Quantitative Data on Reaction Kinetics

The choice of bioconjugation reaction often depends on the required reaction rate for a specific application. The following table summarizes typical second-order rate constants for the key azide-based reactions.

ReactionReactantsRate Constant (M⁻¹s⁻¹)Reference(s)
Staudinger LigationAzide + Triarylphosphine~0.002[3]
CuAACAzide + Terminal Alkyne1 - 100[19]
SPAACAzide + Cyclooctyne0.0024 - 34[30]

Experimental Protocols

Detailed and reliable protocols are essential for successful bioconjugation experiments. The following sections provide generalized protocols for introducing azides into biomolecules and for performing CuAAC and SPAAC reactions.

Protocol 1: Introduction of Azide Groups into Proteins via NHS Ester Labeling

This protocol describes a common method for introducing azide functional groups into proteins by targeting primary amines (lysine residues and the N-terminus) using an N-hydroxysuccinimide (NHS) ester of an azide-containing molecule.[20][21][31]

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0)

  • Azide-PEG-NHS ester (or other azide-NHS ester)

  • DMSO (dimethyl sulfoxide)

  • Desalting column or dialysis tubing for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare Azide-NHS Ester Stock Solution: Dissolve the Azide-NHS ester in DMSO to a concentration of 10-100 mM.

  • Reaction: Add a 10-20 fold molar excess of the Azide-NHS ester stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove the excess, unreacted Azide-NHS ester by size exclusion chromatography (desalting column) or dialysis against the desired storage buffer.

  • Characterization: Confirm the incorporation of the azide groups using methods such as mass spectrometry or by reacting the azide-functionalized protein with an alkyne-containing fluorescent dye followed by SDS-PAGE analysis.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for conjugating an azide-functionalized biomolecule with an alkyne-containing molecule.[23][26][27][32]

Materials:

  • Azide-functionalized biomolecule (e.g., protein from Protocol 1)

  • Alkyne-containing molecule (e.g., fluorescent probe, drug molecule)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 50 mM in water)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-functionalized biomolecule and the alkyne-containing molecule in the reaction buffer. A typical molar ratio is 1:5 to 1:10 (biomolecule:alkyne).

  • Add Copper and Ligand: Add the THPTA ligand to the reaction mixture, followed by the CuSO₄ solution. A common final concentration is 100-500 µM CuSO₄ and a 5-fold molar excess of the ligand. Gently mix.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM. Gently mix.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent probe.

  • Purification: Purify the bioconjugate to remove the copper catalyst, excess reagents, and unreacted molecules using an appropriate method such as size exclusion chromatography, dialysis, or affinity chromatography.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the catalyst-free conjugation of an azide-functionalized biomolecule with a strained cyclooctyne-containing molecule.[24][25][28]

Materials:

  • Azide-functionalized biomolecule

  • Cyclooctyne-containing molecule (e.g., DBCO, BCN derivatives)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-functionalized biomolecule and the cyclooctyne-containing molecule in the reaction buffer. A typical molar ratio is 1:2 to 1:5 (biomolecule:cyclooctyne).

  • Incubation: Incubate the reaction mixture for 2-24 hours at room temperature or 37°C. The reaction time will depend on the specific cyclooctyne used and the concentrations of the reactants.

  • Purification: Purify the bioconjugate using a suitable method to remove unreacted reagents, such as size exclusion chromatography or dialysis.

Visualizing Bioconjugation Workflows and Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the described bioconjugation processes.

Staudinger_Ligation_Mechanism Azide R1-N3 AzaYlide Aza-ylide Intermediate Azide->AzaYlide + Phosphine Phosphine R2-P(Ph)2-COOR' CyclicIntermediate Cyclic Intermediate AzaYlide->CyclicIntermediate Intramolecular Cyclization AmideProduct R1-NH-C(O)-R2' CyclicIntermediate->AmideProduct Hydrolysis

Caption: Mechanism of the Staudinger Ligation.

CuAAC_Mechanism Azide R1-N3 Triazole 1,4-Disubstituted Triazole Azide->Triazole Alkyne R2-C≡CH Alkyne->Triazole Cu_I Cu(I) Cu_I->Triazole Catalyst

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.

SPAAC_Mechanism Azide R1-N3 Triazole Triazole Product Azide->Triazole Cyclooctyne Strained Cyclooctyne Cyclooctyne->Triazole

Caption: Strain-Promoted Azide-Alkyne Cycloaddition.

Protein_Labeling_Workflow Start Start: Protein of Interest Labeling React with Azide-NHS Ester Start->Labeling Purification1 Purify Azide-Labeled Protein Labeling->Purification1 AzideProtein Azide-Functionalized Protein Purification1->AzideProtein ReactionChoice Choose Bioconjugation Reaction AzideProtein->ReactionChoice CuAAC Perform CuAAC with Alkyne-Probe ReactionChoice->CuAAC Cu(I) catalyst SPAAC Perform SPAAC with Cyclooctyne-Probe ReactionChoice->SPAAC No catalyst Purification2 Purify Final Conjugate CuAAC->Purification2 SPAAC->Purification2 FinalProduct Bioconjugate Purification2->FinalProduct

Caption: General workflow for protein bioconjugation.

Applications in Research and Drug Development

The versatility of azide-based bioconjugation has led to its widespread application across various fields:

  • Proteomics and Activity-Based Protein Profiling: Azides can be incorporated into metabolic precursors to label newly synthesized proteins, allowing for their identification and quantification.

  • Glycobiology: Azido-sugars can be metabolically incorporated into cellular glycans, enabling their visualization and characterization.[5][10]

  • Drug Delivery and Development: Azide-alkyne chemistry is used to conjugate drugs to targeting moieties such as antibodies, creating antibody-drug conjugates (ADCs) with enhanced specificity and efficacy.[20][24][27]

  • Biomaterial Science: Azides are used to functionalize surfaces and hydrogels for applications in tissue engineering and diagnostics.[33]

  • Live Cell Imaging: The bioorthogonality of azide reactions allows for the real-time imaging of biological processes within living cells and organisms.[3][10]

Conclusion

The azide functional group has proven to be an indispensable tool in the field of bioconjugation. Its unique combination of small size, stability, and bioorthogonal reactivity has enabled the development of powerful chemical methods for labeling, tracking, and manipulating biomolecules in complex biological systems. The continued development of new azide-based chemistries and their creative application will undoubtedly continue to drive innovation in basic research, diagnostics, and therapeutic development. This guide provides a foundational understanding of the core principles and practical considerations for utilizing the azide functional group, empowering researchers to leverage this versatile chemical handle in their own work.

References

The Tert-Butyl Ester: A Comprehensive Technical Guide to a Cornerstone Protecting Group for Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl (t-butyl or OtBu) ester is a cornerstone protecting group for carboxylic acids in modern organic synthesis, prized for its unique combination of stability and controlled lability. Its strategic application is fundamental in multi-step syntheses, particularly in the realms of peptide synthesis and drug development, where precise control over reactive functional groups is paramount. This technical guide provides an in-depth exploration of the t-butyl ester's properties, methods for its installation and removal, and its strategic use in complex molecular construction.

Core Principles of the t-Butyl Ester Protecting Group

The efficacy of the t-butyl ester as a protecting group stems from its steric bulk and electronic properties. The voluminous t-butyl group effectively shields the carbonyl carbon from nucleophilic attack, rendering the ester linkage resistant to a wide range of reagents and reaction conditions, including basic and reductive environments.[1] However, this stability can be readily and selectively reversed under acidic conditions, which facilitate a unimolecular elimination mechanism (E1) to release the free carboxylic acid.[2][3] This orthogonal cleavage strategy is a key advantage in complex synthetic routes.[4][5]

Installation of the t-Butyl Ester: Protection Methodologies

The formation of t-butyl esters can be achieved through several reliable methods, with the choice of protocol often dictated by the substrate's sensitivity and the desired scale of the reaction.

Acid-Catalyzed Esterification with Isobutylene (B52900) or t-Butanol

The most direct and atom-economical methods involve the acid-catalyzed reaction of a carboxylic acid with either isobutylene or t-butyl alcohol.[6][7] Strong acids such as sulfuric acid or trifluoromethanesulfonic acid are typically employed to protonate the carboxylic acid or to generate the t-butyl cation from isobutylene or t-butanol, which is then trapped by the carboxylate.[8][9]

Transesterification

For substrates where the parent carboxylic acid is labile or difficult to isolate, transesterification from a more readily available ester, such as a methyl or ethyl ester, offers a valuable alternative. This transformation is often mediated by a strong base like potassium t-butoxide in an aprotic solvent.

Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) Mediated Esterification

A milder approach involves the use of di-t-butyl dicarbonate ((Boc)₂O) in the presence of a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).[10][11] This method is particularly suitable for sensitive substrates due to its non-acidic conditions.

Recent Advances in t-Butylation

Recent research has introduced novel and efficient methods for t-butylation. One such method employs bis(trifluoromethanesulfonyl)imide (Tf₂NH) in t-butyl acetate (B1210297), which has been shown to be effective for the direct t-butylation of free amino acids and other carboxylic acids under mild conditions.[1][7][12]

Summary of Protection Methods
MethodReagentsTypical ConditionsAdvantagesDisadvantages
Acid-Catalyzed Esterification Isobutylene or t-Butanol, H₂SO₄ or TfOHAnhydrous conditions, 0°C to room temperatureHigh atom economy, cost-effectiveHarsh acidic conditions, not suitable for acid-labile substrates
Transesterification Methyl or Ethyl Ester, K OtBuAnhydrous solvent (e.g., diethyl ether), 0°C to room temperatureUseful for labile carboxylic acidsRequires a pre-existing ester, strongly basic conditions
(Boc)₂O/DMAP (Boc)₂O, DMAP (catalytic)Anhydrous aprotic solvent (e.g., CH₂Cl₂), room temperatureMild, non-acidic conditionsStoichiometric use of (Boc)₂O, formation of gaseous byproducts
Tf₂NH/t-Butyl Acetate Tf₂NH (catalytic or stoichiometric)t-Butyl acetate as solvent and reagent, room temperatureFast, high-yielding, suitable for free amino acidsReagent cost

Cleavage of the t-Butyl Ester: Deprotection Strategies

The selective removal of the t-butyl ester is most commonly achieved under acidic conditions. The mechanism proceeds via protonation of the ester oxygen, followed by the formation of a stable tertiary carbocation (the t-butyl cation) and subsequent elimination to yield isobutylene and the desired carboxylic acid.[2][13]

Strong Acid-Mediated Cleavage

Strong acids such as trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solvent, are widely used for efficient t-butyl ester cleavage.[2] Anhydrous hydrogen chloride (HCl) in an organic solvent is another classic and effective reagent.[2] While highly effective, these strong acids can also cleave other acid-sensitive protecting groups like the t-butoxycarbonyl (Boc) group.[2]

Lewis Acid-Mediated Cleavage

For enhanced chemoselectivity, Lewis acids such as zinc bromide (ZnBr₂) in dichloromethane have been shown to selectively cleave t-butyl esters in the presence of other acid-labile groups, such as N-Boc or N-trityl groups under certain conditions.[14][15]

Milder and Catalytic Deprotection Methods

To accommodate highly sensitive substrates, milder deprotection methods have been developed. Aqueous phosphoric acid has been reported as an effective and environmentally benign reagent for the cleavage of t-butyl esters.[16] More recently, a catalytic protocol using the tris(4-bromophenyl)amminium radical cation ("Magic Blue") in combination with a silane (B1218182) has been shown to deprotect t-butyl esters under very mild, neutral conditions.[17][18] Another reported method involves the use of silica (B1680970) gel in refluxing toluene (B28343).[19]

Enzymatic Cleavage

In the realm of green chemistry, enzymatic methods for t-butyl ester deprotection have been explored. Certain lipases and esterases have been identified that can hydrolyze t-butyl esters of protected amino acids while leaving other protecting groups intact.[20]

Summary of Deprotection Methods
MethodReagentsTypical ConditionsAdvantagesDisadvantages
Strong Brønsted Acids TFA, HCl, H₂SO₄Anhydrous organic solvent (e.g., DCM), room temperatureFast and efficientLow chemoselectivity, can cleave other acid-labile groups
Lewis Acids ZnBr₂Dichloromethane, room temperatureHigher chemoselectivity in some casesStoichiometric amounts of Lewis acid often required
Mild Acidic Conditions Aqueous H₃PO₄, Silica GelAqueous or non-polar solvent, elevated temperature for silica gelMilder, more selectiveSlower reaction times may be required
Catalytic Radical-Mediated "Magic Blue", TriethylsilaneDichloromethane, room temperatureVery mild, neutral conditions, catalyticReagent cost and availability
Enzymatic Lipases, EsterasesAqueous buffer, room temperatureHigh selectivity, environmentally benignSubstrate-specific, requires optimization of enzyme and conditions

Orthogonal Protection Strategies in Peptide Synthesis

The t-butyl ester is a key component of the widely used 9-fluorenylmethoxycarbonyl (Fmoc)/tBu orthogonal protection strategy in solid-phase peptide synthesis (SPPS).[4][21][22] In this approach, the α-amino group of the growing peptide chain is protected with the base-labile Fmoc group, while the side chains of reactive amino acids (e.g., aspartic acid, glutamic acid, serine, threonine, and tyrosine) are protected with acid-labile t-butyl-based groups.[22] This orthogonality allows for the selective deprotection of the N-terminus with a base (e.g., piperidine) for chain elongation, while the side-chain protecting groups remain intact until the final acid-mediated cleavage from the solid support.[4]

Experimental Protocols

Protocol 1: Protection of a Carboxylic Acid using (Boc)₂O and DMAP

This protocol is adapted from the general procedure for esterification using di-t-butyl dicarbonate.[10][11]

Materials:

  • Carboxylic acid (1.0 mmol)

  • Di-t-butyl dicarbonate ((Boc)₂O) (1.3 mmol)

  • 4-(Dimethylamino)pyridine (DMAP) (0.05 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂) (5 mL)

Procedure:

  • To a solution of the carboxylic acid in anhydrous dichloromethane, add 4-(dimethylamino)pyridine.

  • Add di-t-butyl dicarbonate to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of a t-Butyl Ester using Trifluoroacetic Acid (TFA)

This protocol describes a standard procedure for the acid-catalyzed cleavage of t-butyl esters.[2]

Materials:

  • t-Butyl ester (1.0 mmol)

  • Anhydrous dichloromethane (DCM) (5 mL)

  • Trifluoroacetic acid (TFA) (1-5 mL)

Procedure:

  • Dissolve the t-butyl ester in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-4 hours).

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate the residue with toluene to remove residual TFA.

  • The resulting carboxylic acid can be used directly or purified further if necessary.

Protocol 3: Chemoselective Deprotection using Zinc Bromide (ZnBr₂)

This protocol is based on the selective cleavage of t-butyl esters in the presence of other acid-labile groups.[14]

Materials:

  • t-Butyl ester (1.0 mmol)

  • Zinc bromide (ZnBr₂) (5.0 mmol)

  • Anhydrous dichloromethane (DCM) (5 mL)

Procedure:

  • To a stirred solution of the t-butyl ester in anhydrous dichloromethane, add zinc bromide at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Visualizing Key Processes

Protection_Mechanism RCOOH Carboxylic Acid (R-COOH) tButyl_Ester t-Butyl Ester (R-COOtBu) RCOOH->tButyl_Ester Isobutene Isobutylene Protonated_Isobutene t-Butyl Cation Isobutene->Protonated_Isobutene H_plus H+ H_plus->Isobutene Protonation Protonated_Isobutene->tButyl_Ester Nucleophilic Attack

Caption: Acid-catalyzed formation of a t-butyl ester from a carboxylic acid and isobutylene.

Deprotection_Mechanism tButyl_Ester t-Butyl Ester (R-COOtBu) Protonated_Ester Protonated Ester tButyl_Ester->Protonated_Ester H_plus H+ H_plus->Protonated_Ester Protonation Carboxylic_Acid Carboxylic Acid (R-COOH) Protonated_Ester->Carboxylic_Acid tButyl_Cation t-Butyl Cation Protonated_Ester->tButyl_Cation Elimination Isobutylene Isobutylene tButyl_Cation->Isobutylene - H+

Caption: Mechanism of acid-catalyzed deprotection of a t-butyl ester.

Orthogonal_Protection_Workflow Start Fmoc-AA(PG)-Resin (PG = tBu-based) Fmoc_Deprotection Fmoc Deprotection (Piperidine) Start->Fmoc_Deprotection Coupling Coupling with Fmoc-AA-OH Fmoc_Deprotection->Coupling Elongation_Cycle Repeat n times Coupling->Elongation_Cycle Elongation_Cycle->Fmoc_Deprotection Chain Elongation Final_Cleavage Final Cleavage (TFA Cocktail) Elongation_Cycle->Final_Cleavage Synthesis Complete Final_Peptide Deprotected Peptide Final_Cleavage->Final_Peptide

Caption: Workflow of Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis.

Conclusion

The t-butyl ester has firmly established itself as an indispensable protecting group for carboxylic acids. Its robustness under a wide array of synthetic conditions, coupled with its facile and selective removal under acidic conditions, provides a powerful tool for chemists in academic and industrial research. The continuous development of milder and more selective methods for its installation and cleavage further expands its utility in the synthesis of increasingly complex and sensitive molecules, ensuring its continued prominence in the field of organic chemistry and drug discovery.

References

N-(Azido-PEG3)-NH-PEG3-t-butyl ester molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bifunctional linker, N-(Azido-PEG3)-NH-PEG3-t-butyl ester, a versatile tool in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Properties

This compound is a heterobifunctional molecule featuring a polyethylene (B3416737) glycol (PEG) spacer. This linker is characterized by a terminal azide (B81097) group, a secondary amine, and a t-butyl protected carboxylic acid, making it a valuable reagent for multi-step conjugation strategies.

PropertyValueSource(s)
Molecular Formula C21H42N4O8[1]
Molecular Weight 478.6 g/mol [1]
CAS Number 2758724-73-9[1]
Purity Typically ≥95%[1][2]
Storage Conditions -20°C[1]

Functional Groups and Reactivity

The utility of this compound lies in its distinct reactive ends:

  • Azide Group (-N3): This functional group is primarily used in "click chemistry," a set of bioorthogonal reactions that are rapid, selective, and high-yielding. The azide group can react with alkyne-containing molecules through either a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the latter being a copper-free alternative suitable for cellular environments.[3][4]

  • Secondary Amine (-NH-): The secondary amine can be reacted with various electrophiles, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[1][2]

  • t-Butyl Ester (-COOtBu): This group protects a carboxylic acid. The t-butyl group can be removed under acidic conditions to reveal the carboxylic acid, which can then be activated (e.g., with EDC or HATU) to react with primary amines, forming an amide linkage.[1][2]

Applications in Drug Development

The structure of this compound makes it an ideal linker for the synthesis of complex bioconjugates. A prominent application is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI. The PEG component of the linker can enhance the solubility and cell permeability of the resulting PROTAC.[5][6]

Experimental Workflows and Protocols

While specific protocols are highly dependent on the substrates being conjugated, the following sections outline the general experimental workflows for the key reactions involving this linker.

General Protocol for Click Chemistry (CuAAC)

The azide group of the linker can be conjugated to a terminal alkyne on a molecule of interest (e.g., a modified protein or a small molecule ligand) using a copper(I)-catalyzed reaction.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium Ascorbate (B8700270)

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • Appropriate solvent (e.g., DMSO/water mixture)

Procedure:

  • Dissolve the alkyne-modified molecule and a molar excess of the azido-PEG linker in a suitable solvent.

  • Prepare a fresh solution of sodium ascorbate in water.

  • Prepare a premix of CuSO4 and the copper ligand.

  • Add the copper/ligand solution to the reaction mixture, followed by the sodium ascorbate solution to reduce Cu(II) to the catalytic Cu(I) species.

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).

  • Purify the resulting conjugate using chromatography (e.g., HPLC).

Logical Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound is a multi-step process that leverages its orthogonal reactive handles.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Coupling cluster_step4 Step 4 (Optional): Final Conjugation Linker N-(Azido-PEG3)-NH-PEG3-tBu Intermediate1 Ligand1-Linker Intermediate Linker->Intermediate1 Secondary Amine Reaction Ligand1 E3 Ligase Ligand (with NHS ester) Ligand1->Intermediate1 Intermediate2 Deprotected Intermediate Intermediate1->Intermediate2 Acidic Conditions Intermediate3 Ligand1-Linker-Ligand2 (Azide-PROTAC) Intermediate2->Intermediate3 Carboxylic Acid Activation (EDC) Ligand2 POI Ligand (with primary amine) Ligand2->Intermediate3 Final_PROTAC Labeled PROTAC Intermediate3->Final_PROTAC Click Chemistry (CuAAC or SPAAC) Reporter Reporter Molecule (with alkyne) Reporter->Final_PROTAC

A general workflow for the modular synthesis of a PROTAC.
Click Chemistry Pathways

The azide functionality of the linker allows for two primary click chemistry conjugation strategies. The choice between them often depends on the biological context of the experiment.

Click_Chemistry_Pathways cluster_main Azide-Alkyne Cycloaddition cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway Azide Azido-PEG Linker CuAAC_Node Copper(I)-Catalyzed Azide->CuAAC_Node SPAAC_Node Strain-Promoted (Copper-Free) Azide->SPAAC_Node Alkyne Alkyne-modified Molecule Alkyne->CuAAC_Node Alkyne->SPAAC_Node Triazole Stable Triazole Linkage CuAAC_Node->Triazole Catalyst Cu(I) Catalyst (e.g., CuSO4 + NaAsc) CuAAC_Node->Catalyst SPAAC_Node->Triazole Cyclooctyne Strained Alkyne (e.g., DBCO, BCN) SPAAC_Node->Cyclooctyne

Alternative pathways for azide-alkyne click chemistry.

References

In-Depth Technical Guide: N-(Azido-PEG3)-NH-PEG3-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the heterobifunctional linker, N-(Azido-PEG3)-NH-PEG3-t-butyl ester, including its chemical properties, suppliers, and detailed experimental protocols for its application in bioconjugation and drug development.

Core Compound Information

This compound is a versatile polyethylene (B3416737) glycol (PEG)-based linker molecule widely employed in the fields of bioconjugation, drug delivery, and proteomics. Its heterobifunctional nature, possessing a terminal azide (B81097) group and a protected secondary amine, allows for the sequential and controlled conjugation of two different molecules. The azide functionality is amenable to "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), providing a highly efficient and specific method for conjugation. The t-butyl ester-protected amine, upon deprotection, can be reacted with various electrophiles, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.

The incorporated PEG3 (triethylene glycol) spacers enhance the solubility and reduce the immunogenicity of the resulting conjugate, making it particularly valuable in the development of therapeutic agents like antibody-drug conjugates (ADCs).

Chemical and Physical Properties
PropertyValue
CAS Number 2758724-73-9[1][2]
Molecular Formula C21H42N4O8[2]
Molecular Weight 478.58 g/mol [2]
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, DCM
Storage Store at -20°C[2]
Suppliers

A number of chemical suppliers offer this compound for research and development purposes. Notable suppliers include:

SupplierWebsite
MedChemExpress--INVALID-LINK--
BroadPharm--INVALID-LINK--
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Experimental Protocols

The following protocols provide detailed methodologies for the key reactions involving this compound. These are generalized procedures and may require optimization for specific applications.

Deprotection of the t-Butyl Ester

This protocol outlines the removal of the t-butyl ester protecting group to yield a free carboxylic acid, which can then be activated for conjugation to an amine-containing molecule.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the DCM and TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash twice with deionized water and once with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the deprotected product, N-(Azido-PEG3)-NH-PEG3-acid.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-functionalized linker to an alkyne-containing molecule.

Materials:

  • This compound (or its deprotected form)

  • Alkyne-functionalized molecule (e.g., a drug or fluorescent probe)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand to stabilize Cu(I))

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or DMF

  • Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

  • Prepare a stock solution of the alkyne-functionalized molecule in DMSO or DMF.

  • Prepare a stock solution of this compound in DMSO or DMF.

  • Prepare fresh stock solutions of CuSO4 (100 mM in water) and sodium ascorbate (1 M in water).

  • In a reaction vial, add the alkyne-functionalized molecule and a 1.5 to 5-fold molar excess of the azide-linker.

  • Add CuSO4 to a final concentration of 1-5 mM. If using THPTA, pre-mix the CuSO4 with a 5-fold molar excess of the ligand.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-25 mM.

  • Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by LC-MS.

  • Purify the conjugate using an appropriate method, such as SEC or dialysis, to remove unreacted reagents and byproducts.

NHS Ester Chemistry

This protocol details the conjugation of the deprotected and activated linker to a primary amine-containing molecule, such as an antibody.

Materials:

  • N-(Azido-PEG3)-NH-PEG3-acid (deprotected linker)

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Amine-containing molecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMF or DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis cassette or SEC column for purification

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the N-(Azido-PEG3)-NH-PEG3-acid in anhydrous DMF or DMSO.

    • Add 1.2 equivalents of NHS and 1.2 equivalents of DCC or EDC.

    • Stir the reaction at room temperature for 4-12 hours to form the NHS ester. Monitor by TLC or LC-MS.

  • Conjugation to the Amine-Containing Molecule:

    • Add the activated NHS ester solution to the antibody solution (typically at a 10-20 fold molar excess of the linker). The final concentration of the organic solvent should be kept below 10% (v/v) to avoid denaturation of the antibody.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubating for 30 minutes.

  • Purification:

    • Remove unreacted linker and byproducts by dialysis against PBS or by using an SEC column.

Visualizations

Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis

ADC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_conjugation Conjugation Steps linker This compound deprotection TFA/DCM Deprotection linker->deprotection deprotected_linker N-(Azido-PEG3)-NH-PEG3-acid deprotection->deprotected_linker activation NHS, EDC Activation deprotected_linker->activation activated_linker Azido-PEG-NHS Ester activation->activated_linker conjugation1 NHS Ester Reaction (Amide Bond Formation) activated_linker->conjugation1 antibody Antibody (with Lysine residues) antibody->conjugation1 drug Alkyne-Drug conjugation2 Click Chemistry (CuAAC) (Triazole Ring Formation) drug->conjugation2 antibody_linker Antibody-Linker (Azide-functionalized) conjugation1->antibody_linker antibody_linker->conjugation2 adc Antibody-Drug Conjugate (ADC) conjugation2->adc

Caption: Workflow for synthesizing an Antibody-Drug Conjugate (ADC) using the heterobifunctional linker.

Signaling Pathway: EGFR Pathway Targeted by ADCs

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ligand EGF/TGF-α egfr EGFR ligand->egfr Binding & Dimerization ras RAS egfr->ras Activation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Growth erk->proliferation adc Anti-EGFR ADC adc->egfr Binding & Internalization adc->inhibition

Caption: Simplified EGFR signaling pathway, a common target for ADCs developed using PEG linkers.

References

Solubility Profile of N-(Azido-PEG3)-NH-PEG3-t-butyl ester in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N-(Azido-PEG3)-NH-PEG3-t-butyl ester, a bifunctional PEG linker crucial in bioconjugation and drug development. Due to the limited availability of specific quantitative solubility data in public literature for this exact molecule, this guide synthesizes information based on the general properties of polyethylene (B3416737) glycol (PEG) derivatives and related compounds. It offers a qualitative summary of expected solubility, a general experimental protocol for determining precise solubility, and a workflow diagram to guide laboratory procedures.

Core Compound Information

This compound (Formula: C21H42N4O8, MW: 478.6) is a chemical reagent used in click chemistry, featuring a terminal azide (B81097) group and a secondary amine.[1][2] The PEG component enhances the hydrophilicity of molecules it's attached to.[3]

Data on Solubility in Organic Solvents

The following table summarizes the expected qualitative solubility of this compound in various common organic solvents. "Soluble" indicates that the compound is likely to dissolve to a reasonable concentration for most applications. "Sparingly Soluble" suggests that solubility may be limited and warming might be necessary to achieve higher concentrations.[4] "Insoluble" indicates that the compound is unlikely to dissolve to any significant extent.

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleA good solvent for many PEG derivatives.[4][6]
Dimethylformamide (DMF)SolubleCommonly used for reactions involving PEG linkers.[4][6]
Dichloromethane (DCM)SolubleA common solvent for organic synthesis and purification.[4][6]
ChloroformSolublePEGs are generally soluble in chloroform.[4][7]
Tetrahydrofuran (THF)SolubleConsidered a good solvent for PEG systems.[8]
AcetoneSolublePEGs are typically soluble in polar solvents like acetone.[9]
MethanolSolublePEGs are generally soluble in alcohols.[4]
EthanolSolubleSimilar to methanol, PEGs are expected to be soluble.[4]
TolueneSparingly SolubleSolubility may be enhanced by warming.[4]
IsopropanolSparingly SolubleWarming may be required to increase solubility.[4]
Diethyl EtherInsolublePEGs are generally not soluble in ether.[4]
HexaneInsolublePEGs are insoluble in nonpolar solvents like hydrocarbons.[7][9]
WaterSolubleThe PEG component generally confers water solubility.[4][5]

Experimental Protocol for Solubility Determination

The following is a general methodology for determining the solubility of this compound in a specific organic solvent. This protocol is based on the saturated solution method.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound

  • Selected organic solvent(s) (analytical grade)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Micropipettes

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or a UV-Vis spectrophotometer.

  • Volumetric flasks and other standard laboratory glassware

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The exact amount should be more than what is expected to dissolve.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vial at a high speed to pellet the undissolved solid.

  • Preparation of the Saturated Solution for Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette.

    • Dilute the aliquot with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the solute.

    • A calibration curve should be prepared beforehand using standard solutions of known concentrations of this compound.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow start Start prepare_solution Prepare Supersaturated Solution (Excess Solute in Solvent) start->prepare_solution equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prepare_solution->equilibrate separate Separate Undissolved Solid (Centrifugation) equilibrate->separate sample_supernatant Sample Supernatant (Saturated Solution) separate->sample_supernatant dilute Dilute Sample for Analysis sample_supernatant->dilute analysis Quantitative Analysis (e.g., HPLC, UV-Vis) dilute->analysis calculate Calculate Solubility analysis->calculate end End calculate->end

Caption: Workflow for determining the solubility of a compound.

References

Stability and Storage Conditions for Azido-PEG Reagents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for azido-polyethylene glycol (azido-PEG) reagents. Understanding the chemical stability of these critical reagents is paramount for ensuring the success and reproducibility of bioconjugation, drug delivery, and other advanced applications in research and pharmaceutical development. This guide summarizes key stability-related data, outlines detailed experimental protocols for stability assessment, and provides visual workflows to facilitate experimental design.

Core Concepts of Azido-PEG Reagent Stability

The stability of an azido-PEG reagent is primarily dictated by the chemical integrity of its core components: the azide (B81097) functional group, the polyethylene (B3416737) glycol (PEG) spacer, and any additional reactive moieties present in heterobifunctional linkers (e.g., NHS esters, thiols). Organic azides are generally stable functional groups, but their reactivity can be influenced by a variety of environmental factors.[1] The PEG backbone, while generally stable, can be susceptible to oxidative degradation over time.[2]

Factors Influencing Stability

Several factors can impact the shelf-life and performance of azido-PEG reagents:

  • Temperature: Elevated temperatures can lead to the thermal decomposition of the azide group, releasing nitrogen gas.[1] Therefore, storage at low temperatures is crucial.

  • pH: The azide group is generally stable across a pH range of 4-12.[3] However, strong acidic conditions (pH < 4) should be avoided as they can lead to the formation of hydrazoic acid, which is toxic and explosive.[1][3] For heterobifunctional azido-PEG reagents, the stability of the other functional group is often more pH-sensitive. For example, NHS esters are prone to hydrolysis at neutral to high pH.

  • Light: Exposure to light, particularly UV radiation, can cause the photolytic decomposition of organic azides, leading to the formation of highly reactive nitrenes and subsequent side reactions.[1]

  • Reducing Agents: Strong reducing agents, such as dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP), can reduce the azide group to an amine, rendering it inactive for click chemistry reactions.[3]

  • Moisture: For azido-PEG reagents that also contain moisture-sensitive groups, such as NHS esters, exposure to water can lead to hydrolysis and loss of reactivity.[4]

Quantitative Stability and Storage Data

Table 1: Recommended Storage Conditions for Neat Azido-PEG Reagents

Storage TemperatureRecommended DurationKey Considerations
-20°C or belowUp to 3 years[1]Recommended for long-term storage. Store in a dry, dark environment under an inert atmosphere (e.g., argon or nitrogen).[5]
4°CUp to 2 years[1]Suitable for short to medium-term storage. Must be kept dry and protected from light.

Table 2: Stability of Azido-PEG Reagents in Solution

SolventStorage TemperatureStability ProfileRecommendations
Anhydrous DMSO or DMF-20°C or -80°CReduced stability compared to neat compound.[1][3]Prepare solutions fresh whenever possible.[1][6] For stock solutions, use anhydrous solvent, aliquot to avoid freeze-thaw cycles, and store under an inert atmosphere.[3][7]
Aqueous Buffers4°CSignificantly reduced stability.[3]Prepare fresh for each experiment to minimize degradation.[3]

Table 3: Qualitative Impact of Various Conditions on Azido-PEG Stability

ConditionEffect on Azide GroupEffect on PEG ChainEffect on Common Heterobifunctional Groups (e.g., NHS Ester)
High Temperature Degradation (N₂ release)[1]Accelerated oxidative degradation[8]Increased hydrolysis rate
Low pH (<4) Potential formation of hydrazoic acid[1][3]Generally stableStable
High pH (>8.5) Generally stableGenerally stableRapid hydrolysis[3]
Light Exposure (UV) Photolytic decomposition to nitrenes[1]Can promote oxidative degradation[8]Generally stable
Reducing Agents (DTT, TCEP) Reduction to amine[3]Generally stableGenerally stable
Moisture Generally stableGenerally stableHydrolysis[4]

Experimental Protocols for Stability Assessment

For critical applications, it is highly recommended to perform in-house stability assessments. The following is a general protocol for a forced degradation study to determine the stability of an azido-PEG reagent under various stress conditions.

Forced Degradation Study Protocol

Objective: To evaluate the stability of an azido-PEG reagent under thermal, photolytic, and various pH conditions and to identify potential degradation products.

Materials:

  • Azido-PEG reagent of interest

  • High-purity water

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Buffers of various pH (e.g., pH 4, 7, 9)

  • Calibrated HPLC system with UV and/or Mass Spectrometry (MS) detection

  • Photostability chamber

  • Temperature-controlled incubator

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the azido-PEG reagent in an appropriate solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).

    • For each stress condition, aliquot the stock solution into separate, clearly labeled vials.

  • Stress Conditions:

    • Thermal Stress: Incubate samples at an elevated temperature (e.g., 40°C, 60°C) for a defined period (e.g., 1, 3, 7, and 14 days). Include a control sample stored at the recommended temperature (-20°C).

    • Photostability: Expose samples to a controlled light source (e.g., consistent with ICH Q1B guidelines) for a specific duration. Wrap a control sample in aluminum foil to protect it from light.

    • Acidic/Basic Hydrolysis: Add an equal volume of acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solution to the sample vials. Also, prepare samples in buffers of various pH values (e.g., 4, 7, 9). Incubate at room temperature for defined time points. Neutralize the acidic and basic samples before analysis.

    • Oxidative Degradation: Treat the sample with a low concentration of an oxidizing agent (e.g., 3% hydrogen peroxide) and incubate at room temperature for a set time.

  • Analysis:

    • At each time point, analyze the samples by a stability-indicating method, such as reverse-phase HPLC with UV and/or MS detection.

    • HPLC Method Example:

      • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)[1]

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: A suitable gradient to resolve the parent compound from its degradation products.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a suitable wavelength (e.g., 210 nm for the azide group) and/or MS to identify the masses of the parent compound and any new peaks.[1]

  • Data Interpretation:

    • Quantify the percentage of the remaining parent azido-PEG reagent at each time point under each stress condition.

    • Identify and, if possible, characterize any significant degradation products using MS data.

    • Plot the degradation profiles to determine the rate of degradation under each condition.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate common experimental workflows involving azido-PEG reagents.

General Workflow for Antibody Conjugation

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_click Click Chemistry Antibody Antibody in Amine-Containing Buffer Buffer_Exchange Buffer Exchange (e.g., to PBS) Antibody->Buffer_Exchange Quantification Quantify Antibody (A280) Buffer_Exchange->Quantification Conjugation_Reaction Conjugation Reaction (pH 7.2-8.5) Quantification->Conjugation_Reaction Prepare_Linker Prepare Azido-PEG-NHS Ester Stock Solution Prepare_Linker->Conjugation_Reaction Purification_1 Purification (Desalting Column) Conjugation_Reaction->Purification_1 Click_Reaction Click Reaction (e.g., SPAAC) Purification_1->Click_Reaction Prepare_Payload Prepare Alkyne-Payload Stock Solution Prepare_Payload->Click_Reaction Purification_2 Final Purification (SEC or Dialysis) Click_Reaction->Purification_2 Final_Product Final Antibody-PEG-Payload Conjugate Purification_2->Final_Product

Caption: Workflow for two-stage antibody conjugation using an Azido-PEG-NHS ester.

PROTAC Synthesis Logical Flow

PROTAC_Synthesis_Flow start Select Target Protein and E3 Ligase Ligand linker_selection Choose Azido-PEG Linker (e.g., Azido-PEG-alkyne) start->linker_selection synthesis_1 Synthesize Alkyne-Modified E3 Ligase Ligand linker_selection->synthesis_1 synthesis_2 Synthesize Azide-Modified Target Protein Ligand linker_selection->synthesis_2 click_reaction CuAAC or SPAAC Click Chemistry Reaction synthesis_1->click_reaction synthesis_2->click_reaction purification Purification and Characterization (HPLC, MS) click_reaction->purification final_protac Final PROTAC Molecule purification->final_protac

Caption: Logical workflow for the synthesis of a PROTAC using an azido-PEG linker.

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Polyubiquitinated Target Protein Degradation Degradation of Target Protein Proteasome->Degradation

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Conclusion

The stability of azido-PEG reagents is a critical factor for the successful outcome of bioconjugation and drug development projects. While generally stable under recommended storage conditions, their reactivity can be compromised by exposure to elevated temperatures, extreme pH, light, and reducing agents. For applications requiring the highest degree of reproducibility and quality control, conducting in-house forced degradation studies is recommended to establish specific stability profiles under relevant experimental conditions. By adhering to the storage and handling guidelines outlined in this guide, researchers can ensure the integrity and performance of their azido-PEG reagents.

References

An In-depth Technical Guide to PROTAC Linkers and Their Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system (UPS).[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[4] This event-driven, catalytic mechanism distinguishes PROTACs from traditional inhibitors that rely on sustained occupancy of a target's active site.[1]

The linker, far from being a simple spacer, plays a critical role in determining the overall efficacy, selectivity, and pharmacokinetic properties of a PROTAC molecule.[3][5] Its length, composition, and attachment points are crucial for the formation of a stable and productive ternary complex.[6][7] An improperly designed linker can lead to steric hindrance, preventing the formation of the ternary complex, or it may be too long to effectively bring the two proteins into proximity for efficient ubiquitination.[7][8]

This in-depth technical guide provides a comprehensive overview of PROTAC linkers, their components, and their critical role in the design and development of effective protein degraders.

Core Components of a PROTAC

A PROTAC molecule is a chimeric compound made up of three distinct parts:

  • Warhead Ligand: This component is responsible for binding to the target protein of interest (POI), the protein slated for degradation.

  • E3 Ligase Ligand: This part of the molecule recruits an E3 ubiquitin ligase, a key enzyme in the ubiquitination cascade.

  • Linker: The linker covalently connects the warhead and the E3 ligase ligand, playing a crucial role in the formation and stability of the ternary complex.[1]

The PROTAC Mechanism of Action: A Signaling Pathway

The mechanism of action of a PROTAC involves hijacking the cell's natural protein degradation machinery. The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, and the PROTAC molecule is released to repeat the cycle.[1]

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

Caption: PROTAC-mediated protein degradation pathway.

Classification and Properties of PROTAC Linkers

PROTAC linkers can be broadly categorized into flexible and rigid types, with more advanced "smart" or functional linkers also being developed.[6] The choice of linker has a profound impact on the physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.[3][6]

Flexible Linkers

Flexible linkers are the most common type used in the initial stages of PROTAC development due to their synthetic accessibility and ease of modification.[6]

  • Alkyl Chains: These are simple hydrocarbon chains of varying lengths that provide a high degree of conformational flexibility.[6] While synthetically straightforward, they can contribute to high lipophilicity, which may negatively impact solubility and oral bioavailability.[6]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to enhance the solubility of PROTACs.[6][9] The ethylene (B1197577) glycol units add polarity and can participate in hydrogen bonding.[6] According to one analysis, approximately 54% of reported PROTACs utilize PEG linkers.[10]

Linker TypeAdvantagesDisadvantages
Alkyl Chains Synthetically accessible, easy to modify, high conformational flexibility.[6]Can lead to high lipophilicity, potentially poor solubility and oral bioavailability, and susceptibility to metabolism.[6]
PEG Chains Improve solubility, synthetically accessible, easy to modify length.[6][9]High flexibility can lead to an entropic penalty upon binding.[6]
Rigid Linkers

Rigid linkers are designed to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[6]

  • Alkynes and Triazoles: The linear geometry of alkynes and the planar structure of triazole rings (often formed via "click chemistry") introduce conformational restriction.[6]

  • Cyclic Structures: Incorporating saturated rings like piperazine (B1678402) and piperidine (B6355638) can constrain the linker's conformation.[6]

  • Aromatic Systems: Phenyl rings and other aromatic systems add planarity and rigidity.[6]

Linker TypeAdvantagesDisadvantages
Rigid Linkers (General) Pre-organize PROTAC for favorable binding, can improve selectivity and physicochemical properties.[6]Often more synthetically challenging, lack of flexibility can hinder productive ternary complex formation.[6]
Alkynes and Triazoles Provide conformational restriction.[6]May require specific synthetic routes.
Cyclic Structures Constrain linker conformation.[6]Can increase synthetic complexity.
Aromatic Systems Introduce planarity and rigidity.[6]Can alter solubility and other properties.
"Smart" or Functional Linkers

Recent innovations have led to the development of linkers with additional functionalities.

  • Photoswitchable Linkers: These linkers, often containing an azobenzene (B91143) moiety, can change between cis and trans isomers upon light exposure, allowing for spatiotemporal control over PROTAC activity.[11]

The Critical Role of Linker Length and Composition

The length and chemical composition of the linker are paramount for a PROTAC's efficacy. An optimal linker length is necessary to facilitate the formation of a stable and productive ternary complex.[7][8] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[8] Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex.[8]

Quantitative Data on Optimal Linker Length

The optimal linker length is highly dependent on the specific POI and E3 ligase pair.

Target ProteinOptimal Linker Length (atoms)Observations
Estrogen Receptor α (ERα) 16Both shorter and longer linkers resulted in significantly reduced degradation efficacy.[8]
p38α 15-17This range was identified as the most effective for degradation.[8]
IRAK4 VariableThe optimal length and composition depend on the specific cell line and PROTAC design.[12]
BRD4 VariableLinker length is a critical parameter for efficacy, with overly short or long linkers being detrimental.[13][14]
Impact of Linker Composition on Physicochemical Properties and Cell Permeability

The chemical makeup of the linker significantly influences the drug-like properties of the PROTAC.

PropertyEffect of Linker Composition
Solubility Incorporating polar functional groups like amides and ethers can improve solubility.[6]
Cell Permeability Lipophilic groups can enhance cell permeability.[6] The "chameleon effect," where flexible linkers adopt a less polar conformation in the cell membrane, has been observed.[6]

A study on a series of VHL PROTACs with identical POI and VHL ligands but varying linkers found that the linker had a profound impact on passive cell permeability.[2][10] High permeability correlated with the PROTAC's ability to adopt folded conformations that shield polar surface area.[2][10]

PROTACLinker CompositionPermeability Classification
PROTAC 1 Flexible AliphaticLow
PROTAC 2 Flexible AliphaticHigh
PROTAC 3 Amide-containingMedium-High
PROTACs 4, 5, 6 VariedMedium-Low
PROTACs 7, 8 Tertiary Amine/PiperidineMedium-High
PROTAC 9 Amide-containing (longer)High

(Data adapted from a study on VHL PROTACs for ERK5)[10]

Experimental Protocols for PROTAC Evaluation

A suite of robust experimental assays is required for the accurate assessment of PROTAC efficacy.

PROTAC Synthesis: General Protocol for a PEGylated PROTAC

This protocol outlines a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.[15]

Materials:

  • POI ligand with a suitable functional group (e.g., alkyne).

  • E3 ligase ligand with a suitable functional group (e.g., amine).

  • Bifunctional PEG linker (e.g., HOOC-PEGn-N3).

  • Coupling reagents (e.g., HATU, DIPEA).

  • Copper(I) catalyst (e.g., copper(II) sulfate (B86663) and sodium ascorbate (B8700270) for click chemistry).

  • Solvents (e.g., DMF, t-BuOH/H2O).

  • Purification supplies (e.g., preparative HPLC).

Procedure:

  • First Coupling Reaction:

    • Dissolve the E3 ligase ligand and the bifunctional PEG linker in a suitable solvent like DMF.

    • Add coupling reagents such as HATU and DIPEA.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.[15]

  • Second Coupling Reaction (Click Chemistry):

    • Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the alkyne-functionalized POI ligand in a solvent mixture (e.g., t-BuOH/H2O).

    • Add a copper(I) catalyst.

    • Stir the reaction until completion and purify the final PROTAC molecule.[15]

Western Blot Analysis for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels.[8]

Materials:

  • Cell line expressing the POI (e.g., HeLa, THP-1).[16]

  • PROTAC of interest.

  • DMSO (vehicle control).

  • Non-degrading inhibitor (negative control).

  • Cell lysis buffer.

  • Protein assay reagents (e.g., BCA or Bradford).

  • SDS-PAGE gels and running buffer.

  • Transfer system and membranes (PVDF or nitrocellulose).

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies (anti-POI, anti-loading control like GAPDH).

  • HRP-conjugated secondary antibodies.

  • ECL substrate and imaging system.[16]

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a concentration range of the PROTAC for a specified time course.[16]

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate.[16]

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations, add sample buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel.[16]

  • Protein Transfer: Transfer the separated proteins to a membrane.[16]

  • Immunoblotting: Block the membrane and incubate with primary antibodies, followed by HRP-conjugated secondary antibodies.[16]

  • Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify band intensities to determine the extent of protein degradation.[16]

Cell Permeability Assays

Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput, cell-free assay models passive transcellular permeability.[17][18]

Protocol Overview:

  • A 96-well filter plate is coated with a lipid solution to form an artificial membrane.

  • The test compound is added to the donor wells.

  • After an incubation period, the concentration of the compound in both the donor and acceptor wells is measured by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated.[18][19]

Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport.[17][20]

Protocol Overview:

  • Caco-2 cells are seeded on a semipermeable membrane in a Transwell™ system and cultured to form a confluent monolayer.[20]

  • The test compound is added to the apical (A) side, and its transport to the basolateral (B) side is measured over time (A to B permeability).

  • To assess efflux, the transport from the basolateral to the apical side is also measured (B to A permeability).[20]

  • The Papp value and efflux ratio (Papp(B-A)/Papp(A-B)) are calculated. An efflux ratio greater than two suggests active efflux.[20]

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation of the POI-PROTAC-E3 ligase ternary complex.

  • Bioluminescence Resonance Energy Transfer (BRET): The NanoBRET™ assay is a live-cell method to monitor ternary complex formation.[1] A NanoLuc® luciferase is fused to the POI, and a HaloTag® is fused to the E3 ligase. Upon PROTAC-induced complex formation, energy is transferred from the luciferase to a fluorescent ligand bound to the HaloTag®, resulting in a BRET signal.[1][21]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This is a sensitive and specific in vitro assay.[22] The POI and E3 ligase are labeled with a donor and an acceptor fluorophore, respectively. Ternary complex formation brings the fluorophores into proximity, leading to a FRET signal.[22][23]

Experimental and Logical Workflow Diagrams

A Typical Workflow for PROTAC Design and Evaluation

PROTAC_Workflow General Workflow for PROTAC Design and Evaluation cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Optimization Design PROTAC Design (Ligand & Linker Selection) Synthesis Chemical Synthesis Design->Synthesis Biochemical Biochemical Assays (Ternary Complex Formation) Synthesis->Biochemical Cellular_Perm Cellular Permeability Assays (PAMPA, Caco-2) Biochemical->Cellular_Perm Degradation Protein Degradation Assays (Western Blot, etc.) Cellular_Perm->Degradation Cellular_Func Cellular Functional Assays (Viability, Apoptosis) Degradation->Cellular_Func SAR Structure-Activity Relationship (SAR) Analysis Cellular_Func->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Design Iterative Redesign

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

The linker is a critical and multifaceted component of a PROTAC molecule, profoundly influencing its efficacy, selectivity, and drug-like properties. While historically, linker design has often been a process of trial and error, the field is rapidly advancing towards more rational, structure-guided strategies. A deep understanding of the interplay between linker composition, length, and the resulting physicochemical properties is essential for the successful development of next-generation protein degraders. The experimental protocols and data presented in this guide provide a framework for researchers to systematically approach the design and optimization of PROTAC linkers, ultimately accelerating the discovery of novel therapeutics.

References

A Comprehensive Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient and versatile method for the formation of 1,2,3-triazoles. Its reliability, specificity, and biocompatibility have established it as an invaluable tool in drug discovery, bioconjugation, and materials science. This guide delves into the fundamental principles of CuAAC, offering a detailed examination of its mechanism, kinetics, and practical experimental considerations.

Core Principles and Mechanism

The CuAAC reaction is the copper(I)-catalyzed variant of the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne. While the thermal reaction requires high temperatures and results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, the introduction of a copper(I) catalyst dramatically accelerates the reaction rate and exclusively yields the 1,4-disubstituted product.

The catalytic cycle is generally understood to proceed through the following key steps:

  • Formation of Copper-Acetylide: A copper(I) species coordinates with the terminal alkyne to form a copper-acetylide intermediate. This step is believed to be the rate-determining step in many cases.

  • Coordination of the Azide: The azide then coordinates to the copper center of the copper-acetylide complex.

  • Cycloaddition: A concerted, yet stepwise, cycloaddition occurs, leading to the formation of a six-membered copper-triazolide intermediate.

  • Protonolysis: The copper-triazolide is protonated, releasing the 1,4-disubstituted triazole product and regenerating the copper(I) catalyst for the next cycle.

CuAAC_Mechanism R1_alkyne R¹-C≡CH Cu_acetylide R¹-C≡C-Cu(I) R1_alkyne->Cu_acetylide + Cu(I) Cu_I Cu(I) R2_azide R²-N₃ Intermediate_complex [Intermediate Complex] R2_azide->Intermediate_complex + Cu_acetylide->Intermediate_complex Cu_triazolide Copper-Triazolide Intermediate Intermediate_complex->Cu_triazolide Cycloaddition Cu_triazolide->Cu_I Regeneration Triazole_product 1,4-Disubstituted Triazole Cu_triazolide->Triazole_product + H⁺ H_plus H⁺

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Key Components and Considerations

The success of a CuAAC reaction hinges on several critical components:

  • Copper(I) Source: The active catalyst is the copper(I) ion. However, Cu(I) salts are often unstable and prone to oxidation to the inactive Cu(II) state. Common strategies to generate Cu(I) in situ include the reduction of a Cu(II) salt (e.g., CuSO₄·5H₂O) with a reducing agent like sodium ascorbate (B8700270).

  • Ligands: Ligands play a crucial role in stabilizing the Cu(I) catalytic center, preventing its oxidation, and increasing the reaction rate. Tris(benzyltriazolylmethyl)amine (TBTA) and other tris(triazolyl)methyl)amine ligands are highly effective. For biological applications, water-soluble ligands like bathophenanthroline (B157979) disulfonate (BPS) are often employed.

  • Solvent: The choice of solvent is critical and depends on the solubility of the reactants. A wide range of solvents can be used, from aqueous systems (often with co-solvents like t-butanol or DMSO) to organic solvents like THF, DMF, and dichloromethane.

Quantitative Data and Reaction Parameters

The efficiency of the CuAAC reaction is influenced by catalyst loading, ligand concentration, temperature, and reactant concentrations. The following table summarizes typical reaction parameters.

ParameterTypical RangeNotes
Copper(I) Source 1-10 mol%Higher loadings can accelerate the reaction but may lead to side reactions or difficulties in removal.
Reducing Agent 2-5 equivalents (relative to Cu)Sodium ascorbate is the most common and is typically used in excess to maintain a reducing environment.
Ligand 1-5 mol% (often equimolar to Cu)The ligand-to-copper ratio can significantly impact catalytic activity and stability.
Temperature Room Temperature to 80 °CMost reactions proceed efficiently at room temperature, but gentle heating can be used to accelerate slow reactions.
Reactant Concentration 0.01 - 1 MHigher concentrations generally lead to faster reaction rates.

Experimental Protocols

Below are representative protocols for performing a CuAAC reaction in both organic and aqueous media.

Protocol 1: CuAAC in an Organic Solvent (e.g., THF/H₂O)

  • Reactant Preparation: Dissolve the alkyne (1.0 equiv) and the azide (1.0-1.2 equiv) in a suitable solvent mixture (e.g., THF/H₂O 4:1).

  • Catalyst Preparation: In a separate vial, prepare a stock solution of the copper catalyst. For example, dissolve CuSO₄·5H₂O (0.05 equiv) and TBTA (0.05 equiv) in the reaction solvent.

  • Initiation: To the stirring reactant solution, add the catalyst solution.

  • Reduction: Add a freshly prepared solution of sodium ascorbate (0.25 equiv) in water.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous solutions (e.g., saturated NH₄Cl, brine) to remove the copper catalyst. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Experimental_Workflow_Organic cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification reactants Dissolve Alkyne & Azide in THF/H₂O initiation Add Catalyst Solution reactants->initiation catalyst Prepare CuSO₄/TBTA Stock Solution catalyst->initiation reduction Add Sodium Ascorbate initiation->reduction stirring Stir at Room Temperature (Monitor by TLC/LC-MS) reduction->stirring workup Aqueous Workup (e.g., NH₄Cl wash) stirring->workup purify Column Chromatography workup->purify product Purified Triazole purify->product

Caption: A typical experimental workflow for a CuAAC reaction in an organic solvent system.

Protocol 2: CuAAC in an Aqueous Medium for Bioconjugation

  • Biomolecule Preparation: Dissolve the alkyne- or azide-modified biomolecule (e.g., protein, DNA) in a suitable aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Reagent Stock Solutions: Prepare concentrated stock solutions of the azide or alkyne counterpart, CuSO₄, a water-soluble ligand (e.g., BPS), and a reducing agent (e.g., sodium ascorbate or THPTA).

  • Pre-complexation: In a separate tube, pre-mix the CuSO₄ and the ligand to form the copper-ligand complex.

  • Reaction Initiation: To the biomolecule solution, add the azide/alkyne counterpart, the pre-formed copper-ligand complex, and finally the reducing agent to initiate the reaction.

  • Incubation: Gently agitate the reaction mixture at room temperature or 37 °C for 1-4 hours.

  • Purification: Remove the excess reagents and copper catalyst using a suitable method for the biomolecule, such as size-exclusion chromatography (e.g., a desalting column), dialysis, or precipitation.

Bioconjugation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification biomolecule Dissolve Biomolecule in Aqueous Buffer addition Add Reagents to Biomolecule Solution biomolecule->addition stocks Prepare Stock Solutions (Counterpart, CuSO₄, Ligand, Reductant) stocks->addition incubation Incubate with Agitation (RT or 37°C) addition->incubation purify Remove Excess Reagents (e.g., Size-Exclusion Chromatography) incubation->purify product Purified Bioconjugate purify->product

Caption: A generalized workflow for CuAAC-mediated bioconjugation in an aqueous environment.

Applications in Drug Development

The robustness and orthogonality of the CuAAC reaction have made it a powerful tool in various stages of drug development:

  • Lead Discovery and Optimization: CuAAC is extensively used in the synthesis of compound libraries for high-throughput screening. Its reliability allows for the rapid generation of diverse molecular architectures.

  • Bioconjugation: The reaction's biocompatibility enables the precise attachment of drugs, imaging agents, or targeting moieties to biomolecules like antibodies (to create antibody-drug conjugates), peptides, and nucleic acids under physiological conditions.

  • Prodrug Design: Click chemistry can be employed to link a drug to a solubilizing group or a targeting ligand, which can then be cleaved in vivo to release the active pharmaceutical ingredient.

Methodological & Application

Application Notes and Protocols for N-(Azido-PEG3)-NH-PEG3-t-butyl ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azido-PEG3)-NH-PEG3-t-butyl ester is a versatile heterobifunctional linker designed for bioconjugation applications. This molecule incorporates three key functional elements: a terminal azide (B81097) group for click chemistry or Staudinger ligation, a secondary amine for amide bond formation, and a t-butyl ester-protected carboxylic acid. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance during conjugation. These application notes provide detailed protocols for the use of this linker in the development of bioconjugates, such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other functionalized biomolecules.

Chemical Properties

PropertyValue
Molecular Formula C21H42N4O8
Molecular Weight 478.6 g/mol [1]
Purity Typically ≥98%[1]
Storage -20°C, desiccated[1]
Solubility Soluble in DMSO, DMF, DCM

Key Applications in Bioconjugation

The unique trifunctional nature of this compound allows for a variety of conjugation strategies:

  • Click Chemistry: The azide group facilitates highly specific and efficient conjugation to alkyne-modified molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][]

  • Staudinger Ligation: The azide can also react with phosphine-containing molecules to form a stable amide bond in a bioorthogonal manner.[4][]

  • Amide Bond Formation (Secondary Amine): The secondary amine can be acylated, for instance with an activated N-hydroxysuccinimide (NHS) ester, to attach a molecule of interest.[1][6]

  • Amide Bond Formation (Deprotected Carboxylic Acid): Following deprotection of the t-butyl ester, the resulting carboxylic acid can be activated (e.g., with EDC/HATU) to react with primary amines on a target molecule.[1][6]

Experimental Protocols

Protocol 1: Deprotection of the t-butyl Ester

This protocol describes the removal of the t-butyl protecting group to expose the carboxylic acid functionality.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step three times.

  • The resulting deprotected product (as a TFA salt) can often be used directly in the next step.

  • For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected linker with a free carboxylic acid.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the azide group of the linker to an alkyne-modified biomolecule (e.g., a protein).

Materials:

  • This compound (or its deprotected form)

  • Alkyne-modified biomolecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Desalting column

Procedure:

  • Prepare the alkyne-modified biomolecule in the reaction buffer.

  • Add the this compound linker to the biomolecule solution. A 10- to 20-fold molar excess of the linker over the biomolecule is a common starting point.

  • In a separate tube, premix the CuSO4 and THPTA ligand solutions. A 5:1 ligand to copper ratio is often used to protect the biomolecule from oxidation.[7]

  • Add the CuSO4/THPTA mixture to the biomolecule-linker solution. The final concentration of copper is typically in the range of 100-500 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, LC-MS).

  • Once the reaction is complete, remove the excess linker and copper catalyst using a desalting column or dialysis.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of the azide group to a strained alkyne (e.g., DBCO)-modified biomolecule.

Materials:

  • This compound (or its deprotected form)

  • Strained alkyne (e.g., DBCO)-functionalized biomolecule

  • Reaction Buffer: PBS, pH 7.4, or other amine-free buffer

  • Organic Solvent (optional): Anhydrous DMSO or DMF for dissolving the linker

  • Desalting column

Procedure:

  • Dissolve the strained alkyne-functionalized biomolecule in the reaction buffer to a concentration of 1-5 mg/mL.[8]

  • Prepare a stock solution of the this compound linker in DMSO or DMF.

  • Add the linker stock solution to the biomolecule solution. A molar excess of 5- to 20-fold of the azide linker is typically used.[8] The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.[8]

  • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.[8]

  • Monitor the conjugation efficiency by SDS-PAGE or LC-MS.

  • Purify the resulting conjugate using a desalting column to remove unreacted linker.

Protocol 4: Staudinger Ligation

This protocol provides a general procedure for the reaction of the azide group with a phosphine-containing molecule.

Materials:

  • This compound (or its deprotected form)

  • Phosphine (B1218219) reagent (e.g., triphenylphosphine (B44618) or a phosphinothiol)

  • Solvent: A mixture of an organic solvent (e.g., THF or DMF) and water is commonly used.

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the phosphine reagent in the chosen solvent system.

  • Add the this compound to the solution. A slight molar excess (e.g., 1.1 equivalents) of the azide is often used.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by an appropriate method, such as ³¹P NMR (observing the shift from the phosphine to the phosphine oxide) or LC-MS. Reaction times can range from a few hours to overnight.

  • Upon completion, the workup procedure will depend on the properties of the product. This may involve solvent removal under reduced pressure and purification by chromatography.

Quantitative Data

The following table summarizes typical reaction conditions and outcomes for bioconjugation reactions analogous to those described above. Note that specific yields will vary depending on the biomolecule, linker, and precise reaction conditions.

Reaction TypeReactantsMolar Ratio (Linker:Biomolecule)Typical ConditionsReported Yield/EfficiencyReference
CuAAC Azide-PEG, Alkyne-Protein10-20 fold excess of linker100-500 µM CuSO4, 5:1 Ligand:Cu, 1-5 mM Na-Ascorbate, RT, 1-4hHigh to quantitative[7][9]
SPAAC Azide-PEG, DBCO-Antibody5-20 fold excess of linkerPBS pH 7.4, RT or 37°C, 1-4hHigh, often >90%[8]
Staudinger Ligation Azide, Phosphinothioester~1:1THF/H2O, RTCan be high (>90%) with optimized phosphines[10]
t-butyl Deprotection t-butyl ester-20-50% TFA in DCM, RT, 1-2hGenerally quantitative[11][12]

Characterization of Bioconjugates

After synthesis and purification, it is essential to characterize the bioconjugate to determine the degree of labeling and confirm its integrity.

TechniquePurpose
SDS-PAGE To visualize the increase in molecular weight of the protein after conjugation.
UV-Vis Spectroscopy To quantify the degree of labeling if the attached molecule has a distinct chromophore.
Mass Spectrometry (MALDI-TOF or ESI-MS) To determine the exact mass of the conjugate and calculate the number of attached linkers.
HPLC (SEC, RP, IEX) To assess the purity and homogeneity of the conjugate. Size-exclusion chromatography (SEC) is useful for separating the conjugate from unreacted protein and excess linker.

Diagrams

Experimental Workflow for Bioconjugation

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Analysis Biomolecule Biomolecule Click_Chemistry Click Chemistry (CuAAC or SPAAC) Biomolecule->Click_Chemistry Staudinger_Ligation Staudinger Ligation Biomolecule->Staudinger_Ligation Linker This compound Deprotection Deprotection (optional) (e.g., TFA in DCM) Linker->Deprotection Linker->Click_Chemistry Linker->Staudinger_Ligation Deprotection->Click_Chemistry Purification Purification (e.g., SEC, Dialysis) Click_Chemistry->Purification Staudinger_Ligation->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization Final_Conjugate Final Bioconjugate Characterization->Final_Conjugate

Caption: General workflow for bioconjugation.

Signaling Pathway of a PROTAC

PROTAC_Pathway PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC mechanism of action.

Logical Relationship of Linker Functionalities

Linker_Functionality cluster_reactions Potential Reactions Linker This compound Azide (-N3) Secondary Amine (-NH-) t-butyl ester (-COOtBu) Click Click Chemistry (CuAAC/SPAAC) Linker:f0->Click Staudinger Staudinger Ligation Linker:f0->Staudinger Acylation Acylation (e.g., with NHS ester) Linker:f1->Acylation Deprotection Deprotection (TFA) Linker:f2->Deprotection Amide_Coupling Amide Coupling (EDC/HATU) Deprotection->Amide_Coupling

Caption: Functional groups and their reactions.

References

Application Notes and Protocols: Conjugating N-(Azido-PEG3)-NH-PEG3-t-butyl ester to a Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, including their solubility, stability, and pharmacokinetic profiles. This document provides a detailed protocol for the covalent attachment of a heterobifunctional PEG linker, N-(Azido-PEG3)-NH-PEG3-t-butyl ester, to a target protein. This linker features a secondary amine for initial conjugation to the protein, a terminal azide (B81097) group for subsequent "click" chemistry reactions, and a t-butyl ester protecting group that can be removed to reveal a carboxylic acid, offering a versatile platform for creating complex bioconjugates such as antibody-drug conjugates (ADCs).

The protocol is divided into three main stages:

  • Protein-Linker Conjugation: Covalent attachment of the PEG linker to the protein.

  • Deprotection of the t-butyl Ester: Removal of the t-butyl protecting group to expose a terminal carboxylic acid.

  • Azide-Alkyne Click Chemistry: Subsequent conjugation of an alkyne-containing molecule to the azide-functionalized protein.

Materials and Equipment

Reagents
  • Target protein

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Conjugation Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-7.5, amine-free)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Deprotection Solution (e.g., Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM))

  • Click Chemistry Reagents:

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

  • Reagents for protein analysis (e.g., SDS-PAGE gels, stains, mass spectrometry matrices)

Equipment
  • Reaction vials

  • Magnetic stirrer and stir bars

  • pH meter

  • Spectrophotometer (for protein concentration measurement)

  • Centrifuge

  • Dialysis tubing or SEC columns

  • SDS-PAGE apparatus

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • HPLC system

Experimental Protocols

Part 1: Conjugation of this compound to a Protein

This protocol outlines the conjugation of the secondary amine of the PEG linker to carboxyl groups (e.g., on aspartic or glutamic acid residues) on the protein surface via EDC/NHS chemistry.

1. Reagent Preparation:

  • Protein Solution: Prepare the protein in Conjugation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
  • Linker Solution: Immediately before use, dissolve this compound in an appropriate solvent (e.g., DMSO or DMF) to a stock concentration of 10-50 mM.
  • Activation Reagents: Prepare fresh solutions of EDC and NHS (or Sulfo-NHS for aqueous reactions) in Activation Buffer or anhydrous DMSO.

2. Activation of Protein Carboxyl Groups:

  • In a reaction vial, add the protein solution.
  • Add EDC and NHS to the protein solution. A molar ratio of 50-100 fold excess of EDC and NHS to the protein is a good starting point.
  • Incubate for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

3. Conjugation Reaction:

  • Add the desired molar excess of the this compound solution to the activated protein solution. A starting point is a 10-20 fold molar excess of the linker to the protein.
  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

4. Quenching the Reaction:

  • To stop the reaction, add a quenching buffer (e.g., Tris-HCl or glycine) to a final concentration of 10-50 mM to consume any unreacted NHS esters.
  • Incubate for 15-30 minutes at room temperature.

5. Purification of the Conjugate:

  • Remove excess linker and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using size-exclusion chromatography (SEC).

Part 2: Deprotection of the t-butyl Ester

This step is necessary to expose the terminal carboxylic acid on the conjugated PEG linker.

1. Lyophilization (Optional):

  • If the purified conjugate is in an aqueous buffer, it may need to be lyophilized to remove water before proceeding with the deprotection, which is typically performed in an organic solvent.

2. Deprotection Reaction:

  • Dissolve the lyophilized protein-PEG conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% v/v). The t-butyl group is labile in strong acid.[1][2]
  • Incubate the reaction at room temperature for 1-2 hours. The reaction progress can be monitored by mass spectrometry.
  • Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

3. Removal of TFA:

  • Evaporate the TFA and DCM under a stream of nitrogen or by rotary evaporation.

4. Purification:

  • Resuspend the deprotected conjugate in a suitable buffer and purify using dialysis or SEC to remove residual TFA and byproducts.

Part 3: Azide-Alkyne Click Chemistry

This protocol utilizes the azide group on the PEG linker for a copper-catalyzed click chemistry reaction with an alkyne-containing molecule.[3][4][5]

1. Reagent Preparation:

  • Azide-functionalized Protein: Prepare the deprotected protein-PEG-azide conjugate in a suitable buffer (e.g., PBS, pH 7.4) at a known concentration.
  • Alkyne-Molecule: Dissolve the alkyne-containing molecule in DMSO or water to a stock concentration of 10 mM.
  • Copper(II) Sulfate (CuSO4): Prepare a 20 mM stock solution in water.
  • THPTA Ligand: Prepare a 100 mM stock solution in water. THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst.[5]
  • Sodium Ascorbate: Prepare a fresh 300 mM stock solution in water. Sodium ascorbate is used to reduce Cu(II) to the active Cu(I) catalyst.[5]

2. Click Chemistry Reaction:

  • In a reaction vial, combine the azide-functionalized protein and the alkyne-containing molecule. A 3-10 fold molar excess of the alkyne molecule is a common starting point.
  • Add the THPTA ligand solution, followed by the CuSO4 solution.
  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
  • Protect the reaction from light and incubate for 1-4 hours at room temperature with gentle mixing.

3. Purification of the Final Conjugate:

  • Purify the final protein conjugate using dialysis or SEC to remove excess reagents and byproducts.

Data Presentation

Table 1: Reaction Conditions and Molar Ratios

StepReagentRecommended Molar Ratio (vs. Protein)Recommended BufferpHTemperature (°C)Time
Activation EDC/NHS50-100xMES6.0Room Temp15-30 min
Conjugation This compound10-20xPBS7.2-7.5Room Temp / 42h / Overnight
Deprotection TFA/DCM---Room Temp1-2 h
Click Chemistry Alkyne-Molecule3-10xPBS7.4Room Temp1-4 h
CuSO41-5x
THPTA5-10x
Sodium Ascorbate10-20x

Characterization of the Conjugate

The extent of PEGylation and the integrity of the final conjugate should be assessed using a combination of the following techniques:

  • SDS-PAGE: To visualize the increase in molecular weight of the protein after each conjugation step.

  • Mass Spectrometry (ESI-MS or MALDI-TOF): To determine the precise molecular weight of the conjugate and confirm the number of attached PEG linkers.[6]

  • HPLC (Size-Exclusion or Reversed-Phase): To assess the purity of the conjugate and separate different PEGylated species.[6]

  • UV-Vis Spectroscopy: To determine the protein concentration.

Visualizations

experimental_workflow cluster_part1 Part 1: Initial Conjugation cluster_part2 Part 2: Deprotection cluster_part3 Part 3: Click Chemistry Protein Protein ActivatedProtein Activated Protein (with NHS-esters) Protein->ActivatedProtein EDC, NHS ConjugatedProtein Protein-PEG-Azide (t-butyl protected) ActivatedProtein->ConjugatedProtein Linker DeprotectedProtein Protein-PEG-Azide (deprotected) ConjugatedProtein->DeprotectedProtein TFA Purification1 Purification ConjugatedProtein->Purification1 FinalConjugate Final Conjugate DeprotectedProtein->FinalConjugate Alkyne, Cu(I) Purification2 Purification DeprotectedProtein->Purification2 Purification3 Purification FinalConjugate->Purification3

Figure 1. Experimental workflow for protein conjugation.

signaling_pathway cluster_activation Activation cluster_conjugation Conjugation cluster_deprotection Deprotection cluster_click Click Chemistry ProteinCOOH Protein-COOH ProteinNHS Protein-CO-NHS ProteinCOOH->ProteinNHS + EDC, NHS EDC EDC NHS NHS Conjugate Protein-CO-NH-PEG-N₃-COOtBu ProteinNHS->Conjugate + Linker Linker H₂N-PEG-N₃-COOtBu Deprotected Protein-CO-NH-PEG-N₃-COOH Conjugate->Deprotected + TFA FinalProduct Final Product Deprotected->FinalProduct + Alkyne-R, Cu(I) TFA TFA Alkyne Alkyne-R Cu Cu(I)

Figure 2. Chemical reaction pathway.

References

Application Notes and Protocols: A Step-by-Step Guide for t-Butyl Ester Deprotection Using TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl (t-butyl) ester is a prevalent protecting group for carboxylic acids in organic synthesis, particularly in peptide and pharmaceutical development. Its stability to a wide range of reaction conditions and its facile cleavage under acidic conditions make it an invaluable tool. Trifluoroacetic acid (TFA) is the most common reagent for the removal of the t-butyl group due to its strong acidity and the volatility of its byproducts, which simplifies purification.

This document provides a comprehensive guide to the deprotection of t-butyl esters using TFA, including detailed experimental protocols, a summary of reaction conditions, and a discussion of the reaction mechanism and potential side reactions.

Reaction Mechanism

The deprotection of a t-butyl ester with TFA proceeds through an acid-catalyzed cleavage. The mechanism involves the following key steps:

  • Protonation: The carbonyl oxygen of the t-butyl ester is protonated by TFA, increasing the electrophilicity of the carbonyl carbon.

  • Carbocation Formation: The carbon-oxygen bond of the t-butyl group cleaves to form a stable tertiary carbocation (t-butyl cation) and the desired carboxylic acid.

  • Fate of the t-Butyl Cation: The t-butyl cation can undergo several transformations:

    • Deprotonation: It can be deprotonated by the trifluoroacetate (B77799) anion to form isobutylene, a volatile gas.

    • Trapping by Scavengers: In the presence of nucleophilic scavengers, the cation is trapped, preventing it from reacting with sensitive functionalities on the substrate.

    • Alkylation: If not effectively scavenged, the t-butyl cation can alkylate electron-rich residues, such as tryptophan and methionine, leading to undesired side products.

Reaction_Mechanism t-Butyl Ester t-Butyl Ester Protonated Ester Protonated Ester t-Butyl Ester->Protonated Ester + H⁺ (from TFA) TFA TFA Carboxylic Acid Carboxylic Acid Protonated Ester->Carboxylic Acid Cleavage t-Butyl Cation t-Butyl Cation Protonated Ester->t-Butyl Cation Cleavage Isobutylene Isobutylene t-Butyl Cation->Isobutylene - H⁺ Scavenged Cation Scavenged Cation t-Butyl Cation->Scavenged Cation + Scavenger Alkylated Side Product Alkylated Side Product t-Butyl Cation->Alkylated Side Product + Nucleophilic Residue

Caption: Mechanism of TFA-mediated t-butyl ester deprotection.

Data Presentation: Reaction Conditions and Scavenger Cocktails

The efficiency of t-butyl ester deprotection is influenced by the concentration of TFA, reaction time, temperature, and the presence of scavengers. The following tables summarize common reaction conditions and cleavage cocktails.

Table 1: General Reaction Conditions for TFA Deprotection

TFA Concentration in DCMReaction TimeTemperatureNotes
25%2 hoursRoom Temp.A common and generally effective condition for many substrates.[1]
50%30 minutesRoom Temp.Faster deprotection, suitable for less sensitive substrates.[2][3]
1:1 (TFA:DCM)2 - 5 hoursRoom Temp.Widely used for complete deprotection.[4]
95% (in water or neat)1 - 4 hoursRoom Temp.Commonly used in peptide synthesis for global deprotection.[2][5]
100% (neat TFA)5 - 15 minutesRoom Temp.Very rapid deprotection, but may lead to increased side product formation.[3]

Table 2: Common TFA Cleavage Cocktails for Peptides and Sensitive Substrates

Reagent CocktailComposition (v/v/v)Key Applications & Target Residues
StandardTFA / H₂O / TIS (95:2.5:2.5)General purpose; TIS scavenges t-butyl cations and reduces trityl groups.[6]
Reagent KTFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)Peptides with multiple sensitive residues (Trp, Met, Cys, Tyr).[6]
Reagent HTFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I (81:5:5:2.5:3:2:1.5 w/w)Specifically designed to minimize methionine oxidation.[7]
SimpleTFA / H₂O (95:5)For substrates lacking sensitive residues.[5]

DCM: Dichloromethane, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethyl sulfide

Experimental Protocols

General Protocol for t-Butyl Ester Deprotection

This protocol describes a general procedure for the deprotection of a t-butyl ester in solution.

Materials:

  • t-Butyl ester protected compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., triisopropylsilane), if required

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the t-butyl ester-protected compound in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Scavenger (Optional): If the substrate contains sensitive functional groups, add the appropriate scavenger (e.g., 1-5 equivalents of TIS).

  • Addition of TFA: Cool the solution to 0 °C in an ice bath. Slowly add TFA to the stirred solution to the desired concentration (e.g., 25-50% v/v).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for the required time (typically 30 minutes to 5 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: a. Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. b. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM). c. Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the remaining TFA. Caution: CO₂ evolution will occur. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. f. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude carboxylic acid.

  • Purification: Purify the crude product by an appropriate method, such as recrystallization or column chromatography, if necessary.

Protocol for Peptide Cleavage from Resin

This protocol is a general procedure for the cleavage and deprotection of a peptide synthesized on a solid support using Fmoc chemistry.

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5)

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon gas for drying

Procedure:

  • Resin Preparation: Place the dry peptide-resin in a reaction vessel.

  • Cleavage: Add the freshly prepared cleavage cocktail to the resin (e.g., 1-2 mL per 100 mg of resin).

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Isolation: a. Filter the cleavage mixture away from the resin into a clean collection tube. b. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitation: a. In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the collected filtrate). b. Slowly add the TFA filtrate to the cold ether while gently vortexing to precipitate the peptide.

  • Washing and Drying: a. Centrifuge the mixture to pellet the peptide. b. Carefully decant the ether. c. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA. d. Dry the crude peptide pellet under a stream of nitrogen or argon gas, or in a vacuum desiccator.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve Substrate Dissolve t-Butyl Ester in DCM Start->Dissolve Substrate Cool to 0°C Cool to 0°C Dissolve Substrate->Cool to 0°C Add Scavenger Add Scavenger (Optional) Cool to 0°C->Add Scavenger Add TFA Slowly Add TFA Add Scavenger->Add TFA Stir at RT Stir at Room Temperature (Monitor by TLC/LC-MS) Add TFA->Stir at RT Evaporate Remove Volatiles in vacuo Stir at RT->Evaporate Dissolve & Wash Dissolve in Organic Solvent & Wash with NaHCO₃, Brine Evaporate->Dissolve & Wash Dry & Filter Dry over Na₂SO₄, Filter Dissolve & Wash->Dry & Filter Concentrate Concentrate in vacuo Dry & Filter->Concentrate Purify Purify Crude Product Concentrate->Purify End End Purify->End

Caption: Experimental workflow for t-butyl ester deprotection.

Safety Precautions

Trifluoroacetic acid is a strong, corrosive acid that can cause severe burns upon contact with skin and eyes, and is harmful if inhaled.[3] All manipulations involving TFA must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Dichloromethane is a volatile and potentially carcinogenic solvent. It should also be handled in a fume hood with appropriate PPE.

Conclusion

The deprotection of t-butyl esters using TFA is a robust and widely applicable method in organic synthesis. By carefully selecting the reaction conditions, including the appropriate scavenger cocktail for sensitive substrates, high yields of the desired carboxylic acid can be obtained. Adherence to proper experimental procedures and safety precautions is essential for the successful and safe execution of this transformation.

References

Application Notes and Protocols for Click Chemistry using N-(Azido-PEG3)-NH-PEG3-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azido-PEG3)-NH-PEG3-t-butyl ester is a heterobifunctional linker designed for advanced bioconjugation applications, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). This linker features two distinct functional ends: an azide (B81097) group for highly specific click chemistry reactions and a t-butyl ester protected carboxylic acid. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, improving the pharmacokinetic properties of the resulting conjugate.

The azide moiety allows for covalent ligation to alkyne-modified molecules via either the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). CuAAC offers rapid reaction kinetics, while SPAAC provides a bioorthogonal approach by eliminating the need for a potentially cytotoxic copper catalyst, making it suitable for applications in living systems.[1][][3]

The t-butyl ester serves as a protecting group for a carboxylic acid. Upon deprotection under acidic conditions, the revealed carboxylic acid can be activated, typically using EDC/NHS chemistry, to form a stable amide bond with primary amines on proteins, such as lysine (B10760008) residues on an antibody.[4][5] This dual functionality allows for a sequential and controlled conjugation strategy, which is critical for producing well-defined and homogeneous bioconjugates.[6]

Key Applications

  • Antibody-Drug Conjugate (ADC) Development: The primary application of this linker is in the construction of ADCs, where it connects a targeting antibody to a cytotoxic payload.[6][7]

  • PROTAC Development: The linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to link a target-binding ligand and an E3 ligase ligand.

  • Surface Modification: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.

  • Fluorescent Labeling: Attachment of fluorescent probes to biomolecules for imaging and tracking studies.

Experimental Protocols

This section provides a detailed, multi-step protocol for the synthesis of an antibody-drug conjugate (ADC) using this compound as a representative workflow.

Protocol 1: Deprotection of this compound

This protocol describes the removal of the t-butyl ester protecting group to yield the free carboxylic acid (Azido-PEG3-NH-PEG3-acid).

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of 0.1–0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v) while stirring.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • To remove residual TFA, add toluene and co-evaporate (repeat 3 times).

  • The resulting TFA salt can be used directly or neutralized by dissolving the residue in an organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected linker, Azido-PEG3-NH-PEG3-acid.

Expected Yield: >95%

Protocol 2: Conjugation of Deprotected Linker to an Antibody via EDC/NHS Chemistry

This protocol details the activation of the carboxylic acid on the deprotected linker and its subsequent conjugation to primary amines (e.g., lysine residues) on an antibody.

Materials:

  • Azido-PEG3-NH-PEG3-acid (from Protocol 1)

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation: Adjust the antibody concentration to 2-5 mg/mL in an amine-free buffer like PBS.

  • Linker and Activation Reagent Preparation:

    • Immediately before use, dissolve the Azido-PEG3-NH-PEG3-acid linker in Activation Buffer or anhydrous DMSO to a concentration of 10-50 mM.

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer or anhydrous DMSO.

  • Activation of the Linker:

    • In a microcentrifuge tube, combine the Azido-PEG3-NH-PEG3-acid solution with a 1.5 to 2-fold molar excess of both EDC and NHS.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.[4][5]

  • Conjugation to Antibody:

    • Immediately add the activated linker solution to the antibody solution. A 10- to 20-fold molar excess of the linker over the antibody is a common starting point, though this may require optimization.[4]

    • Ensure the final concentration of any organic solvent (like DMSO) is below 10% to prevent antibody denaturation.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of the Azide-Modified Antibody:

    • Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

Protocol 3A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-modified antibody to an alkyne-functionalized payload.

Materials:

  • Azide-modified antibody (from Protocol 2)

  • Alkyne-modified payload (e.g., a cytotoxic drug)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate (B8700270)

  • Anhydrous DMSO

  • PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-modified payload in anhydrous DMSO.

    • Prepare fresh aqueous stock solutions of CuSO₄ (e.g., 100 mM), THPTA (e.g., 200 mM), and sodium ascorbate (e.g., 100 mM).

  • Click Chemistry Reaction:

    • To the azide-modified antibody in PBS, add a 3- to 10-fold molar excess of the alkyne-modified payload stock solution.

    • Prepare the copper catalyst by pre-mixing CuSO₄ and THPTA in a 1:2 molar ratio.

    • Add the Cu(I)/THPTA complex to the antibody-payload mixture.

    • Initiate the reaction by adding sodium ascorbate.[8]

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Purification of the ADC:

    • Purify the final ADC using size-exclusion chromatography (SEC) or a desalting column to remove unreacted payload and catalyst components.

Protocol 3B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This catalyst-free protocol is an alternative to CuAAC for conjugating the azide-modified antibody to a payload functionalized with a strained alkyne (e.g., DBCO).

Materials:

  • Azide-modified antibody (from Protocol 2)

  • Strained alkyne-modified payload (e.g., DBCO-drug)

  • Anhydrous DMSO

  • PBS, pH 7.4

Procedure:

  • Payload Preparation: Prepare a stock solution of the strained alkyne-modified payload in anhydrous DMSO.

  • Click Chemistry Reaction:

    • To the azide-modified antibody in PBS, add a 3- to 10-fold molar excess of the strained alkyne-modified payload stock solution.[1]

    • Ensure the final concentration of DMSO is below 10%.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may vary depending on the specific strained alkyne used.[1]

  • Purification of the ADC:

    • Purify the final ADC using size-exclusion chromatography (SEC) or a desalting column to remove the unreacted payload.

Data Presentation

The following tables provide representative quantitative data for the described protocols. Note that optimal conditions and yields will vary depending on the specific antibody, payload, and reaction scale.

Table 1: Reaction Conditions and Expected Yields

StepKey ReagentsMolar Ratios (Reagent:Substrate)Typical Reaction TimeTemperatureExpected Yield
Deprotection TFA, DCMN/A1.5 - 2.5 hours0°C to RT>95%
Linker Activation & Conjugation EDC, NHS, mAb10-20:1 (Linker:mAb)2 hours (RT) or Overnight (4°C)RT or 4°C>90% (Conjugation)
CuAAC Alkyne-Payload, CuSO₄/THPTA, NaAsc3-10:1 (Payload:Azide-mAb)1 - 2 hoursRoom Temperature>85%
SPAAC DBCO-Payload3-10:1 (Payload:Azide-mAb)4 - 24 hoursRT or 4°C>90%

Table 2: Characterization of the Final Antibody-Drug Conjugate

ParameterMethodTypical Result
Drug-to-Antibody Ratio (DAR) HIC-HPLC, RP-HPLC, Mass Spectrometry2 - 4
Purity (Monomer Content) Size-Exclusion Chromatography (SEC)>95%
Presence of Free Drug RP-HPLC<1%
Antigen Binding Affinity ELISA, Surface Plasmon Resonance (SPR)Comparable to unconjugated antibody

Visualization of Experimental Workflow

The following diagrams illustrate the key experimental workflows described in the protocols.

Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Reaction cluster_workup Workup & Purification cluster_product Final Product start This compound in DCM add_tfa 1. Add TFA (20-50%) 2. Stir at 0°C to RT start->add_tfa Reaction evaporate 1. Evaporate Solvent & TFA 2. Co-evaporate with Toluene add_tfa->evaporate Purification neutralize Neutralize with NaHCO₃ (Optional) evaporate->neutralize product Azido-PEG3-NH-PEG3-acid evaporate->product neutralize->product

Caption: Workflow for t-butyl ester deprotection.

ADC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_conjugation Antibody Conjugation cluster_click Click Chemistry Payload Attachment linker Azido-PEG3-NH-PEG3-acid activation Activate with EDC/NHS in MES Buffer (pH 5.5-6.0) linker->activation conjugate Conjugation Reaction (2h @ RT or O/N @ 4°C) activation->conjugate antibody Monoclonal Antibody in PBS (pH 7.2-7.5) antibody->conjugate purify_ab Purify via Desalting Column conjugate->purify_ab azide_ab Azide-Modified Antibody purify_ab->azide_ab click_reaction CuAAC or SPAAC Reaction azide_ab->click_reaction payload Alkyne/DBCO Payload payload->click_reaction purify_adc Purify ADC via SEC click_reaction->purify_adc final_adc Final Antibody-Drug Conjugate purify_adc->final_adc

Caption: Workflow for ADC synthesis.

Signaling_Pathway cluster_adc ADC Action cluster_cell Cellular Internalization & Payload Release cluster_apoptosis Mechanism of Action adc Antibody-Drug Conjugate (Targeting HER2) receptor HER2 Receptor on Cancer Cell Surface adc->receptor Binding internalization Receptor-Mediated Endocytosis receptor->internalization lysosome Lysosomal Trafficking internalization->lysosome release Linker Cleavage & Payload Release lysosome->release payload Cytotoxic Payload (e.g., MMAE) release->payload tubulin Tubulin Polymerization Inhibition payload->tubulin apoptosis Cell Cycle Arrest & Apoptosis tubulin->apoptosis

Caption: ADC mechanism of action pathway.

References

Application Notes and Protocols for N-(Azido-PEG3)-NH-PEG3-t-butyl ester in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately impacting the efficiency of protein degradation.[2]

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to improve solubility, cell permeability, and provide flexibility for the ternary complex formation.[3] The N-(Azido-PEG3)-NH-PEG3-t-butyl ester is a versatile bifunctional PEG linker designed for the modular synthesis of PROTACs. It features an azide (B81097) group for efficient conjugation to an alkyne-functionalized ligand via "click chemistry," and a protected secondary amine (t-butyl ester) that can be deprotected to allow for amide bond formation with a carboxylic acid-functionalized ligand. This allows for a flexible and efficient two-step assembly of the final PROTAC molecule.

This document provides detailed application notes and representative protocols for the use of this compound in the synthesis of PROTACs.

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by inducing the ubiquitination and subsequent degradation of a target protein. The process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, and the PROTAC molecule can then act again, thus functioning catalytically.

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation signaling pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a two-stage process:

  • Amide Coupling: The secondary amine of the linker is coupled to a carboxylic acid-functionalized ligand (either the POI ligand or the E3 ligase ligand) after deprotection of the t-butyl ester.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry: The azide group of the linker is then reacted with an alkyne-functionalized ligand to form the final PROTAC.

The following are representative protocols. Researchers should optimize the reaction conditions for their specific ligands.

Protocol 1: Synthesis of Ligand-Linker Intermediate via Amide Coupling

This protocol describes the coupling of a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) to the this compound linker.

Materials:

  • This compound

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-C2-COOH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate (B1210297) (EtOAc)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Deprotection of the t-butyl ester:

    • Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M).

    • Add TFA (10 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. The crude amine-linker-azide TFA salt is used directly in the next step.

  • Amide Coupling:

    • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF (0.1 M).

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of the crude amine-linker-azide TFA salt (1.1 eq) in a small amount of DMF to the activated E3 ligase ligand solution.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction with EtOAc and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the E3 ligase-linker-azide intermediate.

Protocol 2: Synthesis of the Final PROTAC via Click Chemistry

This protocol describes the CuAAC reaction between the E3 ligase-linker-azide intermediate and an alkyne-functionalized POI ligand.

Materials:

  • E3 ligase-linker-azide intermediate (from Protocol 1)

  • Alkyne-functionalized POI ligand

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Preparative HPLC for purification

Procedure:

  • Click Chemistry Reaction:

    • Dissolve the E3 ligase-linker-azide intermediate (1.0 eq) and the alkyne-functionalized POI ligand (1.0 eq) in a 1:1 mixture of t-BuOH and H₂O (0.1 M).

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).

    • In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 eq).

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

    • Stir the reaction vigorously at room temperature for 2-8 hours. Monitor the reaction by LC-MS.

    • Upon completion, the reaction mixture can be directly purified.

  • Purification:

    • Purify the final PROTAC product by preparative reverse-phase HPLC to obtain the pure compound.

    • Characterize the final product by LC-MS and ¹H NMR.

PROTAC Synthesis Workflow

The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow using this compound cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Click Chemistry Linker This compound Deprotection TFA, DCM (t-Butyl ester deprotection) Linker->Deprotection Amine_Linker Azido-PEG-Amine Deprotection->Amine_Linker Amide_Coupling HATU, DIPEA, DMF (Amide bond formation) Amine_Linker->Amide_Coupling E3_Ligand E3 Ligase Ligand (with -COOH) E3_Ligand->Amide_Coupling E3_Linker_Azide E3 Ligase-Linker-Azide Intermediate Amide_Coupling->E3_Linker_Azide Click_Reaction CuSO4, NaAsc, t-BuOH/H2O (CuAAC Reaction) E3_Linker_Azide->Click_Reaction POI_Ligand POI Ligand (with alkyne) POI_Ligand->Click_Reaction Final_PROTAC Final PROTAC Click_Reaction->Final_PROTAC Purification Purification (Prep-HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: PROTAC synthesis workflow.

Data Presentation

The efficacy of a synthesized PROTAC is evaluated by its ability to induce the degradation of the target protein. Key parameters include DC₅₀ (the concentration of PROTAC that induces 50% degradation of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achieved). The following table presents hypothetical but representative data for a PROTAC synthesized using a PEG-based linker, illustrating how quantitative data can be structured.

PROTAC IDTarget ProteinE3 LigaseCell LineDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-ABRD4CRBNHeLa25>95
PROTAC-BBTKVHLRamos15>90
PROTAC-CARCRBNLNCaP50>85

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for a PROTAC synthesized with this compound. Actual values will vary depending on the specific ligands and biological system.

Conclusion

This compound is a valuable tool for the modular and efficient synthesis of PROTACs. Its bifunctional nature allows for a straightforward two-step ligation strategy, combining the robustness of amide bond formation with the high efficiency and orthogonality of click chemistry. This approach facilitates the rapid generation of PROTAC libraries with diverse ligands for the optimization of protein degradation activity. The protocols and information presented here provide a foundation for researchers to incorporate this versatile linker into their PROTAC development workflows.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Azido-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for a wide range of biomedical applications, including drug delivery, in vivo imaging, and diagnostics. Functionalization with azido-polyethylene glycol (PEG) linkers offers a powerful and versatile strategy to enhance the biocompatibility and functionality of nanoparticles. The PEG component provides a hydrophilic shield, known as PEGylation, which can improve colloidal stability, reduce non-specific protein adsorption (opsonization), and prolong circulation half-life in biological systems.[1][2] The terminal azide (B81097) (N3) group serves as a versatile chemical handle for subsequent bioconjugation via highly efficient and bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1] These reactions enable the covalent attachment of a wide array of molecules, including targeting ligands, therapeutic agents, and imaging probes.[1][3]

This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles with azido-PEG linkers, along with methods for characterization and quantification of the surface modification.

Key Applications

The unique properties of azido-PEG functionalized nanoparticles make them suitable for a variety of applications in research and drug development:

  • Targeted Drug Delivery: The azide group allows for the attachment of targeting moieties such as antibodies, peptides, or small molecules, enabling the specific delivery of therapeutic payloads to diseased cells or tissues.[4]

  • Enhanced Pharmacokinetics: PEGylation of nanoparticles significantly increases their systemic circulation time by reducing clearance by the reticuloendothelial system (RES).[5][2]

  • Improved Biocompatibility: The hydrophilic PEG layer minimizes non-specific interactions with proteins and cells, reducing immunogenicity and improving the overall biocompatibility of the nanoparticles.[1][6]

  • Multifunctional Nanoplatforms: The versatility of click chemistry allows for the creation of multifunctional nanoparticles by conjugating different types of molecules (e.g., a targeting ligand and an imaging agent) to the same nanoparticle.[3][7]

  • Diagnostic Probes: Azido-PEG nanoparticles can be conjugated with imaging agents (e.g., fluorescent dyes, MRI contrast agents) for use in various diagnostic applications.[8]

Quantitative Data Summary

The extent of PEGylation is a critical parameter that influences the in vivo behavior of nanoparticles. Various methods can be used to quantify the amount of PEG grafted onto the nanoparticle surface.

Table 1: Methods for Quantification of PEG on Nanoparticles
MethodPrincipleInformation ObtainedReference
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation and quantification of displaced or liberated PEG chains from the nanoparticle surface. Two main approaches are used: 1) Displacement Method: Dithiothreitol (DTT) is used to displace thiol-bound PEG from gold nanoparticles. 2) Dissolution Method: Potassium cyanide (KCN) is used to dissolve the gold core and release the PEG.Total, bound, and free unbound PEG fractions can be quantified.[9][10][9][10][11]
Thermogravimetric Analysis (TGA) Measures the weight loss of the sample as a function of temperature. The weight loss corresponding to the decomposition of the organic PEG layer is used to quantify the amount of PEG.Provides the mass percentage of PEG relative to the nanoparticle core. From this, the number of PEG chains per nanoparticle can be estimated.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy The integration of characteristic PEG proton signals relative to an internal standard or signals from the nanoparticle core (if applicable) can be used for quantification.Can determine the molecular weight of the polymer and the efficacy of conjugation.[6][13][6][13]
Table 2: Example Quantitative Data for Azido-PEG Modified Magnetic Nanoparticles
ParameterValueMethodReference
Amount of immobilized azido-PEG-silane~0.196 mmol/g of magnetiteThermogravimetric Analysis (TGA)[12]
Amount of immobilized folic acid (via click chemistry)~0.172 mmol/g of magnetiteUV-Vis Spectrophotometry[12]
Average number of folic acid molecules per nanoparticle~226Calculation based on TGA and particle size[12]

Experimental Protocols

This section provides detailed protocols for the surface modification of different types of nanoparticles with azido-PEG linkers and subsequent click chemistry conjugation.

Protocol 1: Functionalization of Amine-Coated Nanoparticles with Azido-PEG-NHS Ester

This protocol describes the modification of nanoparticles with primary amine groups on their surface using an N-Hydroxysuccinimide (NHS) ester-activated azido-PEG linker.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica (B1680970) nanoparticles, iron oxide nanoparticles)

  • Azido-PEG-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Non-amine containing buffer (e.g., MES buffer, pH 6.0)

  • Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • Dialysis membrane or centrifugal filtration units for purification

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the non-amine containing buffer.

  • Azido-PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the Azido-PEG-NHS ester in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).[14]

  • Conjugation Reaction:

    • Add the Azido-PEG-NHS ester solution to the nanoparticle dispersion. A 5- to 20-fold molar excess of the PEG linker relative to the estimated surface amine groups is a common starting point.[1][14]

    • If necessary, add a non-nucleophilic base like DIPEA to act as a proton scavenger.[1]

    • Allow the reaction to proceed for 24-48 hours at room temperature with gentle stirring.[1] Alternatively, for some systems, incubation on ice for two hours or at room temperature for 30-60 minutes may be sufficient.[14]

  • Purification:

    • Remove unreacted Azido-PEG-NHS ester and byproducts by dialysis against PBS or by using centrifugal filtration units.[14]

    • Collect the purified azido-PEG functionalized nanoparticles.

  • Characterization:

    • Confirm the presence of the azide group using Fourier-Transform Infrared (FTIR) spectroscopy (a characteristic peak appears around 2100 cm⁻¹).

    • Assess changes in particle size and surface charge using Dynamic Light Scattering (DLS) and Zeta Potential measurements.

Protocol 2: Functionalization of Gold Nanoparticles with Thiol-Terminated Azido-PEG (HS-PEG-N3)

This protocol leverages the strong affinity between gold and sulfur to functionalize gold nanoparticles (AuNPs).

Materials:

  • Citrate-capped gold nanoparticles (AuNPs) in aqueous solution

  • HS-PEG-Azide

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Nuclease-free water

  • Centrifuge

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of HS-PEG-Azide in nuclease-free water (e.g., 1 mg/mL).[1]

    • Determine the concentration of the AuNP stock solution using UV-Vis spectroscopy.[1]

  • PEGylation of AuNPs:

    • To the citrate-capped AuNP solution, add the HS-PEG-Azide solution. A molar ratio of approximately 10,000 PEG molecules per nanoparticle is a good starting point.[1]

    • Gently mix the solution and allow it to react overnight at room temperature with gentle stirring.[1]

  • Purification of PEGylated AuNPs:

    • Centrifuge the reaction mixture to pellet the AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

    • Remove the supernatant containing excess PEG linker.

    • Resuspend the nanoparticle pellet in fresh PBS. Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unreacted PEG.

  • Characterization:

    • Confirm successful PEGylation by observing a red-shift in the surface plasmon resonance peak using UV-Vis spectroscopy.

    • Verify the presence of the azide group using FTIR spectroscopy.

    • Measure the hydrodynamic diameter and zeta potential using DLS.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Nanoparticles

This protocol describes the "click" reaction to conjugate an alkyne-containing molecule to the azido-PEG functionalized nanoparticles.

Materials:

  • Azido-PEG functionalized nanoparticles

  • Alkyne-functionalized molecule of interest (e.g., targeting ligand, fluorescent dye)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a Cu(I) stabilizing ligand)

  • Aqueous buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation:

    • Disperse the azido-PEG functionalized nanoparticles in the aqueous buffer.

    • Prepare stock solutions of the alkyne-functionalized molecule, CuSO₄, and sodium ascorbate in water or a suitable solvent.

  • Click Reaction:

    • To the nanoparticle dispersion, add the alkyne-functionalized molecule in a slight molar excess relative to the estimated number of surface azide groups.

    • Sequentially add sodium ascorbate (to reduce Cu(II) to Cu(I) in situ) and then CuSO₄. Typical final concentrations are in the millimolar range.

    • If using, add TBTA to protect the Cu(I) from oxidation and improve reaction efficiency.

    • Allow the reaction to proceed for 1-4 hours at room temperature with gentle stirring.

  • Purification:

    • Purify the conjugated nanoparticles by dialysis or centrifugal filtration to remove the copper catalyst, excess alkyne-molecule, and other reagents.

  • Characterization:

    • Confirm successful conjugation using techniques appropriate for the attached molecule (e.g., UV-Vis or fluorescence spectroscopy for a dye, gel electrophoresis for a peptide).

    • Analyze changes in particle size and surface charge using DLS and zeta potential.

Visualizations

Experimental Workflow for Nanoparticle Functionalization

G Workflow for Azido-PEG Functionalization and Click Chemistry cluster_0 Step 1: Nanoparticle Preparation cluster_1 Step 2: PEGylation cluster_2 Step 3: Click Chemistry NP Bare or Amine-functionalized Nanoparticle Reaction1 Conjugation Reaction NP->Reaction1 PEG_Linker Azido-PEG Linker (e.g., NHS-ester, Thiol) PEG_Linker->Reaction1 Azido_NP Azido-PEG Functionalized Nanoparticle Reaction1->Azido_NP Reaction2 CuAAC Click Reaction Azido_NP->Reaction2 Alkyne_Molecule Alkyne-functionalized Molecule (Drug, Ligand, Dye) Alkyne_Molecule->Reaction2 Final_NP Conjugated Nanoparticle Reaction2->Final_NP

Caption: Workflow for nanoparticle surface modification with azido-PEG linkers.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

G Mechanism of CuAAC Click Chemistry Azide R1-N3 (on Nanoparticle) Product Triazole Linkage Azide->Product + Alkyne R2-C≡CH (Molecule of Interest) Alkyne->Product + Catalyst Cu(I) Catalyst Catalyst->Product catalysis

Caption: Simplified mechanism of the CuAAC reaction.

Signaling Pathway Analogy: Targeted Nanoparticle Action

G Targeted Nanoparticle Interaction with a Cell cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space NP Targeted Nanoparticle (Ligand-PEG-NP) Receptor Cell Surface Receptor NP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Target Intracellular Target Drug_Release->Target Therapeutic Effect

Caption: Pathway of a targeted nanoparticle entering a cell.

References

Application Notes and Protocols for Labeling Peptides with N-(Azido-PEG3)-NH-PEG3-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of peptides with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume, which in turn can lead to reduced renal clearance, extended circulation half-life, increased solubility, and protection from proteolytic degradation.

This document provides detailed application notes and protocols for the labeling of peptides using the heterobifunctional linker, N-(Azido-PEG3)-NH-PEG3-t-butyl ester . This reagent features a terminal azide (B81097) group for conjugation to alkyne-modified peptides via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The other end of the linker possesses a t-butyl ester-protected carboxylic acid, which can be deprotected post-conjugation to reveal a free carboxyl group for further functionalization or to modify the overall charge of the peptide conjugate.

Reagent Specifications

A summary of the key specifications for the this compound reagent is provided in the table below.

PropertyValue
Chemical Name This compound
Molecular Formula C21H42N4O8
Molecular Weight 478.58 g/mol
CAS Number 2758724-73-9[1]
Purity Typically >95%
Storage -20°C, protect from moisture
Functional Groups Azide (-N3), t-butyl ester (-COOtBu)

Experimental Protocols

This section outlines the detailed protocols for the key experimental stages involved in labeling a peptide with this compound.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-functionalized PEG linker to an alkyne-containing peptide. The reaction conditions can be optimized for specific peptides and desired outcomes.

Materials:

  • Alkyne-modified peptide

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (optional, but recommended to minimize peptide degradation)[2]

  • Solvent: Degassed, anhydrous dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or a mixture of water and a miscible organic solvent (e.g., t-butanol, DMSO).

  • Nitrogen or Argon gas

  • Reaction vials

Procedure:

  • Peptide and Reagent Preparation:

    • Dissolve the alkyne-modified peptide in the chosen reaction solvent to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in the same solvent (e.g., 10-50 mM). A 1.5 to 5-fold molar excess of the PEG linker over the peptide is typically used.

    • Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water) and sodium ascorbate (e.g., 250 mM in water).

    • If using a ligand, prepare a stock solution of THPTA (e.g., 100 mM in water).

  • Reaction Setup:

    • In a reaction vial, add the dissolved alkyne-modified peptide.

    • Add the this compound stock solution to the peptide solution.

    • If using a ligand, add the THPTA solution to the reaction mixture. A 1:1 to 5:1 molar ratio of ligand to copper is common.

    • Add the CuSO4 stock solution. The final concentration of copper can range from 50 µM to 1 mM.

    • Purge the reaction mixture with nitrogen or argon for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution. A 5 to 10-fold molar excess of sodium ascorbate over CuSO4 is recommended.

    • Seal the reaction vial and incubate at room temperature with gentle stirring or agitation. Reaction times can vary from 1 to 24 hours. Progress can be monitored by analytical techniques such as RP-HPLC or MALDI-TOF mass spectrometry.

Optimization of CuAAC Reaction Conditions:

The efficiency of the CuAAC reaction can be influenced by several factors. The following table summarizes some common conditions and their impact on reaction yield.[3][4]

ParameterCondition 1Condition 2Condition 3Typical Yield
Copper Source CuSO4/Sodium AscorbateCuICuBr>90%
Ligand THPTATBTANoneLigands can improve yield and reduce peptide degradation
Solvent DMFDMSO/H2OtBuOH/H2OSolvent choice depends on peptide solubility
Temperature Room Temperature37°C50°CHigher temperatures can increase reaction rate but may affect peptide stability
pH 7.0 - 8.04.0 - 5.08.0 - 9.0Generally robust over a wide pH range[2]
Protocol 2: Purification of the PEGylated Peptide

After the CuAAC reaction, the PEGylated peptide needs to be purified from excess reagents and unreacted starting materials. Several chromatographic techniques can be employed.

A. Size Exclusion Chromatography (SEC):

This method separates molecules based on their size. It is effective for removing smaller molecules like excess PEG linker and catalyst components from the larger PEGylated peptide.

Materials:

  • SEC column (e.g., Sephadex G-25, Superdex Peptide)

  • Appropriate elution buffer (e.g., phosphate-buffered saline (PBS), ammonium (B1175870) bicarbonate buffer)

  • HPLC or FPLC system

Procedure:

  • Equilibrate the SEC column with the chosen elution buffer.

  • Load the crude reaction mixture onto the column.

  • Elute the sample with the equilibration buffer at a constant flow rate.

  • Collect fractions and monitor the elution profile using UV absorbance at 214 nm or 280 nm.

  • Pool the fractions containing the purified PEGylated peptide.

  • Analyze the fractions by RP-HPLC or mass spectrometry to confirm purity.

B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

RP-HPLC separates molecules based on their hydrophobicity. It is a high-resolution technique suitable for purifying the PEGylated peptide and separating it from unreacted peptide and other impurities.

Materials:

  • RP-HPLC column (e.g., C18, C8, C4)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B.

  • Acidify the crude reaction mixture with TFA to a final concentration of 0.1%.

  • Inject the sample onto the column.

  • Elute the sample using a linear gradient of increasing Mobile Phase B.

  • Monitor the elution at 214 nm or 280 nm and collect fractions corresponding to the PEGylated peptide peak.

  • Analyze the collected fractions for purity and confirm the identity of the product by mass spectrometry.

Comparison of Purification Methods:

Purification MethodPrincipleAdvantagesDisadvantagesTypical Recovery
Size Exclusion Chromatography (SEC) Separation by sizeGood for removing small molecule impurities, mild conditionsLower resolution for species of similar size>80%
Ion Exchange Chromatography (IEX) Separation by chargeHigh capacity, can separate based on PEGylation siteRequires charged peptide, buffer optimization neededVariable
Reversed-Phase HPLC (RP-HPLC) Separation by hydrophobicityHigh resolution, good for analytical and preparative scaleCan denature some peptides, requires organic solvents>70%
Hydrophobic Interaction Chromatography (HIC) Separation by hydrophobicityMilder than RP-HPLC, good for maintaining protein structureLower resolution than RP-HPLCVariable
Protocol 3: Deprotection of the t-butyl Ester

To unmask the carboxylic acid, the t-butyl ester protecting group must be removed. This is typically achieved under acidic conditions.

Materials:

  • Purified PEGylated peptide with t-butyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable solvent

  • Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, thioanisole) to prevent side reactions[5][6]

  • Cold diethyl ether for precipitation

Procedure:

  • Dissolve the lyophilized, purified PEGylated peptide in a minimal amount of DCM.

  • Prepare a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% TIS. The choice and amount of scavengers may need to be optimized depending on the peptide sequence.

  • Add the cleavage cocktail to the dissolved peptide.

  • Incubate the reaction at room temperature for 1-4 hours. Monitor the deprotection by RP-HPLC or mass spectrometry.

  • After completion, remove the TFA by rotary evaporation or by purging with a stream of nitrogen.

  • Precipitate the deprotected peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether several times.

  • Dry the peptide pellet under vacuum.

  • The final product can be further purified by RP-HPLC if necessary.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for labeling a peptide with this compound.

G cluster_0 Peptide Modification cluster_1 Labeling Reaction (CuAAC) cluster_2 Purification cluster_3 Deprotection Alkyne-Peptide Alkyne-Peptide Reaction_Mix Reaction Mixture Alkyne-Peptide->Reaction_Mix Azide-PEG-tBu This compound Azide-PEG-tBu->Reaction_Mix Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Reaction_Mix Purification Purification Reaction_Mix->Purification Purified_PEG-Peptide-tBu Purified PEG-Peptide-tBu Purification->Purified_PEG-Peptide-tBu TFA_Cleavage TFA Cleavage Purified_PEG-Peptide-tBu->TFA_Cleavage Final_Product Final Labeled Peptide (PEG-Peptide-COOH) TFA_Cleavage->Final_Product

Caption: Workflow for peptide labeling.

Application in Signaling Pathway Studies

Peptides labeled with PEG linkers can be used as tools to study various signaling pathways. For example, a PEGylated peptide agonist or antagonist can be used to probe G-protein coupled receptor (GPCR) signaling with improved in vivo stability.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular PEG_Peptide PEGylated Peptide Ligand GPCR GPCR PEG_Peptide->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

References

Application Notes and Protocols for N-(Azido-PEG3)-NH-PEG3-t-butyl ester in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N-(Azido-PEG3)-NH-PEG3-t-butyl ester, a heterobifunctional PEG linker, in the development of advanced drug delivery systems. This linker is particularly suited for applications requiring precise conjugation of therapeutic agents to targeting moieties or nanoparticle surfaces, leveraging the advantages of PEGylation to enhance pharmacokinetic profiles.

Introduction to this compound

This compound is a versatile tool in bioconjugation and drug delivery. Its key features include:

  • Azide Group (-N3): Enables covalent conjugation to alkyne-containing molecules via copper-catalyzed or strain-promoted "click chemistry," known for its high efficiency and biocompatibility.[1][2]

  • Secondary Amine Group (-NH-): After deprotection of the t-butyl ester to a carboxylic acid and subsequent activation (e.g., with EDC/NHS), this group can react with primary amines on drug molecules or other linkers. Alternatively, the secondary amine itself can be reacted with activated esters.

  • PEG3 Spacers: Two short polyethylene (B3416737) glycol (PEG) units enhance the hydrophilicity of the conjugate, which can improve solubility, reduce aggregation, and decrease immunogenicity.[3][4]

  • t-Butyl Ester Group: A protecting group for a carboxylic acid, which can be deprotected under acidic conditions to reveal a reactive carboxyl group for further conjugation.

This heterobifunctional nature allows for a sequential and controlled conjugation of two different molecules, making it an ideal linker for constructing antibody-drug conjugates (ADCs), targeted nanoparticles, and other complex drug delivery platforms.[3]

Key Applications and Experimental Data

The use of PEGylated linkers like this compound has been shown to significantly improve the performance of drug delivery systems. Below are key applications with representative quantitative data.

Enhanced Pharmacokinetics of PEGylated Nanoparticles

PEGylation is a well-established strategy to prolong the systemic circulation time of nanoparticles by reducing their uptake by the reticuloendothelial system (RES).[5] This "stealth" effect is crucial for enabling nanoparticles to accumulate in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[6]

ParameterNon-PEGylated NanoparticlesPEGylated NanoparticlesReference
Blood Circulation Half-life (t½) 18 minutes16.5 hours[7]
Uptake by Liver (% Injected Dose) High (e.g., >60%)Reduced (e.g., <20%)[5]
Tumor Accumulation (% Injected Dose) LowIncreased[]

Table 1: Representative Pharmacokinetic Data for PEGylated vs. Non-PEGylated Nanoparticles.

Drug Loading and Release from PEGylated Nanoparticles

The efficiency of drug encapsulation and its subsequent release are critical parameters for a successful drug delivery system. While PEGylation primarily affects the surface properties and in vivo fate, the formulation process determines the drug loading capacity.

Nanoparticle FormulationDrug Loading Content (DLC) (%)Encapsulation Efficiency (EE) (%)Reference
PEG-PLGA Nanoparticles (Doxorubicin) ~1%~20-36%[9]
PEGylated Lipid Nanoparticles (mRNA) Not Applicable>90%[10]
PEGylated Melanin-like Nanoparticles (Doxorubicin) ~60%High[11]

Table 2: Representative Drug Loading and Encapsulation Efficiency in PEGylated Nanoparticles.

Cellular Uptake and Cytotoxicity

PEGylation can influence the interaction of nanoparticles with cells. While it can reduce non-specific uptake by immune cells, it may also decrease uptake by target cancer cells.[12][13] This necessitates the inclusion of targeting ligands to enhance specific cellular internalization.

Cell LineTreatmentIC50Reference
A549Free DoxorubicinVaries[14]
A549Doxorubicin-loaded NanoparticlesSignificantly Lower than Free Drug[14]
A549Cabazitaxel-loaded PACA NanoparticlesDose-dependent cytotoxicity starting at 8 µg/mL[15]

Table 3: Representative Cytotoxicity Data for Drug-loaded Nanoparticles.

Experimental Protocols

The following protocols are generalized and should be optimized for specific drugs, targeting ligands, and nanoparticle systems.

Protocol 1: Two-Step Conjugation of a Drug and a Targeting Ligand

This protocol describes the use of this compound to link a drug with a primary amine to a targeting ligand with an alkyne group.

G cluster_0 Step 1: Drug-Linker Conjugation cluster_1 Step 2: Click Chemistry A This compound B Deprotection (e.g., TFA) A->B 1 C Azido-PEG-COOH B->C 2 D Activation (EDC/NHS) C->D 3 E Activated Azido-PEG-NHS ester D->E 4 F Drug-NH2 E->F 5 G Azido-PEG-Drug Conjugate E->G 6 F->G 6 H Azido-PEG-Drug Conjugate J CuSO4, Sodium Ascorbate (B8700270) H->J I Alkyne-Targeting Ligand I->J K Targeting Ligand-PEG-Drug J->K

Caption: Workflow for two-step drug and targeting ligand conjugation.

Materials:

  • This compound

  • Drug with a primary amine (Drug-NH2)

  • Targeting ligand with a terminal alkyne group

  • Trifluoroacetic acid (TFA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purification columns (e.g., SEC, HPLC)

Procedure:

Step 1: Preparation of Azido-PEG-Drug Conjugate

  • Deprotection: Dissolve this compound in a solution of TFA in dichloromethane (B109758) (DCM) (e.g., 20% v/v). Stir at room temperature for 1-2 hours. Evaporate the solvent and TFA under vacuum to obtain the deprotected Azido-PEG-COOH linker.

  • Activation: Dissolve the Azido-PEG-COOH linker in anhydrous DMF. Add EDC (1.5 equivalents) and NHS (1.5 equivalents). Stir the reaction at room temperature for 4-6 hours to form the NHS ester-activated linker.

  • Conjugation to Drug: In a separate vial, dissolve the amine-containing drug in anhydrous DMF. Add the activated linker solution to the drug solution (a 1.2 to 2-fold molar excess of the linker is a good starting point). Stir the reaction overnight at room temperature.

  • Purification: Purify the Azido-PEG-Drug conjugate using reverse-phase HPLC to remove unreacted drug and linker.

Step 2: Conjugation to Targeting Ligand via Click Chemistry

  • Reaction Setup: Dissolve the purified Azido-PEG-Drug conjugate and the alkyne-functionalized targeting ligand (1.1 equivalents) in a mixture of PBS and DMSO.

  • Catalyst Preparation: Prepare fresh stock solutions of CuSO4 (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).

  • Click Reaction: Add CuSO4 to the reaction mixture to a final concentration of approximately 0.1 equivalents. Then, add sodium ascorbate to a final concentration of approximately 0.5 equivalents.

  • Incubation: Gently mix and incubate the reaction at room temperature for 2-4 hours, protected from light.

  • Purification: Purify the final Targeting Ligand-PEG-Drug conjugate using size-exclusion chromatography (SEC) or HPLC to remove catalysts and unreacted starting materials.

Protocol 2: Formulation of Drug-Loaded PEGylated Nanoparticles

This protocol describes the formulation of polymeric nanoparticles incorporating a PEGylated lipid, where the this compound would be pre-conjugated to a lipid anchor (e.g., DSPE).

G cluster_0 Preparation cluster_1 Nanoprecipitation cluster_2 Purification & Characterization A Polymer (e.g., PLGA) + Hydrophobic Drug C Organic Solvent (e.g., Acetonitrile) A->C Dissolve B DSPE-PEG-Azide B->C Dissolve D Organic Phase F Stirring D->F E Aqueous Phase (e.g., Water with Surfactant) E->F G Self-Assembly into Nanoparticles F->G H Nanoparticle Suspension I Purification (e.g., Dialysis, Centrifugation) H->I J Characterization (DLS, TEM, Zeta Potential) I->J K Drug Loading Analysis I->K

Caption: General workflow for PEGylated nanoparticle formulation.

Materials:

  • Core polymer (e.g., PLGA, PCL)

  • Hydrophobic drug

  • DSPE-PEG-Azide (synthesized from this compound and DSPE-NH2)

  • Organic solvent (e.g., acetonitrile, acetone)

  • Aqueous phase (e.g., deionized water, buffer)

  • Surfactant (optional, e.g., Poloxamer 188)

  • Dialysis membrane (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of Organic Phase: Dissolve the core polymer and the hydrophobic drug in the organic solvent. Add the DSPE-PEG-Azide lipid to this solution. The amount of PEG-lipid can be varied (e.g., 1-10 mol%) to optimize the nanoparticle properties.

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under vigorous stirring. The rapid solvent diffusion leads to the self-assembly of the polymer and drug into nanoparticles with a PEGylated surface.

  • Solvent Evaporation: Continue stirring for several hours at room temperature to allow for the complete evaporation of the organic solvent.

  • Purification: Purify the nanoparticle suspension to remove unencapsulated drug and excess surfactant. Dialysis against deionized water for 24 hours is a common method.

  • Characterization: Characterize the nanoparticles for size and polydispersity index (PDI) using Dynamic Light Scattering (DLS), morphology using Transmission Electron Microscopy (TEM), and surface charge using zeta potential measurement.

  • Drug Loading Quantification: To determine the drug loading content (DLC) and encapsulation efficiency (EE), dissolve a known amount of lyophilized nanoparticles in a suitable solvent and quantify the drug concentration using HPLC or UV-Vis spectroscopy.[16]

Protocol 3: In Vitro Drug Release Assay

This protocol uses a dialysis method to assess the release of a drug from PEGylated nanoparticles.[17][18]

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis tubing (MWCO should be sufficient to allow free drug to pass but retain nanoparticles)

  • Release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions)

  • Shaking incubator

Procedure:

  • Preparation: Pipette a known volume (e.g., 1 mL) of the drug-loaded nanoparticle suspension into the dialysis tubing and seal both ends.

  • Incubation: Place the dialysis bag into a larger container with a known volume of release buffer (e.g., 50 mL). Place the container in a shaking incubator at 37°C.

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC, fluorescence spectroscopy).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug in the nanoparticles.

Protocol 4: Cell Viability (MTT) Assay

This assay determines the cytotoxicity of the drug-loaded nanoparticles against a cancer cell line.[14][19]

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium and supplements

  • 96-well plates

  • Drug-loaded nanoparticles, empty nanoparticles, and free drug solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles in cell culture medium. Replace the old medium with the treatment solutions. Include untreated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot cell viability against drug concentration to determine the IC50 value (the concentration required to inhibit 50% of cell growth).

Signaling Pathway Visualization

Many drugs delivered via PEGylated systems, such as HER2-targeted therapies, interfere with key cancer signaling pathways like PI3K/AKT and MAPK.[20] The diagram below illustrates this concept.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling HER2 HER2 Receptor PI3K PI3K HER2->PI3K MAPK MAPK HER2->MAPK Activates DrugNP Targeted Drug Nanoparticle DrugNP->HER2 Binding & Internalization AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Drug Released Drug Drug->HER2 Drug->PI3K Inhibits Drug->MAPK Inhibits

Caption: Inhibition of HER2 signaling by a targeted drug nanoparticle.

References

Application Notes and Protocols for Amine Reactivity of N-(Azido-PEG3)-NH-PEG3-t-butyl ester with NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reaction of N-(Azido-PEG3)-NH-PEG3-t-butyl ester with N-hydroxysuccinimide (NHS) esters. This bifunctional linker is a valuable tool in bioconjugation and drug development, featuring a secondary amine for conjugation and a terminal azide (B81097) group for subsequent click chemistry reactions.[1][2]

Introduction

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. One terminus contains a secondary amine that readily reacts with NHS esters to form a stable amide bond.[1][2] The other end possesses an azide group, which can participate in copper-catalyzed or copper-free click chemistry reactions. The t-butyl ester provides a protective group that can be removed under acidic conditions if the carboxylic acid functionality is required for subsequent modifications.[3][4] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.[3]

NHS esters are widely used reagents for modifying primary and secondary amines in biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[5][6][7] The reaction is efficient and results in a stable covalent amide linkage.[6][8]

Reaction Mechanism and Signaling Pathway

The fundamental reaction involves the nucleophilic attack of the secondary amine of this compound on the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[6]

Reaction_Pathway reagent1 This compound intermediate Tetrahedral Intermediate reagent1->intermediate Nucleophilic Attack reagent2 R-NHS Ester reagent2->intermediate product1 Conjugate (Stable Amide Bond) intermediate->product1 Rearrangement product2 N-Hydroxysuccinimide (Byproduct) intermediate->product2 Elimination

Caption: Chemical reaction pathway of this compound with an NHS ester.

Factors Influencing the Reaction

Several factors can influence the efficiency of the conjugation reaction:

  • pH: The reaction is most efficient at a pH range of 7 to 9.[5][9] In this range, the amine group is sufficiently deprotonated and thus more nucleophilic. At lower pH, the amine is protonated, reducing its reactivity. At higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[8][10]

  • Temperature: The reaction can be performed at room temperature or on ice.[11][12] Lower temperatures (4°C) can be used to minimize hydrolysis of the NHS ester and are often preferred when working with sensitive proteins.[10]

  • Solvent: this compound and many NHS esters are soluble in organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[5][11] The reaction is typically carried out in an aqueous buffer, and the organic solvent content should ideally not exceed 10% of the final reaction volume to avoid denaturation of proteins.[11][12]

  • Concentration of Reactants: A higher concentration of reactants will lead to a faster reaction rate. A molar excess of the NHS ester is often used to drive the reaction to completion, especially when labeling proteins.[5][11]

  • Hydrolysis of NHS Ester: NHS esters are susceptible to hydrolysis in aqueous solutions.[8][10] Therefore, stock solutions of NHS esters should be prepared fresh in anhydrous organic solvents and added to the reaction mixture immediately.[5][11]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the conjugation of an amine-PEG linker with an NHS ester. The optimal conditions for a specific application may require empirical determination.

ParameterRecommended RangeNotes
pH 7.0 - 9.0Optimal reactivity of the amine and stability of the NHS ester.[5][9]
Temperature 4°C to Room TemperatureLower temperatures can reduce hydrolysis of the NHS ester.[10][11]
Reaction Time 30 minutes to 24 hoursDependent on temperature, pH, and reactivity of the substrates.[9][11]
Solvent Aqueous buffer (e.g., PBS) with <10% organic co-solvent (e.g., DMF, DMSO)Organic solvent is used to dissolve the reagents.[5][11][12]
Molar Ratio (NHS Ester:Amine) 1:1 to 20:1A molar excess of the NHS ester is often used to ensure complete conjugation, especially with proteins.[5][11]

Experimental Protocol

This protocol provides a general procedure for the conjugation of this compound with an NHS ester-activated molecule.

Materials:

  • This compound

  • NHS ester-activated molecule

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or another amine-free buffer at pH 7-9.[5][11]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[11]

  • Purification column (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound and the NHS ester to room temperature before opening the vials to prevent moisture condensation.[5][11]

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMF or DMSO. Do not prepare stock solutions for long-term storage as NHS esters readily hydrolyze.[5][11]

  • Reaction Setup:

    • Dissolve the amine-containing molecule (if it is a solid) in the Reaction Buffer.

    • Add the desired volume of the this compound stock solution to the reaction mixture.

    • Add the calculated amount of the NHS ester stock solution to the reaction mixture while gently vortexing. The final concentration of the organic solvent should be kept below 10%.[11][12]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[11][12] The optimal incubation time should be determined empirically.

  • Quenching:

    • Add a small volume of Quenching Buffer to the reaction mixture to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the unreacted reagents and byproducts (e.g., N-hydroxysuccinimide) by a suitable purification method such as size-exclusion chromatography, dialysis, or spin filtration.[11][12]

  • Analysis and Storage:

    • Analyze the purified conjugate using appropriate techniques (e.g., LC-MS, SDS-PAGE).

    • Store the purified conjugate under conditions that are optimal for the stability of the conjugated molecule.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Dissolve in DMF/DMSO) start->reagent_prep reaction_setup Reaction Setup (Mix reagents in buffer) reagent_prep->reaction_setup incubation Incubation (RT or 4°C) reaction_setup->incubation quenching Quenching (Add Tris or Glycine) incubation->quenching purification Purification (e.g., SEC, Dialysis) quenching->purification analysis Analysis (e.g., LC-MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for the conjugation reaction.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Hydrolysis of NHS esterPrepare NHS ester stock solution fresh and use immediately. Ensure anhydrous conditions for stock solutions.[5][11]
pH of the reaction buffer is too lowEnsure the reaction buffer pH is between 7 and 9.[5][9]
Presence of primary amines in the buffer (e.g., Tris, glycine)Use an amine-free buffer such as PBS or HEPES.[5][11]
Precipitation of Reactants Poor solubility of reagents in the final reaction mixtureDecrease the concentration of the reagents. Increase the percentage of organic co-solvent (if compatible with the biomolecule).
Non-specific Binding Molar excess of NHS ester is too highOptimize the molar ratio of NHS ester to the amine-containing molecule.

By following these guidelines and protocols, researchers can effectively utilize this compound for their bioconjugation needs, paving the way for advancements in drug delivery, diagnostics, and other biomedical applications.

References

Perfecting PEGylation: Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and highly efficient method for the covalent conjugation of molecules. Its application in PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules, has become invaluable in drug development and biotechnology for improving the pharmacokinetic and pharmacodynamic properties of therapeutics. This document provides detailed application notes and experimental protocols for performing CuAAC reactions with PEG linkers, ensuring high yields and product purity.

Introduction to CuAAC for PEGylation

The CuAAC reaction facilitates the formation of a stable 1,2,3-triazole linkage between an azide-functionalized molecule and an alkyne-functionalized PEG linker (or vice versa) in the presence of a copper(I) catalyst.[1][2] This bioorthogonal reaction is characterized by its high specificity, quantitative yields, and mild reaction conditions, making it ideal for modifying sensitive biomolecules.[3][4] The versatility of CuAAC allows for its use in a wide range of solvents, from aqueous buffers to organic media, accommodating the diverse solubility of substrates.[3][5]

A critical component for successful CuAAC, especially in biological applications, is the use of a ligand to stabilize the active Cu(I) oxidation state and prevent oxidative damage to biomolecules.[2][6] Furthermore, the choice of catalyst, ligand, solvent, and other reaction parameters can significantly impact the reaction efficiency and the integrity of the final conjugate.

Key Experimental Parameters and Optimization

Optimizing the experimental conditions is crucial for achieving high yields and purity of the PEGylated product. The following tables summarize key quantitative data from various studies to guide the design of your CuAAC reactions.

Table 1: Recommended Molar Ratios of Reactants and Catalysts
ComponentRecommended Molar RatioNotes
Azide (B81097) : Alkyne1:1 to 1:1.2A slight excess of one reactant can drive the reaction to completion.
Biomolecule : PEG Linker1:2An excess of the PEG linker can improve conjugation efficiency, especially for proteins.[7]
Copper(I) Catalyst0.01 to 1 equivalentsHigher catalyst loading can increase reaction rates but may require more rigorous post-reaction purification. For bioconjugations, stoichiometric or even excess amounts relative to the azide/alkyne may be used to achieve maximal activity.[8]
Ligand : Copper(I)1:1 to 5:1A higher ligand-to-copper ratio (e.g., 5:1) is often used in bioconjugations to protect sensitive molecules from oxidation.[6][8]
Reducing Agent : Copper(II)3:1 to 10:1When generating Cu(I) in situ from a Cu(II) salt, an excess of the reducing agent (e.g., sodium ascorbate) is necessary.[2]
Table 2: Common Catalysts, Ligands, and Reducing Agents
TypeExamplesKey Features
Copper Source CuSO₄·5H₂O, Cu(OAc)₂, CuICuSO₄ is commonly used with a reducing agent to generate Cu(I) in situ.[1][9] CuI can be used directly but is sensitive to oxidation.[6]
Ligands TBTA (Tris(benzyltriazolylmethyl)amine), THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), Sulfonated Bathophenanthroline (B157979)TBTA is suitable for organic solvents.[1] THPTA is a water-soluble ligand ideal for bioconjugations.[10] Sulfonated bathophenanthroline is another option for aqueous systems.[6]
Reducing Agents Sodium Ascorbate (B8700270), Dithiothreitol (DTT)Sodium ascorbate is the most common reducing agent for in situ Cu(I) generation.[2][11] DTT can also be used, particularly in protein modifications.[7]
Table 3: Solvent Systems and Reaction Conditions
Solvent SystemTemperatureReaction TimeApplications
Aqueous Buffer (e.g., PBS)Room Temperature - 37°C30 min - 4 hBioconjugations (proteins, nucleic acids).[4][8]
H₂O/MeCN (1:1)Room Temperature - 70°C1 h - 18 hPeptide and small molecule conjugation.[1]
DMSO/H₂ORoom Temperature4 hGeneral purpose, good for dissolving a wide range of substrates.[1]
THF35°C24 hPolymer chemistry. A yield of 73% was reported for a PEG-coumarin conjugate.[12]
Supercritical CO₂ (scCO₂)35°C (at 130 bar)24 - 48 hA sustainable, "green" alternative to organic solvents. Yields of up to 87.14% have been achieved.[5][12][13]
Molten PEG85°C5 hPEG itself can serve as the reaction medium, simplifying purification.[9][14]

Experimental Workflows and Protocols

The following diagrams and protocols provide a generalized framework for performing CuAAC reactions with PEG linkers.

CuAAC_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_purification Purification and Analysis Reactant_A Prepare Azide-Functionalized Molecule Solution Mix Mix Reactants Reactant_A->Mix Reactant_B Prepare Alkyne-Functionalized PEG Linker Solution Reactant_B->Mix Add_Catalyst Add Cu(I) Source and Ligand Mix->Add_Catalyst Add_Reductant Add Reducing Agent (if using Cu(II)) Add_Catalyst->Add_Reductant Incubate Incubate at Specified Temperature Add_Reductant->Incubate Quench Quench Reaction (e.g., with EDTA) Incubate->Quench Purify Purify Conjugate (e.g., Precipitation, HPLC) Quench->Purify Analyze Analyze Product (e.g., MS, NMR) Purify->Analyze

Caption: General workflow for a CuAAC reaction.

Protocol 1: General Procedure for PEGylation of a Small Molecule

This protocol is suitable for the conjugation of a small molecule containing an azide or alkyne functionality with a corresponding PEG linker in an organic or mixed aqueous/organic solvent system.

Materials:

  • Azide-functionalized small molecule

  • Alkyne-functionalized PEG linker

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Dimethyl sulfoxide (B87167) (DMSO) or a mixture of DMSO and water

  • Ethylenediaminetetraacetic acid (EDTA) for quenching

  • Appropriate solvents for purification (e.g., diethyl ether for precipitation)

Procedure:

  • Dissolve the azide-functionalized small molecule (1 equivalent) and the alkyne-functionalized PEG linker (1.1 equivalents) in the chosen solvent (e.g., DMSO/H₂O).

  • In a separate vial, prepare a stock solution of the catalyst premix by dissolving CuSO₄·5H₂O (0.1 equivalents) and TBTA (0.1 equivalents) in the reaction solvent.

  • Add the catalyst premix to the solution of the reactants.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5 equivalents) in water.

  • Stir the reaction mixture at room temperature for 4-18 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Once the reaction is complete, quench it by adding a solution of EDTA.

  • Purify the PEGylated product. For example, by precipitating the product by adding the reaction mixture to cold diethyl ether, followed by centrifugation and washing.

  • Characterize the final product using techniques such as NMR and Mass Spectrometry to confirm successful conjugation.[1][5]

Protocol 2: PEGylation of a Protein in Aqueous Buffer

This protocol is designed for the site-specific PEGylation of a protein that has been modified to contain an azide or alkyne group.

Materials:

  • Azide or alkyne-functionalized protein

  • Alkyne or azide-functionalized PEG linker

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethylenediaminetetraacetic acid (EDTA)

  • Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)

Procedure:

  • Prepare a solution of the functionalized protein in PBS buffer.

  • Add the functionalized PEG linker to the protein solution in a molar excess (e.g., 2-5 equivalents).[7]

  • In a separate tube, prepare a fresh premix of CuSO₄·5H₂O and THPTA in a 1:5 molar ratio in water.[8]

  • Add the copper/ligand premix to the protein/PEG solution. The final concentration of copper is typically in the range of 50-250 µM.[8]

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (final concentration of 1-5 mM).[6]

  • Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours.

  • Quench the reaction by adding EDTA to chelate the copper ions.

  • Purify the PEGylated protein using a suitable chromatography technique to remove excess PEG linker and catalyst components.

  • Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight and by mass spectrometry to confirm the exact mass of the PEGylated protein.[15]

Signaling_Pathway_Concept cluster_inputs Reaction Components cluster_catalysis Catalytic Cycle cluster_outputs Products Azide Azide Catalytic_Cycle CuAAC Catalytic Cycle Azide->Catalytic_Cycle Alkyne Alkyne Alkyne->Catalytic_Cycle CuII Cu(II) Source (e.g., CuSO4) CuI_Formation In situ Cu(I) Generation CuII->CuI_Formation ReducingAgent Reducing Agent (e.g., NaAscorbate) ReducingAgent->CuI_Formation Ligand Ligand (e.g., THPTA) CuI_Ligand Cu(I)-Ligand Complex Ligand->CuI_Ligand CuI_Formation->CuI_Ligand CuI_Ligand->Catalytic_Cycle Triazole 1,4-disubstituted 1,2,3-Triazole Catalytic_Cycle->Triazole

References

Application Notes and Protocols for SPAAC Reactions Using DBCO and BCN with Azido-PEG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments.[1] This reaction occurs between a strained cyclooctyne (B158145), such as Dibenzocyclooctyne (DBCO) or Bicyclo[6.1.0]nonyne (BCN), and an azide-functionalized molecule. A key advantage of SPAAC is that it proceeds efficiently under physiological conditions (aqueous buffers, ambient temperature, and neutral pH) without the need for a cytotoxic copper catalyst, making it ideal for applications involving sensitive biomolecules and living systems.[1][2]

The reaction is driven by the high ring strain of the cyclooctyne, which readily undergoes a [3+2] cycloaddition with an azide (B81097) to form a stable triazole linkage.[3] The azide and cyclooctyne functional groups are bioorthogonal, meaning they are chemically inert to most biological molecules and do not interfere with native cellular processes.

The incorporation of a Polyethylene Glycol (PEG) spacer on either the azide or cyclooctyne partner, such as in azido-PEG derivatives, enhances the hydrophilicity of the reagents, reduces steric hindrance, and can improve reaction kinetics.[4][5] These features have led to the widespread adoption of SPAAC using DBCO and BCN with azido-PEG linkers in various applications, including:

  • Bioconjugation: Site-specific labeling of proteins, antibodies, and nucleic acids.[1]

  • Drug Development: Synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1]

  • Live Cell Imaging: Fluorescent labeling and tracking of cellular components.[1]

  • Material Science: Functionalization of surfaces and polymers.

Performance Comparison: DBCO vs. BCN

The choice between DBCO and BCN for SPAAC reactions is application-dependent and involves a trade-off between reaction kinetics, stability, and physicochemical properties.

Reaction Kinetics

The rate of the SPAAC reaction is a critical factor, especially when working with low concentrations of reactants or when rapid conjugation is required. Generally, DBCO exhibits faster reaction kinetics than BCN due to its greater ring strain.[1] The reaction follows second-order kinetics, and the rate is influenced by the specific structures of the cyclooctyne and the azide, as well as the reaction conditions.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent SystemReference(s)
DBCO Benzyl Azide~0.6 - 1.0Various (e.g., CH₃CN:H₂O, PBS)[1]
BCN Benzyl Azide~0.06 - 0.15Various (e.g., CH₃CN:H₂O, DMSO)[1][3]
DBCO-PEG₅-Trastuzumab 1-azido-1-deoxy-β-D-glucopyranoside0.37HEPES (pH 7)[5]
DBCO-Trastuzumab 1-azido-1-deoxy-β-D-glucopyranoside0.24HEPES (pH 7)[5]

Note: Reaction rates can vary significantly depending on the solvent, temperature, pH, and the specific derivatives of the cyclooctyne and azide used.[1]

Influence of Reaction Conditions on DBCO-based SPAAC

The efficiency of SPAAC reactions can be optimized by tuning various experimental parameters.

ParameterConditionEffect on Reaction RateReference(s)
Buffer HEPES (pH 7) vs. PBS (pH 7)HEPES generally results in higher rate constants.[5]
pH Increasing pH (e.g., from 5 to 9)Generally increases the reaction rate (buffer-dependent).[5]
Temperature Increasing from 25°C to 37°CAccelerates the reaction.[5]
PEG Linker Presence of a PEG₅ linker on a DBCO-antibodyIncreased the rate by an average of 31 ± 16%.[5]
Solvent DMSO contentShould be kept low (<5-20%) for protein stability.[4][6]

Experimental Protocols

The following are generalized protocols for the conjugation of an azido-PEG-modified biomolecule to a protein functionalized with either DBCO or BCN. Optimization of molar excess, concentration, incubation time, and temperature may be required for specific applications.

Protocol 1: Protein Conjugation using DBCO-PEG

This protocol describes the conjugation of an azide-containing molecule to a protein that has been functionalized with a DBCO-PEG linker (e.g., via a DBCO-PEG-NHS ester).

Materials:

  • DBCO-functionalized protein (1-10 mg/mL in an amine-free and azide-free buffer, e.g., PBS, pH 7.4)

  • Azido-PEG-molecule of interest

  • Anhydrous DMSO or DMF

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching reagent (optional, e.g., Tris buffer)

  • Purification equipment (e.g., size-exclusion chromatography/desalting column)

Procedure:

  • Preparation of Reactants:

    • Ensure the DBCO-functionalized protein is purified and free of any unreacted DBCO-NHS ester. The buffer should not contain sodium azide.[4]

    • Prepare a stock solution of the azido-PEG-molecule of interest in anhydrous DMSO or DMF (e.g., 10 mM).

  • SPAAC Reaction:

    • To the DBCO-functionalized protein solution, add the azido-PEG-molecule stock solution to achieve a 2- to 4-fold molar excess of the azide component.[3]

    • Ensure the final concentration of the organic solvent (DMSO/DMF) is below 20% (ideally <5% for sensitive proteins) to prevent denaturation.[4][6]

    • Gently mix the reaction components.

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[3] Reaction times may be shorter (e.g., 1-4 hours at 37°C) depending on the reactivity of the specific reagents.[7]

  • Reaction Monitoring (Optional):

    • The progress of the reaction can be monitored by measuring the decrease in absorbance of the DBCO chromophore at approximately 310 nm using a UV-Vis spectrophotometer.[4]

  • Purification of the Conjugate:

    • Once the reaction is complete, remove the excess, unreacted azido-PEG-molecule and any byproducts.

    • For proteins, a common and effective method is to use a desalting column or size-exclusion chromatography (SEC).[4]

  • Characterization:

    • Confirm the successful conjugation via SDS-PAGE, where a noticeable band shift should be observed for the conjugated protein compared to the unmodified protein.

    • Mass spectrometry (e.g., ESI-MS) can be used to confirm the increased molecular weight of the conjugated product.

Protocol 2: Protein Conjugation using BCN-PEG

This protocol outlines the general procedure for conjugating an azide-containing protein with a BCN-PEG-alkyne linker.

Materials:

  • Azide-modified protein (purified and in an amine-free buffer like PBS, pH 7.4)

  • BCN-PEG-alkyne

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification equipment (e.g., size-exclusion chromatography/desalting column)

Procedure:

  • Preparation of Reactants:

    • Determine the precise concentration of the azide-modified protein solution using a standard protein assay (e.g., BCA or Bradford).

    • Prepare a stock solution of BCN-PEG-alkyne in anhydrous DMSO (e.g., 10 mM). Allow the BCN reagent to warm to room temperature before opening to prevent moisture condensation.

  • SPAAC Reaction:

    • In a suitable reaction vessel, add the azide-modified protein solution.

    • Add the BCN-PEG-alkyne stock solution to the protein solution. A 2- to 4-fold molar excess of the BCN reagent over the azide-modified protein is a good starting point.

    • The final concentration of DMSO in the reaction mixture should ideally be kept below 5% (v/v) to minimize potential effects on protein structure and stability.

    • Gently mix the reaction components.

  • Incubation:

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The optimal reaction time should be determined empirically, as BCN reactions are generally slower than those with DBCO. For some applications, shorter incubation times of 2 hours at room temperature have been reported to be sufficient.

  • Reaction Monitoring (Optional):

    • Reaction progress can be monitored by taking aliquots at different time points and analyzing them by mass spectrometry or SDS-PAGE.

  • Purification of the Conjugate:

    • Once the reaction is complete, remove the excess, unreacted BCN-PEG-alkyne and any byproducts using size-exclusion chromatography (SEC) or a desalting column.

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE to observe a band shift corresponding to the added mass of the BCN-PEG-alkyne.

    • Confirm the identity and purity of the final conjugate using mass spectrometry.

Visualizations of Workflows and Pathways

SPAAC Reaction Mechanism

The following diagram illustrates the general mechanism of a Strain-Promoted Azide-Alkyne Cycloaddition reaction.

SPAAC_Mechanism cluster_product Product Azide R1-N₃ (Azido-PEG) Triazole R1-Triazole-R2 (Stable Conjugate) Azide->Triazole Strain-Promoted Cycloaddition Cyclooctyne R2-Cyclooctyne (DBCO or BCN) Cyclooctyne->Triazole

General mechanism of the SPAAC reaction.
Experimental Workflow for Protein Bioconjugation

This diagram outlines a typical experimental workflow for labeling a protein using SPAAC.

Bioconjugation_Workflow A Prepare Azide- or Cyclooctyne-Protein C Mix Reactants (Control Molar Ratio, Solvent, pH, Temp) A->C B Prepare PEG-linked Counter-Reagent (DBCO/BCN or Azide) B->C D Incubate (e.g., 2-12h @ RT or 4-24h @ 4°C) C->D E Purify Conjugate (e.g., Size-Exclusion Chromatography) D->E F Characterize Product (SDS-PAGE, Mass Spec) E->F

Typical workflow for SPAAC-mediated protein bioconjugation.
PROTAC-Mediated Degradation of BTK

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein. SPAAC is a common method for synthesizing PROTACs. The diagram below illustrates the mechanism of a PROTAC targeting Bruton's Tyrosine Kinase (BTK), a key component in B-cell receptor signaling.

PROTAC_BTK_Degradation PROTAC PROTAC (BTK Ligand-Linker-E3 Ligase Ligand) Ternary Ternary Complex (PROTAC-BTK-E3) PROTAC->Ternary BTK BTK Protein (Target) BTK->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_BTK Polyubiquitinated BTK Ternary->Ub_BTK Ubiquitination Ub Ubiquitin Ub->Ub_BTK Proteasome Proteasome Ub_BTK->Proteasome Degradation Degraded BTK (Amino Acids) Proteasome->Degradation Degradation

Mechanism of PROTAC-mediated degradation of BTK.

References

Purifying Bioconjugates Synthesized with N-(Azido-PEG3)-NH-PEG3-t-butyl ester: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The heterobifunctional linker, N-(Azido-PEG3)-NH-PEG3-t-butyl ester, offers a versatile platform for the synthesis of advanced bioconjugates, including antibody-drug conjugates (ADCs). Its azide (B81097) terminus allows for efficient "click chemistry" conjugation to alkyne-modified molecules, while the t-butyl ester protected carboxyl group, upon deprotection, enables facile coupling to amine residues on biomolecules. The incorporation of two PEG3 units enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2][]

Proper purification of the final bioconjugate is a critical step to remove unreacted starting materials, excess linker, and potential side products, ensuring the safety and efficacy of the final product. This document provides a detailed overview and step-by-step protocols for the purification of bioconjugates synthesized using this linker, focusing on common chromatographic techniques.

Purification Strategies

The purification of bioconjugates prepared with this compound typically involves a multi-step chromatographic approach to separate the desired product from various impurities. The most common techniques employed are Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).[][5] The choice and sequence of these techniques will depend on the specific properties of the biomolecule and the conjugated partner.

A general workflow for the purification process is illustrated below:

Purification Workflow cluster_0 Conjugation Reaction cluster_1 Purification Steps cluster_2 Final Product Crude Reaction Mixture Crude Reaction Mixture SEC Size Exclusion Chromatography (SEC) Crude Reaction Mixture->SEC Removal of excess small molecules IEX Ion Exchange Chromatography (IEX) SEC->IEX Separation by charge HIC Hydrophobic Interaction Chromatography (HIC) IEX->HIC Separation by hydrophobicity Final Formulation Buffer Exchange & Concentration HIC->Final Formulation Pure Bioconjugate Pure Bioconjugate Final Formulation->Pure Bioconjugate

Caption: General workflow for the purification of bioconjugates.

Experimental Protocols

This section details the protocols for the purification of a model bioconjugate, an antibody conjugated to a small molecule via the this compound linker.

Scenario 1: Purification Following Azide-Alkyne Click Chemistry

This protocol assumes the azide group of the linker has been reacted with an alkyne-functionalized molecule.

1. Initial Clean-up by Size Exclusion Chromatography (SEC)

SEC is an effective first step to remove unreacted linker and other small molecule reagents from the larger bioconjugate.[6]

  • Column: A suitable SEC column, such as a Superdex 200 Increase 10/300 GL or equivalent.

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.

  • Flow Rate: 0.75 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Procedure:

    • Equilibrate the SEC column with at least two column volumes of mobile phase.

    • Load the crude reaction mixture onto the column. The loading volume should not exceed 2% of the total column volume for optimal resolution.

    • Collect fractions corresponding to the high molecular weight peak, which represents the antibody-drug conjugate.

    • Pool the fractions containing the purified conjugate.

Scenario 2: Purification Following Carboxyl-Amine Coupling

This protocol involves the initial deprotection of the t-butyl ester followed by conjugation and purification.

1. Deprotection of the t-butyl Ester

The t-butyl ester must be hydrolyzed to a carboxylic acid before conjugation to an amine-containing biomolecule. This is typically achieved using trifluoroacetic acid (TFA).

  • Reagents:

    • This compound linker

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate (B86663)

  • Procedure:

    • Dissolve the linker in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 2-4 hours.[7][8]

    • Monitor the reaction by TLC or LC-MS to confirm the removal of the t-butyl group.

    • Remove the DCM and TFA under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected linker.

2. Purification of the Deprotected Linker

If necessary, the deprotected linker can be further purified by reverse-phase chromatography.

3. Post-Conjugation Purification

Following the conjugation of the deprotected linker to the biomolecule, a multi-step chromatography approach is recommended.

3.1. Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net charge and is effective in separating unconjugated antibody from the desired conjugate.[9]

  • Column: A cation exchange (e.g., SP Sepharose) or anion exchange (e.g., Q Sepharose) column, depending on the isoelectric point (pI) of the antibody and the charge of the conjugated molecule.

  • Binding Buffer (Buffer A): 20 mM MES, pH 6.0 (for cation exchange).

  • Elution Buffer (Buffer B): 20 mM MES, 1 M NaCl, pH 6.0 (for cation exchange).

  • Procedure:

    • Equilibrate the column with Buffer A.

    • Load the sample from the SEC step (ensure the sample is in a low salt buffer).

    • Wash the column with Buffer A to remove any unbound material.

    • Elute the bound molecules using a linear gradient of Buffer B (e.g., 0-50% Buffer B over 20 column volumes).

    • Collect fractions and analyze by SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified conjugate.

3.2. Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. It is particularly useful for separating conjugates with different drug-to-antibody ratios (DAR).[]

  • Column: A HIC column, such as Phenyl Sepharose.

  • Binding Buffer (Buffer A): 2 M ammonium (B1175870) sulfate in 50 mM sodium phosphate, pH 7.0.

  • Elution Buffer (Buffer B): 50 mM sodium phosphate, pH 7.0.

  • Procedure:

    • Add ammonium sulfate to the IEX pool to the desired starting concentration (e.g., 2 M).

    • Equilibrate the HIC column with Buffer A.

    • Load the sample onto the column.

    • Elute using a decreasing salt gradient (e.g., 100-0% Buffer A over 20 column volumes).

    • Collect and analyze fractions to identify the desired DAR species.

Data Presentation

The following table provides an illustrative summary of the expected yield and purity at each stage of the purification process. Actual results may vary depending on the specific bioconjugate and reaction conditions.

Purification StepPurity (%)Yield (%)Key Impurities Removed
Crude Reaction Mixture 20-40100-
Size Exclusion Chromatography (SEC) 70-8590-95Unreacted linker, small molecule reagents
Ion Exchange Chromatography (IEX) >9580-90Unconjugated antibody, aggregated protein
Hydrophobic Interaction Chromatography (HIC) >9870-85Conjugates with incorrect DAR, other product-related impurities

Visualization of the Purification Logic

The decision-making process for selecting the appropriate purification strategy can be visualized as follows:

Purification Logic Start Start Crude Conjugate Crude Conjugate Start->Crude Conjugate SEC_step Size Exclusion Chromatography Crude Conjugate->SEC_step Initial Cleanup Charge_Difference Significant Charge Difference? SEC_step->Charge_Difference IEX_step Ion Exchange Chromatography Charge_Difference->IEX_step Yes Hydrophobicity_Difference Different DAR Species Need Separation? Charge_Difference->Hydrophobicity_Difference No IEX_step->Hydrophobicity_Difference HIC_step Hydrophobic Interaction Chromatography Hydrophobicity_Difference->HIC_step Yes Final_Product Pure Bioconjugate Hydrophobicity_Difference->Final_Product No HIC_step->Final_Product

Caption: Decision tree for purification strategy.

Conclusion

The purification of bioconjugates synthesized with this compound requires a systematic and well-designed strategy to achieve high purity and yield. A combination of Size Exclusion, Ion Exchange, and Hydrophobic Interaction Chromatography is often necessary to remove a wide range of impurities. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists working in the field of bioconjugation and drug development.

References

Application Notes and Protocols for the Analytical Characterization of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely utilized biopharmaceutical strategy to enhance the therapeutic properties of protein drugs. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its serum half-life, enhancing stability, improving solubility, and reducing immunogenicity.[1][2][3] However, the inherent heterogeneity of the PEGylation reaction, which can result in a mixture of molecules with varying numbers of PEG chains attached at different sites, presents a significant analytical challenge.[4][5]

Comprehensive characterization of PEGylated proteins is a critical quality control step to ensure product consistency, efficacy, and safety.[1] This requires a suite of analytical techniques to determine the degree of PEGylation, identify the sites of PEG attachment, and quantify the purity and stability of the PEGylated protein product.[6][7] These application notes provide an overview of the key analytical techniques and detailed protocols for their implementation in the characterization of PEGylated proteins.

Key Analytical Techniques

A multi-faceted analytical approach is typically required for the comprehensive characterization of PEGylated proteins. The following techniques are commonly employed:

  • Chromatographic Techniques: These methods are essential for separating PEGylated proteins from unreacted protein, free PEG, and different PEGylated species.

    • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, leading to an earlier elution time compared to the unmodified protein.[][9]

    • Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. PEGylation can shield charged residues on the protein surface, leading to changes in retention time on an IEX column.[10][11]

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. The attachment of hydrophilic PEG chains generally decreases the retention time of the protein on a reversed-phase column.[][12]

    • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their surface hydrophobicity under high salt conditions. Similar to RP-HPLC, PEGylation can alter the hydrophobic interactions of the protein with the stationary phase.[][13]

  • Electrophoretic Techniques:

    • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Separates proteins based on their molecular weight. PEGylated proteins will migrate slower than their unmodified counterparts, appearing as a larger species on the gel.[14]

  • Mass Spectrometry (MS): Provides precise molecular weight information, enabling the determination of the degree of PEGylation and the identification of PEGylation sites.[5][7]

    • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: A powerful tool for determining the average molecular weight of PEGylated proteins and assessing the heterogeneity of the sample.[15][16]

    • Electrospray Ionization (ESI) MS: Often coupled with liquid chromatography (LC-MS), ESI-MS can be used to analyze intact PEGylated proteins and, after proteolytic digestion, to identify specific PEGylation sites through peptide mapping.[5][17]

  • Spectroscopic Techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to quantify the degree of PEGylation and to assess the higher-order structure of PEGylated proteins.[18][19][20]

The following diagram illustrates a typical workflow for the characterization of PEGylated proteins, integrating several of these key analytical techniques.

G cluster_0 PEGylation Reaction cluster_1 Purification & Initial Characterization cluster_2 Detailed Characterization cluster_3 Mass Spectrometry Analysis cluster_4 Structural Analysis Protein Protein Reaction Reaction Mixture Protein->Reaction PEG Activated PEG PEG->Reaction Purification Purification (e.g., SEC, IEX) Reaction->Purification SDS_PAGE SDS-PAGE Purification->SDS_PAGE SEC_initial SEC Purification->SEC_initial IEX_detailed IEX Purification->IEX_detailed RP_HPLC RP-HPLC Purification->RP_HPLC HIC HIC Purification->HIC MALDI_TOF MALDI-TOF MS Purification->MALDI_TOF LC_ESI_MS LC-ESI-MS Purification->LC_ESI_MS NMR NMR Spectroscopy Purification->NMR Peptide_Mapping Peptide Mapping LC_ESI_MS->Peptide_Mapping

Caption: Workflow for PEGylated Protein Characterization.

Quantitative Data Summary

The following table summarizes the expected outcomes and provides a comparative overview of the quantitative capabilities of the primary analytical techniques for characterizing PEGylated proteins.

Analytical TechniqueParameter MeasuredTypical Quantitative OutputResolutionThroughput
SEC-HPLC Hydrodynamic Radius / Apparent Molecular WeightElution volume/time shift, percentage of monomer, aggregate, and fragmentLow to moderateHigh
IEX-HPLC Surface ChargeRetention time shift, peak profile of charge variantsHigh for charge isomersModerate
RP-HPLC HydrophobicityRetention time shift, separation of positional isomersHigh for positional isomersModerate
HIC Surface HydrophobicityElution profile changes, separation of PEGylated speciesModerateModerate
SDS-PAGE Apparent Molecular WeightShift in band position corresponding to increased molecular weightLowHigh
MALDI-TOF MS Molecular WeightAverage molecular weight of the PEGylated protein, degree of PEGylationModerate to highHigh
ESI-MS Molecular WeightPrecise molecular weight of different PEGylated species, degree of PEGylationHighModerate
Peptide Mapping (LC-MS/MS) PEGylation SiteIdentification and relative quantification of PEGylated peptidesHigh (at peptide level)Low
NMR Spectroscopy Degree of PEGylation, Structural IntegrityRatio of PEG to protein signals, chemical shift perturbationsHigh (for specific nuclei)Low

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC-HPLC) for Purity Assessment

Objective: To separate and quantify the PEGylated protein from unreacted protein, free PEG, and aggregates.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Size exclusion column (e.g., Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 μm)[21]

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

  • PEGylated protein sample

  • Unmodified protein control

  • Molecular weight standards

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dilute the PEGylated protein sample and the unmodified protein control to a concentration of approximately 1 mg/mL in the mobile phase.

  • Injection: Inject 20 µL of the prepared samples onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Analysis:

    • Compare the chromatogram of the PEGylated protein to the unmodified protein. The PEGylated protein will elute earlier due to its larger hydrodynamic radius.[]

    • Integrate the peak areas to determine the percentage of the main PEGylated species, as well as any aggregates (eluting earlier) or fragments/unmodified protein (eluting later).

Protocol 2: SDS-PAGE for Determining Apparent Molecular Weight

Objective: To visualize the increase in apparent molecular weight upon PEGylation.

Materials:

  • Vertical electrophoresis system

  • Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

  • SDS-PAGE running buffer (e.g., MOPS or MES)

  • Sample loading buffer (e.g., Laemmli buffer)

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or other suitable protein stain

  • Barium-iodide stain for PEG visualization (optional)[14]

Procedure:

  • Sample Preparation: Mix the PEGylated protein sample and unmodified protein control with the sample loading buffer. Heat the samples at 70°C for 10 minutes.

  • Gel Loading: Load 10-20 µg of each sample and the molecular weight standards into the wells of the polyacrylamide gel.

  • Electrophoresis: Run the gel according to the manufacturer's instructions (e.g., at a constant voltage of 200 V for 50 minutes).

  • Staining:

    • For protein staining, immerse the gel in Coomassie stain for 1 hour, followed by destaining until the protein bands are clearly visible against a clear background.

    • For PEG staining, after electrophoresis, incubate the gel in a 5% barium chloride solution, followed by an iodine solution to visualize the PEG-containing bands.[14]

  • Analysis: Compare the migration of the PEGylated protein to the unmodified protein. The PEGylated protein will appear as a band with a higher apparent molecular weight.

Protocol 3: MALDI-TOF MS for Determining the Degree of PEGylation

Objective: To determine the average molecular weight and the distribution of PEGylated species.

Materials:

  • MALDI-TOF Mass Spectrometer

  • MALDI target plate

  • Matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid (HCCA) at 10 mg/mL in 50% acetonitrile (B52724)/0.1% TFA)[16][22]

  • PEGylated protein sample

  • Unmodified protein control

Procedure:

  • Sample Preparation: Mix the PEGylated protein sample (approximately 1 mg/mL) with the matrix solution in a 1:1 ratio.

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).[22]

  • Data Acquisition: Acquire mass spectra in linear positive ion mode over a mass range appropriate for the expected molecular weight of the PEGylated protein.

  • Analysis:

    • Determine the average molecular weight of the unmodified protein.

    • Determine the average molecular weight of the PEGylated protein.

    • The difference in molecular weight corresponds to the mass of the attached PEG. Divide this mass by the molecular weight of a single PEG chain to determine the average degree of PEGylation.[14]

    • The heterogeneity of the PEGylated sample can be observed from the distribution of peaks in the mass spectrum.[15]

Protocol 4: Peptide Mapping by LC-ESI-MS/MS for PEGylation Site Identification

Objective: To identify the specific amino acid residues where PEG chains are attached.

Materials:

  • LC-ESI-MS/MS system (e.g., Orbitrap mass spectrometer)[1]

  • Reversed-phase C18 column suitable for peptide separations

  • Trypsin or other suitable protease

  • Denaturing and reducing agents (e.g., urea, DTT)

  • Alkylation agent (e.g., iodoacetamide)

  • Solvents for LC-MS (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)

Procedure:

  • Protein Digestion:

    • Denature the PEGylated protein in a buffer containing urea.

    • Reduce the disulfide bonds with DTT.

    • Alkylate the free cysteines with iodoacetamide.

    • Digest the protein overnight with trypsin.

  • LC-MS/MS Analysis:

    • Inject the peptide mixture onto the C18 column and separate the peptides using a gradient of increasing acetonitrile concentration.

    • The eluting peptides are introduced into the ESI source of the mass spectrometer.

    • Acquire MS and MS/MS data in a data-dependent manner.

  • Data Analysis:

    • Use a suitable software to search the MS/MS data against the protein sequence to identify the peptides.

    • Search for the expected mass modification corresponding to the PEG chain on specific amino acids (e.g., lysine, N-terminus).

    • The MS/MS fragmentation pattern of a PEGylated peptide will confirm the presence and location of the modification.[17]

The logical relationship between these key analytical techniques for a comprehensive characterization is depicted in the following diagram.

G cluster_0 Purity & Heterogeneity cluster_1 Degree of PEGylation cluster_2 Site of PEGylation cluster_3 Higher-Order Structure SEC SEC (Size Heterogeneity) MALDI_TOF MALDI-TOF MS (Average MW) SEC->MALDI_TOF Provides sample for MW analysis IEX IEX (Charge Heterogeneity) ESI_MS ESI-MS (Precise MW) IEX->ESI_MS Online coupling for isomer analysis RP_HPLC RP-HPLC (Positional Isomers) Peptide_Mapping Peptide Mapping (LC-MS/MS) RP_HPLC->Peptide_Mapping Separation of digested peptides SDS_PAGE SDS-PAGE (Apparent MW) MALDI_TOF->Peptide_Mapping Confirms overall modification NMR NMR Spectroscopy (Conformation)

Caption: Interplay of Analytical Techniques.

Conclusion

The characterization of PEGylated proteins is a complex but essential process in the development of biotherapeutics. A combination of chromatographic, electrophoretic, mass spectrometric, and spectroscopic techniques is necessary to fully understand the purity, heterogeneity, degree of PEGylation, and structural integrity of the final product.[2][4] The protocols and information provided in these application notes serve as a guide for researchers to establish a robust analytical strategy for their PEGylated protein candidates, ultimately ensuring the quality and consistency of these important therapeutic molecules.

References

Application Notes and Protocols for N-(Azido-PEG3)-NH-PEG3-t-butyl ester in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azido-PEG3)-NH-PEG3-t-butyl ester is a heterobifunctional linker molecule with significant applications in proteomics, particularly in the fields of chemical biology and drug discovery. This reagent incorporates three key functional elements: a primary amine for conjugation to proteins or other molecules, an azide (B81097) group for bioorthogonal "click" chemistry, and a t-butyl ester-protected carboxylic acid. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance, making it an ideal tool for various bioconjugation strategies.[1][2]

The primary applications of this linker revolve around its ability to facilitate the selective labeling, identification, and isolation of proteins. Its utility is prominent in activity-based protein profiling (ABPP), the development of Proteolysis Targeting Chimeras (PROTACs), and the creation of antibody-drug conjugates (ADCs).[3][4] The azide handle allows for the specific attachment of reporter tags, such as biotin (B1667282) for enrichment or fluorophores for imaging, via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry reactions.[3][5]

Key Features and Applications

FeatureDescriptionApplication in Proteomics
Primary Amine (-NH) Allows for covalent conjugation to molecules with reactive groups such as NHS esters or for direct amide bond formation with carboxylic acids.[6]Attachment of the linker to small molecule probes, protein ligands, or antibodies.
Azide (-N3) A bioorthogonal functional group that specifically reacts with alkynes via "click" chemistry.[5][7]Enables the attachment of reporter molecules (biotin, fluorophores) for protein enrichment, visualization, and identification.
PEG3 Spacers Two discrete polyethylene glycol units enhance aqueous solubility and provide a flexible spacer arm.[1][4]Improves the pharmacokinetic properties of bioconjugates and minimizes steric hindrance in binding events.
t-Butyl Ester A protecting group for a carboxylic acid that can be removed under acidic conditions.[8]Allows for a secondary conjugation step after the initial amine reaction and click chemistry, enabling the synthesis of more complex bioconjugates.

Primary Applications Include:

  • Activity-Based Protein Profiling (ABPP): For the identification of enzyme targets in complex proteomes.

  • PROTAC Synthesis: As a versatile linker to connect a target protein binder and an E3 ligase ligand.[3][4]

  • Antibody-Drug Conjugates (ADCs): To link cytotoxic drugs to antibodies for targeted cancer therapy.

  • Protein-Protein Interaction Studies: To create cross-linking reagents for capturing interacting proteins.

Experimental Protocols

Protocol 1: Two-Step Protein Labeling for Affinity Purification and Mass Spectrometry Analysis

This protocol outlines a general workflow for using this compound to label a protein of interest (POI) with a small molecule probe, followed by enrichment and identification using mass spectrometry.

Materials:

  • This compound

  • Small molecule probe with an NHS ester functional group

  • Alkynylated biotin (e.g., Biotin-PEG4-Alkyne)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Protein of interest (POI) in a suitable buffer (e.g., PBS, pH 7.4)

  • Streptavidin magnetic beads

  • Mass spectrometry-grade trypsin

  • Standard buffers for protein chemistry and mass spectrometry

Workflow:

G cluster_0 Step 1: Conjugation cluster_1 Step 2: Protein Labeling cluster_2 Step 3: Click Chemistry cluster_3 Step 4: Enrichment & Digestion cluster_4 Step 5: Analysis A Small Molecule Probe (NHS-ester) C Probe-Linker Conjugate A->C Amine-NHS ester reaction B This compound B->C E Probe-Labeled POI C->E Binding to POI D Protein of Interest (POI) D->E G Biotinylated POI E->G CuAAC Reaction F Alkynylated Biotin F->G I Enriched POI G->I Affinity Purification H Streptavidin Beads H->I J Peptides I->J On-bead Digestion K LC-MS/MS Analysis J->K

Figure 1. Workflow for two-step protein labeling.

Procedure:

  • Conjugation of the Probe to the Linker:

    • Dissolve the NHS-ester functionalized small molecule probe and a 1.2-fold molar excess of this compound in anhydrous DMSO.

    • Add 5 equivalents of triethylamine (B128534) (TEA) to the reaction mixture.

    • Incubate for 2-4 hours at room temperature.

    • Monitor the reaction by LC-MS.

    • Purify the resulting probe-linker conjugate by HPLC.

  • Labeling of the Protein of Interest:

    • Incubate the purified probe-linker conjugate with the protein of interest in a suitable buffer (e.g., PBS) for 1 hour at 37°C.

    • Include a vehicle control (e.g., DMSO) for comparison.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • To the protein sample, add the following reagents in order, with gentle vortexing after each addition:

      • Alkynylated biotin (final concentration: 100 µM)

      • TCEP (final concentration: 1 mM)

      • TBTA (final concentration: 100 µM)

      • CuSO4 (final concentration: 1 mM)

    • Incubate the reaction for 1 hour at room temperature.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-conjugated magnetic beads to the reaction mixture and incubate for 1 hour at 4°C with gentle rotation.

    • Wash the beads extensively with PBS containing 0.1% Tween-20 to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Add mass spectrometry-grade trypsin and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the digested peptides.

    • Analyze the peptides by LC-MS/MS to identify the labeled protein and potentially the site of modification.

Protocol 2: Synthesis of a PROTAC using this compound

This protocol describes a modular approach to PROTAC synthesis by first attaching a warhead, then a linker, and finally an E3 ligase ligand.

Materials:

  • This compound

  • Warhead with a carboxylic acid group

  • E3 ligase ligand with a terminal alkyne

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Click chemistry reagents (as in Protocol 1)

  • Standard solvents for organic synthesis (DMF, DCM)

Workflow:

G cluster_0 Step 1: Warhead-Linker Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: PROTAC Assembly A Warhead (-COOH) C Warhead-Linker (Azide) A->C Amide Coupling (HATU, DIPEA) B This compound B->C D Warhead-Linker (-COOH) C->D TFA F Final PROTAC D->F CuAAC Reaction E E3 Ligase Ligand (Alkyne) E->F

Figure 2. Modular PROTAC synthesis workflow.

Procedure:

  • Warhead-Linker Conjugation:

    • Dissolve the warhead (1 equivalent) in DMF.

    • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) and stir for 10 minutes.

    • Add a solution of this compound (1.1 equivalents) in DMF.

    • Stir the reaction at room temperature for 4-6 hours.

    • Purify the product by flash chromatography.

  • Deprotection of the t-Butyl Ester:

    • Dissolve the purified warhead-linker conjugate in a 1:1 mixture of DCM and TFA.[8]

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to yield the deprotected intermediate.

  • PROTAC Assembly via Click Chemistry:

    • Dissolve the deprotected warhead-linker and the alkyne-functionalized E3 ligase ligand in a 3:1 mixture of t-butanol and water.

    • Add CuSO4 (0.1 equivalents) and sodium ascorbate (B8700270) (0.2 equivalents).

    • Stir at room temperature overnight.

    • Purify the final PROTAC molecule by preparative HPLC.

Quantitative Data

The efficiency of each step in the described protocols is crucial for the overall success of the experiment. The following tables provide representative data based on similar published workflows.

Table 1: Representative Yields for a Two-Step Protein Labeling Workflow

StepParameterTypical Efficiency/Yield
Probe-Linker Conjugation HPLC Purity>95%
Protein Labeling Labeling Efficiency (by MS)10-50% (highly dependent on probe and protein)
CuAAC Reaction Conversion to Biotinylated Product>90%
Streptavidin Enrichment Recovery of Labeled Protein>80%

Table 2: Representative Yields for PROTAC Synthesis

StepParameterTypical Yield
Warhead-Linker Conjugation Isolated Yield60-80%
t-Butyl Ester Deprotection Isolated Yield>95%
Click Chemistry Assembly Isolated Yield50-70%

Conclusion

This compound is a highly versatile and valuable tool for modern proteomics research. Its heterobifunctional nature allows for a modular and efficient approach to the synthesis of complex bioconjugates for a variety of applications, from target identification to the development of novel therapeutics. The protocols and data presented here provide a foundation for researchers to incorporate this powerful reagent into their experimental workflows.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting t-Butyl Ester Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for t-butyl (tBu) ester deprotection. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the removal of t-butyl protecting groups.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for incomplete t-butyl ester deprotection?

Incomplete deprotection of t-butyl esters can stem from several factors:

  • Insufficient Acid Strength or Concentration: The most common method for t-butyl ester cleavage is acidolysis, typically with trifluoroacetic acid (TFA). If the acid is not strong enough or used in an insufficient concentration, the reaction may not proceed to completion. For instance, peptides containing serine (tBu) or threonine (tBu) may necessitate higher TFA concentrations for full deprotection.[1]

  • Inadequate Reaction Time or Temperature: Deprotection reactions are typically conducted at room temperature. Lower temperatures will slow down the reaction rate, and insufficient time will lead to an incomplete reaction.[1] Some protecting groups, especially on sterically hindered residues, are removed more slowly and may require extended reaction times of up to 4 hours or more.[1]

  • Steric Hindrance: The chemical environment surrounding the t-butyl group can affect its accessibility to the acid, thereby hindering the deprotection process.[1]

Q2: I'm observing unexpected peaks in my HPLC/LC-MS analysis after deprotection. What could be the cause?

The appearance of unexpected peaks often indicates the formation of side products. The primary cause is the generation of a reactive tert-butyl cation (tBu+) during the acid-mediated cleavage.[1][2] This electrophilic cation can then alkylate nucleophilic residues within your molecule, leading to undesired by-products.[1][2][3]

Q3: Which amino acid residues are most susceptible to modification by the t-butyl cation?

Amino acids with nucleophilic side chains are particularly vulnerable to alkylation by the t-butyl cation. These include:

  • Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[2]

  • Methionine (Met): The thioether side chain can be alkylated.[2]

  • Cysteine (Cys): The free thiol group is a target for alkylation, forming S-tert-butylated Cys residues.[2][4]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[2]

Q4: What are scavengers and how do they prevent the formation of side products?

Scavengers are reagents added to the deprotection reaction mixture to "trap" or quench the reactive tert-butyl cations as they are formed.[1][2] This prevents the cations from reacting with and modifying your desired product.[1][2] Scavengers are typically nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the substrate.[2]

Troubleshooting Guides

Issue 1: Incomplete Deprotection

Symptoms:

  • Presence of starting material in the crude product as observed by TLC, HPLC, or LC-MS.

  • A complex mixture of products is observed.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient acid concentration Increase the concentration of TFA. For difficult-to-remove tBu groups (e.g., on Ser or Thr), a higher concentration may be required.[1]
Insufficient reaction time Extend the reaction time. Monitor the reaction progress using an appropriate analytical method like TLC or LC-MS until the starting material is consumed.[1][5]
Low reaction temperature Ensure the reaction is carried out at room temperature. If the reaction is sluggish, a slight increase in temperature can be considered, but with caution to avoid potential side reactions.[1]
Steric hindrance For sterically hindered substrates, a stronger acid or longer reaction times may be necessary. Alternatively, a different deprotection method might be required.
Issue 2: Formation of Side Products

Symptoms:

  • Observation of unexpected peaks in HPLC/LC-MS analysis.

  • Lower than expected yield of the desired product.

Possible Cause & Solutions:

The primary cause is the alkylation of sensitive amino acid residues by the t-butyl cation.[2][6] The solution is to incorporate appropriate scavengers into the cleavage cocktail.

Sensitive Residue(s)Recommended Scavenger(s)
Tryptophan (Trp) Triethylsilane (TES), Triisopropylsilane (TIS), or anisole.[2]
Methionine (Met) Thioanisole is effective in preventing S-alkylation.[2]
Cysteine (Cys) Ethanedithiol (EDT) is a commonly used scavenger.[2]
Tyrosine (Tyr) Anisole or phenol (B47542) can be used to protect the phenolic ring.
Multiple sensitive residues A scavenger cocktail is often more effective. Common cocktails include TFA/TIS/H₂O (95:2.5:2.5 v/v/v) or "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v).[2][7]

Experimental Protocols

Standard TFA-Mediated t-Butyl Ester Deprotection

This protocol is a general guideline for the cleavage of t-butyl esters using TFA.

Materials:

  • t-Butyl ester protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (if required, see table above)

  • Cold diethyl ether

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Dissolve the t-butyl ester protected compound in DCM.

  • Add the appropriate scavenger(s) to the solution.

  • Add TFA to the reaction mixture. A common ratio is 1:1 TFA:DCM, but this may need to be optimized.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS.[5]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[5]

  • To precipitate the deprotected product, add the concentrated residue dropwise to a 10-fold volume of ice-cold diethyl ether.[1]

  • A white precipitate of the crude product should form. Collect the precipitate by centrifugation.[1]

  • Decant the ether and wash the peptide pellet with cold ether 2-3 times to remove residual scavengers.[1]

  • Dry the crude product under a stream of nitrogen or in a vacuum desiccator.[1]

Visual Guides

Deprotection_Workflow cluster_start Start cluster_reaction Deprotection cluster_monitoring Monitoring cluster_workup Work-up cluster_end End start t-Butyl Protected Compound reaction Add TFA/DCM + Scavengers start->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete evaporation Evaporate Solvent & Excess TFA monitoring->evaporation Reaction Complete precipitation Precipitate in Cold Diethyl Ether evaporation->precipitation isolation Isolate & Wash Product precipitation->isolation end Deprotected Product isolation->end

Caption: A typical workflow for t-butyl ester deprotection.

Troubleshooting_Logic cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_products Troubleshooting Side Products start Incomplete Deprotection? cause1 Insufficient Acid? start->cause1 Yes side_products Side Products Observed? start->side_products No solution1 Increase TFA Conc. cause1->solution1 cause2 Insufficient Time/Temp? solution2 Increase Time/Temp cause2->solution2 solution1->cause2 end Successful Deprotection solution2->end cause3 t-Butyl Cation Alkylation side_products->cause3 Yes side_products->end No solution3 Add Scavengers cause3->solution3 solution3->end

Caption: A logical guide for troubleshooting deprotection issues.

Side_Reaction_Mechanism cluster_alkylation Side Reaction cluster_scavenging Scavenging start t-Butyl Ester + H+ intermediate Protonated Ester start->intermediate products Carboxylic Acid + t-Butyl Cation (tBu+) intermediate->products alkylation tBu+ + Nucleophile (e.g., Trp, Cys) products->alkylation scavenging tBu+ + Scavenger (e.g., TIS) products->scavenging side_product Alkylated By-product alkylation->side_product trapped Trapped Cation scavenging->trapped

Caption: Mechanism of side reactions and the role of scavengers.

References

How to avoid side reactions during TFA deprotection of t-butyl esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions during the trifluoroacetic acid (TFA) deprotection of t-butyl esters.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction during the TFA deprotection of t-butyl esters?

A1: The most significant side reaction is the alkylation of nucleophilic functional groups by the tert-butyl cation generated during the cleavage of the t-butyl ester.[1][2] This carbocation is a reactive electrophile that can attack electron-rich sites in your molecule.

Q2: Which amino acid residues are particularly susceptible to this side reaction?

A2: Amino acids with nucleophilic side chains are most at risk. These include:

  • Tryptophan (Trp): The indole (B1671886) ring is highly susceptible to t-butylation.[3][4]

  • Cysteine (Cys): The thiol group can be S-alkylated to form S-tert-butyl cysteine.[5][6]

  • Methionine (Met): The thioether side chain can be alkylated.[7]

  • Tyrosine (Tyr): The phenolic ring can undergo alkylation.[8]

Q3: How can I detect if t-butylation has occurred?

A3: The most common methods for detection are:

  • Mass Spectrometry (MS): An increase in mass of +56 Da for each t-butyl group added to your product is a clear indicator.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a new singlet signal integrating to 9 protons around 1.3 ppm in the 1H NMR spectrum is characteristic of a t-butyl group.[9]

Q4: What are scavengers and how do they prevent side reactions?

A4: Scavengers are nucleophilic compounds added to the deprotection cocktail to trap the electrophilic t-butyl cation before it can react with your molecule of interest.[1][7] They effectively compete with the sensitive residues in your product for the carbocation.

Troubleshooting Guide

Issue 1: My product shows an unexpected +56 Da mass addition after TFA deprotection.

Cause: This is a strong indication of t-butylation, where a tert-butyl group has been added to your molecule.

Solution: Employ a scavenger or a scavenger cocktail in your TFA deprotection step. The choice of scavenger depends on the specific nucleophilic residues present in your molecule.

Common Scavengers and Their Applications:

ScavengerTypical Concentration (v/v)Target Residues/Side ReactionsNotes
Triethylsilane (TES)5-10%General carbocation scavenger, reduces the t-butyl cation to isobutane.[1]Can reduce the indole ring of Tryptophan.[2]
Triisopropylsilane (TIS)2.5-5%Effective carbocation scavenger.[5]Commonly used in standard cleavage cocktails.
Thioanisole (B89551)2-10%Protects against t-butylation, particularly of sulfur-containing residues like Met and Cys.[1][9]Can be halogenated by some reagents.[9]
1,2-Ethanedithiol (EDT)2.5%Particularly effective for preventing side reactions with Cysteine and Tryptophan.[8]Can lead to dithioketal formation with Tryptophan with prolonged exposure.
Water~5%Acts as a scavenger by reacting with the t-butyl cation to form tert-butanol.[1]Also helps hydrolyze any residual trifluoroacetic anhydride.[6]
Anisole2-5%Acts as a nucleophilic aromatic compound that traps the tert-butyl cation.[9]
Dimethyl Sulfide (DMS)5-10%Effective in preventing S-alkylation of Cysteine.[5]Can help prevent oxidation of Methionine.[8]

Quantitative Data on Scavenger Efficiency for Cysteine S-t-butylation:

The following table summarizes the effectiveness of different scavengers in reducing the S-t-butylation of a model Cysteine-containing peptide during TFA cleavage.

Scavenger Cocktail (TFA/Scavenger/H₂O/TIS)Percentage of S-t-butylation
95:0:2.5:2.518.6%
90:5 (DMS):2.5:2.510.3%
90:5 (Thioanisole):2.5:2.59.0%
90:5 (DTT):2.5:2.512.1%
90:5 (1,4-BDMT):2.5:2.511.5%

Data adapted from a study on a model Cys-peptidyl resin.[5] The addition of a scavenger significantly reduces the extent of S-t-butylation, with thioethers like DMS and thioanisole being particularly effective.

Issue 2: I am still observing side products even with a single scavenger.

Cause: For complex molecules with multiple sensitive residues, a single scavenger may not be sufficient to suppress all possible side reactions.

Solution: Use a scavenger cocktail. These are mixtures of different scavengers designed to provide broad protection.

Common Scavenger Cocktails:

Cocktail NameComposition (v/v/v/v/v)Primary Application
Standard TFA/TIS/H₂O (95:2.5:2.5)General purpose deprotection.[10]
Reagent K TFA/phenol/H₂O/thioanisole/EDT (82.5:5:5:5:2.5)Effective for peptides with multiple sensitive residues, especially Tryptophan.[5][8]
Reagent R TFA/thioanisole/EDT/anisoleAnother robust cocktail for sensitive peptides.[5]

Experimental Protocols

General Protocol for TFA Deprotection of a t-Butyl Ester in Solution
  • Preparation: Dissolve the t-butyl ester-protected compound in a suitable solvent like dichloromethane (B109758) (DCM) to a concentration of approximately 0.1 M.[1]

  • Deprotection Cocktail: In a separate flask, prepare the deprotection cocktail. For a standard reaction, a mixture of 50% TFA in DCM can be used.[11] To mitigate side reactions, add the appropriate scavenger(s). For example, a cocktail of 50% TFA in DCM with 5% (v/v) Triethylsilane (TES).[1]

  • Reaction: Add the deprotection cocktail to the solution of the protected compound.

  • Incubation: Stir the reaction mixture at room temperature for 30-60 minutes.[1] Monitor the reaction by TLC or LC-MS until the starting material is consumed.[12]

  • Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can aid in removing residual TFA.[1] The resulting product can then be purified as needed.

Protocol for TFA Cleavage and Deprotection from a Resin (Peptide Synthesis)
  • Resin Preparation: Place the resin-bound peptide in a reaction vessel.

  • Cleavage Cocktail: Prepare the cleavage cocktail based on the amino acid composition of the peptide. A common cocktail for peptides with sensitive residues is TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v/v/v).

  • Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.[8]

  • Work-up: Filter the resin and wash it with a small amount of fresh TFA. Precipitate the peptide by adding the combined filtrate to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.[8]

Visual Guides

Deprotection_Pathway cluster_main TFA Deprotection of t-Butyl Ester cluster_side_reaction Side Reaction Pathway cluster_scavenging Scavenging Pathway Protected_Ester R-CO-O-tBu Protonation Protonation by TFA Protected_Ester->Protonation + H+ Intermediate [R-CO-O(H)-tBu]+ Protonation->Intermediate Cleavage Cleavage Intermediate->Cleavage Carboxylic_Acid R-COOH Cleavage->Carboxylic_Acid tButyl_Cation t-Butyl Cation (tBu+) Cleavage->tButyl_Cation Alkylation Alkylation tButyl_Cation->Alkylation Trapping Trapping tButyl_Cation->Trapping Nucleophile Nucleophilic Residue (e.g., Trp, Cys) Nucleophile->Alkylation Side_Product Alkylated Product (e.g., tBu-Trp) Alkylation->Side_Product Scavenger Scavenger (e.g., TIS, Thioanisole) Scavenger->Trapping Trapped_Product Trapped tBu+ Trapping->Trapped_Product

Caption: Mechanism of TFA deprotection and the role of scavengers.

Troubleshooting_Workflow start TFA Deprotection check_mass_spec Check Mass Spec for +56 Da start->check_mass_spec no_side_reaction Deprotection Successful check_mass_spec->no_side_reaction No side_reaction_detected t-Butylation Detected check_mass_spec->side_reaction_detected Yes add_scavenger Add Scavenger (e.g., TIS, Thioanisole) side_reaction_detected->add_scavenger check_again Re-run Deprotection and Check Mass Spec add_scavenger->check_again check_again->no_side_reaction No +56 Da still_side_products Side Products Still Present? check_again->still_side_products Yes, +56 Da use_cocktail Use Scavenger Cocktail (e.g., Reagent K) still_side_products->use_cocktail Yes final_check Final Analysis still_side_products->final_check No use_cocktail->final_check

Caption: Troubleshooting workflow for t-butylation side reactions.

References

Technical Support Center: Optimizing Conjugation Reactions for N-(Azido-PEG3)-NH-PEG3-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the reaction time for conjugating N-(Azido-PEG3)-NH-PEG3-t-butyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive groups on this compound available for conjugation?

A1: This molecule has two primary functional groups for conjugation:

  • Azide group (-N3): This group is ideal for "click chemistry," specifically Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • Amine group (-NH-): This secondary amine can be used for reactions like amidation to form an amide bond with an activated carboxylic acid.

Q2: My azide-alkyne cycloaddition (click chemistry) reaction is very slow. What are the common causes?

A2: Slow reaction times in CuAAC are often due to several factors:

  • Catalyst degradation: The Cu(I) catalyst is prone to oxidation. Ensure you are using fresh catalyst or including a reducing agent like sodium ascorbate (B8700270).

  • Insufficient ligand: A ligand, such as TBTA or THPTA, is crucial to stabilize the Cu(I) catalyst and improve its solubility.

  • Inappropriate solvent: The choice of solvent can significantly impact reaction kinetics. A mix of water and a miscible organic solvent like DMSO or t-butanol is often effective.

  • Low temperature: While many click reactions proceed at room temperature, gentle heating (e.g., to 35-45°C) can sometimes accelerate the reaction.

Q3: Can I conjugate a molecule to the amine group?

A3: Yes, the secondary amine is available for conjugation. This is typically done by reacting it with an activated carboxylic acid (e.g., an NHS ester) to form a stable amide bond.

Q4: Do I need to deprotect the t-butyl ester group?

A4: The t-butyl ester is a protecting group for a carboxylic acid. If you intend to use that carboxylic acid for conjugation (e.g., in an amide bond formation with an amine-containing molecule), you will first need to deprotect it using an acid, such as trifluoroacetic acid (TFA).

Troubleshooting Guides

Troubleshooting Slow Azide-Alkyne Cycloaddition (CuAAC) Reactions
Issue Possible Cause Recommended Solution
Slow or no reaction Oxidation of Cu(I) catalystAdd a fresh solution of a reducing agent, such as sodium ascorbate, to the reaction mixture.
Poor catalyst solubilityUse a stabilizing ligand like TBTA or THPTA to improve the solubility and stability of the copper catalyst.
Incompatible solventEnsure your solvent system can dissolve all reactants. A common choice is a mixture of an aqueous buffer and an organic co-solvent (e.g., DMSO, t-butanol).
Low Yield Insufficient reactantsUse a slight excess (1.1-1.5 equivalents) of the alkyne-containing molecule relative to the azide.
Reaction not run to completionMonitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS) before quenching the reaction.
Troubleshooting Amide Bond Formation
Issue Possible Cause Recommended Solution
Slow or no reaction Inefficient carboxyl activationEnsure your activating agents (e.g., EDC/NHS) are fresh and active. Use an appropriate reaction buffer, typically with a pH between 7 and 8.
Hydrolysis of activated esterIf using a two-step activation (forming an NHS ester), use the activated molecule promptly as it can hydrolyze over time.
Low Yield Competing side reactionsControl the pH of the reaction mixture. At high pH, hydrolysis of the activated ester can be a significant side reaction.
Steric hindranceThe secondary amine on the PEG linker may have some steric hindrance. Allowing the reaction to proceed for a longer time or at a slightly elevated temperature may improve yields.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating this compound with an alkyne-containing molecule.

  • Dissolve Reactants: In a suitable vial, dissolve the this compound and 1.1 equivalents of the alkyne-containing molecule in a mixture of deionized water and t-butanol (1:1 v/v).

  • Prepare Catalyst Solution: In a separate tube, prepare a fresh solution of copper(II) sulfate (B86663) and a ligand (e.g., THPTA) in deionized water.

  • Prepare Reducing Agent: In another tube, prepare a fresh solution of sodium ascorbate in deionized water.

  • Initiate Reaction: Add the copper/ligand solution to the reaction vial, followed by the sodium ascorbate solution.

  • Incubate: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be gently heated to 35°C to increase the rate.

  • Monitor Progress: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Purification: Purify the conjugate using an appropriate chromatographic method, such as reversed-phase HPLC.

Protocol 2: Amide Bond Formation via EDC/NHS Coupling

This protocol outlines the conjugation of this compound to a carboxylic acid-containing molecule.

  • Activate Carboxylic Acid: In a reaction tube, dissolve the carboxylic acid-containing molecule in an appropriate buffer (e.g., MES buffer, pH 6.0). Add 1.5 equivalents of EDC and 1.5 equivalents of NHS. Allow this activation reaction to proceed for 15-30 minutes at room temperature.

  • Add Amine: Add a solution of this compound in a suitable solvent to the activated carboxylic acid mixture.

  • Adjust pH: Adjust the pH of the reaction mixture to 7.2-7.5 using a suitable buffer (e.g., PBS).

  • Incubate: Let the reaction proceed for 2-4 hours at room temperature.

  • Monitor and Purify: Monitor the reaction progress by LC-MS. Once complete, purify the final conjugate using reversed-phase HPLC or size-exclusion chromatography.

Visual Guides

experimental_workflow cluster_azide Azide Pathway (CuAAC) cluster_amine Amine Pathway (Amidation) azide_start This compound azide_reaction Click Reaction (1-4 hours) azide_start->azide_reaction alkyne Alkyne-containing Molecule alkyne->azide_reaction cu_catalyst Cu(I) Catalyst + Reducing Agent cu_catalyst->azide_reaction azide_product Triazole-linked Conjugate azide_reaction->azide_product amine_start This compound amine_reaction Amide Coupling (2-4 hours) amine_start->amine_reaction cooh_molecule Carboxylic Acid- containing Molecule activation Activate with EDC/NHS cooh_molecule->activation activation->amine_reaction amine_product Amide-linked Conjugate amine_reaction->amine_product

Caption: Conjugation workflows for this compound.

troubleshooting_tree start Slow Reaction? q_reaction_type Which Reaction? start->q_reaction_type q_catalyst Catalyst & Ligand OK? q_reaction_type->q_catalyst CuAAC q_activation Carboxyl Activation OK? q_reaction_type->q_activation Amidation a_catalyst Use fresh catalyst, reducing agent (e.g., NaAsc), and a stabilizing ligand (TBTA). q_catalyst->a_catalyst No q_solvent Solvent Appropriate? q_catalyst->q_solvent Yes a_solvent Use aqueous/organic mixture (e.g., H2O/t-BuOH) to ensure all components are dissolved. q_solvent->a_solvent No a_temp_cuaac Consider gentle heating (35-45°C). q_solvent->a_temp_cuaac Yes a_activation Use fresh EDC/NHS. Ensure pH is optimal for activation (pH 6.0). q_activation->a_activation No q_ph Coupling pH Correct? q_activation->q_ph Yes a_ph Adjust pH to 7.2-7.5 for the coupling step. q_ph->a_ph No a_time_amide Increase reaction time due to potential steric hindrance. q_ph->a_time_amide Yes

Caption: Troubleshooting decision tree for slow conjugation reactions.

Technical Support Center: Optimizing Click Chemistry Reactions with Azido-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the yield and efficiency of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving azido-PEG linkers.

Troubleshooting Guide: Low Reaction Yields

Low yields in click chemistry reactions are a common challenge. This guide provides a systematic approach to identifying and resolving potential causes for suboptimal reaction outcomes.

Frequently Asked Questions (FAQs)

Reagent and Catalyst Issues

Q1: My CuAAC reaction is showing low to no yield. What is the most likely cause?

The most common culprit for low or no yield in CuAAC reactions is the oxidation of the active Copper(I) (Cu(I)) catalyst to the inactive Copper(II) (Cu(II)) state.[1] This can be caused by dissolved oxygen in the reaction mixture. Another frequent issue is the quality of the reagents, particularly the stability of the azide (B81097) and the purity of the alkyne.

Q2: How can I prevent the oxidation of the copper catalyst?

To maintain the catalytically active Cu(I) state, it is crucial to use a reducing agent, with sodium ascorbate (B8700270) being a popular choice.[2] Additionally, employing a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), can protect the Cu(I) from oxidation and improve reaction rates.[1] For sensitive reactions, degassing the solvents and working under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Q3: Could my azido-PEG linker be degrading?

While the azide group is generally stable, it can be susceptible to reduction to an amine in the presence of certain reducing agents like phosphines (e.g., TCEP) or thiols, especially at elevated temperatures.[2] It is advisable to use fresh or properly stored azido-PEG linkers and to verify their integrity using analytical methods like NMR or mass spectrometry if degradation is suspected.

Reaction Condition Optimization

Q4: What is the optimal solvent for my click reaction?

The choice of solvent can significantly impact the reaction rate and yield. CuAAC reactions are versatile and can be performed in a variety of solvents, including water, DMSO, DMF, and mixtures like t-BuOH/H₂O.[3] The ideal solvent system will depend on the solubility of your specific substrates. For biomolecules, aqueous buffers are commonly used.

Q5: Does the reaction temperature affect the yield?

Yes, temperature can influence the reaction rate. While many click reactions proceed efficiently at room temperature, gentle heating (e.g., 35-70°C) can sometimes improve the yield, especially if steric hindrance is a factor or if the reactants have low solubility.[1][4] However, excessive heat can lead to the degradation of sensitive biomolecules.

Q6: How important is the stoichiometry of the reactants?

The ratio of azide to alkyne can affect the reaction efficiency. Using a slight excess (e.g., 1.1 to 1.5 equivalents) of one reagent, typically the less precious one, can help drive the reaction to completion.

Side Reactions and Purification

Q7: I am observing multiple spots on my TLC/LC-MS. What are the possible side reactions?

A common side reaction is the homocoupling of the alkyne substrate (Glaser coupling), which is promoted by the presence of Cu(II) ions and oxygen. Ensuring a sufficient concentration of the reducing agent and minimizing oxygen exposure can mitigate this. For azido-PEG-Cl linkers, nucleophilic attack on the chloride by other species in the reaction mixture can also lead to byproducts.

Q8: What are the best practices for purifying products with PEG linkers?

Purification of PEGylated compounds can be challenging due to their high polarity and tendency to streak on silica (B1680970) gel chromatography. Techniques like precipitation from a non-solvent, dialysis, or specialized chromatography methods may be necessary.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can influence the yield of CuAAC reactions.

Table 1: Effect of Copper Source and Ligand on CuAAC Reaction Yield

Copper SourceLigandSolventReaction TimeYield (%)Reference
CuBrNoneToluene24 h15.3
CuBrPMDETAToluene24 h85.6
Cu WireNoneToluene24 h20.7
Cu WirePMDETAToluene24 h80.3
Cu(CH₃COO)₂·H₂ONonescCO₂24 h82.3[1]
Cu WireNonescCO₂24 h79.5
Cu PlateNonescCO₂24 h65.2
Cu/β-SiCNonescCO₂24 h55.4

Table 2: Influence of Solvent on CuAAC Reaction Yield with Benzyl Azide and Phenylacetylene

SolventWater Content (wt %)Yield (%) after 1hReference
Cyrene™<0.05>99
Cyrene™1.088
Cyrene™2.086
Cyrene™3.070
Cyrene™4.047
Cyrene™5.029

Table 3: Effect of Temperature and Pressure on CuAAC Reaction Yield in scCO₂

Pressure (bar)Temperature (°C)Yield (%) after 24hReference
1003544.8[1]
1303582.3[1]
1004534.1[1]
1304561.4[1]

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an Azido-PEG Linker

This protocol provides a starting point for the CuAAC reaction. Optimization of reactant concentrations, catalyst loading, ligand choice, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Azido-PEG linker

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

  • Degassed solvent (e.g., DMSO, water, or a 1:1 mixture of tBuOH:H₂O)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of your azido-PEG linker in the chosen solvent.

    • Prepare a stock solution of your alkyne-containing molecule in the chosen solvent.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a reaction vessel, add the azido-PEG linker (1.0 equivalent) and the alkyne-containing molecule (1.1-1.5 equivalents).

    • Add the appropriate volume of solvent to achieve the desired reaction concentration.

    • In a separate tube, premix the CuSO₄ solution (0.01-0.1 equivalents) and the THPTA solution (0.05-0.5 equivalents) and let it sit for a few minutes.[2]

    • Add the premixed catalyst-ligand solution to the reaction mixture.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution (0.1-1.0 equivalents) to the reaction mixture to initiate the reaction.

  • Reaction Monitoring and Workup:

    • Stir the reaction at room temperature or with gentle heating.

    • Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or HPLC).

    • Once the reaction is complete, quench the reaction if necessary (e.g., by adding EDTA to chelate the copper).

    • Purify the product using a suitable method (e.g., precipitation, column chromatography, or dialysis).

Visualizations

Troubleshooting_Workflow start Low or No Reaction Yield reagent_check Check Reagent Quality and Integrity start->reagent_check catalyst_check Evaluate Catalyst Activity start->catalyst_check condition_check Assess Reaction Conditions start->condition_check side_reactions Investigate Side Reactions start->side_reactions azide_quality Azide Degradation? reagent_check->azide_quality alkyne_quality Alkyne Purity? reagent_check->alkyne_quality cu_oxidation Cu(I) Oxidation? catalyst_check->cu_oxidation ligand_issue Ligand Ineffective? catalyst_check->ligand_issue solvent_issue Suboptimal Solvent? condition_check->solvent_issue temp_issue Incorrect Temperature? condition_check->temp_issue stoichiometry_issue Incorrect Stoichiometry? condition_check->stoichiometry_issue glaser_coupling Alkyne Homocoupling? side_reactions->glaser_coupling solution_azide Use Fresh/Verified Azide azide_quality->solution_azide Yes solution_alkyne Purify/Verify Alkyne alkyne_quality->solution_alkyne Yes solution_cu Add Reducing Agent (Ascorbate) Use Ligand (THPTA) Degas Solvents cu_oxidation->solution_cu Yes solution_ligand Try Different Ligand Optimize Ligand:Cu Ratio ligand_issue->solution_ligand Yes solution_solvent Screen Different Solvents Ensure Substrate Solubility solvent_issue->solution_solvent Yes solution_temp Optimize Temperature (Start at RT, gentle heating if needed) temp_issue->solution_temp Yes solution_stoichiometry Use Slight Excess of One Reagent stoichiometry_issue->solution_stoichiometry Yes solution_glaser Increase Reducing Agent Minimize Oxygen Exposure glaser_coupling->solution_glaser Yes CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic System Azide Azido-PEG Linker Product Triazole-Linked PEG Conjugate Azide->Product Alkyne Alkyne Substrate Alkyne->Product CuII Copper(II) Source (e.g., CuSO₄) CuI Copper(I) Catalyst CuII->CuI Reduction Reducer Reducing Agent (e.g., Sodium Ascorbate) Reducer->CuI CuI->Product Ligand Stabilizing Ligand (e.g., THPTA) Ligand->CuI Stabilization

References

Low reactivity of N-(Azido-PEG3)-NH-PEG3-t-butyl ester in conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the conjugation of N-(Azido-PEG3)-NH-PEG3-t-butyl ester. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Low or no conjugation efficiency can arise from issues with any of the three reactive moieties of the linker: the azide (B81097) group, the secondary amine, or the t-butyl ester-protected carboxylic acid. This guide is structured to help you identify and resolve the root cause of the problem.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting conjugation issues with this compound.

G cluster_start cluster_functional_group cluster_azide cluster_amine cluster_acid start Low/No Conjugation Detected which_group Which functional group are you using for conjugation? start->which_group azide_path Azide Pathway which_group->azide_path Azide amine_path Secondary Amine Pathway (e.g., with NHS ester) which_group->amine_path Amine acid_path Carboxylic Acid Pathway (post t-butyl deprotection) which_group->acid_path Carboxylic Acid azide_q1 Using CuAAC or SPAAC? azide_path->azide_q1 azide_sol_cuaac Check Cu(I) source, ligand, and oxygen exclusion. Ensure alkyne partner is not degraded. azide_q1->azide_sol_cuaac CuAAC azide_sol_spaac Verify stability and reactivity of strained alkyne. Check for steric hindrance. azide_q1->azide_sol_spaac SPAAC amine_q1 Is the reaction pH between 7.2 and 8.5? amine_path->amine_q1 amine_sol_ph Adjust pH to 7.2-8.5. Use non-amine buffers like PBS or borate (B1201080) buffer. amine_q1->amine_sol_ph No amine_q2 Is the NHS ester freshly prepared and active? amine_q1->amine_q2 Yes amine_sol_nhs Use fresh, high-quality NHS ester. Avoid hydrolysis by preparing it immediately before use in an anhydrous solvent. amine_q2->amine_sol_nhs No acid_q1 Was the t-butyl ester deprotection complete? acid_path->acid_q1 acid_sol_deprotect Verify deprotection by LC-MS or NMR. Optimize TFA concentration, reaction time, and temperature. Ensure anhydrous conditions. acid_q1->acid_sol_deprotect No acid_q2 Are you using an appropriate carboxyl-amine coupling chemistry (e.g., EDC/NHS)? acid_q1->acid_q2 Yes acid_sol_coupling Optimize EDC/NHS reaction. Activate at pH 4.5-6.0, then couple to amine at pH 7.2-8.0. acid_q2->acid_sol_coupling No

Caption: Troubleshooting workflow for this compound conjugation.

Frequently Asked Questions (FAQs)

Section 1: General Questions

Q1: What are the reactive groups on this compound and what are their respective conjugation chemistries?

A1: This linker has three functional groups for conjugation:

  • Azide (-N3): Reacts with terminal or strained alkynes via "click chemistry" (CuAAC or SPAAC, respectively) to form a stable triazole linkage.[1][2][3]

  • Secondary Amine (-NH-): Can react with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form a stable amide bond.[4][5]

  • t-Butyl Ester (-COOtBu): This is a protecting group for a carboxylic acid. After deprotection (typically with an acid like TFA), the resulting carboxylic acid (-COOH) can be coupled to primary amines using carbodiimide (B86325) chemistry (e.g., with EDC and NHS).[4][5]

Q2: I am observing low solubility of my conjugate. What could be the cause?

A2: While the PEG spacer is designed to enhance solubility, high degrees of conjugation or aggregation of the target molecule can lead to solubility issues.[][7] Consider the following:

  • Solvent Choice: Ensure you are using a solvent system that is appropriate for both the linker and your molecule of interest. For initial dissolution of the linker, anhydrous DMSO or DMF are often used.[8][9]

  • Aggregation: Your target molecule may be aggregating under the reaction conditions. Try reducing the concentration of reactants.

  • pH: The pH of the solution can affect the solubility of your target molecule. Ensure the pH is optimal for both the reaction and the solubility of your components.

Section 2: Azide (Click Chemistry) Related Issues

Q3: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is not working. What should I check?

A3: For a successful CuAAC reaction, the following are critical:

  • Copper(I) Catalyst: Cu(I) is the active catalytic species. It is often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[2][10] Ensure your reducing agent is fresh.

  • Oxygen Exclusion: Cu(I) is readily oxidized to the inactive Cu(II) state by oxygen. Degas your reaction mixture (e.g., by bubbling with argon or nitrogen) before adding the copper catalyst and maintain an inert atmosphere.[2]

  • Ligand: A stabilizing ligand, such as TBTA or THPTA, is often used to protect the Cu(I) from oxidation and improve reaction efficiency.[2][11]

  • Purity of Reactants: Ensure your alkyne-containing molecule is pure and has not degraded.

Q4: I am using a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction and see low yield. What are the potential reasons?

A4: SPAAC is a copper-free method, but its success depends on:

  • Reactivity of the Strained Alkyne: The reactivity of strained alkynes (e.g., DBCO, BCN) can vary. Ensure the alkyne you are using is of high quality and has been stored properly to prevent degradation.[4][12]

  • Steric Hindrance: The PEG chains on the linker can cause steric hindrance, potentially slowing down the reaction with a bulky strained alkyne.[13][14] You may need to increase the reaction time or the concentration of one of the reactants.

  • Solvent: The reaction should be performed in a solvent that is compatible with both reactants. Aqueous buffers like PBS are common for biomolecule conjugations.[12]

Section 3: Secondary Amine (NHS Ester Coupling) Related Issues

Q5: I am trying to conjugate an NHS ester to the secondary amine of the linker, but the reaction efficiency is low. What could be the problem?

A5: The following factors are crucial for NHS ester chemistry:

  • pH of the Reaction: The reaction of an NHS ester with an amine is highly pH-dependent. The optimal pH range is typically 7.2-8.5.[15][16][17] Below this range, the amine is protonated and less nucleophilic. Above this range, the hydrolysis of the NHS ester is accelerated, reducing the amount available to react with the amine.

  • Buffer Choice: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the linker's amine for reaction with the NHS ester.[8][9] Phosphate-buffered saline (PBS), borate buffer, or bicarbonate buffer are good choices.[15][17]

  • NHS Ester Stability: NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions.[8][18] Always use a fresh, high-quality NHS ester. It is best to dissolve the NHS ester in an anhydrous solvent like DMSO or DMF immediately before adding it to the reaction mixture.[16]

Section 4: Carboxylic Acid (Post-Deprotection) Related Issues

Q6: How do I deprotect the t-butyl ester, and how do I know if the deprotection was successful?

A6: The t-butyl ester is typically removed under acidic conditions.

  • Deprotection Protocol: A common method is to treat the molecule with a solution of trifluoroacetic acid (TFA), often in a co-solvent like dichloromethane (B109758) (DCM). A 1:1 mixture of TFA:DCM for 2-4 hours at room temperature is a good starting point.[19][20]

  • Verification of Deprotection: You should verify the completion of the deprotection reaction before proceeding with the next conjugation step. This can be done using analytical techniques like:

    • LC-MS: Look for the disappearance of the starting material's mass and the appearance of the new, lower mass corresponding to the deprotected carboxylic acid.

    • NMR Spectroscopy: The characteristic signal for the t-butyl protons (a singlet at ~1.5 ppm) should disappear in the ¹H NMR spectrum.

Q7: My t-butyl ester deprotection is incomplete. What can I do?

A7: Incomplete deprotection can be addressed by:

  • Increasing TFA Concentration: For resistant esters, you can use a higher concentration of TFA, up to 95-100%.[19]

  • Extending Reaction Time: Monitor the reaction by TLC or LC-MS and continue until the starting material is consumed.[19]

  • Increasing Temperature: Gently warming the reaction may improve the rate of deprotection, but be cautious if your molecule is temperature-sensitive.

  • Using Scavengers: In some cases, the t-butyl cation generated during deprotection can cause side reactions. Adding a scavenger like water or triisopropylsilane (B1312306) (TIS) can sometimes be beneficial, though excessive water can reduce the effectiveness of TFA.[19]

Q8: I have successfully deprotected the t-butyl ester, but the subsequent coupling of the carboxylic acid to an amine is inefficient. What should I check?

A8: For the coupling of the deprotected carboxylic acid to a primary amine using EDC/NHS chemistry, consider the following:

  • Two-Step pH Process: This is a two-step reaction with different optimal pH conditions.

    • Activation Step: The activation of the carboxylic acid with EDC and NHS is most efficient at a slightly acidic pH of 4.5-6.0.[3][21]

    • Coupling Step: The reaction of the activated NHS ester with the primary amine is most efficient at a pH of 7.2-8.0.[3][21]

  • Fresh Reagents: EDC is moisture-sensitive. Use fresh, high-quality EDC and NHS.[3]

  • Quenching: If you are purifying the activated linker before adding it to your amine-containing molecule, be aware that the activated NHS ester can hydrolyze. The two steps should ideally be performed sequentially without significant delay.

Experimental Protocols

Protocol 1: General Procedure for NHS Ester Conjugation to the Secondary Amine
  • Prepare the Amine-Containing Linker: Dissolve the this compound in an appropriate amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5).

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester-containing molecule in an anhydrous organic solvent (e.g., DMSO or DMF) to a high concentration (e.g., 10 mM).[8][16]

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the linker solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to avoid denaturation of protein targets.[15]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[15]

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0.[15]

  • Purification: Remove excess, unreacted reagents by size-exclusion chromatography (e.g., a desalting column) or dialysis.[22]

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Prepare Reactants: Dissolve the azide-containing molecule (your linker-conjugate) and the alkyne-containing molecule in a suitable solvent (e.g., a mixture of water/t-butanol or DMF).

  • Prepare Catalyst and Ligand Stock Solutions:

    • Copper(II) Sulfate (B86663): Prepare a 100 mM stock solution in deionized water.[2]

    • Sodium Ascorbate (B8700270): Prepare a fresh 1 M stock solution in deionized water immediately before use.[2]

    • Ligand (e.g., TBTA): Prepare a 10-100 mM stock solution in a compatible organic solvent like DMSO.[2]

  • Reaction Setup: In a reaction vessel, combine the azide and alkyne reactants. Add the ligand (0.01-0.1 equivalents).

  • Degas: Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.[2]

  • Initiate Reaction: Add the copper(II) sulfate solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate solution (0.1-1.0 equivalents).[2]

  • Incubation: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Purification: Purify the conjugate using an appropriate method, such as column chromatography.

Protocol 3: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
  • Prepare Reactants: Dissolve the azide-containing molecule (your linker-conjugate) in an appropriate solvent (e.g., PBS, pH 7.4 for biomolecules).[12]

  • Prepare Strained Alkyne Solution: Dissolve the strained alkyne (e.g., a DBCO- or BCN-containing molecule) in a compatible solvent (e.g., DMSO).

  • Reaction: Add a molar excess (e.g., 5-20 fold) of the strained alkyne solution to the azide solution.[12]

  • Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours, or at 4°C overnight.[12]

  • Purification: Remove the excess unreacted strained alkyne using size-exclusion chromatography or dialysis.[12]

Protocol 4: Two-Step Procedure for t-Butyl Ester Deprotection and EDC/NHS Coupling

Step A: t-Butyl Ester Deprotection

  • Dissolution: Dissolve the t-butyl ester-containing molecule in dichloromethane (DCM).

  • Acid Addition: Cool the solution in an ice bath and add an equal volume of trifluoroacetic acid (TFA) dropwise.[19]

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[19]

  • Workup: Concentrate the mixture under reduced pressure to remove the DCM and TFA. The resulting carboxylic acid can then be used in the next step.

Step B: EDC/NHS Coupling to a Primary Amine

  • Activation: Dissolve the deprotected carboxylic acid-linker in an activation buffer (e.g., 0.1 M MES, pH 4.5-6.0).[3][21] Add EDC (e.g., 2-10 fold molar excess) and NHS (e.g., 2-5 fold molar excess).[3] Let the activation reaction proceed for 15-30 minutes at room temperature.

  • Coupling: Immediately add the activated linker solution to a solution of your primary amine-containing molecule in a coupling buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.0).[3]

  • Incubation: Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): Add an amine-containing buffer like Tris-HCl to quench the reaction.

  • Purification: Purify the final conjugate using an appropriate method like size-exclusion chromatography or dialysis.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for the key reactions. Note that these are starting points and may require optimization for your specific application.

Table 1: Reaction Parameters for NHS Ester Coupling

ParameterRecommended RangeNotes
Reaction pH 7.2 - 8.5A compromise between amine reactivity and NHS ester hydrolysis.[15]
Molar Excess of NHS Ester 5 to 20-foldOver the amine-containing molecule.[15]
Reaction Temperature 4°C to Room TemperatureLower temperatures can minimize side reactions and hydrolysis.
Reaction Time 1 - 4 hoursOr overnight at 4°C.[16]

Table 2: Reaction Parameters for CuAAC

ParameterRecommended RangeNotes
Azide Reagent 1.1 - 1.5 equivalentsA slight excess over the alkyne.[2]
Copper(II) Sulfate 0.01 - 0.1 equivalentsCatalytic amount.[2]
Sodium Ascorbate 0.1 - 1.0 equivalentsTo ensure complete reduction of Cu(II) to Cu(I).[2]
Ligand (e.g., TBTA) 0.01 - 0.1 equivalentsTo stabilize the Cu(I) catalyst.[2]

Table 3: Reaction Parameters for EDC/NHS Activation and Coupling

ParameterRecommended RangeNotes
Activation pH 4.5 - 6.0For the reaction of the carboxylic acid with EDC/NHS.[3][21]
Coupling pH 7.2 - 8.0For the reaction of the activated NHS ester with the amine.[3][21]
EDC Molar Excess 2 - 10 foldOver the carboxylic acid.[3]
NHS Molar Excess 2 - 5 foldOver the carboxylic acid.[3]

Visualizations of Key Experimental Workflows

Workflow for NHS Ester Conjugation

G start Start prep_linker Dissolve Linker in Amine-Free Buffer (pH 7.5) start->prep_linker react Add NHS Ester to Linker Solution (5-20x excess) prep_linker->react prep_nhs Dissolve NHS Ester in Anhydrous DMSO/DMF prep_nhs->react incubate Incubate (1-2h at RT or overnight at 4°C) react->incubate quench Quench Reaction (Optional, with Tris buffer) incubate->quench purify Purify Conjugate (e.g., SEC or Dialysis) quench->purify end End purify->end

Caption: General workflow for conjugating an NHS ester to the secondary amine of the linker.

Workflow for Two-Step Deprotection and EDC/NHS Coupling

G cluster_deprotection Step A: Deprotection cluster_coupling Step B: EDC/NHS Coupling start_deprotect Start with t-Butyl Ester Linker dissolve_dcm Dissolve in DCM start_deprotect->dissolve_dcm add_tfa Add TFA (1:1 with DCM) dissolve_dcm->add_tfa react_tfa Stir at RT for 2-4h add_tfa->react_tfa verify Verify Deprotection (LC-MS or NMR) react_tfa->verify workup Concentrate Under Reduced Pressure verify->workup deprotected_linker Carboxylic Acid Linker workup->deprotected_linker start_coupling Start with Carboxylic Acid Linker activate Activate with EDC/NHS in Buffer (pH 4.5-6.0) start_coupling->activate couple Add to Amine-Molecule in Buffer (pH 7.2-8.0) activate->couple incubate_couple Incubate (2h at RT or overnight at 4°C) couple->incubate_couple purify_final Purify Final Conjugate incubate_couple->purify_final end End purify_final->end

References

Technical Support Center: Purification of PEGylated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of PEGylated molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PEGylated molecules?

The PEGylation process, which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) to a biomolecule, often results in a complex and heterogeneous mixture.[] This heterogeneity is the primary challenge during purification and includes:

  • Unreacted Protein: The original, unmodified biomolecule.

  • Unreacted PEG: Excess PEG reagent from the conjugation reaction.

  • Multi-PEGylated Species: Proteins with varying numbers of attached PEG molecules (e.g., mono-, di-, multi-PEGylated).

  • Positional Isomers: Molecules with the same number of PEG chains attached at different sites on the protein.[]

  • Hydrolysis Fragments: Degradation products from the PEGylation reagents.

Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties typically used for fractionation.

Q2: What are the most common methods for purifying PEGylated compounds?

The most widely used purification techniques for PEGylated proteins are based on chromatography, leveraging differences in molecular size, charge, and hydrophobicity.[][2] These methods include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is very effective at removing unreacted PEG and native protein from the larger PEGylated conjugate.[]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. The attachment of PEG can shield the protein's surface charges, altering its interaction with the IEX resin and allowing for the separation of different PEGylated species and positional isomers.[]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of a protein, enabling separation from the native form.[2]

  • Reversed-Phase Chromatography (RPC): A high-resolution technique often used for analytical purposes, such as separating positional isomers and identifying PEGylation sites.[][3]

Q3: How does the size of the attached PEG molecule affect purification?

The size of the PEG chain significantly impacts the purification strategy:

  • Size Exclusion Chromatography (SEC): A larger PEG molecule leads to a greater increase in the hydrodynamic radius of the PEGylated protein. This larger size difference between the PEGylated and un-PEGylated forms results in better resolution during SEC.[4] A linear relationship often exists between the molecular weight of the attached PEG and the hydrodynamic radius of the resulting conjugate.[4]

  • Ion Exchange Chromatography (IEX): Larger PEG chains can cause a more pronounced "charge shielding" effect, weakening the interaction between the protein and the IEX resin.[5] This can improve the separation of PEGylated species from the native protein.[4]

  • Hydrophobic Interaction Chromatography (HIC): The difference in hydrophobicity between native and PEGylated proteins, which is crucial for HIC separation, is more significant with higher molecular weight PEGs (>20 kDa).[2]

Troubleshooting Guides

Problem 1: Low Recovery of PEGylated Product

Potential Causes & Solutions

Potential CauseSuggested Solution
Product Adsorption to the Column Matrix - SEC: Increase the salt concentration in the mobile phase (up to 300 mM NaCl) to minimize ionic interactions. Consider adding agents like arginine to suppress hydrophobic interactions.[6] - IEX/HIC: Modify the elution conditions. For IEX, use a steeper salt gradient or increase the final salt concentration. For HIC, use a shallower descending salt gradient.[7]
Protein Precipitation on the Column - Decrease the sample concentration loaded onto the column. - Optimize the buffer pH and ionic strength to improve the solubility of your PEGylated product.[7] - Perform purification steps at a lower temperature (e.g., 4°C) to enhance protein stability.[8]
Product Instability in Elution Buffer - Screen different buffer conditions (pH, ionic strength) for optimal stability.[8] - Collect fractions into a neutralization buffer if a significant pH shift occurs during elution.
Incorrect MWCO for Dialysis/Ultrafiltration - Ensure the Molecular Weight Cut-Off (MWCO) of the membrane is appropriate for your PEGylated molecule, providing a sufficient margin to prevent product loss.
Problem 2: Presence of Impurities in the Final Product

Potential Causes & Solutions

ImpurityPotential CauseSuggested Solution
Unreacted Protein - Insufficient resolution of the primary purification step. - IEX: Optimize the salt gradient. A shallower gradient often improves the separation of species with similar charges.[7][9] - SEC: Use a longer column or a resin with a smaller particle size for higher resolution.[7] - HIC/RPC: Consider these as orthogonal methods if SEC or IEX fail to provide adequate separation.
Unreacted PEG - Inefficient removal by size-based methods. - SEC: Ensure the column has the appropriate pore size to effectively separate the large PEGylated protein from the smaller, free PEG.[7] Optimize the flow rate; a slower flow rate often improves resolution.[8] - Dialysis/Ultrafiltration: Increase dialysis time and use a large volume of fresh buffer. Ensure the MWCO is small enough to retain the PEGylated product while allowing free PEG to pass through.
Multi-PEGylated Species & Positional Isomers - The chosen purification method lacks the necessary resolving power. - IEX: This is often the method of choice for separating positional isomers due to subtle differences in surface charge distribution.[] Optimize the pH and use a shallow salt gradient.[10] - RP-HPLC: An excellent analytical tool for separating positional isomers.[3][11] For preparative scale, careful optimization of the gradient is required.
Problem 3: Aggregation of PEGylated Product

Potential Causes & Solutions

Potential CauseSuggested Solution
Harsh Purification Conditions - High pressure during chromatography: Reduce the flow rate to lower the backpressure.[8] - Inappropriate buffer conditions: Screen different buffer conditions (pH, ionic strength) to find the optimal conditions for your molecule's stability.[8]
Instability of the PEGylated Molecule - Inherent instability: The PEGylation process may have altered the conformational stability of the protein. - Temperature sensitivity: Perform all purification steps at a lower temperature (e.g., 4°C) to minimize aggregation.[8]

Data Presentation: Comparison of Purification Methods

The following tables summarize representative quantitative data for the purification of PEGylated proteins using different HPLC-based methods.

Table 1: SEC-HPLC Purity Assessment of a PEGylated Protein

AnalyteRetention Time (min)Peak Area (%)
Aggregates~7.51.2
Di-PEGylated Protein~8.510.5
Mono-PEGylated Protein~9.285.3
Native Protein~10.12.8
Free PEG~11.00.2
Note: Retention times are approximate and will vary with the specific protein, PEG size, and column.[12]

Table 2: RP-HPLC Separation of PEGylated Positional Isomers

AnalyteRetention Time (min)Resolution (vs. Native)
Native Protein15.2-
Positional Isomer 116.52.1
Positional Isomer 217.13.0
Main PEGylated Species18.04.5
Note: Resolution is calculated as 2(t_R2 - t_R1) / (w_1 + w_2). Higher values indicate better separation.[12]

Table 3: IEX-HPLC Dynamic Binding Capacity for Native vs. PEGylated BSA

ProteinDynamic Binding Capacity (mg/mL)
Native BSA80
12 kDa PEG-BSA25
30 kDa PEG-BSA10
Note: Data from breakthrough studies on an anion-exchange stationary phase, demonstrating the decrease in binding capacity upon PEGylation.[13]

Experimental Protocols

Protocol 1: Purification of a PEGylated Protein using Size Exclusion Chromatography (SEC)

This protocol provides a general framework for the initial removal of unreacted PEG and native protein from a PEGylated protein.

Materials:

  • SEC column (e.g., Superdex 200 or similar, with an appropriate molecular weight range)

  • HPLC or FPLC system

  • SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • 0.22 µm syringe filter

Procedure:

  • System Preparation: Equilibrate the SEC system and column with the SEC Running Buffer until a stable baseline is achieved. This typically requires washing the column with at least two column volumes of buffer.

  • Sample Preparation: Filter the PEGylation reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.

  • Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.[7]

  • Elution: Elute the sample with the SEC Running Buffer at a constant flow rate.

  • Fraction Collection: Collect fractions as the sample elutes from the column. The larger PEGylated protein will elute earlier than the smaller native protein and unreacted PEG.[7]

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.

  • Pooling: Pool the fractions containing the pure product.

Protocol 2: Purification of a PEGylated Protein using Ion Exchange Chromatography (IEX)

This protocol is suitable for separating PEGylated species from the native protein and for resolving positional isomers.

Materials:

  • IEX column (cation or anion exchange, depending on the pI of the protein)

  • HPLC or FPLC system

  • Binding Buffer (Buffer A): Low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)

  • Elution Buffer (Buffer B): Buffer A with a high salt concentration (e.g., 1 M NaCl in 20 mM Tris-HCl, pH 8.0)

  • 0.22 µm syringe filter

Procedure:

  • Column Equilibration: Equilibrate the column with Buffer A until the pH and conductivity of the effluent are the same as the buffer.

  • Sample Preparation: If necessary, perform a buffer exchange on the sample to match the ionic strength of Buffer A. Filter the sample through a 0.22 µm syringe filter.

  • Sample Loading: Load the sample onto the column at a low flow rate to ensure efficient binding.

  • Wash: Wash the column with several column volumes of Buffer A to remove any unbound or weakly bound impurities.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20-30 column volumes). For separating closely related species, a shallower gradient is recommended.[9][10]

  • Fraction Collection: Collect fractions across the elution gradient.

  • Analysis: Analyze the fractions by SDS-PAGE, RP-HPLC, or mass spectrometry to identify the desired PEGylated species.

Protocol 3: Purification of a PEGylated Protein using Hydrophobic Interaction Chromatography (HIC)

This protocol can be used as an orthogonal purification step.

Materials:

  • HIC column (e.g., Phenyl, Butyl, or Octyl Sepharose)

  • HPLC or FPLC system

  • Binding Buffer (Buffer A): High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Elution Buffer (Buffer B): The same buffer as Buffer A but without the salt.

  • 0.22 µm syringe filter

Procedure:

  • Column Equilibration: Equilibrate the column with Buffer A.

  • Sample Preparation: Add a concentrated salt solution to the protein sample to match the salt concentration of Buffer A. Filter the sample through a 0.22 µm syringe filter.

  • Sample Loading: Load the sample onto the column.

  • Wash: Wash the column with Buffer A to remove unbound components.

  • Elution: Elute the bound proteins using a descending salt gradient (e.g., 100-0% Buffer B over 20-30 column volumes).[10]

  • Fraction Collection: Collect and analyze fractions to identify the purified PEGylated protein.

Visualizations

Purification_Workflow start PEGylation Reaction Mixture sec Size Exclusion Chromatography (SEC) start->sec Initial Cleanup analysis1 Purity Analysis (SDS-PAGE, HPLC) sec->analysis1 Remove free PEG & native protein iex Ion Exchange Chromatography (IEX) analysis2 Purity & Isomer Analysis iex->analysis2 Separate Isoforms hic Hydrophobic Interaction Chromatography (HIC) pure_product Purified PEGylated Molecule hic->pure_product analysis1->iex Further Purification analysis2->hic Polishing Step (Optional) analysis2->pure_product If purity is sufficient

Caption: General purification workflow for PEGylated molecules.

Troubleshooting_Low_Yield start Low Product Recovery check_adsorption Product Adsorption to Column? start->check_adsorption check_precipitation Product Precipitation? check_adsorption->check_precipitation No solution_adsorption Modify Elution Buffer: - Adjust salt concentration - Add modifiers (e.g., arginine) check_adsorption->solution_adsorption Yes check_stability Product Instability? check_precipitation->check_stability No solution_precipitation Optimize Conditions: - Lower sample concentration - Adjust buffer pH/ionic strength check_precipitation->solution_precipitation Yes solution_stability Improve Stability: - Purify at lower temperature (4°C) - Screen for stabilizing buffers check_stability->solution_stability Yes

Caption: Troubleshooting workflow for low product yield.

Troubleshooting_Aggregation start Product Aggregation Observed check_conditions Harsh Purification Conditions? start->check_conditions check_instability Inherent Molecule Instability? check_conditions->check_instability No solution_conditions Modify Protocol: - Reduce flow rate/pressure - Optimize buffer (pH, ionic strength) check_conditions->solution_conditions Yes solution_instability Enhance Stability: - Perform purification at 4°C - Screen for stabilizing additives check_instability->solution_instability Yes

Caption: Troubleshooting workflow for product aggregation.

References

Technical Support Center: Purification of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the removal of unreacted N-(Azido-PEG3)-NH-PEG3-t-butyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that are relevant for its removal?

A1: Understanding the chemical properties of this compound is crucial for developing a successful purification strategy. Key properties are summarized in the table below. This bifunctional linker possesses a terminal azide (B81097) group, a secondary amine, and a t-butyl ester protected carboxylic acid.[1][2] It is soluble in common organic solvents like Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).[3]

Q2: My reaction involving this compound is complete. How can I remove the unreacted starting material?

A2: The choice of purification method depends on the properties of your desired product and the nature of the reaction performed. Common strategies include:

  • Column Chromatography: Silica (B1680970) gel chromatography is a versatile method for separating compounds with different polarities.

  • Solvent Extraction: If your product has significantly different solubility characteristics from the unreacted PEG linker, a liquid-liquid extraction can be an effective separation technique.

  • Size Exclusion Chromatography (SEC): If your product is significantly larger than the unreacted linker (e.g., a protein conjugate), SEC can be used for purification.[]

  • Precipitation/Crystallization: In some cases, the desired product or the unreacted linker can be selectively precipitated out of solution.

Q3: I've tried standard silica gel chromatography, but I'm getting poor separation. What can I do?

A3: PEGylated compounds can be challenging to purify via silica gel chromatography due to their tendency to streak.[5] If you are experiencing poor separation, consider the following troubleshooting tips:

  • Solvent System Modification: For PEG-containing compounds, a chloroform-methanol gradient is often effective.[5] You can also try a gradient of ethanol/isopropanol in chloroform.[5]

  • Additive Inclusion: If your compounds have free amine groups, adding a small amount of a base like aqueous ammonia (B1221849) (e.g., 1%) to the eluent can improve peak shape.[5] For acidic compounds, adding 1-2% of formic acid can be beneficial.[5]

  • Reverse-Phase Chromatography: If your product is sufficiently non-polar, reverse-phase chromatography (e.g., C18) may provide better separation.

Q4: Can I remove the t-butyl ester protecting group before or after purification?

A4: The t-butyl ester is typically stable under neutral and basic conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[6][7] Whether you deprotect before or after purification depends on your overall synthetic strategy. Deprotection will change the polarity of the molecule, which can be advantageous for separation. For instance, the resulting carboxylic acid will be significantly more polar, potentially allowing for easier separation from less polar side products by silica gel chromatography or enabling extraction into an aqueous base.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Poor separation of unreacted linker from the product on a silica gel column. The polarity of the product and the unreacted linker are too similar.- Optimize the solvent system. Try a gradient of chloroform/methanol (B129727) or DCM/methanol.[5] - Consider using a different stationary phase, such as reverse-phase silica (C18). - If applicable, deprotect the t-butyl ester to significantly alter the polarity of the unreacted linker before chromatography.
Streaking of PEGylated compounds on TLC and column chromatography. PEG chains can interact strongly with the silica surface.- Add a polar modifier to your eluent system, such as a small percentage of water or triethylamine. - Use a less active stationary phase, like neutral alumina.
Difficulty in removing the unreacted linker by extraction. The solubility of the product and the linker are similar in the chosen solvent system.- Modify the pH of the aqueous phase to ionize either your product or the unreacted linker, thereby altering their partitioning. For example, after deprotection of the t-butyl ester, the resulting carboxylic acid can be extracted into a basic aqueous solution.
Product is not separating from the unreacted linker using Size Exclusion Chromatography (SEC). The hydrodynamic volume of the product and the linker are too close.- This method is most effective when there is a significant size difference. If the molecular weight difference is small, SEC may not be suitable. Consider other chromatographic techniques.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Chemical Formula C₂₁H₄₂N₄O₈[1]
Molecular Weight 478.6 g/mol [1]
Appearance --
Solubility Soluble in DMSO, DCM, DMF[3]
Storage Condition -20°C[3]

Experimental Protocols

Protocol: Purification of a Reaction Mixture by Silica Gel Column Chromatography

This protocol provides a general guideline for the purification of a reaction mixture containing the unreacted this compound. The specific conditions may need to be optimized for your particular product.

1. Preparation of the Crude Mixture: a. After the reaction is complete, quench the reaction if necessary. b. Remove the reaction solvent under reduced pressure (e.g., using a rotary evaporator). c. Dissolve the crude residue in a minimal amount of the initial chromatography eluent or a suitable solvent (e.g., DCM or chloroform).

2. Column Packing: a. Choose an appropriate size glass column based on the amount of crude material (typically a 1:20 to 1:100 ratio of crude material to silica gel by weight). b. Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% chloroform). c. Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles. d. Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

3. Sample Loading: a. Carefully apply the dissolved crude mixture onto the top of the silica gel bed. b. Allow the sample to fully adsorb onto the silica.

4. Elution: a. Begin elution with a non-polar solvent (e.g., 100% chloroform). b. Gradually increase the polarity of the eluent by adding a more polar solvent, such as methanol. A typical gradient could be from 0% to 10% methanol in chloroform.[5] c. Collect fractions in test tubes.

5. Fraction Analysis: a. Spot each fraction onto a TLC plate and develop it in an appropriate solvent system to visualize the separation. b. Combine the fractions containing the pure product.

6. Product Isolation: a. Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation reaction_mixture Crude Reaction Mixture dissolve Dissolve in Minimal Solvent reaction_mixture->dissolve load_column Load onto Silica Column dissolve->load_column elute Elute with Solvent Gradient (e.g., Chloroform/Methanol) load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate purified_product Isolated Pure Product evaporate->purified_product

Caption: Workflow for the purification of a reaction mixture using silica gel column chromatography.

References

Technical Support Center: Preventing Protein Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with protein aggregation during the PEGylation process.

Troubleshooting Guide

Issue: My protein is visibly aggregating (precipitating, cloudy solution) during the PEGylation reaction.

This guide will walk you through a systematic approach to identify and resolve the cause of protein aggregation.

Step 1: Characterize the Aggregation

First, it's crucial to quantify the extent of aggregation. This will provide a baseline to evaluate the effectiveness of your troubleshooting steps.

  • Visual Inspection: Note any turbidity, opalescence, or visible precipitates in your reaction mixture.[1]

  • Quantitative Analysis: Use analytical techniques to measure the amount of soluble and insoluble aggregates.

Analytical TechniquePurpose
Size Exclusion Chromatography (SEC) Separates proteins based on size to quantify the percentage of monomer, dimer, and higher-order soluble aggregates.[1]
Dynamic Light Scattering (DLS) Measures the average particle size and size distribution, providing information on the presence of aggregates.[1]
UV-Vis Spectroscopy (A350/A280) A rapid assessment of aggregation, where an increased absorbance at 350 nm indicates light scattering from larger aggregates.

Step 2: Review and Optimize Reaction Conditions

Protein aggregation during PEGylation is often a result of suboptimal reaction conditions. Systematically evaluate and optimize the following parameters.[1]

ParameterRecommendationRationale
Protein Concentration Test a range of lower concentrations (e.g., 0.5-5 mg/mL).[1][2]High protein concentrations increase the likelihood of intermolecular interactions and aggregation.[1][3]
PEG:Protein Molar Ratio Start with a low molar ratio (e.g., 1:1 to 5:1) and gradually increase.[1]A high excess of PEG reagent can lead to over-labeling and aggregation.[2][4]
pH Screen a range of pH values. For amine-reactive PEGs, a lower pH (6.5-7.4) can favor N-terminal PEGylation and reduce multi-PEGylation.pH affects protein stability and the reactivity of amino acid side chains.[5] Proteins are often least soluble at their isoelectric point (pI).[3]
Temperature Conduct the reaction at a lower temperature (e.g., 4°C).[1]Lower temperatures slow down the reaction rate, which can favor intramolecular modification over intermolecular cross-linking.[1]
PEG Reagent Addition Add the PEG reagent stepwise in small aliquots over time.[1]This maintains a lower instantaneous concentration of the PEG reagent, allowing for a more controlled reaction.[1]

Step 3: Evaluate PEG Reagent and Buffer Components

The choice of PEG reagent and the composition of your reaction buffer are critical for maintaining protein stability.

ComponentRecommendationRationale
PEG Linker Type Use a monofunctional PEG reagent if you suspect cross-linking.Homobifunctional PEG linkers have reactive groups at both ends and can cross-link multiple protein molecules, leading to aggregation.[1]
PEG Molecular Weight The effect is protein-specific, but larger PEGs (e.g., 20 kDa) can sometimes prevent precipitation by rendering aggregates soluble.[6]The size of the PEG molecule can influence protein conformation and steric hindrance.[1][6]
Buffer Composition Use buffers that do not contain primary amines (e.g., Tris) if you are targeting amine groups on your protein. Suitable alternatives include PBS, HEPES, and sodium acetate.[1]Amine-containing buffers will compete with the protein for reaction with the PEG reagent.

Step 4: Utilize Stabilizing Excipients

If aggregation persists after optimizing the core reaction conditions, the addition of stabilizing excipients to the reaction buffer can be highly effective.

Excipient ClassExamplesTypical ConcentrationMechanism of Action
Sugars and Polyols Sucrose, Trehalose, Sorbitol, Glycerol5-10% (w/v) for SucroseAct as protein stabilizers through preferential exclusion.[1]
Amino Acids Arginine, Glycine50-100 mM for ArginineSuppress non-specific protein-protein interactions.[1]
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Low concentrations of non-ionic surfactants can prevent surface-induced aggregation by reducing surface tension.[1]

Below is a troubleshooting workflow to guide your experimental process.

G cluster_0 Start: Protein Aggregation Observed cluster_1 Step 1: Quantify Aggregation cluster_2 Step 2: Optimize Reaction Conditions cluster_3 Step 3: Evaluate Reagents cluster_4 Step 4: Add Stabilizing Excipients cluster_5 Outcome start Visible Precipitation or Turbidity quantify Analyze with SEC and/or DLS start->quantify conditions Screen Protein Concentration, PEG:Protein Ratio, pH, Temperature quantify->conditions reagents Switch to Monofunctional PEG? Change PEG Size? conditions->reagents If aggregation persists end_success Aggregation Prevented conditions->end_success Successful Optimization excipients Test Sugars, Amino Acids, or Surfactants reagents->excipients If aggregation persists reagents->end_success Successful Optimization excipients->end_success Successful Optimization end_fail Aggregation Persists excipients->end_fail Further optimization needed

Caption: Troubleshooting workflow for protein aggregation during PEGylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

A1: Protein aggregation during PEGylation can be caused by several factors, including:

  • Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together.[1]

  • High Protein Concentration: Increases the probability of protein-protein interactions.[1][3]

  • Suboptimal Reaction Conditions: pH, temperature, and buffer composition can impact protein stability.[1]

  • Conformational Changes: Interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that promote aggregation.[1]

  • Poor Reagent Quality: Impurities in the PEG reagent can lead to unintended cross-linking.[1]

Q2: How can I detect and quantify protein aggregation?

A2: Several analytical techniques can be used:

  • Size Exclusion Chromatography (SEC): Separates molecules by size and can quantify the percentage of monomeric, dimeric, and higher molecular weight species.[1]

  • Dynamic Light Scattering (DLS): Provides information on the average particle size and size distribution in a sample.[1]

  • Visual Inspection: Obvious signs include turbidity, opalescence, or the formation of visible precipitates.[1]

Q3: Does the molecular weight of the PEG molecule affect aggregation?

A3: Yes, the molecular weight (MW) of the PEG can influence aggregation. For example, a study on Granulocyte-Colony Stimulating Factor (GCSF) demonstrated that attaching a 20 kDa PEG molecule could prevent protein precipitation by making the aggregates soluble and slowing the aggregation rate.[6] Even a 5 kDa PEG showed a significant improvement in stability.[6] However, the optimal PEG size is protein-specific.

Q4: Should I use a monofunctional or bifunctional PEG linker?

A4: If you are experiencing aggregation due to cross-linking, it is highly recommended to use a monofunctional PEG reagent. Homobifunctional linkers have reactive groups at both ends and carry a significant risk of cross-linking multiple protein molecules, which leads to aggregation.[1]

Q5: How do excipients prevent aggregation during PEGylation?

A5: Excipients are additives that help stabilize proteins. They work through various mechanisms:

  • Sugars and Polyols (e.g., Sucrose, Trehalose): Stabilize proteins through a mechanism known as preferential exclusion.[1]

  • Amino Acids (e.g., Arginine, Glycine): Can suppress non-specific protein-protein interactions.[1]

  • Surfactants (e.g., Polysorbate 20, Polysorbate 80): At low concentrations, these non-ionic surfactants can prevent surface-induced aggregation.[1]

Experimental Protocols

Protocol 1: Screening PEGylation Conditions to Minimize Aggregation

This protocol outlines a method for systematically screening key reaction parameters to identify conditions that minimize protein aggregation.

Materials:

  • Protein of interest

  • Activated PEG reagent (e.g., mPEG-NHS ester)

  • Reaction buffers at various pH values (e.g., pH 6.0, 7.0, 7.4, 8.0). Ensure buffers are amine-free (e.g., PBS, HEPES) if targeting amines.[1]

  • Stabilizing excipients (e.g., Sucrose, Arginine, Polysorbate 20)[1]

  • 96-well plate or microcentrifuge tubes

  • Thermomixer or temperature-controlled incubator

  • Analytical instrument for aggregation analysis (e.g., SEC-HPLC system)

Procedure:

  • Experimental Design: Set up a matrix of conditions to test, varying one parameter at a time while keeping others constant.

    • Protein Concentration: Test a range such as 0.5, 1, 2, and 5 mg/mL.[1]

    • PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG, for example, 1:1, 5:1, 10:1, and 20:1.[1]

    • pH: Screen a range of pH values (e.g., 6.0, 7.0, 7.4, 8.0).

    • Temperature: Conduct reactions at different temperatures, such as 4°C and room temperature.[1]

  • Reaction Setup:

    • Add the appropriate volume of protein solution to each well or tube.

    • Add the corresponding reaction buffer and any excipients being tested.

    • Initiate the reaction by adding the activated PEG reagent.

  • Incubation: Incubate the reactions for a set period (e.g., 2 hours) at the designated temperature with gentle mixing.

  • Analysis: Analyze each reaction mixture for the extent of aggregation using a suitable analytical technique like SEC-HPLC.

  • Data Evaluation: Compare the results from the different conditions to identify the combination of parameters that yields the desired level of PEGylation with the minimal amount of aggregation.

G cluster_0 Preparation cluster_1 Reaction Matrix Setup cluster_2 Reaction and Analysis cluster_3 Outcome prep Prepare Protein, PEG, Buffers, and Excipients matrix Vary one parameter at a time: - Protein Concentration - PEG:Protein Ratio - pH - Temperature prep->matrix react Incubate Reactions matrix->react analyze Analyze Aggregation by SEC-HPLC react->analyze outcome Identify Optimal Conditions with Minimal Aggregation analyze->outcome

Caption: Experimental workflow for screening PEGylation conditions.

Protocol 2: Quantification of Soluble Aggregates by Size Exclusion Chromatography (SEC)

This protocol provides a general method for quantifying soluble aggregates in a PEGylated protein sample.

Materials:

  • PEGylated protein sample

  • SEC-HPLC system with a suitable column for the molecular weight range of interest

  • Mobile phase (e.g., Phosphate-Buffered Saline)[1]

  • Low-protein-binding 0.1 or 0.22 µm filters[1]

Procedure:

  • Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding 0.1 or 0.22 µm filter to remove any large, insoluble aggregates.[1]

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject an appropriate volume of the filtered sample onto the SEC column.

  • Data Acquisition: Collect the chromatogram, monitoring the absorbance at a suitable wavelength (e.g., 280 nm for proteins).[1]

  • Data Analysis:

    • Identify the peaks corresponding to the monomer, dimer, and any higher molecular weight species.

    • Integrate the area of each peak.

    • Calculate the percentage of each species relative to the total peak area to determine the extent of aggregation.

References

N-(Azido-PEG3)-NH-PEG3-t-butyl ester solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with N-(Azido-PEG3)-NH-PEG3-t-butyl ester in aqueous buffers.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterobifunctional PEG linker used in bioconjugation and drug delivery.[1][2] It contains an azide (B81097) group for "click chemistry" reactions and a protected amine group.[1][2] The t-butyl ester protects a carboxylic acid, which can be deprotected for further conjugation.[3] Common applications include linking molecules to proteins, peptides, or surfaces and in the development of antibody-drug conjugates (ADCs) and PROTACs.[1][4]

Q2: What are the general solubility properties of this compound?

The compound has a mixed character. The PEG (polyethylene glycol) chains are hydrophilic and promote solubility in aqueous solutions, while the t-butyl ester group is hydrophobic, which can limit its solubility in water.[5][6] Its overall solubility in aqueous buffers can be limited, especially at higher concentrations.

Q3: In which solvents is it soluble?

This compound and similar PEGylated molecules are typically soluble in a range of organic solvents.[3] Please refer to the table below for more details.

Q4: Why might I be experiencing solubility issues in aqueous buffers?

Several factors can contribute to solubility challenges:

  • Hydrophobic t-butyl ester: This group significantly reduces the overall hydrophilicity of the molecule.

  • Concentration: You may be trying to dissolve the compound above its solubility limit in the chosen buffer.

  • Buffer composition and pH: The type of buffer, its pH, and ionic strength can all influence the solubility of the compound. For instance, some PEGylated compounds exhibit pH-dependent solubility.[7][8][9]

  • Temperature: Dissolution may be slow at room temperature.

Q5: What is the role of the t-butyl ester group in its solubility?

The t-butyl ester is a bulky, non-polar (hydrophobic) protecting group. Its presence can significantly decrease the aqueous solubility of the parent molecule.

Q6: How does pH affect the solubility of this compound?

The pH of the aqueous buffer can influence the solubility of PEGylated compounds, especially those containing ionizable groups. For some poly(β-amino ester) containing PEGs, they are more soluble at a slightly acidic pH (e.g., below 6.8) and less soluble at neutral pH (e.g., 7.4).[8][10] While this specific compound doesn't have a readily ionizable group in the typical pH range of buffers, the overall charge environment of the buffer can affect its solubility.

Q7: Can I heat the solution to improve solubility?

Gentle warming (e.g., to 30-40°C) can help dissolve PEG compounds.[11] However, prolonged or excessive heating should be avoided as it could potentially lead to the hydrolysis of the t-butyl ester, especially at non-neutral pH.

Q8: How should I store the compound and its solutions?

The solid compound should be stored at -20°C.[1][3] It is recommended to prepare aqueous solutions fresh for each experiment. If you need to store a stock solution, it is best to dissolve it in an anhydrous organic solvent like DMSO or DMF and store it at -20°C in a tightly sealed container to prevent moisture absorption.

Part 2: Troubleshooting Guide

Problem: The compound does not dissolve completely in my aqueous buffer.

dot

G cluster_0 Troubleshooting Workflow for Solubility Issues start Compound does not dissolve in aqueous buffer check_purity 1. Verify Compound Purity & Integrity start->check_purity check_buffer 2. Check Buffer Quality & pH check_purity->check_buffer is_organic_soluble 3. Is it soluble in a water-miscible organic solvent? check_buffer->is_organic_soluble use_cosolvent 4a. Use a co-solvent (e.g., DMSO, DMF) and add to buffer dropwise. is_organic_soluble->use_cosolvent Yes adjust_ph 4b. Adjust Buffer pH is_organic_soluble->adjust_ph No is_dissolved Does it dissolve? use_cosolvent->is_dissolved gentle_heating 5. Gentle Heating (30-40°C) adjust_ph->gentle_heating sonication 6. Sonication gentle_heating->sonication sonication->is_dissolved success Solution Prepared Successfully is_dissolved->success Yes contact_support Contact Technical Support is_dissolved->contact_support No

Troubleshooting workflow for solubility issues.

Problem: The compound precipitates out of solution after initial dissolution.
  • Possible Causes:

    • Buffer Incompatibility: The buffer components may be interacting with the compound, causing it to fall out of solution.

    • Temperature Change: A decrease in temperature can reduce the solubility of the compound.

    • High Concentration: The initial dissolution may have created a supersaturated solution that is not stable over time.

  • Preventative Measures:

    • Prepare Fresh Solutions: It is always best to prepare solutions fresh before use.

    • Proper Storage: If a stock solution must be stored, use an organic solvent and keep it at -20°C.

    • Optimize Concentration: Empirically determine the maximum stable concentration of the compound in your specific aqueous buffer.

Part 3: Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
Dimethyl sulfoxide (B87167) (DMSO)Soluble[3]
Dichloromethane (DCM)Soluble[3]
Dimethylformamide (DMF)Soluble[3]
Water / Aqueous BuffersLimited / Variable-

Note: The solubility in aqueous buffers is highly dependent on the specific buffer, pH, and concentration. Empirical testing is recommended to determine the optimal conditions for your experiment.

Table 2: Recommended Starting Concentrations in Aqueous Buffers

Buffer SystemRecommended Starting ConcentrationNotes
Phosphate-Buffered Saline (PBS), pH 7.41-5 mg/mLMay require a co-solvent.
Tris Buffer, pH 7.4-8.01-5 mg/mLMay require a co-solvent.
HEPES Buffer, pH 7.0-7.61-5 mg/mLMay require a co-solvent.

Part 4: Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound

  • Allow the vial of the compound to warm to room temperature before opening.

  • Weigh the desired amount of the compound in a suitable vial.

  • Add the desired aqueous buffer to the vial.

  • Vortex the solution for 1-2 minutes.

  • If the compound does not fully dissolve, proceed to Protocol 2.

Protocol 2: Protocol for Using a Co-solvent to Aid Dissolution

  • Allow the vial of the compound to warm to room temperature before opening.

  • Weigh the desired amount of the compound in a suitable vial.

  • Add a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) to the vial to dissolve the compound.

  • While vortexing, slowly add the desired aqueous buffer to the organic solution dropwise.

  • Continue to add the buffer until the desired final concentration is reached.

  • If any precipitation occurs, you may need to increase the ratio of the organic co-solvent or decrease the final concentration.

Part 5: Visual Guides

dot

G cluster_1 Factors Affecting Solubility solubility Solubility of This compound compound_properties Compound Properties solubility->compound_properties solvent_properties Solvent Properties solubility->solvent_properties experimental_conditions Experimental Conditions solubility->experimental_conditions peg_chain PEG Chain (Hydrophilic) compound_properties->peg_chain tbutyl_ester t-butyl Ester (Hydrophobic) compound_properties->tbutyl_ester azido_group Azido Group compound_properties->azido_group buffer_type Buffer Type (e.g., PBS, Tris) solvent_properties->buffer_type ph pH solvent_properties->ph ionic_strength Ionic Strength solvent_properties->ionic_strength temperature Temperature experimental_conditions->temperature concentration Concentration experimental_conditions->concentration mixing Mixing/Agitation experimental_conditions->mixing

Key factors influencing solubility.

References

Technical Support Center: Optimizing Solvent Conditions for Azido-Alkyne Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Azido-Alkyne Cycloaddition Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing solvent conditions for successful reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a solvent for my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?

A1: A good starting point is a solvent system known for its broad applicability and robustness, such as a 1:1 mixture of tert-butanol (B103910) (t-BuOH) and water.[1][2] This system is often effective for a wide range of substrates. Other commonly used solvents that can be considered include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN), particularly for organic-soluble reactants.[3][4] The choice of solvent is critical and should be primarily guided by the solubility of your azide (B81097) and alkyne starting materials.

Q2: My starting materials have poor solubility in common solvents. What can I do?

A2: Poor solubility is a frequent cause of low reaction yields. To address this, consider the following strategies:

  • Use a co-solvent: Employing a mixture of solvents can significantly enhance solubility. For instance, adding DMSO or DMF as a co-solvent to aqueous reaction mixtures is a common practice, especially in bioconjugation, to dissolve hydrophobic molecules.[5][6] It is advisable to keep the organic co-solvent percentage as low as possible to avoid denaturation of sensitive biomolecules.[6]

  • Screen a panel of solvents: A systematic solvent screen can identify the optimal medium for your specific substrates. A suggested protocol for solvent screening is provided in the "Experimental Protocols" section.

  • Gentle heating: In some cases, gentle heating (e.g., to 40-50 °C) can improve the solubility of reactants and increase the reaction rate. However, be cautious as excessive heat can lead to side reactions or degradation of sensitive substrates.

Q3: How does the choice of solvent affect the copper catalyst?

A3: The solvent can have a significant impact on the stability and activity of the Cu(I) catalyst. The active Cu(I) species is prone to oxidation to the inactive Cu(II) state, and some solvents can either mitigate or exacerbate this issue. For instance, coordinating solvents like acetonitrile can stabilize the Cu(I) ion.[7] However, it's important to note that strongly coordinating solvents can also sometimes inhibit the reaction by competing with the reactants for binding to the copper center. In aqueous systems, the use of a stabilizing ligand like THPTA or TBTA is highly recommended to protect the catalyst from oxidation and improve its solubility.[1][8]

Q4: Can the solvent promote side reactions?

A4: Yes, the reaction medium can influence the prevalence of side reactions. A common side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[4] This is more likely to occur in the presence of oxygen and can be minimized by thoroughly degassing the solvent and using an inert atmosphere. The choice of solvent can also impact the stability of sensitive functional groups on your substrates.

Q5: My reaction is very slow in my chosen solvent. What are my options?

A5: Slow reaction kinetics can be due to several factors, including suboptimal solvent conditions. If you observe a slow reaction, consider the following:

  • Increase reactant concentration: The rate of the CuAAC reaction is dependent on the concentration of the reactants. If possible, increasing the concentration can lead to a faster reaction.

  • Optimize the solvent system: The reaction rate can be highly dependent on the solvent. For example, some reactions are accelerated in water.[7] Experimenting with different solvents or solvent mixtures can significantly improve the reaction rate.

  • Add a stabilizing/accelerating ligand: Ligands such as TBTA and THPTA not only stabilize the Cu(I) catalyst but can also accelerate the reaction rate.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of solvent conditions for CuAAC reactions.

Problem Potential Cause Recommended Solution Citation
Low or No Product Yield Poor solubility of reactants: One or both of your starting materials are not fully dissolved in the reaction solvent.Try a different solvent or a solvent mixture (e.g., add DMSO or DMF as a co-solvent). Gentle heating may also improve solubility.[6]
Catalyst inactivation: The Cu(I) catalyst has been oxidized to inactive Cu(II).Ensure your solvent is degassed to remove oxygen. Use a stabilizing ligand like THPTA or TBTA, especially in aqueous media.[1][8]
Inappropriate solvent choice: The chosen solvent may be inhibiting the reaction.Perform a solvent screen to identify a more suitable medium. Refer to the solvent screening protocol below.[1]
Formation of Insoluble Precipitate Product insolubility: The triazole product is not soluble in the reaction solvent.Try a different solvent or solvent mixture that can solubilize both the reactants and the product.
Reactant aggregation: The starting materials are aggregating and precipitating out of solution.Use a co-solvent to improve the solubility of all components throughout the reaction.[10]
Insoluble copper species: The copper catalyst is precipitating out of solution.Use a stabilizing ligand to keep the copper in solution. Ensure the correct order of addition of reagents (add ascorbate (B8700270) last).
Reaction is Slow or Incomplete Low reactant concentration: The reaction is being run at very dilute concentrations.If possible, increase the concentration of your reactants.[10]
Suboptimal solvent: The chosen solvent does not effectively promote the reaction.Screen different solvents or solvent mixtures. Water is known to accelerate some CuAAC reactions.[7]
Inconsistent Reaction Results Variable oxygen exposure: Inconsistent degassing of solvents leads to variable catalyst deactivation.Standardize your degassing procedure for all reactions.[8]
Solvent purity: Impurities in the solvent (e.g., water in anhydrous reactions) can affect the outcome.Use high-purity, dry solvents when required.

Quantitative Data on Solvent Effects

The choice of solvent can significantly influence the yield and rate of a CuAAC reaction. The following tables provide a summary of quantitative data from the literature for a model reaction between benzyl (B1604629) azide and phenylacetylene.

Table 1: Comparison of Reaction Yields in Various Pure Solvents

SolventYield (%)Reaction ConditionsCitation
Cyrene™>991 mol% CuI, 0.1 mmol Et₃N, 30 °C, 4 h[11]
γ-Valerolactone (GVL)~951 mol% CuI, 0.1 mmol Et₃N, 30 °C, 4 h[11]
Dichloromethane (DCM)~601 mol% CuI, 0.1 mmol Et₃N, 30 °C, 4 h[11]
1,4-Dioxane~551 mol% CuI, 0.1 mmol Et₃N, 30 °C, 4 h[11]
N,N-Dimethylformamide (DMF)<201 mol% CuI, 0.1 mmol Et₃N, 30 °C, 4 h[11]
Dimethyl sulfoxide (DMSO)<101 mol% CuI, 0.1 mmol Et₃N, 30 °C, 4 h[11]
N-Methyl-2-pyrrolidone (NMP)<101 mol% CuI, 0.1 mmol Et₃N, 30 °C, 4 h[11]
WaterVariable, can be high with appropriate ligandsOften requires a co-solvent for organic substrates[1]

Table 2: Effect of DMSO/Water Co-solvent System on Reaction Rate

Solvent System (DMSO:H₂O)Relative Reaction RateNotesCitation
80:20HighGood for solubilizing both hydrophilic and hydrophobic reactants.[10]
10:90Generally lower than 80:20More representative of bioconjugation conditions. Ligand choice is critical.[10]

Experimental Protocols

1. General Protocol for a Small Molecule CuAAC Reaction

This protocol is a starting point and should be optimized for your specific substrates.

  • Materials:

    • Azide-containing compound (1.0 equiv)

    • Alkyne-containing compound (1.0-1.2 equiv)

    • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

    • Sodium ascorbate (5-10 mol%)

    • Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or DMSO)

  • Procedure:

    • In a suitable reaction vessel, dissolve the azide and alkyne in the chosen solvent.

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).

    • Prepare a stock solution of CuSO₄·5H₂O in water (e.g., 100 mM).

    • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution.

    • Add the CuSO₄·5H₂O solution to initiate the reaction. A color change is often observed.

    • Stir the reaction at room temperature and monitor its progress by an appropriate analytical method (e.g., TLC, LC-MS).

    • Upon completion, the work-up procedure will depend on the nature of the product and solvent used. A common work-up involves diluting the reaction with water and extracting the product with an organic solvent.

2. Protocol for Solvent Screening in a CuAAC Reaction

This protocol provides a systematic approach to identifying the optimal solvent for your reaction.

  • Materials:

    • Azide and alkyne starting materials

    • A panel of solvents to be screened (e.g., DMF, DMSO, THF, MeCN, 1:1 t-BuOH/H₂O, 1:1 DMSO/H₂O, 1:1 MeCN/H₂O)

    • Copper catalyst and reducing agent (as in the general protocol)

    • Small reaction vials (e.g., 1-dram vials)

    • Stir plate and stir bars

  • Procedure:

    • Set up a series of identical reactions in parallel, with each reaction using a different solvent or solvent mixture from your panel.

    • In each vial, add the azide and alkyne starting materials at the same concentration.

    • Add the chosen solvent to each vial.

    • Initiate each reaction by adding the copper catalyst and reducing agent in the same order and amounts.

    • Stir all reactions under the same conditions (temperature and time).

    • After a set time point (e.g., 1 hour, 4 hours, or 24 hours), quench a small aliquot from each reaction and analyze by a quantitative method (e.g., LC-MS or ¹H NMR with an internal standard) to determine the conversion or yield.

    • Compare the results to identify the solvent system that provides the best performance.

Visualizing Workflows and Logic

Experimental Workflow for Solvent Optimization

experimental_workflow cluster_prep Preparation cluster_screening Solvent Screening cluster_optimization Optimization cluster_scaleup Scale-up start Define Reactants (Azide & Alkyne) reagents Prepare Stock Solutions (Reactants, Catalyst, Reductant) start->reagents setup Set up Parallel Reactions in Different Solvents reagents->setup run_rxn Run Reactions (Constant Temp & Time) setup->run_rxn analysis Analyze Aliquots (LC-MS, NMR) run_rxn->analysis compare Compare Yields/ Conversion Rates analysis->compare select Select Best Solvent(s) compare->select optimize_params Optimize Other Parameters (Concentration, Temp, Time) select->optimize_params scaleup_rxn Perform Reaction on a Larger Scale optimize_params->scaleup_rxn finish Product Isolation & Purification scaleup_rxn->finish

Caption: A step-by-step workflow for optimizing solvent conditions in a CuAAC reaction.

Troubleshooting Flowchart for Low Yield

troubleshooting_flowchart start Low or No Product Yield check_solubility Are all reactants fully dissolved? start->check_solubility change_solvent Screen different solvents or use co-solvents (e.g., DMSO) check_solubility->change_solvent No check_catalyst Is the catalyst system optimized? check_solubility->check_catalyst Yes change_solvent->check_catalyst optimize_catalyst Use fresh reductant. Add stabilizing ligand (THPTA/TBTA). Degas solvent. check_catalyst->optimize_catalyst No check_conditions Are reaction conditions (temp, time) appropriate? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Increase reaction time. Apply gentle heating. check_conditions->optimize_conditions No success Improved Yield check_conditions->success Yes optimize_conditions->success

Caption: A decision-making flowchart for troubleshooting low yields in CuAAC reactions.

References

Technical Support Center: Preventing Side-Product Formation in t-Butyl Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with t-butyl (tBu) deprotection, a critical step in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side-product formation during t-butyl deprotection?

A1: The primary cause of side-product formation is the generation of a reactive tert-butyl cation (tBu+) intermediate when the protecting group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1] This carbocation is a potent electrophile that can subsequently alkylate nucleophilic residues within the target molecule, leading to undesired modifications.[1][2]

Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The electron-rich indole (B1671886) ring is highly susceptible to tert-butylation.[1][3]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[1][4]

  • Cysteine (Cys): The free thiol group is a prime target for alkylation, forming an S-tert-butylated side-product.[1][5]

  • Tyrosine (Tyr): The phenolic ring can also undergo alkylation.[1]

Q3: What are scavengers and how do they prevent side-product formation?

A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1] By reacting with the carbocation at a faster rate than the sensitive residues of the substrate, they prevent it from forming undesired adducts with the final product.[1][6]

Troubleshooting Guides

Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, suggesting side-product formation.

  • Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.

    • For Tryptophan-containing compounds: Use scavengers like triethylsilane (TES), triisopropylsilane (B1312306) (TIS), or anisole.[1]

    • For Methionine-containing compounds: Thioanisole is effective in preventing S-alkylation.[1] The addition of reducing agents like ammonium (B1175870) iodide and dimethyl sulfide (B99878) (DMS) can also help prevent oxidation of the thioether.[1][4]

    • For Cysteine-containing compounds: Ethanedithiol (EDT) is a commonly used scavenger.[1]

    • General Scavenger Cocktails: For molecules with multiple sensitive residues, a scavenger cocktail is often more effective. Common cocktails include:

      • TFA/TIS/H₂O (95:2.5:2.5 v/v/v)[1]

      • "Reagent K": TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v)[1]

Issue 2: Incomplete Boc deprotection observed by analysis of the crude product.

  • Possible Cause 1: Insufficient concentration or equivalents of acid.

    • Solution 1: Increase the concentration of the acid (e.g., use 95% TFA in Dichloromethane (DCM) instead of a lower concentration) or increase the equivalents of acid relative to the substrate. For challenging deprotections, 4M HCl in dioxane can be a stronger alternative.[1]

  • Possible Cause 2: Insufficient reaction time or temperature.

    • Solution 2: Increase the reaction time and monitor the reaction progress by TLC or LC-MS. While most deprotections are carried out at room temperature, gentle warming (e.g., to 40°C) can sometimes facilitate the reaction. However, be aware that this may also increase side-product formation if scavengers are not used.[1]

  • Possible Cause 3: Steric hindrance around the Boc-protected group.

    • Solution 3: A combination of a stronger acid, longer reaction time, and potentially elevated temperature may be necessary. It is crucial to use an effective scavenger cocktail under these more forcing conditions.[1]

Quantitative Data on Scavenger Efficiency

The following tables summarize the effectiveness of different scavengers and scavenger cocktails in preventing side-product formation during t-butyl deprotection.

Table 1: Effectiveness of Scavenger Cocktails in Preventing S-tert-butylation of a Cysteine-Containing Peptide

Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Peptide
95% TFA / 2.5% H₂O / 2.5% TIS9010
92.5% TFA / 2.5% H₂O / 5% Thioanisole928
90% TFA / 5% H₂O / 5% EDT955

Data determined by HPLC analysis of the crude product after cleavage.[1]

Table 2: Common Scavengers and Their Applications

ScavengerTypical ConcentrationTarget Side ReactionNotes
Triisopropylsilane (TIS)1-5%tert-butylationHighly effective for trapping t-butyl cations.[3][7]
Triethylsilane (TES)1-5%tert-butylationSimilar to TIS.[1]
Water1-5%General carbocationsActs as a scavenger and aids in the hydrolysis of some side-chain protecting groups.[3]
Thioanisole5-10%tert-butylation, Met oxidationEffective, but its cation adducts can potentially alkylate the indole nitrogen of tryptophan.[3]
Ethanedithiol (EDT)1-5%tert-butylation (especially Cys)A common choice for protecting cysteine residues.[1]
Phenol2-5%General carbocationsCan also act as a scavenger.
Dimethyl Sulfide (DMS)1-5%Met oxidationHelps prevent the oxidation of methionine.[1][4]

Experimental Protocols

Protocol 1: General Procedure for TFA-Mediated Boc Deprotection with a Scavenger

  • Preparation: Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane, DCM).

  • Reagent Addition: Add the chosen scavenger or scavenger cocktail to the solution. For example, add triethylsilane (TES) to a final concentration of 2.5-5% (v/v).

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified by an appropriate method, such as precipitation from cold diethyl ether followed by centrifugation and washing.[1][3]

Protocol 2: Deprotection using a Pre-mixed Scavenger Cocktail (TFA/TIS/H₂O)

  • Reagent Preparation: In a well-ventilated fume hood, prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Prepare this mixture fresh before use.

  • Deprotection: Add the cleavage cocktail to the resin-bound peptide or dissolve the substrate in the cocktail.

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours.

  • Work-up: Filter the resin (if applicable) and wash with a small volume of fresh TFA. Precipitate the product by adding the filtrate to cold diethyl ether. Collect the precipitate by centrifugation and wash it with cold ether.[1][3]

Visualizations

Deprotection_Mechanism cluster_0 TFA-Mediated Deprotection Boc-Protected_Substrate R-NH-Boc Protonation Protonation Boc-Protected_Substrate->Protonation + H+ (from TFA) Cleavage Cleavage Protonation->Cleavage Deprotected_Substrate R-NH3+ Cleavage->Deprotected_Substrate tBu_Cation t-Butyl Cation (tBu+) Cleavage->tBu_Cation

Caption: General mechanism of acid-catalyzed Boc deprotection.

Side_Product_Formation cluster_1 Side-Product Formation tBu_Cation t-Butyl Cation (tBu+) Alkylation Alkylation tBu_Cation->Alkylation Nucleophilic_Residue Nucleophilic Residue (Trp, Met, Cys, Tyr) Nucleophilic_Residue->Alkylation Side_Product Alkylated Side-Product Alkylation->Side_Product

Caption: Formation of alkylated side-products.

Scavenger_Mechanism cluster_2 Role of Scavengers tBu_Cation t-Butyl Cation (tBu+) Trapping Cation Trapping tBu_Cation->Trapping Scavenger Scavenger (e.g., TIS, TES, EDT) Scavenger->Trapping Inert_Adduct Inert Adduct Trapping->Inert_Adduct

Caption: Mechanism of tert-butyl cation trapping by a scavenger.

References

Monitoring the progress of N-(Azido-PEG3)-NH-PEG3-t-butyl ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(Azido-PEG3)-NH-PEG3-t-butyl ester. This guide provides detailed troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully monitoring the progress of their reactions involving this versatile bifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What are the reactive functionalities of this compound and what are their respective applications?

A1: this compound is a heterobifunctional PEG linker with three key functional groups:

  • Secondary Amine (-NH-): This group readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form a stable amide bond.[1][2] This is useful for conjugating the linker to proteins, peptides, or other molecules containing an activated carboxyl group.

  • Azide (B81097) (-N3): The azide group is used in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to react with alkyne-containing molecules.[2][3] This provides a highly specific and efficient method for bioconjugation.

  • t-butyl ester (-COOtBu): This is a protecting group for a carboxylic acid. It is stable under many reaction conditions but can be removed (deprotected) under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a free carboxylic acid.[4][5] This newly exposed carboxyl group can then be activated for conjugation to an amine-containing molecule.

Q2: What are the recommended analytical techniques to monitor the progress of reactions with this linker?

A2: The choice of analytical technique depends on the specific reaction being performed. Commonly used methods include:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the consumption of starting materials and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): Particularly Reverse-Phase HPLC (RP-HPLC), is effective for separating the starting materials from the more hydrophobic or hydrophilic products, allowing for quantitative analysis of the reaction progress.

  • Mass Spectrometry (MS): Provides confirmation of the desired product by identifying its correct molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for monitoring the deprotection of the t-butyl ester group by observing the disappearance of the characteristic signal from the tert-butyl protons.[4][6]

Q3: What are the optimal pH conditions for reacting the secondary amine of the linker with an NHS ester?

A3: The reaction of an amine with an NHS ester is most efficient at a pH between 7.2 and 8.5.[7] It is crucial to use a buffer that does not contain primary amines, such as Tris, as this will compete with the desired reaction. Phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers are suitable choices.[4]

Troubleshooting Guide

Problem 1: Low or No Conjugation of the Secondary Amine to an NHS Ester-activated Molecule
Potential Cause Suggested Solution
Inactive NHS ester NHS esters are moisture-sensitive and can hydrolyze over time. Ensure your NHS ester-activated molecule is fresh or has been stored properly under anhydrous conditions. The activity of the NHS ester can be checked by monitoring the release of NHS at 260 nm after hydrolysis with a strong base.[8]
Suboptimal pH The reaction pH should be between 7.2 and 8.5.[7] A lower pH can protonate the amine, reducing its nucleophilicity, while a higher pH can lead to hydrolysis of the NHS ester.
Presence of nucleophilic buffers Buffers containing primary amines (e.g., Tris) will compete with the secondary amine of the linker for the NHS ester.[4] Use non-nucleophilic buffers such as PBS, HEPES, or MES.
Steric hindrance If the conjugation site on your molecule is sterically hindered, the reaction may be slow. Consider increasing the reaction time or temperature, or using a linker with a longer PEG chain if available.
Problem 2: Incomplete Deprotection of the t-butyl Ester
Potential Cause Suggested Solution
Insufficient acid Ensure a sufficient molar excess of the deprotecting acid, typically trifluoroacetic acid (TFA). A common condition is 20-50% TFA in a solvent like dichloromethane (B109758) (DCM).[4]
Short reaction time While often rapid, some substrates may require longer reaction times for complete deprotection. Monitor the reaction progress over time using TLC or ¹H NMR.[4]
Presence of scavengers If your molecule has acid-sensitive functional groups, you may have included a scavenger that is quenching the acid. While necessary in some cases, its concentration may need to be optimized.
Problem 3: Azide Group is Not Reacting in a Click Chemistry Reaction
Potential Cause Suggested Solution
Catalyst issues (for CuAAC) Ensure the copper(I) catalyst is active. It can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. The ligand used to stabilize the copper(I) is also crucial.
Steric hindrance The azide or alkyne may be in a sterically hindered environment. Consider longer reaction times, increased temperature, or a different catalyst system.
Degradation of the azide While generally stable, azides can be sensitive to certain conditions. Ensure compatibility with all reagents and solvents used in your reaction sequence.

Experimental Protocols

Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent.

  • Stationary Phase: Use standard silica (B1680970) gel TLC plates.

  • Mobile Phase: A mixture of dichloromethane (DCM) and methanol (B129727) (MeOH) or ethyl acetate (B1210297) and hexanes are common starting points. The polarity will need to be optimized to achieve good separation of the starting material and product. For example, a 95:5 DCM:MeOH mixture might be a good starting point.

  • Visualization: Visualize the spots under UV light (if your molecule has a chromophore) or by staining with potassium permanganate (B83412) or iodine. The product should have a different Rf value than the starting materials.

Monitoring t-butyl Ester Deprotection by ¹H NMR
  • Sample Preparation: Dissolve an aliquot of the reaction mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: Monitor the disappearance of the sharp singlet corresponding to the nine protons of the tert-butyl group, which typically appears around 1.4-1.5 ppm.[4][6] Successful deprotection will result in the complete disappearance of this peak.

Data Presentation

Table 1: Characteristics and Typical Reaction Conditions for this compound

Parameter Value / Condition
Molecular Weight 478.58 g/mol
Secondary Amine Reaction (with NHS ester) pH 7.2 - 8.5 in non-amine containing buffers (e.g., PBS, HEPES)
t-butyl Ester Deprotection 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Azide Reaction (Click Chemistry) Copper(I)-catalyzed or strain-promoted with an alkyne

Visualizations

Experimental_Workflow Experimental Workflow for this compound cluster_0 Step 1: Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Click Chemistry start This compound + NHS-activated Molecule reaction1 React at pH 7.2-8.5 in non-amine buffer start->reaction1 monitor1 Monitor by TLC/HPLC/MS reaction1->monitor1 product1 Azido-PEG-Conjugate-t-butyl ester monitor1->product1 Reaction Complete reaction2 Treat with TFA/DCM product1->reaction2 monitor2 Monitor by ¹H NMR/TLC/HPLC reaction2->monitor2 product2 Azido-PEG-Conjugate-COOH monitor2->product2 Deprotection Complete reaction3 React with Alkyne-Molecule (CuAAC or SPAAC) product2->reaction3 monitor3 Monitor by TLC/HPLC/MS reaction3->monitor3 final_product Final Tri-functional Conjugate monitor3->final_product Reaction Complete

Caption: A typical experimental workflow for utilizing the three functional groups of the linker.

Troubleshooting_Flowchart Troubleshooting Low Reaction Yield start Low or No Product Formation q1 Which reaction step is failing? start->q1 step1 Step 1: NHS Ester Conjugation q1->step1 Conjugation step2 Step 2: t-butyl Deprotection q1->step2 Deprotection step3 Step 3: Click Chemistry q1->step3 Click sol1 Check NHS ester activity. Verify pH is 7.2-8.5. Use non-amine buffer. step1->sol1 sol2 Increase TFA concentration or reaction time. Monitor disappearance of t-butyl peak in ¹H NMR. step2->sol2 sol3 Check catalyst activity (CuAAC). Consider steric hindrance. Verify alkyne reagent purity. step3->sol3

Caption: A troubleshooting flowchart to diagnose and resolve low reaction yields.

References

Unexpected side products in bioconjugation with azido-PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with azido-PEG linkers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve unexpected side products and other challenges encountered during your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected side products when using azido-PEG linkers?

The most frequently observed unexpected side products in bioconjugation with azido-PEG linkers typically arise from three main sources: reduction of the azide (B81097) group, premature reaction or degradation of a secondary functional group on the linker (like an NHS ester), and reactions involving impurities present in the linker preparation.

A primary side reaction is the reduction of the azide to a primary amine, particularly when using phosphine-based reagents in Staudinger ligation.[1][2][3] Another common issue is the hydrolysis of N-hydroxysuccinimide (NHS) esters present on many heterobifunctional PEG linkers, which competes with the desired amine conjugation.[4][5][6]

Q2: My mass spectrometry results show a product with a mass corresponding to the amine instead of the expected conjugate. What could be the cause?

This strongly suggests that the azide group on your PEG linker has been reduced to a primary amine. This is a well-known side reaction, especially under conditions used for Staudinger ligation where a phosphine (B1218219) reagent is used.[1][2] The reaction proceeds through an iminophosphorane intermediate which is then hydrolyzed by water to yield the primary amine and a phosphine oxide byproduct.[1][7]

Q3: I am using a heterobifunctional Azido-PEG-NHS ester linker, but the conjugation efficiency to my protein is very low. What are the likely reasons?

Low conjugation efficiency with an Azido-PEG-NHS ester linker is often due to the hydrolysis of the NHS ester.[4][5] NHS esters are sensitive to aqueous environments and their rate of hydrolysis increases with pH.[4][5][6] For optimal results, reactions should be performed at a pH between 7.2 and 8.5.[6] It is also crucial to use the NHS ester reagent immediately after preparing the solution, as its stability in solution is limited.[5]

Q4: Can impurities in commercial azido-PEG linkers lead to side products?

Yes, impurities in the starting materials can be a source of unexpected side products.[8] Polyethylene glycol (PEG) itself can sometimes be contaminated with ethylene (B1197577) oxide and 1,4-dioxane (B91453) from the manufacturing process, although these are typically removed.[9][10] More commonly, side products can arise from incomplete reactions during the synthesis of the azido-PEG linker, leading to the presence of linkers with incorrect functional groups. It is advisable to source high-purity PEG linkers from reputable suppliers to ensure reproducibility and minimize unwanted side reactions.[11]

Troubleshooting Guides

Issue 1: Azide Group Reduction to a Primary Amine

This is a common side reaction, particularly in phosphine-mediated reactions like the Staudinger ligation.

Troubleshooting Steps:

Potential Cause Recommended Action Rationale
Presence of reducing agentsAvoid using reducing agents that are not compatible with azides. If a reducing agent is necessary for another part of your molecule (e.g., to cleave disulfide bonds), choose a milder, more selective reagent and consider a protection strategy for the azide.Many common reducing agents can convert azides to amines.[12][13]
Staudinger Ligation ConditionsIf performing a Staudinger ligation, ensure the reaction is performed under anhydrous conditions until the final hydrolysis step to minimize the formation of the amine byproduct. Consider using a "traceless" Staudinger ligation protocol which is designed to avoid the phosphine oxide byproduct and can offer more control.[2][14]The classic Staudinger reduction yields a primary amine upon hydrolysis of the iminophosphorane intermediate.[1][3]
Phosphine Reagents in Click ChemistryIf you are performing click chemistry, ensure that your reaction mixture is free of contaminating phosphine reagents, which can reduce the azide.Phosphines are known to react with azides.[1][15]
Experimental Protocol: Analysis of Azide Reduction by Mass Spectrometry
  • Sample Preparation: After your bioconjugation reaction, purify the sample to remove excess reagents using size-exclusion chromatography or dialysis.[11]

  • LC-MS Analysis:

    • Use a reverse-phase C4 or C18 column suitable for protein analysis.

    • Run a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) in an aqueous mobile phase (e.g., water with 0.1% formic acid).

    • Monitor the elution profile with a UV detector and direct the eluent to the mass spectrometer.

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to determine the molecular weight of the protein species.

    • Compare the observed mass with the expected masses of the starting material, the desired conjugate, and the potential side product (protein + PEG-amine). The mass difference between the desired product and the side product will correspond to the difference between an azide (-N3) and an amine (-NH2) group.

Issue 2: Hydrolysis of NHS Ester in Azido-PEG-NHS Linkers

The hydrolysis of the NHS ester is a major competing reaction that reduces the efficiency of conjugation to primary amines on biomolecules.

Troubleshooting Steps:

Potential Cause Recommended Action Rationale
High pH of reaction bufferPerform the conjugation reaction in a buffer with a pH between 7.2 and 8.5.[6] Avoid higher pH values which significantly accelerate hydrolysis.[4][5]The rate of NHS ester hydrolysis is highly pH-dependent.[5][6]
Presence of primary amine buffersDo not use buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester.[16]Primary amine buffers will react with the NHS ester, quenching the reagent.[6]
Old or improperly stored reagentUse freshly prepared solutions of the Azido-PEG-NHS ester. Store the solid reagent in a desiccator at -20°C.[5]NHS esters are moisture-sensitive and will hydrolyze over time, even in solid form if not stored correctly.[5][16]
Experimental Protocol: Monitoring NHS Ester Hydrolysis by UV-Vis Spectroscopy
  • Prepare Solutions:

    • Prepare a solution of your Azido-PEG-NHS ester in an appropriate organic solvent (e.g., DMSO).

    • Prepare your reaction buffer (e.g., PBS, pH 7.4).

  • Measurement:

    • Add a small volume of the NHS ester solution to the reaction buffer in a quartz cuvette.

    • Monitor the increase in absorbance at 260 nm over time.

  • Interpretation:

    • An increase in absorbance at 260 nm corresponds to the release of the N-hydroxysuccinimide byproduct of hydrolysis.[6] This allows you to determine the half-life of your NHS ester under your specific reaction conditions.

Visual Guides

Reaction Pathways and Side Reactions

G Potential Reaction Pathways of Azido-PEG-X Linkers cluster_main Azido-PEG-X Linker cluster_azide Azide Group Reactions cluster_x X-Group Reactions Azido-PEG-X Azido-PEG-X Desired_Conjugation Desired Conjugation (e.g., Click Chemistry) Azido-PEG-X->Desired_Conjugation Alkyne/Phosphine Azide_Reduction Azide Reduction (Side Reaction) Azido-PEG-X->Azide_Reduction Reducing Agent/Phosphine + H2O X_Conjugation Desired X-Group Conjugation (e.g., NHS ester reaction) Azido-PEG-X->X_Conjugation Target Molecule X_Side_Reaction X-Group Side Reaction (e.g., NHS ester hydrolysis) Azido-PEG-X->X_Side_Reaction H2O/High pH

Caption: Logical flow of desired reactions and potential side reactions for a heterobifunctional azido-PEG linker.

Troubleshooting Workflow for Unexpected Products

G Troubleshooting Workflow for Unexpected Bioconjugation Products Start Unexpected Product Observed (e.g., by MS) Check_Mass Mass consistent with Azide Reduction to Amine? Start->Check_Mass Check_Reagents Review for reducing agents or phosphine presence Check_Mass->Check_Reagents Yes Check_Starting_Material Unreacted Starting Material Present? Check_Mass->Check_Starting_Material No End_Solution Identify and Mitigate Side Reaction Check_Reagents->End_Solution Check_Reaction_Conditions Verify reaction time, temp, pH, and stoichiometry Check_Starting_Material->Check_Reaction_Conditions Yes Check_Purity Assess purity of Azido-PEG linker Check_Starting_Material->Check_Purity No Check_Reaction_Conditions->End_Solution Check_Purity->End_Solution

Caption: Decision tree for troubleshooting the origin of unexpected side products in bioconjugation experiments.

References

Technical Support Center: Steric Hindrance Effects in Reactions with Branched PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with branched polyethylene (B3416737) glycol (PEG) linkers. The information addresses common issues related to steric hindrance that can arise during bioconjugation experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with branched PEG linkers.

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency or Yield Steric Hindrance from Branched Structure: The bulky, three-dimensional structure of branched PEG linkers can physically block access to reactive sites on the biomolecule.[1]- Optimize Linker Length: If the branched linker is too short, it can significantly reduce reaction rates. Introducing a longer PEG spacer between the branching point and the reactive group can alleviate steric hindrance. For example, adding a PEG3 or PEG4 moiety has been shown to improve conjugation efficiency.[1] - Adjust Molar Ratio: Increase the molar excess of the branched PEG linker to the biomolecule. A starting point of 10- to 50-fold excess is recommended, but further optimization may be necessary.[2] - Optimize Reaction Conditions: Adjusting pH, temperature, and incubation time can improve yields. For instance, with NHS-activated PEGs, the reaction with primary amines is favored at a pH of 7-8.[3] Reactions can be run at room temperature for 1-2 hours or overnight at 4°C to balance efficiency and potential degradation.[2]
Suboptimal Reagent Quality or Stoichiometry: Degradation of reactive moieties on the PEG linker or incorrect molar ratios can lead to poor outcomes.[3]- Use Fresh Reagents: Ensure that the branched PEG linker and any coupling reagents (e.g., EDC, NHS) are fresh and have been stored correctly to prevent degradation.[3] - Perform Titration: To find the optimal molar ratio of linker to biomolecule, perform a titration experiment.[3]
Issues with the Biomolecule: The purity, concentration, or inherent properties of the biomolecule can affect conjugation.[3]- Ensure High Purity: The biomolecule should be highly pure (>95%) to avoid competing reactions from contaminants.[3] - Optimize Concentration: A biomolecule concentration of greater than 0.5 mg/mL is often recommended for efficient conjugation.[3] - Buffer Exchange: Use a buffer that does not contain competing nucleophiles (e.g., Tris buffer contains primary amines that will react with NHS esters). Phosphate-buffered saline (PBS) is a common choice.[3]
Antibody Aggregation After Conjugation High Degree of PEGylation: A high number of attached PEG chains, especially with hydrophobic payloads, can lead to aggregation.[3]- Optimize Molar Ratio: Reduce the molar excess of the PEG linker to lower the degree of labeling (DOL).[3]
Hydrophobic Interactions: The payload or the linker itself may be hydrophobic, leading to aggregation in aqueous solutions.- Introduce a Hydrophilic Spacer: Incorporating a more hydrophilic PEG spacer can help to counteract the hydrophobicity of the payload and reduce aggregation.
Reduced Biological Activity of the Conjugate Steric Hindrance at the Active Site: The PEG linker may be attached at or near the active or binding site of the biomolecule, blocking its interaction with its target.[4][5]- Site-Specific Conjugation: If possible, use site-specific conjugation methods to attach the PEG linker away from the active site.[6] - Optimize Linker Architecture: A longer, more flexible linker may provide enough distance from the biomolecule to minimize interference with its activity.[1]
Inconsistent Drug-to-Antibody Ratio (DAR) Heterogeneity of the Reaction: Non-specific conjugation to multiple sites on the antibody can lead to a mixture of species with different DARs.- Enzymatic Conjugation: Techniques like microbial transglutaminase (MTGase)-mediated conjugation can install branched linkers at specific sites, leading to homogeneous ADCs with a defined DAR.[7] - Purification: Use size-exclusion chromatography (SEC) or other chromatographic techniques to separate the desired conjugate from unreacted materials and species with different DARs.[2]

Frequently Asked Questions (FAQs)

Q1: How does the architecture of a branched PEG linker affect steric hindrance?

The three-dimensional structure of a branched PEG linker creates a greater steric shield compared to a linear PEG of the same molecular weight.[4][8] This "umbrella-like" effect can be advantageous in shielding a conjugated drug from enzymatic degradation and reducing immunogenicity.[2] However, it can also lead to challenges during the conjugation reaction itself by hindering access to the reactive sites on the target biomolecule. The length of the "arms" of the branched PEG and the length of the spacer connecting the branching point to the reactive group are critical parameters that can be adjusted to modulate steric hindrance.[1]

Q2: What are the advantages of using a branched PEG linker over a linear one, despite the potential for increased steric hindrance?

Branched PEG linkers offer several key advantages:

  • Higher Drug-to-Antibody Ratios (DAR): In antibody-drug conjugates (ADCs), branched linkers allow for the attachment of multiple drug molecules per conjugation site, enabling a higher DAR without increasing the number of modification sites on the antibody.[7]

  • Enhanced Shielding: The increased steric bulk of branched PEGs provides a superior shielding effect, which can improve the stability of the conjugate, reduce immunogenicity, and prolong its circulation half-life.[2][8]

  • Improved Solubility: Branched PEGs can enhance the water solubility of the entire conjugate, which is particularly beneficial when working with hydrophobic payloads that are prone to aggregation.[2]

Q3: How can I characterize my branched PEG-conjugated biomolecule to confirm successful conjugation and assess its purity?

A combination of analytical techniques is typically required:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool to determine the molecular weight of the conjugate and confirm the degree of PEGylation (i.e., the number of PEG linkers attached).[2]

  • Chromatography:

    • Size-Exclusion Chromatography (SEC): Used to separate the conjugate from unreacted PEG linker and to detect any aggregation.[2]

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to assess purity and separate different conjugated species.[9]

    • Ion-Exchange Chromatography (IEC): Can resolve species with different degrees of PEGylation, as the neutral PEG chain can shield charged residues on the biomolecule's surface.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and confirm the site of conjugation.[9]

Q4: What are the optimal reaction conditions for minimizing steric hindrance effects during conjugation with a branched PEG linker?

While optimal conditions are system-dependent, here are some general guidelines:

  • pH: For reactions involving NHS esters and primary amines, a pH range of 7-8 is generally recommended to favor the aminolysis reaction over hydrolysis of the NHS ester.[3] However, the activation of a carboxylic acid on a PEG linker with EDC/NHS is more efficient at a pH of 4.5-7.2.[3] A two-step reaction with a pH adjustment can be beneficial.

  • Temperature and Time: Reactions are often carried out at room temperature for 1-2 hours or at 4°C overnight.[2] Lower temperatures and longer incubation times can sometimes improve yield and reduce the risk of aggregation.[3]

  • Molar Ratio: A 10- to 50-fold molar excess of the PEG linker is a common starting point, but this should be optimized for each specific reaction to achieve the desired degree of labeling without causing issues like aggregation.[2]

Quantitative Data Summary

Table 1: Comparison of Nanoparticle Properties with Linear vs. Branched PEG Coatings

Nanoparticle CoatingSize (Diameter)Zeta Potential (mV)
Linear 2 kDa PEG~100 nm~ -20 mV
Linear 5 kDa PEG~110 nm~ -18 mV
Linear 10 kDa PEG~120 nm~ -15 mV
Branched 10 kDa PEG~125 nm~ -15 mV

Data synthesized from studies on PEGylated nanoparticles.[8]

Table 2: Effect of Linker Length on ADC Cytotoxicity

ADC with Branched LinkerRelative Cytotoxicity
"Short" Linker1x
"Long" Linker (with PEG4 spacer)10x

This table illustrates that a longer branched linker can lead to significantly higher cytotoxicity, likely due to reduced steric hindrance allowing for more efficient cleavage of the linker and release of the drug inside the target cell.[1]

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation with an NHS-Activated Branched PEG Linker
  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-7.4).[3] If necessary, perform a buffer exchange using dialysis or a desalting column.

    • The antibody concentration should be at least 0.5 mg/mL.[3]

  • PEG Linker Preparation:

    • Allow the NHS-activated branched PEG linker to warm to room temperature before opening the vial to prevent moisture condensation.

    • Immediately before use, dissolve the PEG linker in an anhydrous organic solvent like DMSO or DMF to create a stock solution. Do not store the reconstituted linker.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 20-fold) of the dissolved PEG linker to the antibody solution with gentle stirring.[2]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[2]

  • Quenching:

    • Stop the reaction by adding a quenching solution (e.g., Tris or glycine) to a final concentration of 20-50 mM.[2]

    • Incubate for 15-30 minutes at room temperature.[2]

  • Purification:

    • Remove unreacted PEG linker and byproducts using size-exclusion chromatography (SEC).[2]

  • Characterization:

    • Analyze the purified conjugate using ESI-MS to determine the degree of labeling and by SEC to assess for aggregation.[2]

Protocol 2: Characterization of Branched PEG Conjugates by ESI-MS
  • Sample Preparation:

    • Dilute the purified conjugate to a suitable concentration for MS analysis (typically in the low µg/mL range) in an appropriate buffer.[2]

  • LC Separation:

    • Inject the sample onto an LC system equipped with a column suitable for protein separation (e.g., reverse-phase or ion-exchange) to separate the conjugated protein from any remaining impurities.[2]

  • MS Analysis:

    • Analyze the eluting protein peaks using an ESI-MS instrument.

    • Acquire the full mass spectrum.[2]

  • Data Deconvolution:

    • Use appropriate software to deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein and its conjugated forms.

    • The number of attached linker-payload molecules can be determined from the mass shift.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification antibody_prep Antibody Preparation (Buffer Exchange, Concentration) conjugation Conjugation Reaction (Optimized pH, Temp, Time) antibody_prep->conjugation peg_prep Branched PEG Linker Preparation (Dissolution) peg_prep->conjugation quenching Quenching conjugation->quenching purification Purification (SEC) quenching->purification characterization Characterization (MS, SEC, etc.) purification->characterization

Caption: A typical experimental workflow for the conjugation of a biomolecule with a branched PEG linker.

steric_hindrance_factors cluster_causes Causes of Steric Hindrance cluster_consequences Potential Consequences main Steric Hindrance Effects linker_arch Branched Linker Architecture (Bulky 3D Structure) main->linker_arch linker_len Short Linker/Spacer Length main->linker_len high_dol High Degree of Labeling (DOL) main->high_dol low_yield Low Conjugation Yield linker_arch->low_yield linker_len->low_yield reduced_activity Reduced Biological Activity linker_len->reduced_activity aggregation Biomolecule Aggregation high_dol->aggregation high_dol->reduced_activity

Caption: Factors contributing to and consequences of steric hindrance in reactions with branched PEG linkers.

References

Improving the stability of conjugates formed with N-(Azido-PEG3)-NH-PEG3-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(Azido-PEG3)-NH-PEG3-t-butyl ester. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers improve the stability of their bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive groups on this compound and their functions?

A1: This linker is a bifunctional molecule designed for bioconjugation. Its key components are:

  • Azido Group (-N₃): This group is used in "click chemistry," most commonly in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It reacts with an alkyne-modified molecule (e.g., a protein or drug) to form a highly stable triazole linkage.[1][2][3][4]

  • t-Butyl Ester Group (-C(O)O-C(CH₃)₃): This is a protecting group for a terminal carboxylic acid. The t-butyl ester is stable under neutral and basic conditions but can be intentionally cleaved (deprotected) under strongly acidic conditions to reveal a free carboxylic acid. This latent carboxylic acid can then be used for subsequent modifications if desired.[5][6][7]

  • PEG Linker (-PEG3-NH-PEG3-): The polyethylene (B3416737) glycol (PEG) chains increase the hydrophilicity and solubility of the linker and the resulting conjugate, which can help reduce aggregation and improve pharmacokinetic properties.[8][9]

Q2: My conjugate's activity is decreasing over time. What is the most likely cause of instability?

A2: The most common cause of instability for conjugates made with this linker is the premature cleavage of the t-butyl ester protecting group . This group is highly sensitive to acidic conditions (pH < 5). If your conjugate is stored in an acidic buffer or exposed to acidic conditions during purification, the t-butyl ester can be hydrolyzed, exposing a negatively charged carboxylate group. This change in charge and structure can lead to conformational changes, aggregation, or loss of biological activity.[5][6][10]

Q3: How does pH affect the stability of the t-butyl ester and the overall conjugate?

A3: The pH of your buffer system is the most critical factor for maintaining the integrity of the t-butyl ester.

  • Acidic pH (pH < 5): Strong acidic conditions will rapidly cleave the t-butyl ester. Even mildly acidic conditions can cause slow hydrolysis over time.

  • Neutral pH (pH 6.5 - 7.5): The t-butyl ester is generally stable in this range, which is ideal for most conjugation reactions (specifically maleimide-thiol reactions) and short-term storage.[8]

  • Alkaline pH (pH > 7.5): The t-butyl ester is stable at alkaline pH. However, other parts of your biomolecule (e.g., the protein itself) or other linkers (like NHS esters) may be sensitive to high pH.[8]

Q4: What are the recommended storage conditions for the final conjugate to ensure maximum stability?

A4: Optimal storage conditions are protein-specific, but general guidelines to preserve the linker's integrity are:

  • Buffer: Use a buffer with a pH between 7.0 and 8.0, such as phosphate-buffered saline (PBS) or HEPES. Avoid acidic buffers like acetate (B1210297) or citrate.

  • Temperature: For long-term storage, flash-freeze single-use aliquots in liquid nitrogen and store them at -80°C.[11] This prevents degradation from repeated freeze-thaw cycles. For short-term storage (days to weeks), 4°C is acceptable.[11]

  • Additives: Consider adding 25-50% glycerol (B35011) or ethylene (B1197577) glycol to prevent freezing-induced damage for storage at -20°C.[11]

  • Dry Storage: Lyophilization (freeze-drying) can be an excellent method for long-term stability, as it removes water and halts hydrolytic reactions.[11][12]

Q5: How can I intentionally remove the t-butyl ester group after conjugation?

A5: To deprotect the ester and reveal the carboxylic acid, you must treat the conjugate with a strong acid. A common method is to use a solution containing a high concentration of trifluoroacetic acid (TFA). See Protocol 3 for a detailed procedure. This step should only be performed if the exposed carboxylate is desired for a subsequent experimental step.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound.

Problem Potential Cause Recommended Solution
Low Conjugation Yield 1. Impure Reagents: Starting antibody/protein contains interfering substances (e.g., Tris, glycine, azide). 2. Oxidized Catalyst (CuAAC): The Cu(I) catalyst has been oxidized to the inactive Cu(II) state.[13] 3. Incorrect Stoichiometry: Molar ratio of linker to biomolecule is not optimal.[14]1. Purify the starting biomolecule. Ensure it is in a non-reactive buffer like PBS. 2. Use freshly prepared sodium ascorbate (B8700270) solution to reduce Cu(II) to Cu(I) in situ. Degas the reaction mixture to remove oxygen.[1][15] 3. Perform a titration experiment to determine the optimal molar excess of the linker.
Conjugate Aggregation / Precipitation 1. Increased Hydrophobicity: The conjugated molecule may be more hydrophobic than the starting protein.[10] 2. Suboptimal Buffer: Incorrect pH or ionic strength can reduce conjugate solubility.[8] 3. Conformational Change: The conjugation process may have altered the protein's structure.[16]1. Increase the hydrophilicity of the buffer system. Consider adding stabilizing excipients like arginine or polysorbates.[8] 2. Screen a panel of buffers with varying pH (7.0-8.5) and salt concentrations (50-150 mM). 3. Lower the reaction temperature and protein concentration during conjugation.
Conjugate Degradation During Storage 1. Acidic Storage Buffer: Buffer pH is below 7.0, causing hydrolysis of the t-butyl ester.[5] 2. Proteolytic Degradation: Presence of contaminating proteases. 3. Oxidation: The PEG linker or protein residues are being oxidized.[9]1. CRITICAL: Ensure storage buffer pH is ≥ 7.0. Use buffers like PBS or HEPES. 2. Add a protease inhibitor cocktail to the storage buffer. 3. Store under an inert atmosphere (nitrogen or argon) and add antioxidants if compatible with the application.[17]
Inconsistent Batch-to-Batch Results 1. Reagent Variability: Differences in linker purity or biomolecule activity between batches. 2. Process Control: Minor variations in reaction time, temperature, or pH.[14]1. Qualify all new batches of reagents before use. 2. Strictly adhere to a written protocol. Tightly control all reaction parameters.

Quantitative Data Summary

Table 1: pH-Dependent Stability of the t-Butyl Ester Group

This table summarizes the general stability of the t-butyl ester protecting group at different pH values and temperatures. The primary degradation pathway is acid-catalyzed hydrolysis.

pH Range Condition Relative Stability Primary Outcome
< 1.0 Room Temp or HeatedVery Labile Rapid cleavage to carboxylic acid.[5][18]
1.0 - 4.0 Room TempLabile Slow to moderate cleavage. Not suitable for storage.[5][18]
4.0 - 6.5 Room TempModerately Stable Very slow hydrolysis may occur over long periods.
6.5 - 12.0 Room TempHighly Stable The ester bond is stable. Ideal range for storage and handling.[5]
Table 2: Recommended Buffer Systems for Conjugation and Storage
Buffer Buffering Range Application Notes
Phosphate-Buffered Saline (PBS) 7.2 - 7.6Conjugation, Purification, StorageGenerally the best choice. Avoid if phosphate (B84403) interferes with downstream applications.
HEPES 6.8 - 8.2Conjugation, StorageGood alternative to PBS. Does not participate in or interfere with most reactions.
Tris 7.5 - 9.0Storage OnlyDO NOT USE FOR CONJUGATION. The primary amine in Tris will react with amine-reactive linkers.
Acetate / Citrate 3.6 - 5.6Deprotection (Not Recommended)AVOID. These acidic buffers will cause cleavage of the t-butyl ester.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating the azide-linker to an alkyne-functionalized protein.

Materials:

  • Alkyne-modified protein in amine-free buffer (e.g., PBS, pH 7.4).

  • This compound dissolved in DMSO (10 mM stock).

  • Copper(II) Sulfate (CuSO₄) solution (20 mM in water).

  • THPTA ligand solution (50 mM in water).

  • Sodium Ascorbate solution (100 mM in water, prepare fresh immediately before use ).

  • Degassing equipment (nitrogen or argon gas line).

Methodology:

  • In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in PBS buffer.

  • Add the Azido-PEG linker from the DMSO stock solution. A 10- to 20-fold molar excess over the protein is a good starting point.

  • Prepare the catalyst premix: In a separate tube, combine the CuSO₄ and THPTA ligand solutions in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA for a 500 µL final reaction volume).[19] Vortex briefly.

  • Add the catalyst premix to the protein/linker solution. The final copper concentration should be between 50-250 µM.[19]

  • Degas the reaction mixture by gently bubbling with nitrogen or argon for 5-10 minutes to remove dissolved oxygen.[1]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[19]

  • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purify the resulting conjugate using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove excess linker and catalyst components.

Protocol 2: Stability Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol allows for monitoring the hydrolytic stability of the conjugate over time.

Materials:

  • Purified conjugate solution.

  • Storage buffers at different pH values (e.g., pH 5.0, 7.4, 8.5).

  • HPLC system with a C4 or C18 reverse-phase column suitable for protein analysis.[20][21]

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

Methodology:

  • Dilute the purified conjugate into several different storage buffers to a final concentration of 1 mg/mL.

  • Take an immediate "Time 0" sample from each buffer, mix 1:1 with Mobile Phase A, and inject onto the HPLC.

  • Store the remaining samples at the desired temperature (e.g., 4°C or 37°C).

  • At specified time points (e.g., 1, 3, 7, 14 days), withdraw an aliquot from each sample for analysis.

  • Analyze samples using a suitable gradient, for example:

    • Column: C4, 300 Å, 3.5 µm.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 20% to 80% Mobile Phase B over 20 minutes.

    • Detection: UV at 280 nm (for protein) and/or a wavelength specific to the conjugated payload.

  • Data Analysis: Compare the chromatograms over time. The appearance of a new, typically earlier-eluting peak relative to the main conjugate peak indicates hydrolysis of the t-butyl ester to the more polar carboxylic acid. Quantify the peak areas to determine the rate of degradation.

Protocol 3: Intentional t-Butyl Ester Deprotection

This protocol is for the complete removal of the t-butyl ester group to yield a free carboxylic acid.

Materials:

  • Purified conjugate (lyophilized or in a buffer that can be removed).

  • Deprotection Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).

  • Ice bath.

  • Nitrogen or argon gas.

  • Diethyl ether (cold).

Methodology:

  • If the conjugate is in a buffer, perform a buffer exchange into water or lyophilize to a dry powder.

  • Place the tube containing the conjugate on an ice bath.

  • Add the cold deprotection cocktail to the conjugate. Use enough volume to fully dissolve the material.

  • Incubate the reaction on ice for 1-2 hours under a nitrogen or argon atmosphere.

  • Precipitate the deprotected conjugate by adding it dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge at low speed to pellet the precipitated conjugate.

  • Carefully decant the ether, wash the pellet again with cold ether, and briefly air-dry to remove residual solvent.

  • Resuspend the deprotected conjugate in a suitable buffer (e.g., PBS, pH 7.4).

Visualizations

TroubleshootingWorkflow start Conjugate Instability Observed (e.g., low yield, aggregation, degradation) check_yield Is the conjugation yield low? start->check_yield check_aggregation Is the conjugate aggregating? start->check_aggregation check_degradation Is the conjugate degrading over time? start->check_degradation check_reagents Verify Reagent Purity & Stoichiometry - Purify protein (remove Tris/glycine) - Use fresh catalyst/linker - Optimize molar ratios check_yield->check_reagents Yes check_yield->check_aggregation No solution Stable Conjugate Achieved check_reagents->solution check_buffer Optimize Buffer Conditions - Screen pH (7.0-8.5) - Vary ionic strength - Add stabilizers (e.g., arginine) check_aggregation->check_buffer Yes check_aggregation->check_degradation No check_buffer->solution check_storage Review Storage & Handling - Is buffer pH > 7.0? - Store at -80°C in aliquots - Consider lyophilization check_degradation->check_storage Yes check_storage->solution

Caption: Troubleshooting decision tree for conjugate instability issues.

ExperimentalWorkflow reagent_prep 1. Reagent Preparation (Protein, Linker, Catalyst) conjugation 2. Conjugation Reaction (e.g., CuAAC or SPAAC) reagent_prep->conjugation purification 3. Purification (Size-Exclusion Chromatography) conjugation->purification characterization 4. Characterization (HPLC, MS, SDS-PAGE) purification->characterization stability_assay 5. Stability Assay (Incubate & Monitor via HPLC) characterization->stability_assay final_product Final Characterized Conjugate stability_assay->final_product

Caption: Standard experimental workflow for conjugation and analysis.

ReactionScheme cluster_reactants Reactants linker Azido-PEG-Ester Linker (R-N₃) spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) (Copper-Free) linker->spaac protein DBCO-Modified Protein protein->spaac conjugate Stable Conjugate (Protein-Triazole-PEG-Ester) spaac->conjugate Forms Stable Triazole Ring deprotection Acidic Cleavage (e.g., 95% TFA) conjugate->deprotection Optional Step final_product Deprotected Conjugate (Protein-Triazole-PEG-COOH) deprotection->final_product Reveals Carboxylic Acid

Caption: Reaction scheme for SPAAC conjugation and optional deprotection.

References

Validation & Comparative

A Comparative Guide to Confirming Successful Conjugation with N-(Azido-PEG3)-NH-PEG3-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to confirm successful conjugation using the heterobifunctional linker, N-(Azido-PEG3)-NH-PEG3-t-butyl ester. We will explore its performance characteristics in comparison to other common linkers and provide detailed experimental protocols and supporting data to aid in the robust characterization of your bioconjugates.

Introduction to this compound

This compound is a versatile, heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for two-step sequential conjugations. It features an azide (B81097) group for click chemistry and a protected amine (via the t-butyl ester) for subsequent amine-reactive coupling. The PEG spacer enhances the solubility and pharmacokinetic profile of the resulting conjugate.

The azide moiety allows for highly specific and efficient ligation to alkyne-containing molecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, also known as "click chemistry." The secondary amine can be deprotected and then reacted with various electrophiles, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.

Comparison with Alternative Bifunctional Linkers

The choice of a bifunctional linker is critical and depends on the specific application, the functional groups available on the molecules to be conjugated, and the desired stability of the final product. Below is a comparison of this compound with other common heterobifunctional PEG linkers.

FeatureThis compoundAzide-PEG-NHS EsterMaleimide-PEG-NHS EsterDBCO-PEG-NHS Ester
Reactive Group 1 Azide (-N₃)Azide (-N₃)MaleimideDibenzocyclooctyne (DBCO)
Reactive Group 2 Amine (-NH-) (protected)NHS EsterNHS EsterNHS Ester
Reaction 1 Chemistry Click Chemistry (CuAAC or SPAAC)Click Chemistry (CuAAC or SPAAC)Thiol-Maleimide AdditionStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction 2 Chemistry Amine-reactive coupling (e.g., with NHS esters)Amine-reactive couplingAmine-reactive couplingAmine-reactive coupling
Specificity of Reaction 1 High (bioorthogonal)High (bioorthogonal)High (specific for thiols)Very high (bioorthogonal, copper-free)
Stability of Linkage 1 Very High (Triazole)Very High (Triazole)High (Thioether)Very High (Triazole)
Key Advantages Sequential conjugation control, bioorthogonal azide group.Direct one-step azide and amine coupling.High specificity for cysteine residues.Copper-free click chemistry, ideal for live-cell labeling.
Key Disadvantages Requires deprotection of the amine.NHS ester is prone to hydrolysis in aqueous solutions.Maleimide can undergo hydrolysis, potential for off-target reactions with other nucleophiles.DBCO is a bulky, hydrophobic group.

Experimental Protocols for Confirming Conjugation

Successful conjugation can be confirmed through a combination of chromatographic and spectroscopic techniques. Here, we provide detailed protocols for the key analytical methods.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique to confirm the presence and consumption of the azide group.

Methodology:

  • Acquire an FTIR spectrum of the starting this compound.

  • Perform the click chemistry reaction to conjugate the azide group.

  • Acquire an FTIR spectrum of the purified conjugate.

  • Compare the spectra. Successful conjugation is indicated by the disappearance or significant reduction of the characteristic azide peak.

Expected Data: The azide group exhibits a strong and sharp absorption peak in a relatively clear region of the infrared spectrum, typically around 2100 cm⁻¹ . The disappearance of this peak post-reaction is a strong indicator of successful azide conjugation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for detailed structural confirmation of the conjugation at each step.

Methodology:

  • Dissolve the sample (starting material, intermediate, or final conjugate) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire a ¹H NMR spectrum.

  • Analyze the spectrum for the appearance and disappearance of characteristic peaks.

Expected Data: Based on literature for similar PEGylated molecules, the following chemical shifts can be indicative of successful reactions[1]:

  • Methylene protons adjacent to the azide group: A characteristic resonance around δ 3.37 ppm . This peak will shift or disappear upon successful click chemistry reaction.

  • Methylene protons adjacent to the newly formed amine group (after deprotection): A signal around δ 2.88 ppm .

  • Formation of a triazole ring (from click chemistry): Appearance of a new proton signal in the aromatic region, typically between δ 7.5 and 8.5 ppm .

Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight of the conjugate, confirming the addition of the linker and the second molecule.

Methodology:

  • Prepare the sample in a suitable solvent for the chosen ionization technique (e.g., ESI, MALDI).

  • Acquire the mass spectrum of the unconjugated molecule and the final conjugate.

  • Compare the molecular weights.

Expected Data: The mass spectrum of the conjugated product will show a mass increase corresponding to the mass of the this compound linker (MW: 478.6 g/mol ) and the mass of the second conjugated molecule. For PEGylated products, a distribution of peaks separated by 44 Da (the mass of an ethylene (B1197577) glycol unit) may be observed if the PEG linker is polydisperse.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the conjugate and to separate the conjugated product from the starting materials.

Methodology:

  • Select a suitable HPLC method (e.g., Reverse-Phase HPLC, Size-Exclusion Chromatography).

  • Inject the reaction mixture or the purified product into the HPLC system.

  • Monitor the elution profile using a suitable detector (e.g., UV-Vis, ELSD).

Expected Data: Successful conjugation will result in a new peak with a different retention time compared to the starting materials. For example, in Reverse-Phase HPLC, the more hydrophobic conjugate will typically have a longer retention time. In Size-Exclusion Chromatography, the larger conjugate will elute earlier.

Visualizing the Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow for conjugation and the logical process for confirming a successful reaction.

G cluster_0 Conjugation Workflow start This compound + Alkyne-Molecule click Click Chemistry Reaction (CuAAC or SPAAC) start->click intermediate Intermediate Conjugate click->intermediate deprotection Deprotection of Amine intermediate->deprotection activated_intermediate Activated Conjugate deprotection->activated_intermediate final_conjugation Amine Coupling activated_intermediate->final_conjugation second_molecule NHS-activated Molecule second_molecule->final_conjugation final_product Final Bioconjugate final_conjugation->final_product

Conjugation workflow with this compound.

G cluster_1 Confirmation Logic reaction Conjugation Reaction Mixture hplc HPLC Analysis reaction->hplc Purity & Separation ms Mass Spectrometry reaction->ms Molecular Weight Confirmation nmr NMR Spectroscopy reaction->nmr Structural Confirmation ftir FTIR Spectroscopy reaction->ftir Functional Group Analysis success Successful Conjugation Confirmed hplc->success New Peak at Expected Retention Time ms->success Correct Mass Increase nmr->success Expected Peak Shifts ftir->success Disappearance of Azide Peak

Logical workflow for confirming successful conjugation.

By employing a combination of these analytical techniques and comparing the results to the expected data, researchers can confidently confirm the successful conjugation of molecules using this compound.

References

A Comparative Guide to the Mass Spectrometry Analysis of N-(Azido-PEG3)-NH-PEG3-t-butyl Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mass spectrometry techniques for the analysis of N-(Azido-PEG3)-NH-PEG3-t-butyl ester, a bifunctional PEG linker crucial in bioconjugation and drug delivery. We will explore its characterization by mass spectrometry and compare its performance with alternative analytical methods, supported by experimental data and detailed protocols.

This compound is a discrete PEG (dPEG®) linker featuring a terminal azide (B81097) group for "click" chemistry and a protected amine, making it a versatile tool in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other complex biomolecules. Accurate characterization of this linker and its conjugates is paramount for ensuring the quality, efficacy, and safety of the final therapeutic product.

Mass Spectrometry Analysis: A Comparative Overview

Mass spectrometry is a cornerstone technique for the characterization of PEGylated molecules, offering precise information on molecular weight, purity, and structural integrity. The two most common mass spectrometry techniques for analyzing PEG conjugates are Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI) with a Time-of-Flight (TOF) analyzer.

Key Performance Characteristics:

FeatureESI-LC/MSMALDI-TOF MS
Ionization Soft ionization of molecules in solution.Soft ionization of molecules from a solid matrix.
Coupling Easily coupled with liquid chromatography for separation of complex mixtures.Typically used for direct analysis of purified samples.
Adduct Formation Commonly forms protonated [M+H]⁺ and sodiated [M+Na]⁺ adducts.Predominantly forms sodiated [M+Na]⁺ and potassiated [M+K]⁺ adducts.
Sensitivity High sensitivity, often in the picomole to femtomole range.High sensitivity, also in the picomole to femtomole range.
Mass Accuracy High mass accuracy and resolution, especially with TOF or Orbitrap analyzers.Good mass accuracy, particularly with reflectron TOF analyzers.
Throughput Higher throughput due to automation of LC injections.Can be lower throughput due to manual sample spotting.
Sample Purity More tolerant to complex mixtures due to LC separation.Requires relatively pure samples for optimal results.
Quantitative Data Summary

The following table summarizes the expected mass spectrometry data for this compound and a common alternative, Azido-PEG4-amine.

Compound NameMolecular FormulaMolecular Weight (Da)Theoretical Monoisotopic Mass [M] (Da)Expected ESI-MS Adducts (m/z)Expected MALDI-TOF MS Adducts (m/z)
This compound C₂₁H₄₂N₄O₈478.6478.3006[M+H]⁺: 479.3082, [M+Na]⁺: 501.2901[M+Na]⁺: 501.2901, [M+K]⁺: 517.2641
Azido-PEG4-amine C₁₀H₂₂N₄O₄262.3262.1641[M+H]⁺: 263.1719, [M+Na]⁺: 285.1539[M+Na]⁺: 285.1539, [M+K]⁺: 301.1278

Experimental Protocols

ESI-LC/MS Protocol for this compound

This protocol is designed for the characterization and purity assessment of the bifunctional linker.

a. Sample Preparation:

  • Dissolve the this compound in a solution of 50:50 (v/v) acetonitrile/water with 0.1% formic acid to a final concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • Centrifuge the sample at 14,000 x g for 10 minutes to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

b. LC-MS Parameters:

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Ionization Mode: Positive ion mode.

  • Mass Range: m/z 100 - 1000.

  • Capillary Voltage: 3.5 kV.

c. Data Analysis:

  • Extract the total ion chromatogram (TIC) to identify the elution time of the compound.

  • Examine the mass spectrum of the corresponding peak.

  • Identify the peaks corresponding to the expected molecular weight and common adducts (e.g., [M+H]⁺, [M+Na]⁺).

MALDI-TOF MS Protocol for this compound

This protocol is suitable for rapid molecular weight confirmation of the purified linker.

a. Sample Preparation:

  • Dissolve the this compound in methanol (B129727) to a final concentration of 1 mg/mL.

  • Prepare a matrix solution of α-cyano-4-hydroxycinnamic acid (CHCA) at 10 mg/mL in 50:50 (v/v) acetonitrile/water with 0.1% trifluoroacetic acid.

b. Spotting:

  • Mix the sample solution and the matrix solution in a 1:1 ratio.

  • Spot 1 µL of the mixture onto a MALDI target plate.

  • Allow the spot to air dry completely.

c. MALDI-TOF MS Parameters:

  • Instrument: MALDI-TOF Mass Spectrometer.

  • Ionization Mode: Positive ion reflectron mode.

  • Laser: Nitrogen laser (337 nm).

  • Mass Range: m/z 200 - 1200.

  • Calibration: Calibrate the instrument using a standard peptide or polymer mixture with known molecular weights.

d. Data Analysis:

  • Acquire the mass spectrum.

  • Identify the peaks corresponding to the sodiated ([M+Na]⁺) and potassiated ([M+K]⁺) adducts of the compound.

Alternative Analytical Techniques

While mass spectrometry provides unparalleled detail in molecular weight and structure, other techniques offer complementary information and can be advantageous in specific contexts.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of PEG linkers and their conjugates.[] When coupled with detectors other than a mass spectrometer, it can provide valuable quantitative data.

Comparison of HPLC Detectors:

DetectorPrincipleAdvantagesDisadvantages
Refractive Index (RI) Measures changes in the refractive index of the eluent.Universal detector for any analyte.Not compatible with gradient elution, lower sensitivity.
Evaporative Light Scattering (ELSD) Nebulizes the eluent and detects scattered light from non-volatile analyte particles.Universal for non-volatile analytes, compatible with gradients.Response can be non-linear.
Charged Aerosol Detector (CAD) Charges nebulized analyte particles and measures the charge.Universal for non-volatile analytes, compatible with gradients, provides a more uniform response.[2]More complex instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of PEG linkers. ¹H and ¹³C NMR can confirm the presence of specific functional groups (azide, t-butyl ester, amine) and the integrity of the PEG backbone. While not as sensitive as mass spectrometry for trace analysis, it is highly quantitative and provides detailed structural information.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for mass spectrometry analysis and the logical relationship in choosing an analytical technique.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Interpretation dissolve Dissolve Conjugate centrifuge Centrifuge dissolve->centrifuge transfer Transfer to Vial centrifuge->transfer lc_separation LC Separation transfer->lc_separation ms_analysis MS Analysis lc_separation->ms_analysis tic Extract TIC ms_analysis->tic mass_spectrum Analyze Mass Spectrum tic->mass_spectrum identification Identify Adducts mass_spectrum->identification

Caption: Experimental workflow for LC-MS analysis.

analytical_choice question1 Need Molecular Weight & Structure? question2 Need Purity & Quantification? question1->question2 No ms Mass Spectrometry (LC-MS, MALDI-TOF) question1->ms Yes hplc HPLC (RI, ELSD, CAD) question2->hplc Yes nmr NMR Spectroscopy question2->nmr No, need detailed structure ms->hplc Complementary for purity ms->nmr Complementary for structure start Start: Characterize Conjugate start->question1

Caption: Decision tree for analytical technique selection.

References

A Researcher's Guide to HPLC-Based Purity Assessment of PEGylated Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of PEGylated products is paramount for the safety and efficacy of therapeutics. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to proteins and peptides, known as PEGylation, enhances their pharmacokinetic properties. However, this process can result in a heterogeneous mixture of PEGylated species, unreacted protein, and process-related impurities. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for characterizing these complex mixtures and ensuring product purity.

This guide provides a comparative overview of the most prevalent HPLC methods for the purity assessment of PEGylated products: Size-Exclusion Chromatography (SEC), Reversed-Phase HPLC (RP-HPLC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC). We will explore the principles of each technique, present a comparative analysis of their performance, and provide detailed experimental protocols.

Comparison of HPLC Methods for Purity Analysis of PEGylated Products

The choice of an appropriate HPLC method is dictated by the specific characteristics of the PEGylated product and the impurities that need to be resolved. Each method offers distinct advantages and is suited for separating different types of impurities.

Method Principle of Separation Primary Application for PEGylated Products Advantages Limitations Typical Quantitative Performance
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic volume (size) in solution.[1][]Analysis of high molecular weight aggregates, unreacted PEG, and determination of the degree of PEGylation.[][3][4]Simple and robust method development; provides information on molecular size and distribution.[1][5]Low resolution for species with similar hydrodynamic radii; not ideal for separating positional isomers or small molecule impurities.[1]Resolution between monomer and aggregate > 2.0; Relative Standard Deviation (RSD) for retention time < 0.1% and for peak area < 3.0%.[6]
Reversed-Phase HPLC (RP-HPLC) Separation based on the hydrophobicity of the analyte.[]High-resolution separation of PEGylated isoforms, positional isomers, and related impurities.[][7]High resolving power for closely related species; compatible with mass spectrometry (MS).[1][8]Can cause protein denaturation; requires careful method development to ensure recovery and maintain protein integrity.[9]Peak capacity > 100; can resolve isomers with small differences in hydrophobicity.
Ion-Exchange Chromatography (IEX) Separation based on the net surface charge of the protein.[]Separation of positional isomers of PEGylated proteins and charge variants.[][4][10]High resolving power for charge-based heterogeneity; non-denaturing conditions.[11]Retention can be affected by the "charge shielding" effect of the PEG chain.[][4]Can separate species with a single charge difference.
Hydrophobic Interaction Chromatography (HIC) Separation based on the hydrophobicity of the protein under non-denaturing conditions.[]Purification and analysis of PEGylated proteins while maintaining their native structure and biological activity.[][12][13]Orthogonal separation to IEX and SEC; gentle, non-denaturing conditions.[]Lower capacity and resolution compared to RP-HPLC.[]Can resolve species with subtle differences in surface hydrophobicity.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving reliable and reproducible results in the HPLC analysis of PEGylated products. Below are representative protocols for each of the four major HPLC modes.

Size-Exclusion Chromatography (SEC) Protocol

This method is designed to separate species based on their size in solution, making it ideal for identifying aggregates and unreacted PEG.

Workflow for SEC Analysis of PEGylated Products

SEC_Workflow prep Sample Preparation (Dilute in Mobile Phase) hplc HPLC System (Isocratic Pump, Autosampler, UV/RI Detector) prep->hplc Inject column SEC Column (e.g., TSKgel G3000SWXL) hplc->column separation Isocratic Elution (e.g., Phosphate Buffer) column->separation detection Detection (UV at 280 nm for Protein, RI for PEG) separation->detection analysis Data Analysis (Peak Integration, Molecular Weight Estimation) detection->analysis RP_HPLC_Workflow prep Sample Preparation (Dilute in Mobile Phase A) hplc HPLC System (Gradient Pump, Autosampler, UV Detector) prep->hplc Inject column RP Column (e.g., Jupiter C18) hplc->column separation Gradient Elution (Water/ACN with TFA) column->separation detection Detection (UV at 220 nm) separation->detection analysis Data Analysis (Peak Integration, Purity Calculation) detection->analysis IEX_Workflow prep Sample Preparation (Buffer Exchange to Mobile Phase A) hplc HPLC System (Gradient Pump, Autosampler, UV Detector) prep->hplc Inject column IEX Column (e.g., TSKgel SP-5PW) hplc->column separation Salt Gradient Elution (Increasing NaCl concentration) column->separation detection Detection (UV at 280 nm) separation->detection analysis Data Analysis (Peak Integration, Isomer Profiling) detection->analysis HIC_Workflow prep Sample Preparation (Add high salt concentration) hplc HPLC System (Gradient Pump, Autosampler, UV Detector) prep->hplc Inject column HIC Column (e.g., Butyl, Phenyl) hplc->column separation Inverse Salt Gradient Elution (Decreasing salt concentration) column->separation detection Detection (UV at 280 nm) separation->detection analysis Data Analysis (Peak Integration, Purity Assessment) detection->analysis

References

A Researcher's Guide to Confirming t-Butyl Ester Cleavage: An NMR-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective cleavage of a t-butyl ester protecting group is a frequent and critical step in multi-step organic synthesis. Verifying the complete removal of this group is paramount to ensure the integrity of the final product and the success of subsequent reactions. While several analytical techniques can be employed for this purpose, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive, and inherently quantitative tool. This guide provides a comprehensive comparison of NMR analysis with alternative methods for confirming t-butyl ester cleavage, supported by detailed experimental protocols and illustrative data.

The Power of Proton NMR in Deprotection Monitoring

The cleavage of a t-butyl ester to the corresponding carboxylic acid brings about significant changes in the proton NMR (¹H NMR) spectrum. This transformation is readily monitored by observing two key spectral regions:

  • Disappearance of the t-Butyl Singlet: The nine equivalent protons of the t-butyl group give rise to a characteristic sharp singlet in the upfield region of the ¹H NMR spectrum, typically around 1.4-1.6 ppm . The disappearance of this signal is a primary and unambiguous indicator of successful cleavage.

  • Appearance of the Carboxylic Acid Proton: The proton of the newly formed carboxylic acid appears as a broad singlet in the downfield region of the spectrum. Its chemical shift is highly variable and concentration-dependent, typically ranging from 9 to 12 ppm , and can sometimes be even further downfield.[1]

Quantitative NMR (qNMR) for Precise Reaction Monitoring

Beyond qualitative confirmation, NMR can be employed for quantitative analysis (qNMR) to determine the extent of the reaction and the purity of the product. By integrating the signals of the starting material, product, and an internal standard of known concentration, the real-time progress of the deprotection can be accurately monitored.[2] This allows for precise determination of reaction endpoints, optimization of reaction conditions, and assessment of final product purity.

Comparative Analysis: NMR vs. Alternative Methods

While NMR offers significant advantages, other techniques are also commonly used to monitor t-butyl ester cleavage. The following table provides a comparative overview of NMR with Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Feature¹H NMR SpectroscopyThin-Layer Chromatography (TLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Measures the magnetic properties of atomic nuclei to provide structural and quantitative information.Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.Separates components based on their polarity and detects them by their mass-to-charge ratio.
Information Provided Structural confirmation, quantitative analysis (qNMR), reaction kinetics.[3]Qualitative assessment of reaction completion (disappearance of starting material spot, appearance of product spot).Confirmation of product mass, separation of components, can be quantitative with appropriate standards.[4]
Sample Preparation Simple dissolution in a deuterated solvent.Spotting of the reaction mixture on a TLC plate.Dilution of the reaction mixture in a suitable solvent.
Analysis Time ~5-15 minutes per sample.~5-20 minutes.~5-30 minutes per sample.
Quantification Inherently quantitative with an internal standard (qNMR).[5]Semi-quantitative at best.Quantitative with the use of calibration curves and internal standards.
Illustrative Precision (%RSD) < 1-2% (qNMR with internal standard)Not applicable for precise quantification.< 5% (with appropriate standards)
Illustrative LOD/LOQ ~mM / ~mM~µg / ~µg~ng/mL / ~pg/mL
Advantages Non-destructive, provides rich structural information, inherently quantitative, allows for in-situ reaction monitoring.[5][6]Simple, rapid, and inexpensive for qualitative checks.High sensitivity and selectivity, provides molecular weight information.
Limitations Lower sensitivity compared to LC-MS, potential for signal overlap in complex mixtures.[7][8]Limited to qualitative analysis, potential for co-elution.Destructive, requires ionization of the analyte, quantification requires calibration.

Experimental Protocols

Protocol 1: Monitoring t-Butyl Ester Cleavage using ¹H NMR

1. Sample Preparation: a. Withdraw an aliquot (approximately 0.1-0.5 mL) from the reaction mixture. b. Quench the reaction if necessary (e.g., by adding a small amount of a suitable quenching agent). c. Remove the solvent under reduced pressure. d. Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) suitable for your compound. e. For quantitative analysis, add a known amount of an internal standard (e.g., dimethyl sulfone, 1,3,5-trimethoxybenzene). The internal standard should have a signal that does not overlap with any signals from the starting material or product.

2. NMR Data Acquisition (for qNMR): a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher). b. Key Acquisition Parameters:

  • Pulse Angle: 90°
  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation. A value of 30-60 seconds is often sufficient for accurate quantification.
  • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error). Typically 8 to 64 scans.
  • Acquisition Time (aq): Typically 2-4 seconds.

3. Data Processing and Analysis: a. Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. b. Integrate the characteristic singlet of the t-butyl group of the starting material and a well-resolved signal of the product. c. For qNMR, also integrate the signal of the internal standard. d. Calculate the percentage conversion using the following formula:

Protocol 2: Alternative Deprotection Methods and NMR Considerations

While trifluoroacetic acid (TFA) is a common reagent for t-butyl ester cleavage, other reagents can be employed, especially when other acid-sensitive functional groups are present. The choice of reagent can impact the subsequent NMR analysis.

Deprotection ReagentTypical ConditionsNMR Considerations
Trifluoroacetic Acid (TFA) TFA in CH₂Cl₂, room temperatureTFA is NMR-silent in ¹H NMR. Byproducts include isobutylene (B52900) (gas) and potentially t-butyl trifluoroacetate, which may show a singlet around 1.6 ppm.[7]
Zinc Bromide (ZnBr₂) ZnBr₂ in CH₂Cl₂, room temperatureZnBr₂ is NMR-silent. The work-up procedure should effectively remove any zinc salts to avoid broad signals in the NMR spectrum.[9][10]
Silica Gel Silica gel in refluxing tolueneSilica gel is insoluble and removed by filtration, thus it does not interfere with the NMR spectrum of the product.[4]

Visualization of Key Processes

To further clarify the workflows and chemical transformations, the following diagrams are provided.

G Workflow for NMR Analysis of t-Butyl Ester Cleavage cluster_reaction Reaction cluster_analysis NMR Analysis start t-Butyl Ester product Carboxylic Acid start->product Cleavage reagent Deprotection Reagent (e.g., TFA) aliquot Take Aliquot product->aliquot prepare Prepare NMR Sample (with Internal Standard for qNMR) aliquot->prepare acquire Acquire 1H NMR Spectrum prepare->acquire process Process and Integrate Spectrum acquire->process confirm Confirm Disappearance of t-Butyl Signal and Appearance of Carboxylic Acid Signal process->confirm quantify Quantify Conversion/Purity (qNMR) process->quantify

Caption: Experimental workflow for confirming t-butyl ester cleavage via NMR.

G t-Butyl Ester Cleavage Mechanism cluster_reactants Reactants cluster_products Products ester R-CO-O-tBu carboxylic_acid R-COOH ester->carboxylic_acid Deprotection isobutylene Isobutylene ester->isobutylene Elimination acid H-A (Acid Catalyst, e.g., TFA) acid->ester Protonation catalyst_regen H-A

References

A Comparative Guide to N-(Azido-PEG3)-NH-PEG3-t-butyl Ester and Other PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation, the choice of a chemical linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of complex biologics such as Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and PEGylated proteins. This guide provides an objective comparison of N-(Azido-PEG3)-NH-PEG3-t-butyl ester with other commonly used Polyethylene Glycol (PEG) linkers. While direct head-to-head experimental data for this specific linker is limited in publicly available literature, this guide synthesizes information based on the well-understood reactivity of its functional groups and established principles of PEGylation to offer a comprehensive comparison.

Introduction to this compound

This compound is a heterobifunctional PEG linker designed for sequential and controlled bioconjugation. Its key features include:

  • An Azide (B81097) Group (N₃): Enables highly specific and efficient covalent bond formation with alkyne-containing molecules via "click chemistry" (e.g., Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC or strain-promoted azide-alkyne cycloaddition - SPAAC).[1][2]

  • A Secondary Amine (NH): Can be acylated, for instance, by reacting with an N-hydroxysuccinimide (NHS) ester to form a stable amide bond.[3]

  • A t-butyl Ester Protected Carboxylic Acid: The t-butyl group serves as a protecting group for a carboxylic acid. This group is stable under many conditions but can be readily removed under acidic conditions to reveal a carboxylic acid, which can then be activated (e.g., with EDC/NHS) to react with primary amines.[4][5]

  • A PEG Spacer: The two PEG3 units provide a hydrophilic and flexible spacer arm, which can enhance the solubility and stability of the resulting conjugate and reduce steric hindrance.[6]

This unique combination of functional groups allows for a multi-step, orthogonal conjugation strategy, providing precise control over the assembly of complex biomolecular architectures.

Comparison of Key Performance Parameters

The selection of a PEG linker is a multifaceted decision. The following tables summarize the key performance parameters of this compound's reactive moieties in comparison to other common linker functionalities.

Table 1: Comparison of Linker Reactive Groups and Resulting Bond Stability

Reactive Group AReactive Group BResulting Covalent BondStabilityCommon Applications
Azide Alkyne (Click Chemistry)TriazoleHighly Stable: Resistant to hydrolysis and enzymatic cleavage.[7]Site-specific conjugation, PROTACs, ADCs.[8]
Amine (after deprotection and activation of carboxyl) NHS EsterAmideHighly Stable: Resistant to hydrolysis under physiological conditions.[4][7]Protein labeling, ADCs.[8]
MaleimideThiol (e.g., from Cysteine)ThioetherGenerally Stable: Can be susceptible to retro-Michael reaction, leading to deconjugation.[7]Site-specific conjugation to cysteines.
Aldehyde/KetoneHydrazideHydrazoneConditionally Stable: Can be reversible, especially at low pH.pH-sensitive drug release.

Table 2: Influence of PEG Linker Properties on Bioconjugate Performance

PropertyThis compoundShort-Chain PEG Linkers (e.g., PEG2-PEG4)Long-Chain PEG Linkers (e.g., PEG12+)Branched PEG Linkers
Flexibility ModerateLowHighHigh
Hydrophilicity GoodModerateHighVery High
Steric Hindrance ModerateLowHighVery High
Impact on Solubility Improves solubility of hydrophobic molecules.Modest improvement.Significant improvement.[6]Superior improvement.[6]
Impact on Half-life Moderate increase.Minor increase.Significant increase.[9]Substantial increase.
Potential for Immunogenicity LowLowGenerally low, but anti-PEG antibodies can be a concern with high molecular weight PEGs.[6]May offer better shielding from the immune system.[6]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. The following are representative protocols for the key reactions involving a linker like this compound.

Protocol 1: Deprotection of the t-butyl Ester

This protocol describes the removal of the t-butyl protecting group to reveal the carboxylic acid.

Materials:

  • This compound conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Inert gas (e.g., Nitrogen or Argon)

  • Rotary evaporator

Procedure:

  • Dissolve the t-butyl ester-protected PEG conjugate in DCM.

  • Add an excess of TFA to the solution (e.g., 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.

  • The resulting carboxylic acid-functionalized linker can be purified by an appropriate method, such as silica (B1680970) gel chromatography or HPLC.

Protocol 2: Amide Bond Formation via EDC/NHS Chemistry

This protocol describes the conjugation of the deprotected carboxylic acid to a primary amine on a biomolecule.

Materials:

  • Deprotected Azido-PEG-linker with a terminal carboxylic acid

  • Biomolecule with primary amines (e.g., antibody in PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Desalting column

Procedure:

  • Linker Activation: Dissolve the carboxylate-containing linker in Activation Buffer. Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS (or sulfo-NHS) to the linker solution. Incubate for 15-30 minutes at room temperature to form the NHS-ester.[4]

  • Conjugation: Immediately add the activated linker solution to the biomolecule solution in Coupling Buffer. A typical molar ratio is a 10-20 fold excess of activated linker to the biomolecule. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4]

  • Quenching: Add the Quenching Solution to stop the reaction.

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-functionalized linker and an alkyne-modified molecule.

Materials:

  • Azide-functionalized PEG conjugate

  • Alkyne-modified molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Preparation of Reactants: Dissolve the azide-functionalized conjugate and the alkyne-modified molecule in the Reaction Buffer.

  • Catalyst Preparation: Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio, followed by the addition of sodium ascorbate.

  • Click Reaction: Add the catalyst solution to the mixture of the azide and alkyne reactants. Incubate at room temperature for 1-4 hours.

  • Purification: Purify the resulting conjugate using SEC or another appropriate chromatography method to remove the copper catalyst and unreacted components.

Visualization of Workflows and Concepts

Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex biological pathways and experimental workflows.

cluster_synthesis PROTAC Synthesis Workflow cluster_step1 Step 1: Click Chemistry cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Amide Coupling A Target Protein Ligand with Alkyne D Azide-Alkyne Cycloaddition (CuAAC) A->D B This compound B->D C E3 Ligase Ligand with NHS Ester H NHS Ester Reaction C->H E Intermediate 1: Ligand-Linker Conjugate D->E F TFA Treatment E->F G Intermediate 2: Deprotected Conjugate F->G G->H I Final PROTAC Molecule H->I

Caption: A general workflow for synthesizing a PROTAC molecule using a heterobifunctional PEG linker.

cluster_pathway PROTAC-Mediated Protein Degradation PROTAC PROTAC TernaryComplex Ternary Complex PROTAC->TernaryComplex binds TargetProtein Target Protein TargetProtein->TernaryComplex binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex binds Ubiquitination Ubiquitination TernaryComplex->Ubiquitination facilitates Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation Protein Degradation Proteasome->Degradation results in

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion: Selecting the Optimal Linker

The choice of a PEG linker is a critical decision in the design of bioconjugates. This compound offers a versatile platform for multi-step, orthogonal conjugation strategies, which is particularly advantageous for the construction of complex molecules like PROTACs where precise control over the assembly is paramount.

When comparing this linker to alternatives, researchers must consider the following:

  • Conjugation Chemistry: The azide group allows for highly specific "click" chemistry, which is bio-orthogonal and efficient. The protected amine/carboxylic acid provides a handle for traditional and robust amide bond formation. The choice depends on the available functional groups on the molecules to be conjugated.

  • Linker Length and Composition: The PEG6 length of this linker provides a balance of hydrophilicity and flexibility. However, for some applications, a shorter or longer PEG chain may be required to optimize the formation of a stable ternary complex in PROTACs or to fine-tune the pharmacokinetic properties of an ADC.[10] Systematic variation of the PEG linker length is often a key optimization strategy.[11]

  • Stability: The triazole and amide bonds formed using this linker are highly stable, which is crucial for applications requiring a long in vivo half-life.[7][12]

Ultimately, the optimal linker is application-dependent. The experimental protocols provided in this guide offer a framework for the empirical evaluation and comparison of different PEG linkers in your specific research context. By carefully considering the principles of linker design and employing rigorous experimental validation, the full therapeutic potential of novel bioconjugates can be realized.

References

A Comparative Guide to Protein Labeling Reagents: N-(Azido-PEG3)-NH-PEG3-t-butyl ester vs. NHS-PEG-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is paramount in the field of bioconjugation, directly influencing the efficiency, stability, and functionality of the resulting protein conjugate. This guide provides a comprehensive comparison of two distinct azide-functionalized PEG linkers: the direct amine-reactive linker, NHS-PEG-Azide, and the versatile building block, N-(Azido-PEG3)-NH-PEG3-t-butyl ester. While both molecules incorporate a polyethylene (B3416737) glycol (PEG) spacer and an azide (B81097) group for "click" chemistry, their primary applications and methodologies for protein labeling are fundamentally different.

Executive Summary

NHS-PEG-Azide is a heterobifunctional crosslinker designed for the direct and efficient labeling of proteins. It features a pre-activated N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines (e.g., lysine (B10760008) residues and the N-terminus) on the protein surface to form stable amide bonds. This reagent is ideal for straightforward, one-step labeling protocols to introduce an azide group onto a protein for subsequent conjugation via click chemistry.

This compound , in contrast, is not a direct protein labeling agent but rather a versatile synthetic building block. It possesses a terminal azide group, a secondary amine, and a t-butyl ester-protected carboxylic acid. Its utility in protein modification lies in multi-step synthetic strategies, offering researchers the flexibility to construct more complex bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs). Direct protein labeling with this reagent would require prior chemical modification of either the linker or the protein.

Chemical Structures and Properties

A clear understanding of the functional groups within each molecule is crucial to appreciating their distinct applications in protein labeling.

FeatureNHS-PEG-AzideThis compound
Reactive Group for Protein Conjugation N-Hydroxysuccinimide (NHS) esterSecondary amine; Carboxylic acid (after deprotection)
Target Functional Group on Protein Primary amines (-NH₂)Requires activation to react with protein functional groups
Primary Application Direct, one-step protein labelingMulti-step synthesis of complex bioconjugates (e.g., PROTACs)
Click Chemistry Handle Azide (-N₃)Azide (-N₃)

Performance Comparison for Protein Labeling

Direct quantitative comparison of labeling performance is challenging due to the different intended uses of these molecules. The following table summarizes the typical performance of NHS-PEG-Azide as a direct labeling reagent and outlines the hypothetical steps and considerations for using this compound for a similar purpose.

ParameterNHS-PEG-AzideThis compound (Hypothetical Multi-Step)
Reaction Steps for Labeling 12 or more
Typical Molar Excess 10-50 fold over protein[1][2]Dependent on the specific synthetic route
Reaction pH 7.2 - 8.5[1][3]Dependent on the specific reaction (e.g., acidic deprotection, NHS ester coupling)
Reaction Time 30 - 60 minutes at room temperature or 2 hours at 4°C[1][2]Several hours to days for the complete synthesis
Resulting Bond Stable amide bond[1][]Stable amide bond (if coupled via activated carboxylic acid)
Labeling Efficiency High, but can be heterogeneous due to multiple lysine residues. Degree of labeling can be controlled by molar ratio.[1]Dependent on the efficiency of each synthetic step.
Ease of Use HighLow (requires expertise in organic synthesis)

Experimental Protocols

Protocol 1: Direct Protein Labeling with NHS-PEG-Azide

This protocol describes a general method for labeling a protein with NHS-PEG-Azide.[1][2]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-PEG-Azide

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine (B1666218)

  • Purification column (e.g., gel filtration, desalting column)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the labeling reaction.

  • Reagent Preparation: Immediately before use, dissolve the NHS-PEG-Azide in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Do not store the reconstituted reagent, as the NHS ester is susceptible to hydrolysis.

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-PEG-Azide to the protein solution. The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 20-50 mM. This will react with any excess NHS-PEG-Azide.

  • Purification: Remove unreacted NHS-PEG-Azide and byproducts using a suitable purification method such as size-exclusion chromatography, dialysis, or a desalting column.

  • Characterization: Determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy (if the azide introduces a chromophore) or mass spectrometry.

Protocol 2: Hypothetical Multi-Step Protein Labeling using this compound

This protocol outlines a conceptual workflow for modifying a protein using this compound. This is a multi-step process and requires significant optimization.

Part A: Activation of the Linker

  • Deprotection: The t-butyl ester group of this compound is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield a free carboxylic acid.

  • NHS Ester Formation: The resulting carboxylic acid is then activated to an NHS ester using a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS).

  • Purification: The activated linker (now an NHS-PEG-Azide derivative) is purified to remove coupling reagents and byproducts.

Part B: Protein Labeling

  • The purified, activated linker from Part A is then used to label the target protein following the procedure outlined in Protocol 1 .

Visualizing the Workflows

The following diagrams illustrate the distinct pathways for protein labeling with each reagent.

G cluster_0 NHS-PEG-Azide Workflow Protein Protein (-NH₂) Labeled_Protein Azide-Labeled Protein Protein->Labeled_Protein One-step reaction (pH 7.2-8.5) NHS_PEG_Azide NHS-PEG-Azide NHS_PEG_Azide->Labeled_Protein

Caption: Direct, one-step protein labeling workflow using NHS-PEG-Azide.

G cluster_1 This compound Hypothetical Workflow Start_Linker N-(Azido-PEG3)-NH-PEG3- t-butyl ester Deprotected_Linker Linker with free Carboxylic Acid Start_Linker->Deprotected_Linker 1. Deprotection (Acidic conditions) Activated_Linker Activated Linker (NHS Ester) Deprotected_Linker->Activated_Linker 2. Activation (EDC/NHS) Labeled_Protein Azide-Labeled Protein Activated_Linker->Labeled_Protein 3. Labeling (pH 7.2-8.5) Protein Protein (-NH₂) Protein->Labeled_Protein

Caption: Multi-step protein labeling workflow using this compound.

Conclusion and Recommendations

For researchers seeking a straightforward and efficient method to introduce azide handles onto proteins for subsequent click chemistry applications, NHS-PEG-Azide is the superior choice. Its pre-activated NHS ester allows for a simple, one-step labeling protocol with well-documented reaction conditions and high efficiency.

This compound is a valuable tool for medicinal chemists and researchers experienced in multi-step organic synthesis. It provides the flexibility to construct complex, custom bioconjugates where the linker itself is assembled as part of the overall synthetic strategy. It is not recommended for researchers seeking a ready-to-use reagent for direct protein labeling.

Ultimately, the choice between these two reagents depends entirely on the specific research goals and the synthetic capabilities of the user. For direct protein functionalization, the path of least resistance and highest efficiency is offered by NHS-PEG-Azide. For the construction of novel, intricate biomolecules, the versatility of this compound as a synthetic building block is its key advantage.

References

Advantages of using a t-butyl ester protecting group over other protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. For the temporary masking of carboxylic acid functionalities, the t-butyl ester stands out as a versatile and widely employed protecting group. This guide provides an objective comparison of the t-butyl ester with other common carboxylic acid protecting groups, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The Distinctive Profile of the t-Butyl Ester

The utility of the t-butyl ester protecting group stems from its unique structural and electronic properties. The bulky tertiary butyl group provides significant steric hindrance, which shields the carbonyl group from nucleophilic attack and hydrolysis under basic and neutral conditions. However, the ester is readily cleaved under acidic conditions due to the formation of a stable tertiary carbocation intermediate. This combination of stability and specific lability is a key advantage in multi-step syntheses.[1][2]

Performance Comparison of Ester Protecting Groups

The choice of an ester protecting group is dictated by the specific reaction conditions required for a synthetic route. The following table summarizes the key performance characteristics of t-butyl esters in comparison to other commonly used ester protecting groups: methyl, ethyl, and benzyl (B1604629) esters.

Featuret-Butyl EsterMethyl EsterEthyl EsterBenzyl Ester
Stability to Basic Conditions High[3][4]Low to ModerateLow to ModerateModerate
Stability to Nucleophiles High[2]ModerateModerateModerate
Stability to Hydrogenolysis High[5]HighHighLow[6][7]
Cleavage Conditions Mild acidic conditions (e.g., TFA, HCl in organic solvents, ZnBr2)[8][9][10]Basic hydrolysis (e.g., LiOH, NaOH) or acidic hydrolysis[11]Basic hydrolysis (e.g., LiOH, NaOH) or acidic hydrolysis[11]Hydrogenolysis (e.g., H2, Pd/C), strong acid, or strong base[6][7]
Orthogonality Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz, Bn) groups[4][6][12]Not orthogonal to base-labile groupsNot orthogonal to base-labile groupsNot orthogonal to groups cleaved by hydrogenolysis
Byproducts of Deprotection Isobutylene (gas) and t-butanol[13]MethanolEthanolToluene

Orthogonal Deprotection Strategy

A significant advantage of the t-butyl ester is its role in orthogonal protection strategies, particularly in solid-phase peptide synthesis (SPPS).[4][14] The t-butyl group is stable to the basic conditions used to remove the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the N-terminus of a growing peptide chain. This allows for the selective deprotection and elongation of the peptide while the side-chain carboxylic acids of aspartic and glutamic acid residues remain protected as t-butyl esters.[4]

Orthogonal_Deprotection cluster_peptide Protected Dipeptide Peptide Fmoc-NH-CHR1-CO-O-CHR2-COOtBu Piperidine Piperidine (Base) Peptide->Piperidine Fmoc removal TFA TFA (Acid) Peptide->TFA tBu removal Fmoc_Removed H2N-CHR1-CO-O-CHR2-COOtBu Piperidine->Fmoc_Removed Both_Removed H2N-CHR1-CO-O-CHR2-COOH Piperidine->Both_Removed tBu_Removed Fmoc-NH-CHR1-CO-O-CHR2-COOH TFA->tBu_Removed TFA->Both_Removed H2_PdC H2, Pd/C Fmoc_Removed->TFA tBu removal tBu_Removed->Piperidine Fmoc removal

Orthogonal deprotection of Fmoc and t-butyl groups.

Decision-Making for Protecting Group Selection

The choice of a protecting group is a critical step in planning a synthetic route. The following flowchart provides a simplified decision-making process for considering the use of a t-butyl ester.

Decision_Flowchart Start Start: Need to protect a carboxylic acid Base_Sensitive Are subsequent reaction steps base-sensitive? Start->Base_Sensitive Hydrogenolysis Are hydrogenolysis-sensitive groups present or will they be introduced? Base_Sensitive->Hydrogenolysis Yes Other_PG Consider alternative protecting groups (e.g., Benzyl, Methyl/Ethyl) Base_Sensitive->Other_PG No Mild_Acid Are subsequent reaction steps compatible with mild acid? Hydrogenolysis->Mild_Acid Yes Hydrogenolysis->Other_PG No Use_tBu Consider t-butyl ester Mild_Acid->Use_tBu Yes Mild_Acid->Other_PG No

Flowchart for selecting a t-butyl ester protecting group.

Experimental Protocols

Protection of a Carboxylic Acid as a t-Butyl Ester

This protocol is a general procedure for the esterification of a carboxylic acid using tert-butyl acetate.

Materials:

  • Carboxylic acid

  • tert-Butyl acetate

  • Perchloric acid (70%)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the carboxylic acid in a minimal amount of dichloromethane and add a 10-fold excess of tert-butyl acetate.[15]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a catalytic amount of perchloric acid (e.g., 0.05 equivalents) to the stirred solution.[15]

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography if necessary.

Deprotection of a t-Butyl Ester

This protocol describes the cleavage of a t-butyl ester using trifluoroacetic acid (TFA).

Materials:

  • t-Butyl ester

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the t-butyl ester in dichloromethane.

  • Add an equal volume of trifluoroacetic acid to the solution.[8]

  • Stir the mixture at room temperature for 1-5 hours, monitoring the deprotection by TLC.[8]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected carboxylic acid.

  • The crude product can be used in the next step or purified by crystallization or chromatography.

Conclusion

The t-butyl ester protecting group offers a unique set of advantages, most notably its stability to a wide range of reaction conditions and its facile cleavage under mild acidic conditions. This profile makes it an invaluable tool in modern organic synthesis, particularly in complex, multi-step sequences where orthogonality is paramount. While other ester protecting groups have their specific applications, the t-butyl ester provides a robust and reliable option for the protection of carboxylic acids, enabling the synthesis of a diverse array of complex molecules.

References

Beyond PEG: A Comparative Guide to Linker Technologies in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the linker is a critical component in the design of potent and effective Proteolysis Targeting Chimeras (PROTACs). While N-(Azido-PEG3)-NH-PEG3-t-butyl ester has been a useful tool, a diverse array of alternative linkers offers significant advantages in optimizing the performance of these novel therapeutics. This guide provides an objective comparison of alternative linker strategies, supported by experimental data, to inform the rational design of next-generation protein degraders.

Introduction to PROTAC Linkers and the Role of this compound

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to selectively eliminate disease-causing proteins. They consist of two ligands—one that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker is not merely a spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase, as well as the overall physicochemical properties of the molecule.[1][2][3]

This compound is a bifunctional linker that has been utilized in PROTAC synthesis. It features an azide (B81097) group for "click" chemistry conjugation and a protected amine for subsequent functionalization. While effective, the field of PROTAC development has expanded to include a variety of linker technologies that can offer improved performance in terms of degradation efficiency, cell permeability, and pharmacokinetic properties.

Alternative Linker Strategies for PROTAC Synthesis

The choice of linker can dramatically impact the performance of a PROTAC. Researchers now have a diverse toolkit of linker technologies to choose from, each with its own set of advantages and disadvantages.

Click Chemistry Linkers

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone of modern PROTAC synthesis.[4] This approach offers a highly efficient and modular way to connect the two ligands of a PROTAC.

  • Advantages:

    • High reaction efficiency and yield: Click reactions are typically high-yielding and proceed under mild conditions.[4]

    • Modularity: This approach allows for the rapid synthesis of PROTAC libraries with varying linker lengths and compositions to identify optimal candidates.[4][5]

    • Bioorthogonality: The azide and alkyne functional groups are largely unreactive with biological molecules, allowing for their use in complex biological systems.

A wide variety of commercially available linkers feature azide or alkyne functionalities, often with PEG or alkyl chains of varying lengths.

Alkyl and PEG Linkers

Alkyl and polyethylene (B3416737) glycol (PEG) chains are the most common motifs found in PROTAC linkers.[1][3] The choice between these two can significantly impact the physicochemical properties of the resulting PROTAC.

  • Alkyl Linkers:

    • Properties: These linkers are hydrophobic and can improve cell permeability.[6]

    • Considerations: Purely alkyl linkers can sometimes lead to poor solubility.

  • PEG Linkers:

    • Properties: The ethylene (B1197577) glycol units in PEG linkers impart hydrophilicity, which can improve solubility.[][8]

    • Considerations: Longer PEG chains can increase the molecular weight and polar surface area, potentially reducing cell permeability.[]

The optimal length of the linker is critical and must be determined empirically for each target-ligand pair. A linker that is too short may cause steric hindrance, while a linker that is too long may not effectively bring the two proteins together.[1][3]

Rigid Linkers

To overcome the potential drawbacks of flexible linkers, such as entropic penalties upon binding, researchers have incorporated rigid structural elements into their linker designs.[6][]

  • Examples: These linkers often contain cyclic structures like piperazine, piperidine, or aromatic rings.[6][][8]

  • Advantages:

    • Conformational constraint: Rigid linkers can pre-organize the PROTAC into a bioactive conformation, which can enhance the stability of the ternary complex.[]

    • Improved pharmacokinetics: The constrained conformation can lead to improved metabolic stability and cell permeability.[9]

"Smart" Linkers

An emerging area of PROTAC design involves the use of "smart" linkers that can be activated by external stimuli, offering spatiotemporal control over protein degradation.

  • Photoswitchable Linkers: These linkers, often containing azobenzene (B91143) moieties, can be reversibly switched between active and inactive states using light of specific wavelengths. This allows for precise control over where and when the PROTAC is active, potentially reducing off-target effects.[10]

Comparative Performance Data

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). Cell permeability is another critical factor that determines the ability of a PROTAC to reach its intracellular target. The following table summarizes representative data from the literature, comparing the performance of PROTACs with different linker types.

Linker TypeTarget ProteinE3 LigaseDC50DmaxCell Permeability (Papp)Reference
PEG-basedBRD4CRBN< 0.5 µM>90%Not Reported[1]
AlkylCRBNCRBNConcentration-dependent decreaseNot specifiedNot Reported[1]
Rigid (piperidine-containing)ERK5VHLNot ReportedNot ReportedHigh[11]
Flexible (aliphatic)ERK5VHLNot ReportedNot ReportedLow[11]
Click Chemistry (Triazole)BRD4CRBNSub-micromolar>90%Not Reported[5]

Note: The data presented are from different studies and for different target systems, and therefore should be interpreted as illustrative of general trends rather than a direct head-to-head comparison.

Experimental Protocols

Accurate and reproducible data are essential for the development of effective PROTACs. The following are detailed methodologies for key experiments.

PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the synthesis of a PROTAC using a click chemistry approach.

Materials:

  • Azide-functionalized ligand (e.g., POI ligand with an azide linker)

  • Alkyne-functionalized ligand (e.g., E3 ligase ligand with a terminal alkyne)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., a mixture of t-BuOH and H2O)

Procedure:

  • Dissolve the azide-functionalized ligand (1.0 eq) and the alkyne-functionalized ligand (1.0 eq) in the chosen solvent system.

  • Add sodium ascorbate (0.3 eq) to the reaction mixture.

  • Add CuSO4 (0.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water.

  • Dry the organic layer, concentrate, and purify the crude product by flash chromatography or preparative HPLC to obtain the final PROTAC.

Western Blotting for Protein Degradation Analysis

This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[12][13]

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time course (e.g., 24 hours). Include a vehicle control (DMSO) in each experiment.[12]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for the loading control antibody.[12]

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation.[12]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane, which can be predictive of in vivo absorption.[14][15]

Materials:

  • 96-well donor and acceptor plates

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane)

  • PROTAC of interest

  • Buffer solution (e.g., PBS)

  • LC-MS/MS for quantification

Procedure:

  • Prepare the Acceptor Plate: Coat the filter of the acceptor plate with the artificial membrane solution and allow the solvent to evaporate. Add buffer to the wells of the acceptor plate.[14]

  • Prepare the Donor Plate: Dissolve the PROTAC in a suitable solvent (e.g., DMSO) and then dilute it in the buffer to the final desired concentration. Add the PROTAC solution to the wells of the donor plate.[14]

  • Incubation: Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-18 hours) with gentle shaking.[14]

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[14]

  • Calculate the Permeability Coefficient (Papp): The Papp value is calculated using a specific formula that takes into account the volumes of the donor and acceptor wells, the area of the membrane, and the incubation time.[14]

Visualizations

To further illustrate the concepts discussed in this guide, the following diagrams have been generated using the Graphviz (DOT language).

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

PROTAC_Workflow cluster_1 Experimental Workflow for PROTAC Evaluation Synthesis PROTAC Synthesis (e.g., Click Chemistry) Characterization Purity and Identity Confirmation (NMR, LC-MS) Synthesis->Characterization Permeability Permeability Assay (PAMPA) Characterization->Permeability Degradation_Assay Protein Degradation Assay (Western Blot) Characterization->Degradation_Assay Data_Analysis Data Analysis (DC50, Dmax) Permeability->Data_Analysis Degradation_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) and Optimization Data_Analysis->SAR

Caption: A typical experimental workflow for evaluating PROTAC linker alternatives.

BRD4_Signaling cluster_2 BRD4 Degradation Signaling Pathway BRD4_PROTAC BRD4 PROTAC Ternary_Complex BRD4-PROTAC-CRBN Ternary Complex BRD4_PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ubiquitination BRD4 Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Downregulation Downregulation of Target Genes (e.g., c-Myc) Proteasome->Downregulation Anti_proliferative Anti-proliferative Effects Downregulation->Anti_proliferative

Caption: Signaling pathway of PROTAC-mediated BRD4 degradation.

Conclusion

The linker is a pivotal component in PROTAC design, with a profound impact on the molecule's overall performance. While this compound has its applications, the field has evolved to embrace a more diverse chemical toolbox. Click chemistry offers a modular and efficient approach for PROTAC synthesis, while the strategic use of alkyl, PEG, and rigid linkers allows for the fine-tuning of physicochemical properties to optimize degradation efficiency and cell permeability. The development of "smart" linkers further expands the possibilities for creating highly controlled and targeted protein degradation therapies. By understanding the principles outlined in this guide and utilizing the provided experimental protocols, researchers can make more informed decisions in the design and synthesis of novel and effective PROTACs.

References

A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs), are critically dependent on the linker connecting the targeting moiety to the therapeutic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of payload release and significantly impacts the therapeutic index. This guide provides an objective comparison of these two primary linker strategies, supported by experimental data and detailed methodologies for key validation assays.

At a Glance: Cleavable vs. Non-Cleavable Linkers

FeatureCleavable LinkersNon-Cleavable Linkers
Payload Release Mechanism Triggered by specific conditions in the tumor microenvironment or intracellularly (e.g., enzymes, pH, glutathione (B108866) concentration).[1][2]Relies on the complete proteolytic degradation of the antibody backbone within the lysosome.[2]
Released Payload Typically the unmodified, potent parent drug.Payload attached to the linker and a residual amino acid from the antibody.[3]
Plasma Stability Generally lower, with a potential for premature drug release.[3]Generally higher, leading to a more stable conjugate in circulation.[3][4]
Bystander Effect High potential, as the released, membrane-permeable payload can diffuse and kill neighboring antigen-negative tumor cells.[2]Low to negligible, as the released payload-linker-amino acid complex is typically charged and less membrane-permeable.[3]
Therapeutic Window Potentially narrower due to the risk of off-target toxicity from premature payload release.Can be wider due to enhanced stability and reduced off-target toxicity.[4][5]
Ideal Tumor Type Heterogeneous tumors with varied antigen expression.[5]Homogeneous tumors with high and uniform antigen expression.[6]

Quantitative Performance Data

The selection of a linker technology profoundly influences the performance of a drug conjugate. The following tables summarize representative quantitative data from head-to-head comparative studies.

In Vitro Cytotoxicity (IC₅₀ Values)

Lower IC₅₀ values indicate higher potency.

Linker TypePayloadTarget Cell LineIC₅₀ (ng/mL)Reference
Cleavable (Val-Cit)MMAEHER2+ (SK-BR-3)10-50[1]
Non-Cleavable (SMCC)DM1HER2+ (SK-BR-3)50-150[1]
Cleavable (Val-Ala)MMAEHER2+Similar to Val-Cit[7]
Cleavable (Hydrazone)DoxorubicinVariousVariable[7]
Cleavable (β-Galactosidase-cleavable)MMAEHER2+8.8[8]
Cleavable (Sulfatase-cleavable)MMAEHER2+61[7]

Note: IC₅₀ values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.

Plasma Stability
Linker TypePayloadSpeciesStability MetricReference
Cleavable (Val-Cit)MMAEHuman> 230 days (t½)[7]
Cleavable (Val-Cit)MMAEMouseUnstable, >95% loss after 14 days[9]
Cleavable (Hydrazone)DoxorubicinHuman~2 days (t½)[7]
Cleavable (Silyl ether)MMAEHuman> 7 days (t½)[8]
Non-Cleavable (SMCC)DM1Rat>80% intact ADC after 7 days[1]
Cleavable (Glu-Val-Cit)MMAEMouseStable over 14 days[10]
In Vivo Efficacy (Tumor Growth Inhibition)
Linker TypePayloadXenograft ModelOutcomeReference
Cleavable (Val-Cit)MMAELymphomaTumor regression[1]
Non-Cleavable (SMCC)DM1HER2+ Breast CancerTumor growth inhibition[1]
Cleavable (Exo-linker)ExatecanNCI-N87 Gastric CancerComparable tumor inhibition to T-DXd[11]
Non-Cleavable (PEG6-C2)MMADBxPC3 Pancreatic CancerReduced efficacy for degradation-sensitive conjugate[6]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the underlying mechanisms and evaluation methodologies, the following diagrams illustrate the distinct pathways of cleavable and non-cleavable linkers, alongside a typical experimental workflow for their comparison.

cluster_cleavable Cleavable Linker Pathway cluster_noncleavable Non-Cleavable Linker Pathway ADC_C ADC with Cleavable Linker Endocytosis_C Receptor-Mediated Endocytosis ADC_C->Endocytosis_C Lysosome_C Lysosome Endocytosis_C->Lysosome_C Cleavage Linker Cleavage (Enzymes, pH, etc.) Lysosome_C->Cleavage Payload_Release_C Payload Release Cleavage->Payload_Release_C Cell_Death_C Target Cell Death Payload_Release_C->Cell_Death_C Bystander Bystander Killing (Antigen-Negative Cells) Payload_Release_C->Bystander ADC_NC ADC with Non-Cleavable Linker Endocytosis_NC Receptor-Mediated Endocytosis ADC_NC->Endocytosis_NC Lysosome_NC Lysosome Endocytosis_NC->Lysosome_NC Degradation Antibody Degradation Lysosome_NC->Degradation Payload_Release_NC Payload-Linker-AA Complex Release Degradation->Payload_Release_NC Cell_Death_NC Target Cell Death Payload_Release_NC->Cell_Death_NC cluster_workflow Experimental Workflow for ADC Linker Comparison Synthesis ADC Synthesis & Characterization (DAR) In_Vitro In Vitro Evaluation Synthesis->In_Vitro In_Vivo In Vivo Evaluation Synthesis->In_Vivo Cytotoxicity Cytotoxicity Assay (IC50) In_Vitro->Cytotoxicity Stability Plasma Stability Assay In_Vitro->Stability Bystander Bystander Effect Assay In_Vitro->Bystander PK Pharmacokinetics (PK) Study In_Vivo->PK Efficacy Efficacy Study (Xenograft Model) In_Vivo->Efficacy Toxicity Toxicity Study In_Vivo->Toxicity Data_Analysis Data Analysis & Candidate Selection Cytotoxicity->Data_Analysis Stability->Data_Analysis Bystander->Data_Analysis PK->Data_Analysis Efficacy->Data_Analysis Toxicity->Data_Analysis

References

The Sweet Spot: How PEG Linker Length Dictates PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of how the length of polyethylene (B3416737) glycol (PEG) linkers in Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their success in targeted protein degradation. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the impact of PEG linker length on PROTAC efficacy, supported by experimental data and detailed methodologies.

In the innovative field of targeted protein degradation, PROTACs have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A crucial, yet often overlooked, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. Among the various linker types, PEG linkers are frequently employed due to their favorable physicochemical properties, including hydrophilicity and biocompatibility. However, the length of this linker is not a trivial parameter; it is a key factor that can make or break the efficacy of a PROTAC.

The linker's role extends far beyond being a simple spacer. Its length and flexibility are critical for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] The formation of this complex is an essential prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[2] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[2][] Therefore, the linker length must be meticulously optimized for each specific target protein and E3 ligase pair.[4]

Comparative Analysis of PEG Linker Length on PROTAC Performance

Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific biological system.

Quantitative Data Summary

The following table summarizes experimental data from published studies, illustrating the impact of varying PEG linker length on the degradation of different target proteins.

Target ProteinE3 LigasePROTAC SeriesLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα)Von Hippel-Lindau (VHL)ERα-targeting PROTACs12Less Potent-[2][4]
16More Potent-[2][4][5]
TANK-Binding Kinase 1 (TBK1)Von Hippel-Lindau (VHL)TBK1-targeting PROTACs< 12No degradation-[4][6]
12-29Submicromolar-[6]
21396[6]
2929276[6]
Bromodomain-containing protein 4 (BRD4)Cereblon (CRBN)BRD4-targeting PROTACs0 PEG units< 500-[6]
1-2 PEG units> 5000-[6]
4-5 PEG units< 500-[6]
Bruton's tyrosine kinase (BTK)Cereblon (CRBN)BTK-targeting PROTACs< 4 PEG unitsImpaired Potency-[6]
≥ 4 PEG unitsNanomolar-[6]
PI3K/mTORVon Hippel-Lindau (VHL)GP262 and analogsVaried PEG/alkyl chains42.23 (p110γ), 45.4 (mTOR)88.6 (p110γ), 74.9 (mTOR)[7]

Note: "Less Potent" and "More Potent" are qualitative descriptions from the source material where specific quantitative data was not provided in the abstract. The number of atoms in the linker can be calculated based on the number of PEG units and other components of the linker.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the critical role of the linker and the process of evaluating PROTAC efficacy, the following diagrams illustrate the key concepts.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_bound POI PROTAC PROTAC PROTAC_bound PROTAC E3_Ligase E3 Ubiquitin Ligase E3_Ligase_bound E3 Ligase Ub Ubiquitin Ub->POI_bound Polyubiquitination Proteasome Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI POI_bound->Proteasome Recognition & Degradation POI_bound->PROTAC_bound Warhead PROTAC_bound->E3_Ligase_bound E3 Ligand cluster_ternary cluster_ternary cluster_ternary->Ub Ubiquitination

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_invitro In Vitro Evaluation cluster_optimization Lead Optimization Design Design PROTAC library with varying PEG linker lengths Synthesis Chemical Synthesis Design->Synthesis Cell_Culture Cell Culture Synthesis->Cell_Culture SPR Surface Plasmon Resonance (SPR) (Optional: Ternary Complex Analysis) Synthesis->SPR Purified Proteins & PROTACs PROTAC_Treatment Treat cells with varying PROTAC concentrations Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot Data_Analysis Quantify Protein Levels (Calculate DC50 and Dmax) Western_Blot->Data_Analysis Lead_Selection Select lead PROTAC with optimal linker length Data_Analysis->Lead_Selection SPR->Lead_Selection

Caption: Experimental Workflow for PROTAC Efficacy Evaluation.

Detailed Experimental Protocols

The evaluation of PROTAC efficacy relies on robust and well-defined experimental protocols. Below are methodologies for key experiments cited in the evaluation of PROTACs.

Protein Degradation Assay (Western Blot)

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC and to calculate DC50 and Dmax values.[1]

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein, as well as a primary antibody for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[1]

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a biophysical technique used to measure the binding kinetics and affinity of the interactions between the PROTAC, the target protein, and the E3 ligase, which helps in understanding the formation of the ternary complex.[8]

  • Immobilization:

    • Immobilize the purified target protein or the E3 ligase onto the surface of an SPR sensor chip.

  • Analyte Injection:

    • Inject a series of concentrations of the PROTAC over the sensor surface to measure the binary interaction between the PROTAC and the immobilized protein.

    • To measure the ternary complex formation, inject a pre-incubated mixture of the PROTAC and the third component (either the E3 ligase or the target protein, whichever is not immobilized) over the sensor surface.

  • Data Acquisition and Analysis:

    • Monitor the change in the SPR signal in real-time, which corresponds to the binding and dissociation of the analyte(s).

    • Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.

Conclusion

The length of the PEG linker is a paramount design consideration in the development of effective PROTACs. The provided data underscores that there is no one-size-fits-all solution; instead, empirical testing of a series of PROTACs with varying linker lengths is crucial to identify the optimal degrader for a specific target and E3 ligase combination.[8] By carefully considering the linker length, researchers can significantly enhance the potency and efficacy of PROTACs, paving the way for the development of novel therapeutics for a wide range of diseases.

References

A Comparative Guide to the Stability of Triazole Linkages in Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a stable chemical linkage is critical for the efficacy and safety of bioconjugates. Among the most robust and widely used linkages are those formed by "click chemistry," particularly the 1,2,3-triazole ring. This guide provides an objective comparison of the stability of triazole linkages, supported by experimental data, and details the protocols for assessing their integrity.

The 1,2,3-triazole ring, a five-membered heterocycle, is celebrated for its exceptional stability.[1] This stability is a key advantage of employing click chemistry for bioconjugation. The aromatic nature of the triazole ring contributes significantly to its high resistance to chemical and enzymatic degradation.[1] It is notably resistant to cleavage by proteases, oxidation, and hydrolysis under both acidic and basic conditions.[1] This makes it a significant improvement over more labile linkages like esters or hydrazones in biological environments.[1]

Comparative Stability of Triazole Linkages

While extensive literature supports the high stability of triazole linkages, direct quantitative, head-to-head comparisons under identical stress conditions are not widely documented.[1] However, a strong consensus emerges from numerous studies about the exceptional stability of triazoles formed via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

Linkage Formation MethodResulting LinkageGeneral Stability CharacteristicsKey Advantages
CuAAC 1,4-disubstituted 1,2,3-triazoleHighly stable; resistant to hydrolysis, oxidation, reduction, and enzymatic degradation.[1][2]High yield, simple purification, wide scope.[3]
SPAAC 1,4-disubstituted 1,2,3-triazoleHighly stable, comparable to CuAAC-formed triazoles.[1]Copper-free, ideal for in vivo applications.[4]
Photo-Click Chemistry Varies (e.g., triazolines, pyrazolines)Stability can be lower than the aromatic 1,2,3-triazoles from CuAAC and SPAAC. Some products may be thermally reversible.[1]Offers spatiotemporal control over the ligation.[1]

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of a triazole linkage, a forced degradation study is the standard approach.[1] This involves subjecting the bioconjugate to various stress conditions and analyzing for degradation over time.

Protocol: Forced Degradation Study of Triazole-Linked Bioconjugates

1. Sample Preparation:

  • Prepare stock solutions of the triazole-linked bioconjugate in a suitable solvent (e.g., water, PBS, or a compatible organic solvent). A typical starting concentration is 1 mg/mL, but this may be adjusted based on the sensitivity of the analytical method.[1]

2. Stress Conditions:

  • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at a controlled temperature (e.g., 60 °C).[1]

  • Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at a controlled temperature (e.g., 60 °C).[1]

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.[1]

  • Reductive Stability: Incubate the sample with a biologically relevant reducing agent such as 10 mM glutathione (B108866) (GSH) or dithiothreitol (B142953) (DTT) in a physiological buffer (e.g., PBS, pH 7.4) at 37 °C.[1]

  • Thermal Stability: Incubate the sample at an elevated temperature (e.g., 60-80 °C) in a neutral buffer.[1]

  • Enzymatic Stability: Incubate the sample with relevant proteases (e.g., trypsin, chymotrypsin) or in serum/plasma at 37 °C.

3. Time Points:

  • Collect aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).[1] Immediately quench the reaction if necessary (e.g., neutralize acid/base).

4. Analytical Method:

  • HPLC-MS/MS Method:

    • Column: A C18 reverse-phase column is typically suitable.[1]

    • Mobile Phase: A gradient of water and acetonitrile (B52724) with a small amount of formic acid (e.g., 0.1%) is commonly used for good separation and ionization.[1]

    • Detection: Monitor the disappearance of the parent bioconjugate and the appearance of any degradation products using both UV detection and mass spectrometry.[1]

    • Quantification: Use the peak area of the parent compound to calculate the percentage remaining at each time point.[1] The identity of degradation products can be determined by their mass-to-charge ratio (m/z) and fragmentation patterns in MS/MS.[1]

5. Data Analysis:

  • Plot the percentage of the intact bioconjugate remaining versus time for each stress condition.[1]

  • If applicable, calculate the degradation rate constant and the half-life (t₁/₂) of the triazole linkage under each condition.[1]

Visualizing Experimental and Logical Relationships

To better illustrate the processes involved in forming and assessing triazole linkages, the following diagrams are provided.

G Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Sample Preparation (1 mg/mL stock solution) acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) prep->base oxid Oxidative Degradation (3% H₂O₂) prep->oxid reduc Reductive Stability (10 mM GSH, 37°C) prep->reduc therm Thermal Stability (60-80°C) prep->therm sampling Time Point Sampling (0, 2, 4, 8, 24, 48h) acid->sampling base->sampling oxid->sampling reduc->sampling therm->sampling hplc HPLC-MS/MS Analysis sampling->hplc data Data Analysis (% remaining vs. time) hplc->data

Forced Degradation Study Workflow

G Formation of Triazole Linkages cluster_cuaac CuAAC cluster_spaac SPAAC azide1 Azide triazole1 1,4-disubstituted 1,2,3-triazole azide1->triazole1 alkyne1 Terminal Alkyne alkyne1->triazole1 catalyst Cu(I) Catalyst catalyst->triazole1 azide2 Azide triazole2 1,4-disubstituted 1,2,3-triazole azide2->triazole2 alkyne2 Strained Alkyne (e.g., DBCO) alkyne2->triazole2

Triazole Formation via Click Chemistry

References

In-vitro and in-vivo stability of N-(Azido-PEG3)-NH-PEG3-t-butyl ester conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In-Vitro and In-Vivo Stability of N-(Azido-PEG3)-NH-PEG3-t-butyl Ester Conjugates

For researchers, scientists, and drug development professionals, the stability of linker molecules is a critical parameter that dictates the efficacy and safety of bioconjugates. This guide provides a comparative overview of the expected in-vitro and in-vivo stability of this compound, a heterobifunctional linker used in bioconjugation, including its application in antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The stability of this linker is assessed by examining its core components: the azide (B81097) group, the polyethylene (B3416737) glycol (PEG) chains, and the t-butyl ester group.

Comparative Stability Analysis

The overall stability of the this compound conjugate is a composite of the stability of its individual functional groups in biological media. PEG linkers are generally employed to enhance the stability and solubility of the conjugated molecule.[1][2][3][4] The azide moiety is known for its stability under physiological conditions, primarily serving as a reactive handle for "click chemistry".[5][6][7] The point of potential instability in this molecule is the t-butyl ester group, which is susceptible to hydrolysis, particularly under acidic conditions, and can be enzymatically cleaved.[8][9][10]

The stability of the t-butyl ester can be highly dependent on the specific molecular structure of the conjugate. While some studies report a short in-vivo half-life of approximately 0.74 hours for certain t-butyl ester-containing compounds, others have demonstrated excellent metabolic stability in plasma for different molecules with this group.[11][12][13][14][15]

Table 1: Predicted Stability of this compound Components

ComponentPredicted In-Vitro Stability (Plasma, 37°C, pH 7.4)Predicted In-Vivo StabilityPrimary Degradation Pathway
Azide Group HighHighGenerally stable, not a primary site of metabolic degradation.
PEG3 Linker HighHighGenerally stable, resistant to enzymatic degradation. Can improve overall conjugate stability.
t-Butyl Ester Moderate to LowModerate to LowChemical hydrolysis (pH-dependent) and enzymatic hydrolysis by esterases.

Table 2: Comparison with Alternative Linker Functionalities

Linker FunctionalityLinkage TypeRelative In-Vivo StabilityKey AdvantagesPotential Disadvantages
t-Butyl Ester EsterModerate to LowCan be used as a prodrug moiety for controlled release.Susceptible to hydrolysis and enzymatic cleavage, potentially leading to premature release of cargo.
Methyl/Ethyl Ester EsterLowSimpler synthesis.Generally less stable than t-butyl esters.
Amide AmideHighHighly resistant to hydrolysis and enzymatic degradation.[3]May not be suitable for applications requiring payload release.
Thioether (from Maleimide) ThioetherHighStable linkage.Potential for maleimide (B117702) instability and off-target reactions.[2]
Triazole (from Click Chemistry) TriazoleHighBio-orthogonal and highly stable linkage.[2]Requires an alkyne-containing counterpart for conjugation.

Experimental Protocols

To empirically determine the stability of this compound conjugates, a well-defined experimental protocol is essential. The following is a general method for assessing the in-vitro stability in plasma.

In-Vitro Plasma Stability Assay

Objective: To determine the rate of degradation of the this compound conjugate in plasma over time.

Materials:

  • This compound conjugate (test compound)

  • Human, rat, or mouse plasma (heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

  • Internal standard (IS) - a structurally similar and stable compound

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions: Prepare a 10 mM stock solution of the test compound and the internal standard in DMSO.

  • Incubation:

    • Pre-warm plasma to 37°C.

    • Spike the test compound into the plasma to a final concentration of 1 µM.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • Collect aliquots (e.g., 50 µL) at various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).

    • The 0-minute sample should be collected immediately after adding the test compound.

  • Protein Precipitation:

    • To each aliquot, add a fixed volume of ice-cold ACN with 0.1% formic acid and the internal standard (e.g., 200 µL).

    • Vortex vigorously to precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis:

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the concentration of the remaining parent compound at each time point.

  • Data Analysis:

    • Calculate the percentage of the test compound remaining at each time point relative to the 0-minute sample.

    • Plot the percentage of remaining compound against time and determine the half-life (t½) of the conjugate in plasma.

Visualizations

The following diagrams illustrate the experimental workflow for the in-vitro plasma stability assay and the potential degradation pathways of the this compound conjugate.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis stock Stock Solution (10 mM in DMSO) spike Spike Compound into Plasma (1 µM) stock->spike plasma Plasma (Human, Rat, or Mouse) plasma->spike incubate Incubate at 37°C spike->incubate timepoint Collect Aliquots (0, 5, 15, 30, 60, 120, 240 min) incubate->timepoint quench Add ACN + IS (Protein Precipitation) timepoint->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis (% Remaining, t½) lcms->data

Caption: Workflow for In-Vitro Plasma Stability Assay.

G cluster_degradation Degradation Products cluster_stability Stable Moieties Intact This compound (Intact Conjugate) Hydrolyzed N-(Azido-PEG3)-NH-PEG3-Carboxylic Acid (Hydrolyzed Product) Intact->Hydrolyzed Hydrolysis (Chemical or Enzymatic) tBuOH tert-Butanol Intact->tBuOH Hydrolysis (Chemical or Enzymatic) AzidePEG Azido-PEG Linkage

Caption: Potential Degradation Pathway of the Conjugate.

References

A Head-to-Head Comparison of Heterobifunctional PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug delivery, the choice of a linker molecule is a critical determinant of the efficacy, stability, and overall performance of complex biologics such as antibody-drug conjugates (ADCs).[1] Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools, offering a versatile scaffold to connect two different molecular entities with precision.[1][2][3] This guide provides an objective, data-driven comparison of different heterobifunctional PEG linkers to inform selection for specific research and development needs.

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are polymers of ethylene (B1197577) glycol that possess two distinct reactive terminal groups, enabling the sequential and specific conjugation of two different molecules.[1][3] The incorporation of a PEG spacer imparts several advantageous properties, including increased hydrophilicity, which can mitigate the aggregation of hydrophobic drugs, and a "stealth" effect that can reduce immunogenicity and prolong the circulation half-life of the conjugate.[1][4] The length and architecture of the PEG chain are key parameters that can be modulated to optimize the pharmacokinetic and pharmacodynamic properties of the final bioconjugate.[5][6]

Key Performance Parameters: A Quantitative Comparison

The selection of a heterobifunctional PEG linker is a pivotal decision in the drug development process. The following tables summarize quantitative data from various studies to facilitate a comparison between different classes of these linkers. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the literature; therefore, the data presented is a synthesis from multiple sources.

Table 1: Comparison of Common Heterobifunctional PEG Linker Chemistries
Linker TypeReactive GroupsReaction EfficiencyResulting BondStabilityKey AdvantagesKey Disadvantages
NHS-PEG-Maleimide N-hydroxysuccinimide (NHS) ester, Maleimide (B117702)High (>90%)[7]Amide, ThioetherAmide: Highly Stable. Thioether: Generally stable but can be susceptible to retro-Michael reaction.[1][7]Well-established chemistry, widely used in approved ADCs.Potential for heterogeneity in lysine (B10760008) conjugation, maleimide instability leading to deconjugation.[2][7]
Azide-PEG-Alkyne (Click Chemistry) Azide (B81097), AlkyneVery High (>95%)[7]TriazoleHighly Stable, considered biologically inert.Bio-orthogonal, high efficiency and specificity, stable linkage.Requires a copper catalyst which can be cytotoxic, though copper-free alternatives exist.[2]
DBCO-PEG-NHS Ester (Copper-Free Click Chemistry) Dibenzocyclooctyne (DBCO), NHS esterHighTriazole, AmideHighly StableBio-orthogonal, no cytotoxic catalyst needed, very high efficiency.[2]The DBCO group is hydrophobic.[2]
Hydroxy-PEG-Acid Hydroxyl (-OH), Carboxylic Acid (-COOH)Moderate to High (dependent on activation)Ester/Ether, AmideAmide: Highly Stable.Versatile handles for further modification.[1]Requires activation steps for both ends.
Table 2: Impact of PEG Linker Length on ADC Performance
PEG LengthIn Vitro Cytotoxicity (IC50)In Vivo Half-LifeTumor AccumulationReference
No PEGHighestShortest (19.6 min)Lowest[8][9]
2-4 PEG unitsLower than no PEG-Increased compared to no PEG[5]
4 kDa4.5-fold reduction vs. no PEG2.5-fold increase (49.2 min) vs. no PEG-[8][9]
8-12-24 PEG unitsLower than 2-4 PEG units-Significantly higher than 2-4 PEG units[5]
10 kDa22-fold reduction vs. no PEG11.2-fold increase (219.0 min) vs. no PEGHighest[8][9]

Visualizing Linker Structures and Conjugation Workflows

To better understand the practical application of these linkers, the following diagrams illustrate their chemical structures and a typical experimental workflow for creating an antibody-drug conjugate.

Caption: Chemical structures of common heterobifunctional PEG linkers.

G cluster_workflow Antibody-Drug Conjugate (ADC) Synthesis Workflow A Step 1: Antibody Modification (e.g., reaction with NHS-PEG-Maleimide linker) B Purification (e.g., Size Exclusion Chromatography) A->B Remove excess linker C Step 2: Drug Conjugation (e.g., reaction of Maleimide-activated antibody with thiol-containing drug) B->C D Final Purification (e.g., SEC to remove excess drug) C->D Remove unreacted drug E Characterization (e.g., HPLC, Mass Spectrometry to determine DAR) D->E

Caption: A typical experimental workflow for creating an antibody-drug conjugate.

Experimental Protocols

Detailed methodologies are crucial for the successful application of heterobifunctional PEG linkers. Below are generalized protocols for key experiments.

Protocol 1: Two-Step Conjugation using NHS-PEG-Maleimide Linker

This protocol outlines the conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug).[3][10]

Materials:

  • Antibody in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.0.

  • NHS-PEG-Maleimide linker.

  • Thiol-containing molecule.

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO).

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0).

  • Size-exclusion chromatography (SEC) column.

Procedure:

  • Reaction of Antibody with NHS-PEG-Maleimide:

    • Prepare a stock solution of the NHS-PEG-Maleimide linker in anhydrous DMSO.[3]

    • Adjust the pH of the antibody solution to 7.5-8.5 if necessary.[3]

    • Add the linker solution to the antibody solution at a desired molar ratio (e.g., 5:1 to 20:1 linker to antibody).[3]

    • Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.[10]

    • Remove excess, unreacted linker using a desalting column or dialysis equilibrated with a buffer such as PBS at pH 6.5-7.5.[10]

  • Conjugation of the Maleimide-Activated Antibody:

    • Add the thiol-containing molecule to the purified maleimide-activated antibody solution at a slight molar excess.[3]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[3]

    • Quench the reaction by adding a quenching buffer if necessary.

    • Purify the final antibody-drug conjugate by SEC to remove unreacted drug and other small molecules.[3]

  • Characterization:

    • Assess the purity and determine the drug-to-antibody ratio (DAR) of the ADC using techniques such as size-exclusion chromatography (SEC-HPLC) and mass spectrometry.[3]

Protocol 2: Click Chemistry Conjugation (Copper-Catalyzed)

This protocol describes the conjugation of an azide-modified molecule to an alkyne-modified molecule.

Materials:

  • Azide-functionalized molecule.

  • Alkyne-functionalized molecule.

  • Copper(II) sulfate (B86663) (CuSO₄).

  • Reducing agent (e.g., sodium ascorbate).

  • Ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA).

  • Reaction buffer (e.g., PBS).

Procedure:

  • Prepare a premix of the catalyst: In the reaction buffer, mix the CuSO₄ and THPTA.

  • Initiate the reaction: Add the azide and alkyne-functionalized molecules to the reaction buffer.

  • Add the catalyst: Add the CuSO₄/THPTA premix to the reaction mixture, followed by the addition of a fresh solution of sodium ascorbate (B8700270) to reduce Cu(II) to the active Cu(I) state.

  • Incubate: Allow the reaction to proceed at room temperature for 1-4 hours.[7]

  • Purification: Purify the conjugate using an appropriate method, such as SEC or dialysis, to remove the catalyst and unreacted components.

Signaling Pathway of an ADC with a Cleavable Linker

The mechanism of action of an ADC often involves the internalization of the conjugate and the subsequent release of the cytotoxic payload. The diagram below illustrates a simplified signaling pathway.

cluster_pathway Simplified ADC Mechanism of Action ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Receptor Target Antigen on Cancer Cell Receptor->Binding Internalization Internalization via Endocytosis Binding->Internalization Endosome Endosome/Lysosome Internalization->Endosome Cleavage Linker Cleavage (e.g., by lysosomal enzymes) Endosome->Cleavage Drug_Release Drug Release Cleavage->Drug_Release Target Intracellular Target (e.g., DNA, Tubulin) Drug_Release->Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis

Caption: Simplified ADC mechanism of action with a cleavable linker.

Conclusion

The choice of a heterobifunctional PEG linker is a multifaceted decision that significantly impacts the properties and performance of a bioconjugate. This guide provides a comparative overview of common linker chemistries, the influence of PEG chain length, and foundational experimental protocols. For researchers and drug developers, a careful consideration of the desired stability, pharmacokinetic profile, and mechanism of action of the final conjugate will guide the selection of the optimal linker. The continued development of novel linker technologies, including cleavable linkers and those with alternative polymer backbones, will undoubtedly expand the toolkit for creating next-generation biotherapeutics.[11]

References

A Comparative Guide to the Biocompatibility of N-(Azido-PEG3)-NH-PEG3-t-butyl Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of bifunctional linkers is a critical determinant in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The N-(Azido-PEG3)-NH-PEG3-t-butyl ester is a discrete polyethylene (B3416737) glycol (PEG) linker that offers a versatile platform for bioconjugation, featuring an azide (B81097) moiety for "click chemistry" and a protected amine for subsequent functionalization. This guide provides an objective evaluation of its biocompatibility, presenting a comparison with relevant alternatives and supported by established experimental methodologies.

Executive Summary

Polyethylene glycol (PEG) linkers are widely utilized to enhance the solubility, stability, and pharmacokinetic profiles of bioconjugates while aiming for low toxicity and immunogenicity.[1][2] The this compound, with its short, discrete PEG chains, is designed to offer these advantages in a compact form. This guide will delve into its expected biocompatibility profile concerning cytotoxicity and immunogenicity, and compare it with alternative linker technologies.

Data Presentation: Comparative Biocompatibility Metrics

Table 1: In Vitro Cytotoxicity Comparison

Linker TypeExpected IC50 (µM) on a Standard Cell Line (e.g., HeLa, HEK293)Rationale
This compound > 100Short-chain PEGs are generally considered non-toxic. The azide and protected amine functionalities are not expected to be cytotoxic at typical conjugation concentrations.
Polysarcosine (PSar) based linker > 100PSar is a biodegradable and non-immunogenic alternative to PEG with a demonstrated low toxicity profile.[3][4]
DBCO-PEG4-NHS ester > 100DBCO (dibenzocyclooctyne) and NHS (N-hydroxysuccinimide) esters are reactive but generally have low cytotoxicity in the absence of a copper catalyst.[5]

Table 2: Immunogenicity Profile Comparison

Linker TypeExpected Immunogenic PotentialKey Considerations
This compound LowWhile PEG is generally considered to have low immunogenicity, there is evidence of pre-existing anti-PEG antibodies in a portion of the population, which can lead to accelerated clearance of PEGylated therapeutics.[6] Short PEG chains may have a lower propensity to induce an immune response compared to high molecular weight PEGs.
Polysarcosine (PSar) based linker Very LowPSar is composed of the endogenous amino acid sarcosine, making it inherently biodegradable and less likely to elicit an immune response compared to PEG.[3][4]
DBCO-PEG4-NHS ester LowSimilar to other short-chain PEGs, with the added benefit of enabling copper-free click chemistry, which avoids the potential cytotoxicity associated with copper catalysts.[5]

Mandatory Visualizations

Experimental Workflow for Biocompatibility Evaluation

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cytotoxicity Cytotoxicity Assays (MTT & LDH) acute_toxicity Acute Systemic Toxicity (Rodent Model) cytotoxicity->acute_toxicity If low in vitro toxicity hemocompatibility Hemocompatibility Assay complement Complement Activation Assay (SC5b-9 ELISA) immunogenicity_study Immunogenicity Study (Anti-conjugate Antibody Titer) complement->immunogenicity_study acute_toxicity->immunogenicity_study If well-tolerated start N-(Azido-PEG3)-NH-PEG3-t-butyl ester Conjugate start->cytotoxicity Cell Lines (e.g., HeLa, Fibroblasts) start->hemocompatibility Human Blood start->complement Human Serum

Caption: Workflow for evaluating the biocompatibility of the conjugate.

Signaling Pathway: Complement Activation

complement_pathway cluster_classical Classical Pathway cluster_lectin Lectin Pathway cluster_alternative Alternative Pathway cluster_common Common Pathway antigen_antibody Antigen-Antibody Complex C1 C1q, C1r, C1s antigen_antibody->C1 activates C4_C2 C4, C2 C1->C4_C2 cleaves C3_convertase_classical C4b2a (C3 Convertase) C4_C2->C3_convertase_classical forms C3 C3 C3_convertase_classical->C3 cleaves pathogen_surface Pathogen Surface (e.g., mannose) MBL_MASP MBL/Ficolins MASP-1, MASP-2 pathogen_surface->MBL_MASP binds C4_C2_lectin C4, C2 MBL_MASP->C4_C2_lectin cleaves C3_convertase_lectin C4b2a (C3 Convertase) C4_C2_lectin->C3_convertase_lectin forms C3_convertase_lectin->C3 cleaves C3_hydrolysis Spontaneous C3 Hydrolysis FactorB_D Factor B, Factor D C3_hydrolysis->FactorB_D activates C3_convertase_alternative C3bBb (C3 Convertase) FactorB_D->C3_convertase_alternative forms C3_convertase_alternative->C3 cleaves C3a_C3b C3a, C3b C3->C3a_C3b C5_convertase C5 Convertase C3a_C3b->C5_convertase C3b forms C5 C5 C5_convertase->C5 cleaves C5a_C5b C5a, C5b C5->C5a_C5b MAC C5b-9 (MAC) Membrane Attack Complex C5a_C5b->MAC C5b initiates l l MAC->l Cell Lysis

Caption: The three pathways of the complement system.

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound conjugate and control linkers

  • Human cell line (e.g., HeLa or HEK293)

  • 96-well cell culture plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test conjugates and controls in complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the diluted conjugates to the respective wells. Include untreated cells as a negative control.

  • Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

In Vitro Cytotoxicity: Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, indicating loss of membrane integrity.

Materials:

  • This compound conjugate and control linkers

  • Human cell line

  • 96-well cell culture plates

  • Complete culture medium

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Microplate reader

Procedure:

  • Follow steps 1-3 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

  • Incubate the plate for 24-72 hours.

  • Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well according to the kit manufacturer's instructions.

  • Incubate for the recommended time at room temperature, protected from light.

  • Add the stop solution to each well.

  • Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Calculate cytotoxicity as a percentage of the maximum LDH release control.[7][8]

Immunogenicity: Complement Activation (SC5b-9 ELISA)

This assay measures the formation of the soluble terminal complement complex (sC5b-9), a marker of complement system activation.

Materials:

  • This compound conjugate and control linkers

  • Human serum from healthy donors

  • Commercially available Human sC5b-9 ELISA kit

  • Microplate reader

Procedure:

  • Prepare dilutions of the test conjugates in a suitable buffer.

  • In a microcentrifuge tube, incubate human serum with the test conjugates at various concentrations for a specified time (e.g., 30-60 minutes) at 37°C. Include a positive control (e.g., Zymosan) and a negative control (buffer only).

  • Follow the protocol provided with the sC5b-9 ELISA kit. This typically involves:

    • Adding the treated serum samples to the antibody-coated microplate.

    • Incubating and washing the plate.

    • Adding a detection antibody and incubating.

    • Adding a substrate and incubating for color development.

    • Adding a stop solution.

  • Measure the absorbance at 450 nm.

  • Quantify the concentration of sC5b-9 in each sample by comparing the absorbance to a standard curve.[9][10]

Conclusion

The this compound conjugate is anticipated to exhibit a favorable biocompatibility profile, characterized by low cytotoxicity and a low potential for immunogenicity, which are hallmarks of short-chain PEG linkers. However, as with all PEGylated molecules, the potential for pre-existing anti-PEG antibodies and complement activation should not be disregarded. For applications requiring an even lower immunogenic risk and enhanced biodegradability, alternatives such as polysarcosine-based linkers present a compelling option. For bioconjugation strategies, the use of copper-free click chemistry with linkers like DBCO-PEG-NHS esters can mitigate concerns over copper-induced cytotoxicity. A thorough in vitro and in vivo evaluation, following the experimental protocols outlined in this guide, is essential to ascertain the precise biocompatibility of the final conjugate for any specific therapeutic application.

References

Safety Operating Guide

Proper Disposal of N-(Azido-PEG3)-NH-PEG3-t-butyl ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of N-(Azido-PEG3)-NH-PEG3-t-butyl ester, a bifunctional crosslinker containing an azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and a t-butyl ester. Adherence to these guidelines is essential for researchers, scientists, and drug development professionals to mitigate risks to personnel and the environment. The primary hazard of this compound is the energetic and potentially explosive nature of the organic azide group.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile gloves are a suitable option). An emergency safety shower and eyewash station should be readily accessible.

Organic azides can be sensitive to heat, shock, friction, and light, which can lead to explosive decomposition.[1][2] It is also critical to avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[1][3] Additionally, avoid contact with heavy metals, as this can form highly shock-sensitive metal azides.[1][3] Use only glass or plastic labware; never use metal spatulas or equipment when handling this compound.[1]

Hazard and Safety Information

A comprehensive understanding of the hazards associated with the functional groups of this compound is the first step toward safe handling and disposal.

Functional GroupPrimary HazardsKey Incompatibilities
Organic Azide Potentially explosive (sensitive to heat, shock, light), toxic.Acids, heavy metals (copper, lead, silver), halogenated solvents (e.g., dichloromethane, chloroform).[1][3]
t-Butyl Ester Flammable.Strong acids, strong bases, strong oxidizing agents.
Polyethylene Glycol (PEG) Generally low hazard, not readily biodegradable in all environments.Strong oxidizing agents.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound involves the chemical deactivation of the hazardous azide group prior to collection as hazardous chemical waste. The preferred method for deactivating organic azides in a laboratory setting is through reduction to the corresponding, more stable amine.[1][3]

This protocol is designed for the safe quenching of small quantities of residual this compound in solution.

Materials:

  • Solution containing residual this compound

  • Triphenylphosphine (B44618) (PPh₃)

  • An appropriate solvent in which both the azide and triphenylphosphine are soluble (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether)

  • Ice bath

  • Stir plate and stir bar

  • Glassware (round-bottom flask, addition funnel)

Procedure:

  • Preparation: In a chemical fume hood, place the solution containing the residual this compound into a round-bottom flask equipped with a stir bar. Cool the solution in an ice bath.

  • Reagent Preparation: In a separate flask, dissolve triphenylphosphine (approximately 1.1 to 1.5 molar equivalents relative to the estimated amount of the azide) in a minimal amount of the chosen solvent.

  • Quenching Reaction: Slowly add the triphenylphosphine solution to the cooled and stirring azide solution. A slow, controlled addition is crucial to manage any potential exotherm. Effervescence due to the release of nitrogen gas (N₂) may be observed.[3]

  • Completion of Reaction: Continue stirring the reaction mixture in the ice bath until gas evolution ceases. To ensure the complete reduction of the azide, allow the mixture to slowly warm to room temperature and continue stirring for at least one hour.[3]

  • Verification (Optional but Recommended): The completion of the reaction can be monitored by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy. A successful reaction will show the disappearance of the characteristic azide peak in the IR spectrum (typically around 2100 cm⁻¹).

  • Segregation and Labeling: The resulting solution, now containing the amine derivative, should be collected in a designated hazardous waste container for organic waste. The container must be clearly labeled as "Hazardous Waste," listing all chemical constituents and their approximate concentrations.

  • Container Management: Use a leak-proof container that is chemically compatible with the organic solvents used. Ensure the container is kept tightly sealed when not in use and is stored in a designated satellite accumulation area away from incompatible materials.

  • Disposal of Empty Containers: Any container that held the original this compound must be triple-rinsed with a suitable solvent (e.g., the solvent used in the deactivation procedure). The first rinseate must be collected and disposed of as hazardous waste.[4] After thorough rinsing, the container can be disposed of as regular laboratory glass or plastic waste after defacing the original label.

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the hazardous waste.[5][6] Do not pour any of the chemical or its waste down the drain. [7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound for disposal ppe Wear appropriate PPE (lab coat, safety glasses, gloves) in a fume hood start->ppe improper_disposal Improper Disposal: Do NOT pour down the drain or discard in regular trash start->improper_disposal check_incompatibles Check for incompatibilities (Acids, Heavy Metals, Halogenated Solvents) ppe->check_incompatibles avoid_contact Ensure no contact with incompatible materials check_incompatibles->avoid_contact Yes deactivate Perform chemical deactivation of the azide group (e.g., Staudinger Reduction) check_incompatibles->deactivate No avoid_contact->deactivate collect_waste Collect the resulting solution in a labeled hazardous organic waste container deactivate->collect_waste rinse_container Triple-rinse the original container; collect the first rinseate as hazardous waste collect_waste->rinse_container contact_ehs Arrange for pickup by EHS or a licensed waste contractor rinse_container->contact_ehs end End: Proper Disposal Complete contact_ehs->end

References

Essential Safety and Operational Guide for Handling N-(Azido-PEG3)-NH-PEG3-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with N-(Azido-PEG3)-NH-PEG3-t-butyl ester. The following procedures are based on established safety protocols for handling azide-containing compounds and aim to ensure a safe laboratory environment.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following recommendations are derived from safety data for structurally similar compounds and general best practices for handling organic azides.[1][2] It is imperative to consult the supplier-provided SDS upon receipt of the compound and to perform a thorough risk assessment before commencing any experimental work.

Hazard Identification and Mitigation

This compound is a chemical reagent that contains an azide (B81097) functional group. Organic azides are potentially energetic materials and should be handled with care. The primary hazards associated with this compound are likely to be:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Explosive Hazard: While the risk is generally lower with high molecular weight organic azides, they can be shock-sensitive and may decompose violently under certain conditions (e.g., heat, friction, or contact with certain metals).[3] Azides can react with heavy metals like lead and copper to form highly explosive metal azides.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific PPE Recommendation Rationale
Eye and Face Protection Safety goggles with side shields or a full-face shield.Protects against splashes and potential projectiles in the event of unexpected decomposition.[5][6]
Hand Protection Double gloving with nitrile gloves. For handling larger quantities or in situations with a higher risk of exposure, consider wearing Silver Shield gloves underneath nitrile gloves.Provides a robust barrier against skin contact.[5][7] Nitrile gloves offer good chemical resistance for incidental contact.[8]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Protects skin and personal clothing from spills and splashes.[5][6]
Respiratory Protection Work should be conducted in a certified chemical fume hood. If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator (e.g., N95) may be necessary.Minimizes the risk of inhaling the compound.[6][9]

Operational Plan: Handling and Storage

Adherence to a strict operational protocol is critical for the safe handling of this compound.

Storage:

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[9]

  • The recommended storage temperature is -20°C.[1][2]

  • Keep containers tightly closed when not in use.[8]

  • Store away from acids, oxidizing agents, and heavy metals.[9][10]

Handling:

  • Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a chemical fume hood.[9]

    • Use non-metallic (e.g., plastic or ceramic) spatulas and weighing boats to avoid the formation of explosive metal azides.[3]

    • Avoid generating dust.

  • Reaction Setup:

    • Set up reactions in a clean, organized manner within the fume hood.

    • Avoid using solvents such as dichloromethane (B109758) or chloroform, as they can react with azides to form explosive compounds.[3]

    • Ensure that all glassware is free of heavy metal contaminants.

  • Post-Reaction:

    • Quench any residual azide in the reaction mixture before workup, if the protocol allows.

    • Clean all equipment thoroughly after use.

Disposal Plan

Proper disposal of azide-containing waste is crucial to prevent accidents.

Waste Segregation:

  • All waste contaminated with this compound, including empty containers, pipette tips, gloves, and paper towels, must be collected as hazardous waste.[8][9]

  • Azide-containing waste must be collected in a dedicated, clearly labeled, non-metallic waste container.[3]

  • Crucially, do not mix azide waste with acidic waste , as this can generate highly toxic and explosive hydrazoic acid.[9][10]

Disposal Procedure:

  • Solid Waste: Place all contaminated solid waste into the designated azide waste container.

  • Liquid Waste:

    • Collect all liquid waste containing the azide compound in a separate, sealed, and clearly labeled non-metallic container.

    • Under no circumstances should azide solutions be poured down the drain. Azides can react with lead and copper in the plumbing to form highly explosive metal azides.[4][7]

  • Decontamination:

    • Wipe down all work surfaces with a suitable cleaning agent (e.g., a mild detergent solution) followed by 70% ethanol.[8]

    • Dispose of all cleaning materials as hazardous waste.[8]

  • Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Experimental Workflow and Safety Procedures

The following diagram illustrates the key steps and safety considerations for working with this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function handling_weigh Weigh Compound (Non-Metallic Spatula) prep_hood->handling_weigh handling_reaction Perform Reaction handling_weigh->handling_reaction disposal_solid Collect Solid Waste handling_reaction->disposal_solid disposal_liquid Collect Liquid Waste handling_reaction->disposal_liquid disposal_container Use Designated Non-Metallic Container disposal_solid->disposal_container disposal_liquid->disposal_container disposal_label Label Waste Clearly disposal_container->disposal_label cleanup_decontaminate Decontaminate Work Area disposal_label->cleanup_decontaminate cleanup_dispose Dispose of Cleaning Materials as Waste cleanup_decontaminate->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash

Caption: A flowchart outlining the safe handling and disposal workflow.

By adhering to these guidelines, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment. Always prioritize safety and consult with your institution's safety office for any specific questions or concerns.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.